molecular formula C9H10O2S B103716 3-(Methylthio)phenylacetic acid CAS No. 18698-73-2

3-(Methylthio)phenylacetic acid

Cat. No.: B103716
CAS No.: 18698-73-2
M. Wt: 182.24 g/mol
InChI Key: AKYCOAMUNLESIH-UHFFFAOYSA-N
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Description

3-(Methylthio)phenylacetic acid is a phenylacetic acid derivative of significant interest in scientific research, particularly in the fields of flavor chemistry and food science. It serves as a key precursor or analog in the study of sulfur-containing flavor compounds that contribute to the complex aroma profiles of various fermented foods and beverages. Research into similar (methylthio)-substituted compounds has shown their critical role as flavor constituents in high-quality traditional products. For instance, studies on sauce-flavor Baijiu have identified compounds like 3-(methylthio)-propionic acid ethyl ester as contributors to the enhanced flavor quality of the final product . Furthermore, related methylthio compounds are investigated for their role in the aroma of other fermented goods, such as mead, where they are identified as newly formed odorants . The structural motif of the (methylthio)phenyl group makes this compound a valuable building block in organic synthesis and for probing metabolic pathways in microbial systems, offering researchers a tool to understand and manipulate the biochemical processes that generate important flavor and fragrance molecules. This product is strictly for research purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYCOAMUNLESIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372082
Record name 3-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18698-73-2
Record name 3-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(Methylthio)phenylacetic acid is a specialized organic compound belonging to the versatile class of phenylacetic acid derivatives. These derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities and as crucial synthetic intermediates.[1] The unique structure of this compound, which combines a phenylacetic acid core with a methylthio (-SCH₃) group at the meta-position, offers a distinct combination of lipophilicity, electronic properties, and metabolic potential. This guide provides an in-depth exploration of its chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications for researchers, chemists, and professionals in drug development.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in any scientific endeavor. This section details the core identity, physical characteristics, and the predictive spectroscopic signature of this compound.

Core Identification

The compound is unambiguously identified by its CAS number and structural formula, which are critical for regulatory compliance and literature searches.

PropertyValueReference
CAS Number 18698-73-2[2]
Molecular Formula C₉H₁₀O₂S[2][3]
Molecular Weight 182.24 g/mol [2][4]
Common Synonyms 3-(Methylmercapto)phenylacetic acid, 3-(Carboxymethyl)thioanisole[4]
Physical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. This compound is a solid at room temperature.[5]

PropertyValueReference
Appearance White to off-white solid/powder[4][5]
Melting Point 77-81 °C[6]
Boiling Point 333.7 °C (at 760 mmHg)[5][6]
Density 1.23 g/cm³ (Predicted)[5][6]
pKa 4.19 ± 0.10 (Predicted)[5]
Flash Point 155.6 °C[6]
Structural Information

The molecule's three-dimensional arrangement and electronic structure are key to its reactivity and biological interactions.

Caption: Structure of this compound.

  • SMILES: CSc1cccc(CC(O)=O)c1[3]

  • InChI Key: AKYCOAMUNLESIH-UHFFFAOYSA-N[6]

Spectroscopic Analysis (A Predictive Approach)

While specific spectra for this compound require experimental acquisition, its structure allows for a highly accurate prediction of its spectroscopic characteristics, which is essential for its identification and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the methylthio protons (-SCH₃) around δ 2.5 ppm, a singlet for the benzylic methylene protons (-CH₂COOH) around δ 3.6 ppm, and a complex multiplet pattern for the four aromatic protons between δ 7.0-7.4 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield shift, typically >10 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum should reveal nine unique signals. Key predicted shifts include the carboxylic carbon (C=O) around 178-180 ppm, aromatic carbons between 125-140 ppm, the methylene carbon (-CH₂) near 40 ppm, and the methylthio carbon (-SCH₃) around 15 ppm.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the functional groups. A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong C=O stretching vibration is expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands would appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 182.24. Common fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and the characteristic tropylium ion rearrangement.

Part 2: Synthesis and Reactivity

The utility of a chemical building block is defined by its accessibility through synthesis and the predictable reactivity of its functional groups.

Synthetic Strategies

synthesis_workflow cluster_0 Synthetic Pathway for this compound start 3-Bromothioanisole step1 Cyanation Reaction (e.g., Zn(CN)₂, Pd catalyst) start->step1 Introduce nitrile intermediate 3-(Methylthio)phenylacetonitrile step1->intermediate step2 Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O or NaOH then H⁺) intermediate->step2 Convert nitrile to acid product This compound step2->product reactivity Key Reactivity Pathways cluster_acid Carboxylic Acid Reactions cluster_thioether Methylthio Group Reactions main This compound ester Esterification (R-OH, H⁺) main->ester amide Amide Formation (R₂NH, coupling agent) main->amide acid_chloride Acid Chloride Formation (SOCl₂) main->acid_chloride sulfoxide Oxidation to Sulfoxide (e.g., H₂O₂) main->sulfoxide sulfone Oxidation to Sulfone (e.g., m-CPBA) sulfoxide->sulfone Further Oxidation

Sources

3-(Methylthio)phenylacetic acid CAS number 18698-73-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid (CAS 18698-73-2): Properties, Synthesis, Analysis, and Applications

Introduction

This compound, with CAS number 18698-73-2, is a sulfur-containing aromatic carboxylic acid.[1] As a member of the phenylacetic acid class of compounds, it serves as a valuable and versatile building block in organic synthesis. Its structure incorporates a phenyl ring substituted at the meta-position with a methylthio (-SCH₃) group and an acetic acid (-CH₂COOH) moiety. This unique combination of functional groups—a nucleophilic sulfur, an aromatic core, and a carboxylic acid handle—makes it a reagent of significant interest for researchers in medicinal chemistry and materials science.

While its direct biological applications are not extensively documented, the broader family of phenylacetic acids is known for a range of activities, including antimicrobial and plant hormone-like effects.[2][3] Furthermore, the isomeric 4-(methylthio)phenylacetic acid is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor, highlighting the pharmaceutical relevance of this structural motif.[4] This guide provides a comprehensive technical overview for scientists, covering the compound's properties, a robust synthetic methodology, analytical characterization, and potential applications.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 18698-73-2 [1][5]
Molecular Formula C₉H₁₀O₂S [6][7]
Molecular Weight 182.24 g/mol [1][5]
Appearance White to off-white solid/powder [1][5][8]
Melting Point 77-81 °C [5][6]
Boiling Point 333.7 ± 25.0 °C (Predicted) [6][8]
Density 1.23 ± 0.1 g/cm³ (Predicted) [6][8]
pKa 4.19 ± 0.10 (Predicted) [8]
Synonyms 3-(Methylmercapto)phenylacetic acid, [3-(methylsulfanyl)phenyl]acetic acid [1][6]
SMILES CSc1cccc(CC(O)=O)c1 [5][7]

| InChI Key | AKYCOAMUNLESIH-UHFFFAOYSA-N |[5][6] |

Section 1: Synthesis and Purification

A reliable synthetic protocol is paramount for utilizing any chemical building block. For this compound, a copper-catalyzed nucleophilic substitution reaction presents an efficient and scalable approach, analogous to methods developed for its 4-isomer.[4][9] This strategy leverages commercially available starting materials and avoids harsh reagents often associated with older methods for similar compounds.

Causality of the Synthetic Approach

The chosen method involves the reaction of a halo-substituted phenylacetic acid with a sulfur nucleophile. The key to this transformation is the use of a copper(I) catalyst. While aryl halides are typically unreactive towards simple nucleophilic aromatic substitution, the copper catalyst facilitates the C-S bond formation. The dimethylformamide (DMF) solvent serves not only to dissolve the reactants but may also act as a ligand to stabilize the copper catalyst, promoting the reaction.[4]

Detailed Experimental Protocol: Synthesis

Reaction: 3-Bromophenylacetic acid + Sodium thiomethoxide → this compound

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromophenylacetic acid (1.0 eq), copper(I) bromide (0.05 eq), and anhydrous DMF.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes. This is critical to prevent the oxidation of the sodium thiomethoxide and the copper catalyst, which would inhibit the reaction.

  • Reagent Addition: Add sodium thiomethoxide (1.2 eq) to the stirred solution. The slight excess of the nucleophile ensures the complete consumption of the starting aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by observing the disappearance of the starting material.

  • Quenching and Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of 2-3 using 2M HCl. This step protonates the carboxylate salt of the product, rendering it water-insoluble for extraction.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with water.

  • Washing: Wash the combined organic layers with brine to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The primary method for purifying the crude solid is recrystallization.

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but impurities are less soluble (e.g., toluene or a mixture of ethyl acetate and hexane).

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is essential for the formation of well-defined, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification s1 1. Charge Reactor: 3-Bromophenylacetic Acid, CuBr, DMF s2 2. Add Sodium Thiomethoxide s1->s2 s3 3. Heat under N2 (120-130°C, 4-6h) s2->s3 s4 4. Monitor by TLC/HPLC s3->s4 w1 5. Cool & Quench in Water s4->w1 Reaction Complete w2 6. Acidify to pH 2-3 with HCl w1->w2 w3 7. Extract with Ethyl Acetate w2->w3 w4 8. Dry & Concentrate w3->w4 p1 9. Recrystallize from suitable solvent w4->p1 Crude Product p2 10. Filter & Dry p1->p2 p3 Pure 3-(Methylthio)phenylacetic Acid p2->p3

Caption: Workflow for the synthesis and purification of this compound.

Section 2: Analytical Characterization for Quality Control

Verifying the identity and purity of a synthesized compound is a non-negotiable aspect of scientific research, embodying the principles of trustworthiness and expertise. A multi-technique approach forms a self-validating system for quality control.

Spectroscopic and Chromatographic Methods
  • ¹H NMR Spectroscopy: This technique confirms the specific arrangement of protons in the molecule. The spectrum of this compound is expected to show four distinct signals in the aromatic region (approx. 7.0-7.3 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (approx. 3.6 ppm), and a sharp singlet for the methylthio (-SCH₃) protons (approx. 2.5 ppm).

  • ¹³C NMR Spectroscopy: This analysis validates the carbon skeleton. The spectrum should display nine distinct signals: one for the carbonyl carbon (~178 ppm), six for the aromatic carbons (125-140 ppm), one for the methylene carbon (~40 ppm), and one for the methyl carbon (~15 ppm).

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight. An exact mass measurement should correspond to the calculated molecular formula, C₉H₁₀O₂S.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. The spectrum will be dominated by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% formic acid) is suitable.[10] Purity is determined by integrating the area of the product peak relative to the total peak area at an appropriate UV wavelength (e.g., 254 nm).

Table 2: Expected Analytical Data for Structural Confirmation

Technique Expected Result Purpose
¹H NMR Aromatic multiplets, two distinct singlets (~3.6 ppm, ~2.5 ppm) Structural Elucidation
¹³C NMR 9 distinct carbon signals Carbon Skeleton Confirmation
Mass Spec. M/z corresponding to C₉H₁₀O₂S Molecular Weight Verification
IR Spec. Broad O-H stretch, strong C=O stretch (~1700 cm⁻¹) Functional Group Identification

| HPLC | Single major peak (>95% purity) | Purity Assessment |

G cluster_tests Analytical Tests start Synthesized Product HPLC HPLC (Purity) start->HPLC MS Mass Spec (Mol. Weight) start->MS NMR NMR (¹H, ¹³C) (Structure) start->NMR IR IR Spec (Functional Groups) start->IR end Verified Compound (Identity & Purity Confirmed) group_node HPLC->group_node MS->group_node NMR->group_node IR->group_node group_node->end Data Corroboration

Caption: A self-validating analytical workflow for quality control.

Section 3: Applications and Research Opportunities

The utility of this compound lies in its potential as a versatile scaffold for creating diverse molecular libraries aimed at drug discovery and materials science.

Core Utility in Medicinal Chemistry
  • Amide Coupling: The carboxylic acid group is a prime handle for amide bond formation. It can be readily coupled with a vast array of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate libraries of amides for biological screening.

  • Esterification: The acid can be converted to esters, which can act as prodrugs or modify the compound's pharmacokinetic properties.

  • Oxidation of the Thioether: The methylthio group is not merely a passive substituent. It can be selectively oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). This transformation dramatically alters the electronic properties, polarity, and hydrogen bonding capacity of the molecule, providing a straightforward path to generating structural analogs with potentially different biological activities or material properties.

Potential Biological and Therapeutic Relevance

Given that phenylacetic acid and its derivatives exhibit antimicrobial properties, this compound and its derivatives are logical candidates for screening against bacterial and fungal pathogens.[3][11] The introduction of the methylthio group may enhance potency or alter the spectrum of activity. Its structural similarity to intermediates used in the synthesis of anti-inflammatory drugs also suggests its potential as a starting point for developing novel anti-inflammatory agents.[4]

G cluster_derivatives Potential Derivatization Pathways parent 3-(Methylthio)phenylacetic Acid amide Amide Library (R-NH₂ + Coupling Agent) parent->amide Acid Handle ester Ester Library (R-OH + Acid Catalyst) parent->ester Acid Handle sulfoxide Sulfoxide Analog (m-CPBA, 1 eq.) parent->sulfoxide Thioether Handle sulfone Sulfone Analog (m-CPBA, 2 eq.) sulfoxide->sulfone Further Oxidation

Caption: Key derivatization pathways for creating molecular diversity.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any laboratory chemical.

  • Hazard Identification: Based on available safety data, this compound is classified as a combustible solid.[5] It may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[5]

  • Handling: All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from ignition sources.[8][12] Recommended storage conditions are at room temperature.[8]

  • Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This may involve dissolving the material in a combustible solvent for incineration.[12]

Conclusion

This compound (CAS 18698-73-2) is more than just a catalog chemical; it is a well-defined building block with significant potential. Its accessible synthesis, combined with its multiple functional handles, makes it an attractive starting point for synthetic campaigns in drug discovery and materials research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound, paving the way for future innovation.

References

  • Aladdin. Safety Data Sheet: 3-(Methylthio)phenyl acetic acid. [Link]
  • Stenutz. This compound. [Link]
  • Supporting Information.
  • Molbase. This compound. [Link]
  • Inventiva Pharma.
  • Wikipedia. Phenylacetic acid. [Link]
  • Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Patsnap. Preparation method of 4-methylthio phenylacetic acid. [Link]
  • PubChem. 4-(Methylthio)phenylacetic acid. [Link]
  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
  • Google Patents.
  • ResearchGate. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. [Link]
  • MDPI. Phenyllactic Acid as a Marker of Antibiotic-Induced Metabolic Activity of Nosocomial Strains of Klebsiella pneumoniae In Vitro Experiment. [Link]
  • ResearchGate. Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal. [Link]
  • SpectraBase. Phenylacetic acid. [Link]
  • PubMed. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. [Link]

Sources

Synthesis of 3-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)phenylacetic Acid

Abstract

This compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate for various target molecules. This guide provides an in-depth analysis of the prevalent synthetic strategies for its preparation, designed for researchers, scientists, and professionals in drug development. We will dissect the mechanistic underpinnings of each route, offering a comparative analysis to inform methodological selection. A detailed, field-tested protocol for the Willgerodt-Kindler reaction, a robust method for this transformation, is presented, complete with procedural logic and visual workflows. This document is structured to provide not just a set of instructions, but a comprehensive understanding of the chemical causality behind the synthesis of this important compound.

Introduction and Physicochemical Profile

This compound, also known as 3-(methylmercapto)phenylacetic acid or 3-(carboxymethyl)thioanisole, is an organic compound featuring a phenylacetic acid core substituted with a methylthio (-SCH₃) group at the meta position.[1] This substitution pattern makes it a versatile intermediate, allowing for further functionalization or direct incorporation into larger molecular frameworks. Its structural features are leveraged in the synthesis of pharmaceuticals and other biologically active compounds.

A summary of its key physicochemical properties is presented below for reference.

PropertyValueSource(s)
CAS Number 18698-73-2[2][3][4]
Molecular Formula C₉H₁₀O₂S[2][5]
Molecular Weight 182.24 g/mol [2][3][5]
Appearance Solid, Powder[1][3]
Melting Point 77-81 °C (lit.)[2][3][4]
Boiling Point 333.7 °C at 760 mmHg[4]
Density 1.23 g/cm³[4]

Comparative Analysis of Synthetic Strategies

Several viable synthetic routes exist for the preparation of this compound. The selection of an optimal pathway depends on factors such as starting material availability, scalability, cost, and tolerance to specific functional groups. Here, we analyze three primary strategies.

Synthesis RouteStarting Material(s)Key ReagentsAdvantagesDisadvantages
Route A: Willgerodt-Kindler Reaction 3-MethylthioacetophenoneSulfur, MorpholineRobust and well-established; tolerant of the thioether group.Requires elevated temperatures; can produce side products.
Route B: Cyanide Hydrolysis 3-(Methylthio)benzyl halideAlkali metal cyanide, Strong Acid/BaseHigh-yielding and widely used industrially for phenylacetic acids.Utilizes highly toxic cyanide salts; requires careful handling.
Route C: Nucleophilic Thiolation 3-Bromophenylacetic acidSodium methyl mercaptide, Cu(I) catalystDirect introduction of the desired groups; good for functionalized precursors.Requires a transition metal catalyst; potential for catalyst poisoning by sulfur.
Route A: The Willgerodt-Kindler Reaction

The Willgerodt reaction and its more common variant, the Willgerodt-Kindler reaction, are powerful methods for converting aryl alkyl ketones into terminal amides or thioamides, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[6] The reaction involves the remarkable migration of the carbonyl group to the terminal position of the alkyl chain.[6]

The Kindler modification employs elemental sulfur and a secondary amine, typically morpholine, to generate a thioamide intermediate (a phenylacetothiomorpholide in this case).[7][8] This intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[7] The reaction is known for its reliability, though it often requires reflux temperatures. The use of phase-transfer catalysts (PTC) has been shown to significantly accelerate the process.[9][10]

Route B: Cyanide Pathway via 3-(Methylthio)phenylacetonitrile

This classic two-step approach is a cornerstone of phenylacetic acid synthesis. The first step involves the nucleophilic substitution of a benzyl halide (e.g., 3-(methylthio)benzyl chloride) with an alkali metal cyanide to form the corresponding phenylacetonitrile.[11] This reaction is often facilitated by a phase-transfer catalyst to improve the interaction between the aqueous cyanide salt and the organic halide.[12]

The second step is the hydrolysis of the nitrile functionality. This can be achieved under either strong acidic (e.g., aqueous sulfuric acid) or basic conditions, which converts the nitrile into a carboxylic acid.[13][14] The primary drawback of this route is the acute toxicity of the cyanide reagents, which necessitates stringent safety protocols.

Route C: Nucleophilic Thiolation of 3-Bromophenylacetic Acid

This strategy builds the molecule by creating the carbon-sulfur bond on a pre-existing phenylacetic acid framework. As demonstrated in patents for the 4-isomer, a halogenated phenylacetic acid (e.g., 3-bromophenylacetic acid) can react with a sulfur nucleophile like sodium methyl mercaptide.[15][16] This reaction is typically a copper-catalyzed nucleophilic aromatic substitution. The use of a copper(I) salt, such as cuprous bromide, is essential to facilitate the coupling.[15][16] This method is advantageous when the halogenated starting material is readily available and avoids the handling of highly toxic cyanides.

Featured Synthesis Protocol: The Willgerodt-Kindler Reaction

For this guide, we will provide a detailed protocol for the Willgerodt-Kindler reaction, starting from 3-methylthioacetophenone. This route is chosen for its elegant chemical transformation and its proven applicability in synthesizing substituted phenylacetic acids.

Causality Behind Experimental Choices
  • Reactants : 3-Methylthioacetophenone is the logical precursor, containing the required aryl and acetyl groups. Sulfur acts as the oxidizing and thiating agent. Morpholine serves as both a reactant (amine source for the thioamide) and a solvent.

  • Reaction Conditions : The reaction is typically run at reflux to provide the necessary activation energy for the complex rearrangement mechanism.

  • Hydrolysis : The intermediate thioamide is stable and must be cleaved to the carboxylic acid. Acid-catalyzed hydrolysis (e.g., with a mixture of acetic and sulfuric acid) is effective and allows for direct precipitation of the product upon workup.[7]

  • Workup & Purification : The product is precipitated by pouring the acidic hydrolysis mixture into water. It is then isolated by filtration. Recrystallization is a standard and effective method for purifying the final solid product to high purity.

Workflow Diagram

G cluster_0 Step 1: Thioamide Formation (Willgerodt-Kindler) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 3-Methylthioacetophenone C Reflux A->C B Sulfur + Morpholine B->C D Phenylacetothiomorpholide Intermediate C->D F Reflux D->F E Acid Solution (H₂SO₄/AcOH/H₂O) E->F G Crude this compound F->G H Precipitation in Water G->H I Filtration & Washing H->I J Recrystallization I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

Reaction Mechanism Overview

The mechanism of the Willgerodt-Kindler reaction is complex and involves several intermediates. It is generally understood to proceed through the following key stages:

  • Enamine Formation : The starting ketone reacts with morpholine to form an enamine.

  • Thiation : The enamine, acting as a nucleophile, attacks elemental sulfur.

  • Rearrangement : A series of rearrangements, potentially involving aziridine intermediates, leads to the migration of the sulfur and amine functionalities to the terminal carbon of the side chain.[6][8]

  • Thioamide Formation : Tautomerization yields the stable thioamide intermediate.

G start Aryl Ketone + Amine (Morpholine) enamine Enamine Intermediate start->enamine + H₂O thiation Thiation with Sulfur enamine->thiation + S₈ rearrange Rearrangement Cascade thiation->rearrange Internal Attack thioamide Thioamide Product rearrange->thioamide Tautomerization

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond a simple supplier list to offer insights into the compound's synthesis, applications, and critical quality control parameters, empowering informed decisions in procurement and experimental design.

Compound Profile and Physicochemical Properties

This compound (CAS No. 18698-73-2) is a substituted aromatic carboxylic acid.[1] The presence of both a lipophilic methylthio group and a hydrophilic carboxylic acid moiety imparts distinct chemical characteristics that make it a valuable building block in organic synthesis and medicinal chemistry. Understanding its fundamental properties is the first step in its effective application.

The compound is also known by several synonyms, including 3-(Methylmercapto)phenylacetic acid and [3-(methylsulfanyl)phenyl]acetic acid.[2][3] It typically presents as a solid powder at room temperature.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18698-73-2[1][2]
Molecular Formula C₉H₁₀O₂S[1]
Molecular Weight 182.24 g/mol [1][3]
Melting Point 77-81 °C[2]
Boiling Point 333.7±25.0 °C (Predicted)[2][4]
Density 1.23±0.1 g/cm³ (Predicted)[2][4]
pKa 4.19±0.10 (Predicted)[4]
SMILES String CSc1cccc(CC(O)=O)c1
InChI Key AKYCOAMUNLESIH-UHFFFAOYSA-N[2]

Relevance in Research and Drug Development

Phenylacetic acid derivatives are foundational scaffolds in modern pharmacology.[5] They serve as starting materials for numerous approved drugs, including anti-inflammatory agents, analgesics, and anti-cancer therapeutics.[5]

While direct applications of the 3-(methylthio) isomer are specific to niche research, its structural isomer, 4-(methylthio)phenylacetic acid, is a well-documented key intermediate in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for treating arthritis and pain.[6] This relationship highlights the potential of the 3-(methylthio) isomer as:

  • A Bioisostere or Structural Analog: In medicinal chemistry, modifying substituent positions (e.g., from the 4-position to the 3-position) is a common strategy to modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME). Researchers may use this compound to probe receptor binding pockets or develop novel intellectual property.

  • A Versatile Synthetic Building Block: The carboxylic acid handle allows for straightforward derivatization into esters, amides, and other functional groups, while the methylthio group can be oxidized to sulfoxide and sulfone moieties, further expanding molecular diversity.[7]

The logical workflow for utilizing this compound in a research context is outlined below.

G cluster_0 Conceptualization & Sourcing cluster_1 Experimental Phase cluster_2 Analysis & Iteration Hypothesis Hypothesis Sourcing Supplier Identification & QC Assessment Hypothesis->Sourcing Compound Needed Synthesis Synthesis of Novel Derivatives Sourcing->Synthesis Material Acquired Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Generates Candidates SAR Structure-Activity Relationship (SAR) Screening->SAR Provides Data Optimization Lead Optimization SAR->Optimization Informs Design Optimization->Hypothesis New Hypothesis

Caption: Research workflow utilizing this compound.

Synthesis Pathways and Impurity Profiling

While many researchers will opt to purchase this reagent, understanding its synthesis is crucial for anticipating potential impurities that could confound experimental results. A common route to phenylacetic acids involves the hydrolysis of a corresponding benzyl cyanide precursor.[8][9]

A plausible, generalized synthetic route is depicted below. The choice of specific reagents and conditions can influence the final yield and purity.

G Start 3-Bromothioanisole Reagent1 NaCN or KCN in polar aprotic solvent (e.g., DMSO) Start->Reagent1 Intermediate1 3-(Methylthio)benzyl cyanide Reagent2 Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH) followed by acidic workup Intermediate1->Reagent2 Final This compound Reagent1->Intermediate1 Nucleophilic Substitution Reagent2->Final Hydrolysis

Caption: Plausible synthesis of this compound.

Potential Impurities to Consider:

  • Starting Material: Unreacted 3-bromothioanisole or its precursor.

  • Intermediate: Residual 3-(methylthio)benzyl cyanide.

  • Side Products: Isomeric impurities if the starting material was not positionally pure.

  • Solvents: Residual solvents from reaction and purification steps (e.g., DMSO, ethyl acetate).

Analytical and Quality Control Protocols

For any research application, especially in drug development, verifying the identity and purity of the starting material is a non-negotiable, self-validating step. A Certificate of Analysis (CoA) from the supplier provides initial data, but independent verification is recommended.

Recommended QC Workflow:
  • Identity Verification (Structure Confirmation):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The proton NMR should show characteristic peaks for the methyl group (singlet, ~2.5 ppm), the methylene group (singlet, ~3.6 ppm), and the aromatic protons with their specific splitting patterns.

    • Mass Spectrometry (MS): Confirms the molecular weight. The analysis should show a prominent molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to ~181.03 or ~183.05 m/z.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A high-purity sample should exhibit a single major peak, with any impurities being well-resolved and quantifiable. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Melting Point Analysis: A sharp melting point range close to the literature value (77-81 °C) is indicative of high purity.[2] A broad or depressed melting range suggests the presence of impurities.

Step-by-Step Protocol: HPLC Purity Check
  • Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to 254 nm.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% B to 90% B.

    • 15-18 min: Hold at 90% B.

    • 18-20 min: Return to 10% B and equilibrate.

  • Injection & Analysis: Inject 5-10 µL of the sample. Integrate the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity.

Supplier Directory and Selection Guidance

Several chemical suppliers offer this compound for research purposes. The choice of supplier often depends on factors like required purity, available quantity, cost, and delivery time.

Table 2: Selected Suppliers of this compound

SupplierCAS NumberTypical PurityNotes
Sigma-Aldrich (Merck) 18698-73-2Not specified; product is listed.[10]A major global supplier with extensive documentation.
Thermo Scientific (Alfa Aesar) 18698-73-295%Product information indicates it was part of the Alfa Aesar portfolio.[11]
Santa Cruz Biotechnology 18698-73-2Not specified.Labeled for research use only.[1]
Alfa Chemistry 18698-73-296%Provides a list of synonyms and basic properties.[2]
CymitQuimica (distributes Apollo Scientific) 18698-73-295%Lists the product as a powder from the Apollo Scientific brand.[3]
Authoritative Guidance for Supplier Selection:
  • Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on general technical data sheets. The CoA provides actual analytical results (e.g., purity by HPLC, NMR confirmation) for the specific batch you will receive.

  • Evaluate Purity vs. Cost: For initial screening studies, a 95-96% purity may be acceptable.[2][3][11] For later-stage development or sensitive assays, higher purity (≥98%) may be necessary, justifying a higher cost.

  • Inquire about Impurity Profiles: For advanced applications, ask the supplier if they can provide information on the identity and quantity of major impurities. This is critical for understanding potential off-target effects.

  • Consider Supply Chain and Consistency: For long-term projects, choose a supplier with a stable supply chain and a reputation for good lot-to-lot consistency to ensure the reproducibility of your results.

References

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific.
  • Stenutz. (n.d.). This compound.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Patsnap. (2016). Preparation method of 4-methylthio phenylacetic acid.
  • MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Sciencemadness Wiki. (2022). Phenylacetic acid.
  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Methylthio)phenylacetic acid (CAS No. 18698-73-2), a key organic intermediate. Intended for researchers, chemists, and quality control specialists, this document details the elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes standardized protocols, in-depth data interpretation, and the causal reasoning behind spectral assignments, ensuring both scientific rigor and practical applicability. The aim is to establish a validated reference for the unambiguous identification and characterization of this compound.

Introduction and Molecular Structure

This compound is an organic compound featuring a phenylacetic acid core substituted with a methylthio (-SCH₃) group at the meta position. Its molecular formula is C₉H₁₀O₂S, and it has a molecular weight of 182.24 g/mol .[1][2] Accurate structural confirmation is paramount for its application in synthesis and drug development, necessitating a multi-technique spectroscopic approach. The combination of NMR, IR, and MS provides orthogonal data points that, when synthesized, confirm the compound's identity, purity, and structural integrity.

The molecular structure, illustrated below, forms the basis for all subsequent spectral interpretations.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.[3]

Objective: To prepare a homogeneous, contaminant-free sample for NMR analysis.

Methodology:

  • Mass Measurement: Accurately weigh 5-25 mg of this compound.[4]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound. Add approximately 0.6-0.7 mL of the solvent to a clean, dry vial containing the sample.[5]

  • Dissolution: Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of particulates.

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for insertion into the spectrometer.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons.

Data Summary (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5-12.0Singlet, broad1HH -O-C=O
7.26Triplet1HAr-H (H-5)
~7.15Multiplet2HAr-H (H-4, H-6)
7.08Singlet-like1HAr-H (H-2)
3.65Singlet2HCH ₂-COOH
2.48Singlet3HS-CH

Interpretation:

  • Carboxylic Acid Proton (~10.5-12.0 ppm): A very downfield, broad singlet is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (7.08-7.26 ppm): The aromatic region integrates to 4 protons, consistent with a disubstituted benzene ring. The triplet at 7.26 ppm is assigned to H-5, which is coupled to its two ortho neighbors (H-4 and H-6). The complex multiplet around 7.15 ppm corresponds to H-4 and H-6. The singlet-like signal at 7.08 ppm is assigned to H-2, which is deshielded by the adjacent methylthio group and has no ortho protons to couple with, resulting in a sharp signal.

  • Methylene Protons (3.65 ppm): The singlet integrating to 2H corresponds to the methylene (-CH₂-) protons adjacent to the carboxylic acid and the aromatic ring. The singlet multiplicity indicates no adjacent protons for coupling.

  • Methyl Protons (2.48 ppm): The singlet integrating to 3H is assigned to the methyl (-CH₃) protons of the methylthio group. Its chemical shift is typical for a methyl group attached to a sulfur atom.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Summary (75 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
177.8C =O
138.9Ar-C -S
135.2Ar-C -CH₂
129.5Ar-C H (C-5)
129.1Ar-C H (C-6)
126.8Ar-C H (C-4)
124.7Ar-C H (C-2)
40.8C H₂-COOH
15.7S-C H₃

Interpretation:

  • Carbonyl Carbon (177.8 ppm): The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid, which is highly deshielded by the two adjacent oxygen atoms.

  • Aromatic Carbons (124.7-138.9 ppm): Six distinct signals are observed in the aromatic region, confirming the presence of six unique aromatic carbon environments. The two quaternary carbons (C-S at 138.9 ppm and C-CH₂ at 135.2 ppm) are identified by their lower intensity. The remaining four signals correspond to the protonated aromatic carbons.

  • Methylene Carbon (40.8 ppm): This signal is assigned to the aliphatic -CH₂- carbon.

  • Methyl Carbon (15.7 ppm): The most upfield signal is characteristic of the methyl carbon of the -SCH₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, convenient technique requiring minimal sample preparation.[7][8]

Objective: To obtain an IR spectrum of a solid sample without sample destruction.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[9] Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of powdered this compound onto the crystal surface.[7]

  • Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.[9]

  • Sample Scan: Acquire the sample spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Data and Interpretation

The IR spectrum confirms the presence of key functional groups.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid Dimer)
~1600, ~1475MediumC=C stretch (Aromatic Ring)
~1420MediumO-H bend (in-plane)
~1290StrongC-O stretch (Carboxylic Acid)
~920BroadO-H bend (out-of-plane, dimer)
~690MediumC-S stretch

Interpretation:

  • O-H Stretch (2500-3300 cm⁻¹): The very broad and strong absorption in this region is the definitive signature of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch (~1700 cm⁻¹): This intense, sharp peak is characteristic of the carbonyl stretch of a carboxylic acid. Its position around 1700 cm⁻¹ (rather than ~1760 cm⁻¹) further supports the presence of intermolecular hydrogen bonding (dimerization).

  • Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These absorptions are typical for the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretch and O-H Bend (~1420, ~1290 cm⁻¹): These bands arise from the coupling of C-O stretching and O-H in-plane bending vibrations within the carboxylic acid group.

  • C-S Stretch (~690 cm⁻¹): A weaker absorption in this region is indicative of the carbon-sulfur bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol: Electron Impact (EI) Ionization

EI is a classic "hard" ionization technique that provides reproducible fragmentation patterns useful for structural analysis.[10][11]

Objective: To generate a mass spectrum showing the molecular ion and characteristic fragment ions.

Methodology:

  • Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized under high vacuum.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[11] This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[10]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[12]

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

MS Data and Interpretation

The mass spectrum validates the molecular weight and provides clues to the molecule's connectivity.

Data Summary:

m/zRelative IntensityAssignment
182High[M]⁺• (Molecular Ion)
137High[M - COOH]⁺
122Medium[M - COOH - CH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • Molecular Ion Peak (m/z 182): The presence of a strong peak at m/z 182 confirms the molecular weight of this compound (C₉H₁₀O₂S), which is 182.24.[13]

  • Loss of Carboxyl Radical (m/z 137): A prominent fragment at m/z 137 corresponds to the loss of the carboxyl radical (•COOH, 45 Da) from the molecular ion. This is a very common and favorable fragmentation for phenylacetic acids, resulting in a stabilized benzylic cation.

  • Subsequent Loss of Methyl Radical (m/z 122): The peak at m/z 122 can be attributed to the subsequent loss of a methyl radical (•CH₃, 15 Da) from the sulfur atom of the m/z 137 fragment.

  • Tropylium Ion (m/z 91): The highly stable tropylium cation ([C₇H₇]⁺) is a common fragment in the mass spectra of compounds containing a benzyl moiety. It is formed via rearrangement and cleavage of the side chain. Its high intensity is a strong indicator of the phenylacetic acid substructure.

Caption: Key fragmentation pathway for this compound in EI-MS.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the carboxylic acid and methylthio functional groups, and mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This guide serves as an authoritative reference for the analytical characterization of this compound.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Emory University.
  • Scribd.
  • University of Toronto Scarborough.
  • Organomation.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.
  • LCGC International.
  • Slideshare. Mass 2021 2 (Electron impact).
  • Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI.
  • Chemical Instrumentation Facility. Mass Spectrometry Tutorial.
  • Bruker.
  • Bruker. Guide to FT-IR Spectroscopy.
  • Specac Ltd.
  • ChemicalBook. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID(2861-28-1) IR Spectrum.
  • Alfa Chemistry. CAS 18698-73-2 this compound.
  • Santa Cruz Biotechnology. 3-(Methylthio)phenyl acetic acid.
  • CymitQuimica. This compound.

Sources

Solubility Profile of 3-(Methylthio)phenylacetic Acid in Organic Solvents: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in various stages of research and development. From reaction kinetics and purification to formulation and bioavailability, understanding and quantifying solubility is paramount. This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methylthio)phenylacetic acid. It delves into the theoretical principles governing its solubility, provides detailed protocols for experimental determination, and discusses the practical implications for researchers, chemists, and drug development professionals. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an essential resource for leveraging solubility data to drive successful project outcomes.

Introduction: The Critical Role of Solubility

This compound (C₉H₁₀O₂S) is a carboxylic acid derivative featuring a phenyl ring substituted with a methylthio group. As a functionalized aromatic compound, it serves as a valuable building block in organic synthesis and as an intermediate in the development of more complex molecules, including potential pharmaceutical agents.

The success of any chemical or pharmaceutical development program hinges on a thorough understanding of the physical properties of the molecule . Among these, solubility is arguably one of the most critical. In the context of drug development, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities exhibiting this challenging characteristic.[1][2] This can lead to low and variable bioavailability, hindering a drug's therapeutic efficacy.[1][3][4]

For the laboratory chemist, solubility data dictates the choice of solvents for chemical reactions, extractions, and, most importantly, for purification via crystallization. For the formulation scientist, this information is the bedrock upon which stable, effective, and safe drug products are built, whether for early-stage liquid formulations or later-stage solid dosage forms.[5] This guide, therefore, addresses the core principles and practical applications of solubility for this compound.

Physicochemical Characteristics of this compound

A molecule's structure is the primary determinant of its solubility behavior. The interplay of polar and non-polar functional groups dictates its interaction with different solvents. The key physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂S[6][7]
Molecular Weight 182.24 g/mol [6][7][8]
Appearance White to yellow crystalline powder[8][9]
Melting Point 77 - 81 °C[6][10]
Boiling Point 333.7 °C (at 760 mmHg)[6][10]
Density 1.23 g/cm³[6][10]

The structure of this compound contains three key regions influencing its polarity:

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

  • Phenyl Ring: A large, non-polar aromatic ring that contributes to hydrophobicity and favors interactions with non-polar or moderately polar solvents.

  • Methylthio Group (-SCH₃): A moderately polar and lipophilic group that further contributes to the molecule's overall non-polar character.

This combination of a highly polar head (the carboxylic acid) and a significantly non-polar body results in a nuanced solubility profile, which can be predicted by the fundamental principle of "like dissolves like."[11][12]

Theoretical Framework for Solubility

The "like dissolves like" principle states that a solute will dissolve best in a solvent that has a similar polarity.[11][12] For this compound, we can make the following predictions:

  • High Solubility: Expected in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, where the solvent can effectively solvate the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

  • Aqueous Solubility: Due to the large non-polar phenyl and methylthio groups, solubility in neutral water is expected to be low. However, in basic aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide), the carboxylic acid will be deprotonated to form a highly polar carboxylate salt, leading to a significant increase in solubility.[13][14] This acid-base chemistry is a key tool for separation and purification.

  • Low Solubility: Expected in non-polar solvents like hexane and cyclohexane, which cannot effectively solvate the polar carboxylic acid group.

These factors are visually summarized in the diagram below.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solute Polarity (Polar Head, Non-polar Body) Crystal Lattice Energy pKa of Carboxylic Acid Solubility Observed Solubility Solute->Solubility 'Like Dissolves Like' Solvent Polarity (Dielectric Constant) Hydrogen Bonding Capability Acid/Base Properties Solvent->Solubility Solvation Energy Conditions Temperature Pressure (for gases) Agitation Conditions->Solubility Thermodynamics

Caption: Key factors influencing the solubility of a solid compound.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical data is essential for all practical applications. The equilibrium shake-flask method is the gold-standard technique for determining solubility due to its reliability and simplicity.[15]

Protocol: Equilibrium Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured analytically.

Materials & Equipment:

  • This compound (purity ≥95%)[8]

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-3 times the estimated solubility.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Reporting: Express the solubility in units of mg/mL or mol/L.

G A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (24-48h, Constant Temp) A->B C 3. Settle & Sample Supernatant B->C D 4. Filter (0.22 µm Syringe Filter) C->D E 5. Dilute & Analyze (e.g., HPLC) D->E F Saturated Solution (mg/mL) E->F

Caption: Workflow for the equilibrium shake-flask solubility method.

Quantitative Solubility Data

Table 2: Experimental Solubility Data for this compound (Template)

SolventSolvent TypePolarity Index¹Temperature (°C)Observed Solubility (mg/mL)Notes
HexaneNon-polar0.125
TolueneNon-polar2.425
DichloromethanePolar Aprotic3.125
Diethyl EtherPolar Aprotic2.825
Ethyl AcetatePolar Aprotic4.425
AcetonePolar Aprotic5.125
IsopropanolPolar Protic3.925
EthanolPolar Protic4.325
MethanolPolar Protic5.125
WaterPolar Protic10.225
5% NaHCO₃ (aq)Aqueous BaseN/A25Effervescence observed?
5% NaOH (aq)Aqueous BaseN/A25

¹ Snyder Polarity Index, a relative measure of solvent polarity.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as causing skin and serious eye irritation.[9] Some sources also note a potential stench.[16]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][17]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[17]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[17]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[17]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[17]

Conclusion and Practical Applications

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. The molecule's amphiphilic nature—possessing both a polar carboxylic acid and a non-polar substituted phenyl ring—predicts a nuanced solubility profile, with high solubility in polar organic solvents and basic aqueous solutions, and low solubility in non-polar solvents and neutral water.

The provided experimental protocol for the shake-flask method offers a robust and reliable means to generate the precise quantitative data needed for various applications:

  • Process Chemistry & Purification: Solubility data is critical for developing efficient crystallization procedures. A suitable solvent system will be one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature, maximizing recovery and purity.

  • Formulation Development: For early-stage research, solubility in biocompatible solvents like ethanol or in aqueous buffers is key to preparing solutions for in vitro and in vivo testing.[5]

  • Analytical Chemistry: Understanding solubility is essential for selecting appropriate mobile phases in chromatographic techniques like HPLC to ensure proper separation and analysis.

By following the methodologies and principles outlined herein, researchers, scientists, and drug development professionals can effectively characterize the solubility of this compound, enabling informed decisions that accelerate research and lead to successful outcomes.

References

  • Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science.
  • Savu, S.-R., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. ResearchGate.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Quotient Sciences. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Stenutz. (n.d.). This compound.
  • PubChem. (n.d.). 4-(Methylthio)phenylacetic acid.

Sources

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This document serves as a comprehensive guide to the chemical entity 3-(Methylthio)phenylacetic acid. It is important to note that while extensive information exists for the broader class of phenylacetic acids and related isomers, peer-reviewed research detailing the specific biological activities, mechanisms of action, and distinct applications of the 3-(methylthio) substituted variant is not extensively available in the current scientific literature. This guide, therefore, synthesizes the available physicochemical data, general synthetic approaches, and safety protocols, while also contextualizing the potential research avenues based on the properties of related compounds.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives are a significant class of organic compounds that serve as foundational building blocks for a wide array of pharmaceuticals.[1] This structural motif is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as other therapeutic agents.[1] The versatility of the phenylacetic acid scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity. The introduction of a methylthio group, as seen in this compound, can significantly alter the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings.

PropertyValueReference
CAS Number 18698-73-2[2][3][4]
Molecular Formula C₉H₁₀O₂S[3][4]
Molecular Weight 182.24 g/mol [2][3][4]
Appearance Solid[2]
Melting Point 77-81 °C (lit.)[2]
Boiling Point 333.7 °C at 760 mmHg (Predicted)[4]
Density 1.23 g/cm³ (Predicted)[4]
Synonyms 3-(Methylmercapto)phenylacetic acid, 3-(Methylsulphanyl)phenylacetic acid, 3-(Carboxymethyl)thioanisole[5]

Synthesis and Characterization

General Synthetic Strategies

Another relevant synthetic route is detailed in a patent for the preparation of the isomeric 4-(Methylthio)phenylacetic acid. This method involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide in the presence of cuprous ions and DMF.[7] It is plausible that a similar approach, starting with a 3-halogenated phenylacetic acid derivative, could yield this compound.

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 3-Halogenated Phenylacetic Acid Derivative R Nucleophilic Aromatic Substitution A->R Reactant B Sodium Methyl Mercaptide B->R Reactant C Cuprous Ion Catalyst (e.g., CuBr) C->R Catalyst D Solvent (e.g., DMF) D->R Solvent E This compound R->E Yields

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the methylthio group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Potential Research Applications and Biological Activity (Inferred)

As previously stated, there is a lack of direct research on the biological activities of this compound. However, by examining related compounds, we can infer potential areas of investigation.

  • Anti-inflammatory and Analgesic Properties: Given that many phenylacetic acid derivatives exhibit anti-inflammatory and analgesic activities, it is plausible that this compound could be investigated for similar properties.[1][8]

  • Liver X Receptor (LXR) Agonism: Phenylacetic acid substituted quinolines have been identified as novel LXR agonists for the treatment of atherosclerosis.[9] This suggests that the phenylacetic acid scaffold can be a starting point for the design of LXR modulators.

  • Neuroprotective Effects: Phenolic acids, a broader class that includes phenylacetic acid derivatives, have been reviewed for their neuroprotective roles in various neurological disorders.[10] The specific contribution of the methylthio group in this context would be a novel area of study.

  • Antimicrobial Activity: Phenylacetic acid itself has been shown to possess antimicrobial properties.[11][12] Research could explore whether the 3-methylthio substitution enhances or alters this activity.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any research chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[15]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a research chemical with a well-defined structure and physicochemical properties. While its specific biological activities and applications are not yet well-documented in the scientific literature, its structural relationship to other biologically active phenylacetic acid derivatives suggests potential for investigation in areas such as inflammation, metabolic disorders, and neuroprotection. This guide provides a foundational understanding of the compound, which should be supplemented with further research as it becomes available.

References

  • Phenylacetic Acid Derivatives Overview. (n.d.). Scribd.
  • This compound Safety Data Sheet. (2024, March 30). Thermo Fisher Scientific.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
  • Hu, B., Collini, M., Unwalla, R., Miller, C., Singhaus, R., Quinet, E., ... & Wrobel, J. (2012). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 55(17), 7557–7569.
  • Phenylacetates. (1999, January 1). MeSH - NCBI.
  • US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.). Google Patents.
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid. (n.d.). Google Patents.
  • Synthesis, Pharmacological Screening of Ethyl (5- Substitutedacetamido)-3-Methylthio-1-Phenyl-1h-Pyrazole-4-Carboxylate As Anti-Inflammatory And Analgesic Agents. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • This compound. (n.d.). Stenutz.
  • 4-(Methylthio)phenylacetic acid. (n.d.). PubChem.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI.
  • An Historical Review of Phenylacetic Acid. (2019, February 1). PubMed.
  • 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. (n.d.). PMC - NIH.
  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (n.d.). MDPI.
  • Phenylacetic Acid. (2014, August 14). Food and Chemical Toxicology.
  • In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. (n.d.). ResearchGate.
  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). PMC - NIH.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Journal of Emerging Technologies and Innovative Research.
  • Phenylacetic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Phenylacetic acid. (n.d.). SpectraBase.
  • In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. (n.d.). PubMed.
  • Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. (n.d.). PubMed.
  • Alkylthioacetic acid (3-thia fatty acids)--a new group of non-beta-oxidizable, peroxisome-inducing fatty acid analogues. I. A study on the structural requirements for proliferation of peroxisomes and mitochondria in rat liver. (1989, August 22). PubMed.

Sources

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(methylthio)phenylacetic acid (3-MTPA) and its derivatives, a class of compounds with emerging potential in medicinal chemistry. This document delves into the synthetic strategies for accessing this scaffold, explores its known and potential biological activities, and provides detailed protocols for relevant in vitro and in vivo assays. By synthesizing current knowledge and providing actionable experimental details, this guide aims to empower researchers to explore the therapeutic promise of 3-MTPA analogs and accelerate their development from bench to potential clinical application.

Introduction: The Phenylacetic Acid Scaffold and the Significance of the 3-(Methylthio) Moiety

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The versatility of the phenylacetic acid scaffold allows for extensive chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The introduction of a methylthio (-SCH3) group at the meta-position of the phenyl ring introduces unique physicochemical characteristics. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, potentially influencing ligand-receptor binding. Furthermore, the methylthio group can be a site for metabolism, offering opportunities for prodrug strategies or modulation of the compound's metabolic profile. This guide will explore the synthesis, biological evaluation, and therapeutic potential of this intriguing class of molecules.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its analogs can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the aromatic ring or the acetic acid side chain.

The Willgerodt-Kindler Reaction: A Classic Approach

The Willgerodt-Kindler reaction is a powerful tool for the synthesis of arylthioamides from aryl ketones, which can then be hydrolyzed to the corresponding carboxylic acids.[2][3][4][5][6] This method is particularly useful for converting commercially available 3-(methylthio)acetophenone into the target 3-MTPA.

Conceptual Workflow of the Willgerodt-Kindler Reaction:

Willgerodt_Kindler start 3-(Methylthio)acetophenone intermediate Thioamide Intermediate start->intermediate Willgerodt-Kindler Reaction reagents Sulfur (S8) + Morpholine product This compound intermediate->product Hydrolysis hydrolysis Acid or Base Hydrolysis (e.g., H2SO4 or NaOH) Nitrile_Pathway start 3-(Methylthio)benzyl Halide (e.g., Chloride or Bromide) intermediate 3-(Methylthio)phenylacetonitrile start->intermediate Nucleophilic Substitution reagents Alkali Metal Cyanide (e.g., NaCN or KCN) product This compound intermediate->product Hydrolysis hydrolysis Acid or Base Hydrolysis COX_Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation MTPA 3-MTPA Derivative MTPA->COX Inhibition MTT_Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 treatment Treat with 3-MTPA derivative incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Sources

Foreword: The Critical Role of Thermochemical Data in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 3-(Methylthio)phenylacetic Acid

In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory to a viable therapeutic is fraught with challenges. A molecule's fundamental physicochemical properties are paramount, governing its stability, solubility, bioavailability, and manufacturability. Among these, thermochemical properties—such as enthalpy of formation, heat capacity, and enthalpies of phase transitions—provide a critical energetic fingerprint. This information is indispensable for polymorph screening, formulation design, stability assessment, and ensuring the safety and efficacy of the final drug product.

This guide, therefore, serves a dual purpose. It is, first and foremost, a detailed technical manual outlining the state-of-the-art methodologies that researchers and drug development professionals can employ to rigorously determine the thermochemical properties of this compound. Secondly, it stands as a foundational framework for the characterization of other novel pharmaceutical compounds where such data is absent. By synthesizing field-proven experimental protocols with high-accuracy computational chemistry, we present a self-validating system for generating the robust thermochemical data essential for modern pharmaceutical science.

Part 1: Experimental Determination of Thermochemical Properties

The experimental quantification of thermochemical properties is the cornerstone of a compound's energetic characterization. The following sections detail the primary techniques required to build a comprehensive thermodynamic profile for this compound.

Phase Behavior and Heat Capacity via Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the workhorse of thermal analysis in the pharmaceutical industry.[2] It is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] This allows for the precise determination of melting points, glass transitions, and other phase changes.[4] For a crystalline solid like this compound, DSC is critical for identifying its melting temperature, enthalpy of fusion, and assessing its purity.[2] Furthermore, by modulating the temperature program, DSC can measure the heat capacity (Cₚ) of the compound, a fundamental property for calculating changes in enthalpy and entropy with temperature.

Trustworthiness: The protocol's integrity is ensured by a multi-point calibration of the DSC instrument using certified standards (e.g., indium, tin, zinc) for both temperature and enthalpy. A baseline measurement with empty pans is subtracted from the sample run to correct for any instrumental artifacts.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as the reference.

  • Thermal Program for Melting Point and Enthalpy of Fusion:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Heat the sample from 25 °C to 200 °C at a controlled rate of 10 K/min under a nitrogen purge (50 mL/min). The known melting point range is 77-81 °C.[5][6]

  • Data Analysis (Fusion):

    • The endothermic peak on the resulting thermogram corresponds to the melting of the sample.

    • The extrapolated onset temperature of the peak is taken as the melting point (Tₘ).

    • The integrated area of the peak provides the enthalpy of fusion (ΔfusH).

  • Thermal Program for Heat Capacity (Cₚ):

    • Use a three-step method: a. Run a baseline with two empty pans. b. Run a sapphire standard of known mass. c. Run the this compound sample.

    • The program should consist of isothermal segments and dynamic heating segments (e.g., heat from 30 °C to 60 °C at 20 K/min) within the solid-state temperature range of the compound.

  • Data Analysis (Cₚ):

    • The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard, for which the heat capacity is well-established.

Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

Expertise & Experience: The standard molar enthalpy of formation (ΔfHₘ°) is one of the most critical thermochemical parameters. It is typically derived from the experimentally determined enthalpy of combustion (ΔcHₘ°). For organosulfur compounds, this presents a significant challenge. During combustion, sulfur is oxidized to a mixture of sulfur oxides, which then form sulfuric acid in the presence of water. This process is highly corrosive and requires specialized equipment. A rotating-bomb calorimeter is essential to ensure that the final sulfuric acid solution is of a uniform, well-defined concentration, which is critical for accurate energy corrections.[7][8][9][10]

Trustworthiness: The calorimeter is calibrated by combusting a certified standard, such as benzoic acid, under identical conditions (excluding the sulfur-specific aspects).[7] The completeness of the combustion is verified by analyzing the gaseous products for carbon monoxide and the solid residue for unburned carbon. The final aqueous solution is analyzed to quantify the amount of sulfuric acid formed, ensuring an accurate energy correction.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Calorimeter Calibration: Determine the energy equivalent (εcalor) of the calorimeter by performing a series of combustion experiments with benzoic acid (NIST Standard Reference Material 39j).

  • Sample Preparation:

    • Press a pellet of this compound (approx. 0.5-0.8 g).

    • Place the pellet in a silica crucible.

    • Add a known mass of a paraffin oil auxiliary substance to aid complete combustion.

    • Attach a cotton fuse of known mass and combustion energy.

  • Bomb Preparation:

    • Place the crucible inside the stainless steel combustion bomb.

    • Add 15.00 cm³ of distilled water to the bottom of the bomb to dissolve the combustion products.[7]

    • Seal the bomb and purge it with oxygen.

    • Pressurize the bomb to 3.04 MPa with high-purity oxygen.[7]

  • Combustion Experiment:

    • Place the bomb in the calorimeter, which contains a known mass of water.

    • Start the data acquisition system to monitor the temperature.

    • After a stable initial period, ignite the sample by passing a current through the fuse.

    • Once the combustion is complete, begin rotating the bomb to ensure complete dissolution and equilibration of the sulfuric acid formed.

    • Continue monitoring the temperature until a stable final period is achieved.

  • Post-Combustion Analysis:

    • Vent the bomb and analyze the gaseous contents for CO₂ and unburned O₂.

    • Rinse the interior of the bomb with distilled water and combine with the bomb solution.

    • Determine the amount of sulfuric acid formed via titration with a standardized NaOH solution.

    • Determine the amount of nitric acid (from residual N₂ in the bomb) formed using a suitable analytical method.

  • Calculation of Enthalpy of Formation:

    • Calculate the corrected temperature rise of the calorimeter.

    • Determine the total energy change (ΔU) from the energy equivalent and the corrected temperature rise.

    • Apply corrections for the combustion of the fuse, auxiliary oil, and the formation of nitric acid.

    • Calculate the standard internal energy of combustion (ΔcU°) for the idealized combustion reaction: C₉H₁₀O₂S(s) + 12 O₂(g) + 114 H₂O(l) → 9 CO₂(g) +

    • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°).

    • Using known standard enthalpies of formation for CO₂(g) and , calculate the standard enthalpy of formation (ΔfHₘ°) of this compound.

Enthalpy of Sublimation via Knudsen Effusion Method

Expertise & Experience: The enthalpy of sublimation (ΔgcrH) is the energy required for a substance to transition from a solid to a gaseous state. It is a key parameter for understanding volatility and intermolecular forces. For compounds with low vapor pressure, like many pharmaceuticals, the Knudsen effusion method is a reliable technique.[11] This method measures the rate of mass loss of a sample effusing through a small orifice into a vacuum at a constant temperature.[12] The vapor pressure can be calculated from this mass loss rate. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[13][14]

Trustworthiness: The accuracy of the method relies on precise temperature control and a high-vacuum environment to ensure molecular flow conditions. The dimensions of the effusion orifice must be accurately known. The system is validated by measuring the vapor pressure of a well-characterized standard, such as benzoic acid, and comparing the results to established literature values.

Experimental Protocol: Knudsen Effusion

  • Apparatus Setup:

    • Place a small amount (10-20 mg) of this compound into a Knudsen effusion cell, which is a small container with a precisely drilled orifice of known area (A).

    • Place the cell in a thermostatted block within a high-vacuum chamber.

    • Position the cell on a microbalance capable of measuring mass changes in the microgram range.

  • Measurement Procedure:

    • Evacuate the chamber to a pressure below 10⁻³ Pa.

    • Heat the cell to a desired constant temperature (T).

    • Continuously record the mass of the cell over time (t). The mass will decrease linearly as the sample effuses.

  • Data Acquisition:

    • Repeat the measurement at several different temperatures within a range where a measurable mass loss occurs without thermal decomposition.

  • Calculations:

    • For each temperature, determine the rate of mass loss ( dm/dt ) from the slope of the mass vs. time plot.

    • Calculate the vapor pressure (P) at each temperature using the Knudsen-Hertz equation: P = ( dm/dt ) * (1/A) * √(2πRT/M) where R is the universal gas constant and M is the molar mass of the compound.

    • Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔgcrH/R.

    • Calculate the standard molar enthalpy of sublimation (ΔgcrHₘ°) from the slope.

Part 2: Computational Prediction of Thermochemical Properties

Expertise & Experience: In parallel with experimental work, computational chemistry provides a powerful, predictive tool for determining thermochemical properties. High-accuracy composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families of methods, are particularly effective.[15][16] For organosulfur compounds, methods like CBS-QB3 have demonstrated high accuracy in predicting enthalpies of formation.[17][18] These methods systematically combine results from different levels of theory and basis sets to approximate the results of a very high-level calculation at a fraction of the computational cost.[19]

Trustworthiness: The computational protocol is validated by calculating the thermochemical properties of well-characterized related compounds (e.g., thiophene, thioanisole, phenylacetic acid) and comparing the results with established experimental data. This ensures that the chosen level of theory is appropriate for the chemical system under investigation.

Computational Protocol: High-Accuracy Thermochemistry

  • Conformational Search: Perform a systematic conformational search for this compound using a computationally inexpensive method (e.g., molecular mechanics or a semi-empirical method) to identify all low-energy conformers.

  • Geometry Optimization: For each unique conformer, perform a full geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., cc-pVTZ).[15]

  • Vibrational Frequency Calculation: At the same level of theory, perform a vibrational frequency analysis for each optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations (CBS-QB3 Method):

    • Following the CBS-QB3 protocol, perform a series of increasingly accurate single-point energy calculations on the optimized geometry. This involves calculations at the MP2, MP4(SDQ), and CCSD(T) levels of theory with various basis sets.

  • Enthalpy of Formation Calculation:

    • The CBS-QB3 procedure combines the energies from the various steps to yield a highly accurate total electronic energy at 0 K.

    • Add the scaled ZPVE to obtain the total energy at 0 K.

    • Calculate the gas-phase standard enthalpy of formation at 298.15 K (ΔfH°298) using an atomization or isodesmic reaction scheme. The atomization method calculates the enthalpy change for the reaction: C₉H₁₀O₂S(g) → 9 C(g) + 10 H(g) + 2 O(g) + S(g)

    • The ΔfH°298 of the compound is then derived using the well-known experimental enthalpies of formation of the gaseous atoms.

Part 3: Data Presentation and Visualization

The effective presentation of thermochemical data is crucial for its interpretation and application.

Summary of Thermochemical Data

The results from the experimental and computational workflows should be summarized in clear, concise tables.

Table 1: Experimentally Determined Thermophysical Properties of this compound

PropertySymbolValueMethod
Melting TemperatureTₘTo be determined (°C, K)Differential Scanning Calorimetry (DSC)
Enthalpy of FusionΔfusHTo be determined (kJ/mol)Differential Scanning Calorimetry (DSC)
Standard Enthalpy of Combustion (solid)ΔcH°(s)To be determined (kJ/mol)Rotating-Bomb Combustion Calorimetry
Standard Enthalpy of Formation (solid)ΔfH°(s)To be determined (kJ/mol)Derived from ΔcH°(s)
Standard Enthalpy of SublimationΔgcrH°To be determined (kJ/mol)Knudsen Effusion Method
Standard Enthalpy of Formation (gas)ΔfH°(g)To be determined (kJ/mol)Derived from ΔfH°(s) and ΔgcrH°
Heat Capacity (solid)Cₚ(s)To be determined (J/(mol·K))Differential Scanning Calorimetry (DSC)

Table 2: Computationally Predicted Gas-Phase Thermochemical Properties of this compound

PropertySymbolPredicted Value (kJ/mol)Method
Standard Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)To be determinedCBS-QB3
Zero-Point Vibrational EnergyZPVETo be determinedCBS-QB3
Experimental and Logical Workflows

Visual diagrams are essential for clarifying complex experimental and logical sequences.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis cluster_results Results Sample 3-(Methylthio)phenylacetic acid Sample (2-5 mg) Pan Weigh into Al Pan & Crimp Seal Sample->Pan Load Load Sample & Ref into DSC Cell Pan->Load Ref Prepare Empty Reference Pan Ref->Load Program Apply Thermal Program (e.g., Heat 10 K/min) Load->Program Measure Measure Differential Heat Flow Program->Measure Thermogram Generate Thermogram (Heat Flow vs. Temp) Measure->Thermogram Analysis Integrate Peak Area & Determine Onset Thermogram->Analysis Tm Melting Point (Tm) Analysis->Tm Hf Enthalpy of Fusion (ΔfusH) Analysis->Hf

Caption: Workflow for determining melting point and enthalpy of fusion using DSC.

Combustion_Calorimetry_Workflow A Prepare Sample Pellet (+ Auxiliary Oil & Fuse) B Load into Rotating Bomb with H₂O, Pressurize O₂ A->B C Combust in Calorimeter B->C D Measure Corrected Temperature Rise (ΔT) C->D E Calculate Total Energy ΔU = ε_calor * ΔT D->E G Apply Corrections for Fuse, Oil, Acid Formation E->G F Analyze Products (H₂SO₄, HNO₃) F->G H Calculate ΔcH°(s) G->H I Calculate ΔfH°(s) using Hess's Law H->I

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Knudsen_Effusion_Workflow A Load Sample into Knudsen Cell B Place in High Vacuum Chamber on Microbalance A->B C Heat to Constant Temp (T₁) Measure Mass Loss (dm/dt)₁ B->C D Repeat at T₂, T₃, ... C->D E Calculate Vapor Pressure (P) for each Temperature D->E F Plot ln(P) vs 1/T E->F G Determine Slope (Slope = -ΔsubH°/R) F->G H Calculate ΔsubH° G->H

Caption: Workflow for determining enthalpy of sublimation via Knudsen effusion.

Conclusion

While direct thermochemical data for this compound is currently absent from the public domain, this guide provides a comprehensive and scientifically rigorous blueprint for its determination. The integration of established experimental techniques—Differential Scanning Calorimetry, rotating-bomb combustion calorimetry, and the Knudsen effusion method—with high-accuracy computational chemistry offers a robust, multi-faceted approach. This dual strategy ensures that experimental results can be validated by theoretical predictions, and vice-versa, lending high confidence to the final data. The protocols and workflows detailed herein are not only applicable to the title compound but can also be adapted for the broader class of novel pharmaceutical molecules, empowering researchers to generate the critical energetic data needed to accelerate drug development programs.

References

  • Vandeputte, A. G., et al. (2011). Modeling the gas-phase thermochemistry of organosulfur compounds. The Journal of Physical Chemistry A, 115(25), 6737-6754. [Link]
  • Ribeiro da Silva, M. A. V., et al. (2023). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Molecules, 28(15), 5789. [Link]
  • Nagrimanov, R. N., et al. (2023). Thermochemistry of formation and phase transitions of substituted thiophenes at 298.15 K. The Journal of Chemical Thermodynamics, 186, 107123. [Link]
  • National Center for Biotechnology Information (n.d.). Phenylacetic Acid. PubChem Compound Database.
  • Good, W. D. (1972). Enthalpies of Combustion of 18 Organic Sulfur Compounds Related to Petroleum.
  • Chen, C. C., et al. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega. [Link]
  • Chen, C. C., et al. (2024). Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. Semantic Scholar. [Link]
  • Good, W. D. (1972).
  • Vansteenkiste, P., et al. (2006). A theoretical study of the thermodynamics and kinetics of small organosulfur compounds.
  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.
  • Paulechka, E., & Kazakov, A. (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Physical Chemistry A, 125(36), 8116-8131. [Link]
  • Nagrimanov, R. N., et al. (2023). Thermochemistry of Formation and Phase Transitions of Substituted Thiophenes at 298.15 K.
  • Veeprho. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • University of Texas at Dallas. (2022). Knudsen Effusion.
  • NETZSCH Analyzing & Testing. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • Dirri, F., et al. (2015). Vapour pressure, Enthalpy and Entropy of sublimation of the dicarboxylic acids.
  • Johnson, C. M., & Olsen, K. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical reviews, 7(1), 45-59. [Link]
  • Jones, P. G., & Pörksen, S. (2002). Determination of heats of sublimation of organic compounds by a mass spectrometric–Knudsen effusion method. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(12), 3351-3356. [Link]
  • Zaitsev, V. P., et al. (1993). ENTHALPY OF FORMATION OF THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds, 29(1), 19-21. [Link]
  • Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Zaitsev, V. P., et al. (1993). Enthalpy of formation of thiophene derivatives.
  • Simmie, J. M., & Somers, K. P. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 119(28), 7247-7258. [Link]
  • Hubbard, W. N., et al. (1956). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry, 60(10), 1325-1330. [Link]
  • Stenutz, R. (n.d.). This compound. GlycoSpectra. [Link]
  • Surov, O. V., et al. (2018). Enthalpy of sublimation of natural aromatic amino acids determined by Knudsen's effusion mass spectrometric method.
  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.
  • Torres, L. A., et al. (2014). On the enthalpy of formation of thiophene.
  • Wikipedia contributors. (2023, December 1). Phenylacetic acid. In Wikipedia, The Free Encyclopedia.
  • Rayne, S., & Forest, K. (2011). Thermochemistry of mono- and disubstituted acetylenes and polyynes at the Gaussian-4 level of theory. Computational and Theoretical Chemistry, 970(1-3), 15-22. [Link]

Sources

An In-depth Technical Guide to the Purity Standards for 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the purity of 3-(Methylthio)phenylacetic acid (3-MTPA), a key chemical intermediate. In the absence of dedicated pharmacopeial monographs, this document synthesizes regulatory principles, primarily from the International Council for Harmonisation (ICH), with practical, field-proven analytical methodologies. It is designed for researchers, scientists, and drug development professionals to establish robust quality control systems. The guide covers the theoretical origins of potential impurities from synthetic pathways, detailed protocols for analytical method development and validation, and a logical framework for setting scientifically justified acceptance criteria.

Introduction: The Imperative for Purity

This compound (CAS 18698-73-2) is an aromatic carboxylic acid derivative that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can carry their own pharmacological or toxicological activity, interfere with downstream reactions, or degrade into harmful substances.

The global standard for controlling impurities in new drug substances is set by the International Council for Harmonisation (ICH) Q3A(R2) guideline. This document provides a rational framework for reporting, identifying, and qualifying impurities, ensuring that the final substance is safe for its intended use. This guide will apply the principles of ICH Q3A to establish a robust purity standard for this compound.

Regulatory Framework: The ICH Q3A Guideline

The ICH Q3A(R2) guideline is the cornerstone of impurity control. It classifies impurities into three main categories:

  • Organic Impurities: These can arise during the manufacturing process or storage. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.

  • Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals.

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process. Their control is specifically detailed in the ICH Q3C guideline.

A pivotal concept in ICH Q3A is the establishment of thresholds for action based on the Maximum Daily Dose (MDD) of the final API. These thresholds determine when an impurity must be reported, identified, or qualified.

Maximum Daily Dose (MDD) Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

Causality Behind the Thresholds: These thresholds are not arbitrary. They are based on a risk assessment that balances the analytical feasibility of detection with patient safety. The Qualification Threshold is particularly critical; it is the limit above which an impurity's biological safety must be established.

Impurity Profiling of this compound

A thorough understanding of potential impurities begins with an analysis of the synthetic route and the chemical stability of the molecule.

Potential Process-Related Impurities

While numerous synthetic routes exist, a common approach to analogous phenylacetic acids involves the hydrolysis of a corresponding benzyl cyanide.[1] Another modern approach involves palladium-catalyzed coupling reactions.[2] Based on these general pathways, we can predict a profile of potential impurities.

A plausible synthesis could involve the reaction of a halogenated phenylacetic acid derivative with sodium methyl mercaptide.[3]

Predicted Process Impurities:

  • Starting Materials:

    • 3-Halophenylacetic acid (e.g., 3-Bromophenylacetic acid): Incomplete reaction would lead to its presence.

    • Sodium methyl mercaptide (CH₃SNa) or Methanethiol (CH₃SH): Residual amounts of this pungent and reactive starting material.

  • By-products:

    • Bis(3-carboxymethylphenyl) sulfide: Formed if the starting material reacts with the product.

    • Disulfide impurities (e.g., Dimethyl disulfide): From oxidation of the methyl mercaptide reagent.

  • Reagents and Catalysts:

    • Palladium or Copper catalysts: If a coupling reaction is used.[2][3]

    • Phosphine ligands: Often used in coupling reactions.

    • Inorganic salts: Generated during reaction work-up (e.g., NaBr, NaCl).

Potential Degradation Products

The thioether (methylthio) group is susceptible to oxidation. This represents the most likely degradation pathway for 3-MTPA, especially under improper storage conditions (exposure to air, light, or oxidizing agents).

  • Oxidation Products:

    • 3-(Methylsulfinyl)phenylacetic acid (Sulfoxide): The primary oxidation product.[4][5] This introduces a chiral center, potentially complicating analysis.

    • 3-(Methylsulfonyl)phenylacetic acid (Sulfone): The product of further oxidation.[6]

The logical relationship between the target molecule and its key impurities is visualized below.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Starting Material 3-Halophenylacetic Acid + CH3SNa Byproduct By-products (e.g., Disulfides) Starting Material->Byproduct 3-MTPA This compound (Target Molecule) Starting Material->3-MTPA Reaction Sulfoxide 3-(Methylsulfinyl)phenylacetic acid (Sulfoxide) 3-MTPA->Sulfoxide Oxidation Sulfone 3-(Methylsulfonyl)phenylacetic acid (Sulfone) Sulfoxide->Sulfone Further Oxidation

Caption: Logical map of impurity origins for 3-MTPA.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is required to ensure the identity, strength, and purity of 3-MTPA. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity and impurity determination.

Primary Assay and Impurity Determination: HPLC-UV

Expertise & Experience: A reversed-phase HPLC method with UV detection is the logical choice. The aromatic ring provides a strong chromophore for UV detection, and the carboxylic acid group allows for manipulation of retention based on mobile phase pH. The goal is to develop a single, stability-indicating method that can separate the main peak from all known process and degradation impurities.

Step-by-Step Protocol: HPLC Method Development

  • Column Selection:

    • Start with a robust, general-purpose column, such as a C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This provides good hydrophobic retention for the aromatic ring.

  • Wavelength Selection:

    • Perform a UV scan of 3-MTPA in the mobile phase diluent. The phenyl ring will likely show strong absorbance around 254 nm, a common and robust wavelength for initial screening. For higher sensitivity, the absorbance maximum should be determined and used.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): Start with an acidic buffer to suppress the ionization of the carboxylic acid group, which generally leads to sharper peaks and better retention. A 0.1% formic acid or phosphoric acid solution in water is a standard starting point.

    • Organic Phase (B): Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

    • Gradient Elution: A gradient is essential to elute both early-eluting polar impurities and more retained non-polar impurities within a reasonable runtime.

      • Initial Gradient: 5% B to 95% B over 20 minutes.

      • Optimization: Adjust the gradient slope to achieve a resolution (Rs) > 1.5 between the main 3-MTPA peak and its closest eluting impurity. The sulfoxide is often the critical pair to resolve.

  • Sample Preparation:

    • Dissolve the sample in a diluent that is compatible with the mobile phase, typically a 50:50 mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Ensure complete dissolution.

Proposed HPLC Conditions:

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for good retention and resolution of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses carboxylate ionization for better peak shape.
Mobile Phase B AcetonitrileGood organic solvent with low UV cutoff.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nmCommon wavelength for aromatic compounds.
Injection Vol. 10 µLBalances sensitivity and potential for peak overload.
Impurity Identification: LC-MS

For impurities that exceed the identification threshold (e.g., >0.10%), their structure must be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this. By coupling the HPLC method to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the impurity, providing a direct confirmation of its identity (e.g., M+16 for the sulfoxide, M+32 for the sulfone).

Method Validation: Ensuring Trustworthiness

A protocol is only trustworthy if it is validated. The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9]

Validation Workflow:

The following diagram outlines the mandatory validation parameters for an impurity quantification method.

G cluster_desc Parameter Description Validation ICH Q2(R1) Validation Specificity Linearity Range Accuracy Precision LOD / LOQ Robustness Specificity Ability to assess analyte unequivocally in the presence of other components. Validation:f0->Specificity Linearity Ability to elicit test results directly proportional to analyte concentration. Validation:f1->Linearity Accuracy Closeness of test results to the true value (e.g., via spike/recovery studies). Validation:f3->Accuracy Precision Agreement among a series of measurements (Repeatability & Intermediate Precision). Validation:f4->Precision LOD_LOQ Limit of Detection (LOD) Limit of Quantitation (LOQ) Validation:f5->LOD_LOQ

Sources

Commercial availability of 3-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid for Advanced Research and Development

This guide provides an in-depth technical overview of this compound (CAS No. 18698-73-2), a crucial building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple catalog listing, this document offers practical insights into its commercial landscape, synthesis, quality control, and safe handling, grounded in established scientific principles.

Introduction and Physicochemical Profile

This compound, also known as 3-(methylmercapto)phenylacetic acid, is an aromatic carboxylic acid derivative. Its structure, featuring a phenylacetic acid core with a methylthio (-SCH₃) group at the meta-position, makes it a versatile intermediate in organic synthesis. The methylthio group can be retained or chemically modified (e.g., oxidized to a sulfoxide or sulfone), offering a strategic handle for modulating the steric and electronic properties of target molecules. This versatility is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

Key Physicochemical Properties:

PropertyValueSource(s)
CAS Number 18698-73-2[1][2]
Molecular Formula C₉H₁₀O₂S[1][2]
Molecular Weight 182.24 g/mol [1][2][3]
Appearance White to off-white solid/powder[3]
Melting Point 77-81 °C[4]
Boiling Point 333.7±25.0 °C (Predicted)[4]
pKa 4.19±0.10 (Predicted)[5]
SMILES CSc1cccc(CC(O)=O)c1[6]
InChIKey AKYCOAMUNLESIH-UHFFFAOYSA-N[6]

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, primarily for research and development purposes. It is typically not sold in bulk quantities off-the-shelf but can often be sourced on a larger scale through custom synthesis requests.

Representative Commercial Suppliers:

SupplierPurityAvailable Quantities
Sigma-Aldrich Not specifiedInquire for pricing
Thermo Scientific (Alfa Aesar) 95%1g, 5g
Apollo Scientific 95%Inquire for pricing
Santa Cruz Biotechnology Research GradeInquire for pricing
Alfa Chemistry 96%Inquire for pricing

Procurement Strategy: For initial research and proof-of-concept studies, gram-scale quantities from the suppliers listed above are sufficient. For process development or scale-up campaigns, it is advisable to contact suppliers directly to inquire about bulk availability or custom synthesis capabilities. Purity is a critical consideration; while 95-96% is common for catalog listings, higher purity may be required for sensitive applications, necessitating re-purification or sourcing from a specialized provider.

Synthesis of this compound

While several routes to phenylacetic acids exist, the most direct and reliable laboratory-scale synthesis of the title compound proceeds via a two-step sequence starting from 3-(methylthio)benzyl chloride: (1) conversion to the corresponding benzyl cyanide, followed by (2) acid-catalyzed hydrolysis. This method is favored over alternatives like the Willgerodt-Kindler reaction for its predictability and cleaner reaction profile on this specific substrate.[7][8]

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 3-(Methylthio)benzyl chloride B 3-(Methylthio)benzyl cyanide A->B NaCN, EtOH/H₂O, reflux C 3-(Methylthio)benzyl cyanide D This compound C->D H₂SO₄/H₂O/AcOH, reflux

Caption: Synthetic pathway from benzyl chloride to phenylacetic acid.

Detailed Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

This protocol is adapted from established procedures for preparing phenylacetic acids from their corresponding benzyl cyanides.[8][9]

Step 1: Synthesis of 3-(Methylthio)benzyl cyanide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 eq) in a mixture of water and ethanol (1:1 v/v).

    • Causality: The aqueous ethanol solvent system is crucial for dissolving both the inorganic salt (NaCN) and the organic starting material, facilitating the nucleophilic substitution reaction.

  • Addition of Starting Material: Warm the cyanide solution gently on a water bath. Add 3-(methylthio)benzyl chloride (1.0 eq) dropwise via an addition funnel over 30 minutes.

    • Expert Insight: This reaction is exothermic. Controlled addition prevents a runaway reaction and minimizes the formation of side products.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Partition the remaining aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-(methylthio)benzyl cyanide, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a hydrolysis mixture of water, concentrated sulfuric acid, and glacial acetic acid (1:1:1 v/v/v).[8]

    • Causality: The combination of a strong acid (H₂SO₄) and a co-solvent (acetic acid) ensures complete protonation and hydrolysis of the nitrile group to the carboxylic acid.

  • Addition of Nitrile: Add the crude 3-(methylthio)benzyl cyanide (1.0 eq) from the previous step to the acid mixture.

  • Reaction: Heat the mixture to reflux for 3-4 hours. The hydrolysis is typically complete when the reaction mixture becomes a single homogenous phase.

  • Work-up and Isolation: Cool the reaction mixture and carefully pour it over crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount before its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.

Quality Control Workflow

QC_Workflow start Received Material hplc HPLC-UV Analysis start->hplc purity_check Purity ≥ 98%? hplc->purity_check nmr_ms Confirm Structure (¹H NMR, MS) purity_check->nmr_ms Yes fail Quarantine / Repurify purity_check->fail No pass Release for Use nmr_ms->pass

Caption: A typical quality control workflow for incoming starting material.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method provides a reliable means to assess the purity of the material.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Justification: Phosphoric acid ensures the carboxylic acid is protonated, leading to better peak shape and retention on a reverse-phase column.

  • Gradient:

    • 0-15 min: 30% A to 90% A

    • 15-20 min: Hold at 90% A

    • 20-22 min: 90% A to 30% A

    • 22-25 min: Hold at 30% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

Expected Results: The main peak corresponding to this compound should be well-resolved. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Spectroscopic Characterization
  • ¹H NMR: Expect characteristic signals for the methylthio group (singlet, ~2.5 ppm), the methylene protons (singlet, ~3.6 ppm), and aromatic protons in the meta-substituted pattern (~7.0-7.3 ppm).

  • Mass Spectrometry (MS): In electrospray ionization negative mode (ESI-), the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 181.03.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. While specific drugs containing this exact fragment are not widespread, its structural motif is relevant in the development of various therapeutic agents. For instance, the related 4-(methylthio)phenylacetic acid is a known intermediate in the synthesis of the COX-2 inhibitor Etoricoxib.[10] By analogy, the 3-isomer is a valuable tool for exploring the SAR of similar compound classes.

The role of this compound is to act as a foundational scaffold. Medicinal chemists can leverage the carboxylic acid group for amide bond formation or other conjugations, while the methylthio group can be used to probe interactions within a biological target's binding pocket.

Role as a Synthetic Building Block

G A This compound (Scaffold) C Coupling Reaction (e.g., EDC, HOBt) A->C B Amine Partner (R-NH₂) B->C D Target Amide (Potential Bioactive Molecule) C->D E Oxidation (e.g., m-CPBA) D->E F Target Sulfoxide/Sulfone (Modulated Polarity & H-Bonding) E->F

Caption: Use of the title compound as a scaffold in medicinal chemistry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures must be followed.

  • Safety: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[1]

  • Storage: Store in a tightly closed container in a cool, dry place. Keep away from oxidizing agents.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

References

  • Willgerodt, C. Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Ber. dtsch. Chem. Ges.1887, 20, 2467–2470.
  • Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922, 2, 59. [Link]
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
  • Scribd. Benzyl Cyanide Hydrolysis To Acid. [Link]
  • MSU Chemistry.
  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
  • Stenutz. This compound. [Link]
  • Google Patents.
  • Adams, R.; Thal, A. F. Benzyl Cyanide. Org. Synth.1922, 2, 9. [Link]
  • ResearchGate. Benzyl cyanide can be converted into phenylacetic acid in vivo in herbivore-damaged Populus trichocarpa leaves. [Link]
  • European Patent Office. PROCESS TO PRODUCE ETORICOXIB. [Link]
  • Google Patents. Method for preparing 3-(methylthio)propanal.
  • Patsnap. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis. [Link]
  • Google Patents. Process for cyclooxygenase-2 selective inhibitor.
  • PubMed. Synthesis and Pharmacological Properties of 3-alkylthio Derivatives of isothiazolothieno-1,2,3-triazine. [Link]
  • Pharmacia.
  • MDPI. Natural Products with Pharmaceutical Activities. [Link]
  • Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

Sources

3-(Methylthio)phenylacetic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(Methylthio)phenylacetic Acid

Introduction

This compound (CAS No. 18698-73-2) is a substituted derivative of phenylacetic acid. Phenylacetic acid and its analogues are crucial building blocks in organic synthesis, particularly within the pharmaceutical industry. They serve as precursors and starting materials for a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory drugs like diclofenac and felbinac, as well as penicillin G.[1][2][3] Given its utility in research and development, a comprehensive understanding of its safety profile and handling requirements is paramount for protecting laboratory personnel and ensuring experimental integrity.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth overview of the known hazards, handling protocols, and emergency procedures for this compound. The narrative is structured to explain the causality behind safety measures, fostering a proactive safety culture grounded in scientific principles.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical and chemical identity. These properties dictate its behavior under various laboratory conditions and inform storage and handling decisions.

PropertyValueSource(s)
CAS Number 18698-73-2[4]
Molecular Formula C₉H₁₀O₂S[5]
Molecular Weight 182.24 g/mol [5]
Appearance White to yellow solid, powder, or crystals[6][7]
Melting Point 77-81 °C[8]
Boiling Point 333.7 °C (at 760 mmHg)[8]
Density 1.23 g/cm³[8]
Synonyms 3-(Methylmercapto)phenylacetic acid, 3-(Methylsulphanyl)phenylacetic acid[6]

Hazard Identification and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning".[9] The primary hazards are associated with its irritant properties.

GHS ClassificationHazard StatementRationale
Skin Irritation (Category 2) H315: Causes skin irritation[9]
Eye Irritation (Category 2) H319: Causes serious eye irritation[9]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation[9]

It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[4] This data gap necessitates a cautious approach, treating the substance with the potential for unknown hazards and adhering strictly to the recommended control measures.

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure mitigation, known as the Hierarchy of Controls, prioritizes engineering and administrative controls over sole reliance on PPE.[10]

cluster_hierarchy Hierarchy of Hazard Controls elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) administrative->ppe Least Effective

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.

  • Rationale: A fume hood provides adequate ventilation to capture and exhaust dust and vapors generated during manipulation (e.g., weighing, transferring, preparing solutions), preventing inhalation and minimizing contamination of the laboratory environment.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

PPE TypeSpecificationRationale and Best Practices
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles.[4]Protects against accidental splashes of solutions or airborne dust. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[10][12]
Hand Protection Nitrile or butyl rubber gloves.[12][13]Provides a chemical barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[14] Wash hands thoroughly after handling, even when gloves are worn.[4]
Body Protection A laboratory coat, full-length pants, and closed-toe shoes.Standard laboratory practice to protect skin from accidental spills.[10][11]
Respiratory Protection Not typically required for small-scale use within a fume hood.An N95 dust mask may be used as an additional precaution against inhaling dust. A respirator with an appropriate cartridge is only necessary if engineering controls fail, during a large spill cleanup, or if exposure limits are likely to be exceeded.[11]

Standard Operating Procedures for Safe Handling

Adherence to a standardized protocol is essential for minimizing risk during routine laboratory work.

Protocol: Weighing and Preparing a Solution

  • Preparation: Designate a work area within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Don PPE: Put on a lab coat, appropriate gloves, and chemical splash goggles.

  • Transfer: Transport the sealed container of this compound to the fume hood.

  • Weighing: Open the container inside the fume hood. Carefully weigh the desired amount of the solid onto a weigh boat. Handle the material gently to minimize dust generation.

    • Rationale: Performing this step in the hood contains any airborne particulates.[15]

  • Dissolution: Place the weigh boat with the compound into the destination flask. Add the desired solvent, cap the flask, and mix until dissolved.

  • Cleanup: Securely close the stock container. Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., wipes) in the designated solid hazardous waste container.

  • Doff PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[4][9]

Storage and Incompatibility

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][9] The container should be kept tightly closed to prevent moisture absorption and contamination.[4] Some suppliers recommend refrigerated storage (2-8°C).[9] The compound should be stored locked up in a designated area.[4][9]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[5][7][9]

    • Rationale: As a weak acid, it will react exothermically with strong bases. Contact with strong oxidizers could lead to a vigorous, potentially hazardous reaction.

Emergency Response Protocols

A clear and rehearsed emergency plan is crucial.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4][16]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] If skin irritation occurs or persists, seek medical advice.[16]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][16]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water and call a physician or poison control center immediately.[4]

Spill Response

The response to a spill depends on its size and the training of the personnel involved.

start Spill Occurs alert Alert others in the area. Evacuate if necessary. start->alert assess Assess Spill Size & Personal Risk alert->assess small_spill Small Spill (<5g, Contained) assess->small_spill Small & Manageable large_spill Large Spill (>5g or Dispersed) assess->large_spill Large or Untrained ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat - (N95 mask optional) small_spill->ppe evacuate Evacuate the area. Call emergency response. large_spill->evacuate cleanup Gently sweep solid material into a labeled waste container. Avoid creating dust. ppe->cleanup decontaminate Wipe spill area with a damp cloth. Dispose of all cleanup materials as hazardous waste. cleanup->decontaminate report Report incident to supervisor. decontaminate->report

Caption: Workflow for responding to a solid chemical spill.

Protocol: Small Solid Spill Cleanup (<5g)

  • Alert & Assess: Alert personnel in the immediate vicinity. Ensure the spill is small and manageable.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, safety goggles, a lab coat, and double nitrile gloves.

  • Contain & Clean: Gently cover the spill with a dry paper towel to prevent dust from becoming airborne. Carefully sweep the solid material into a dustpan or onto a stiff card.[15][16] Place the collected material and any contaminated items (gloves, towels) into a clearly labeled, sealable bag or container for hazardous waste.

  • Decontaminate: Wipe the spill area with a damp cloth, then a dry one. Place all cleaning materials into the hazardous waste container.

  • Final Steps: Remove PPE and wash hands thoroughly. Report the incident to the laboratory supervisor.

For large spills, or if you are not trained or equipped to handle the spill, evacuate the area immediately and contact your institution's emergency response team.[11]

Disposal Considerations

Chemical waste must be managed according to institutional, local, and national regulations.

  • Waste Disposal: this compound and any materials contaminated with it (e.g., weigh boats, gloves, cleaning materials) must be disposed of as hazardous chemical waste.[4] Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless directed by safety personnel.[17]

Conclusion

This compound is a valuable reagent in synthetic chemistry with defined, manageable hazards. Its primary risks are irritation to the skin, eyes, and respiratory system. A robust safety protocol, founded on the principles of the Hierarchy of Controls, is essential. By prioritizing engineering controls like fume hoods, mandating the correct use of PPE, and adhering to established standard operating and emergency procedures, researchers can handle this compound with a high degree of safety and confidence. The lack of comprehensive toxicological data underscores the importance of treating this chemical with respect and avoiding all direct contact.

References

  • Carl ROTH.
  • Miami University. Personal Protective Equipment | Safety | Physical Facilities. [Link]
  • University of California, Merced.
  • Acelleron. SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024-01-30). [Link]
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. (2025-01-07). [Link]
  • Hach. Acetic Acid MSDS. [Link]
  • University of Iowa. Personal Protective Equipment - Environmental Health & Safety Services. [Link]
  • Auburn University. Personal Protective Equipment. [Link]
  • Quicktest. Safety equipment, PPE, for handling acids. (2022-08-26). [Link]
  • Stenutz. This compound. [Link]
  • Loba Chemie. PHENYLACETIC ACID MSDS. (2015-04-09). [Link]
  • GOV.UK. Acetic acid: incident management. [Link]
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Methylthio)phenylacetic acid. (2024-02-07). [Link]
  • Wikipedia. Phenylacetic acid. [Link]
  • ILO and WHO. ICSC 1260 - PHENYLACETIC ACID. [Link]
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • Inventiva Pharma.

Sources

An In-depth Technical Guide to the Basic Reactivity of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the fundamental reactivity of 3-(methylthio)phenylacetic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the aim of this document is to furnish researchers and drug development professionals with a detailed understanding of the molecule's chemical behavior, enabling the strategic design of synthetic routes and the anticipation of potential chemical transformations. This guide is structured to provide not just procedural information, but also the underlying chemical principles that govern the reactivity of this trifunctional molecule, which features a carboxylic acid, a thioether, and a substituted aromatic ring.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol .[1][2][3][4] The molecule's structure, characterized by a phenylacetic acid core substituted with a methylthio group at the meta-position, dictates its reactivity.

PropertyValueReference(s)
CAS Number 18698-73-2[1][3][4]
Molecular Formula C₉H₁₀O₂S[1][3][4]
Molecular Weight 182.24 g/mol [1][3][4]
Appearance Powder[1]
Melting Point 77-81 °C[3]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method is the Willgerodt-Kindler reaction, which transforms an aryl alkyl ketone into the corresponding thioamide, followed by hydrolysis.

Willgerodt-Kindler Reaction of 3-Methylthioacetophenone

This reaction involves the treatment of 3-methylthioacetophenone with sulfur and a secondary amine, typically morpholine, to form a thiomorpholide intermediate. Subsequent hydrolysis of this intermediate yields the desired carboxylic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

Step 1: Formation of the Thiomorpholide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylthioacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude thiomorpholide can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • To the crude or purified thiomorpholide, add a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

  • Heat the mixture to reflux for several hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization.

Caption: Willgerodt-Kindler synthesis of this compound.

Reactivity of the Functional Groups

The chemical behavior of this compound is a composite of the reactivities of its three key functional moieties: the carboxylic acid group, the aromatic ring with its substituents, and the benzylic position.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, most notably esterification and amide bond formation.

Esterification of this compound can be readily achieved by reaction with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification with Methanol

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. Further purification can be achieved by column chromatography.

The carboxylic acid can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid or the use of coupling agents. A direct amidation can also be achieved under certain catalytic conditions.[5][6][7][8][9]

Experimental Protocol: Amide Formation with Benzylamine using a Coupling Agent

  • Dissolve this compound (1 equivalent) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add benzylamine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Carboxylic_Acid_Reactions cluster_ester Esterification cluster_amide Amide Formation Carboxylic_Acid This compound Acid_Catalyst H+ Carboxylic_Acid->Acid_Catalyst Coupling_Agent Coupling Agent (e.g., EDC, DMAP) Carboxylic_Acid->Coupling_Agent Methanol Methanol Methanol->Acid_Catalyst Ester Methyl 3-(methylthio)phenylacetate Acid_Catalyst->Ester Benzylamine Benzylamine Benzylamine->Coupling_Agent Amide N-Benzyl-2-(3-(methylthio)phenyl)acetamide Coupling_Agent->Amide

Caption: Key reactions of the carboxylic acid group.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the methylthio (-SCH₃) group and the carboxymethyl (-CH₂COOH) group.

  • Methylthio Group (-SCH₃): This is an ortho-, para-directing and activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance.

  • Carboxymethyl Group (-CH₂COOH): This group is weakly deactivating and meta-directing due to the inductive electron-withdrawing effect of the carboxylic acid.

Given that the methylthio group is an activator and the carboxymethyl group is a deactivator, electrophilic substitution is expected to be directed by the more powerful activating methylthio group to the positions ortho and para to it. The positions ortho to the methylthio group are C2 and C4, and the para position is C6. The C4 and C6 positions are also meta to the carboxymethyl group, which is electronically favorable. Steric hindrance may influence the ratio of ortho to para substitution.

Reactivity of the Benzylic Position

The methylene (-CH₂-) group adjacent to the aromatic ring is known as the benzylic position. This position is particularly reactive towards radical halogenation and oxidation due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate.

Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).[10][11][12][13][14]

Experimental Protocol: Benzylic Bromination with NBS

  • Dissolve this compound (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[13]

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux under irradiation with a UV lamp or a standard laboratory light source.

  • Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats at the surface of the solvent.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude benzylic bromide. Purification can be performed by column chromatography, though the product may be unstable.

Reactivity of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone.

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. Stronger oxidizing agents will typically lead to the sulfone.

Experimental Protocol: Oxidation to Sulfoxide

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of an oxidizing agent, such as hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Stir the reaction at a low temperature and monitor its progress by TLC.

  • Upon completion, quench any excess oxidizing agent (e.g., with a sodium sulfite solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the sulfoxide.

For oxidation to the sulfone, a similar procedure can be followed using at least two equivalents of the oxidizing agent and potentially higher temperatures.

Functional_Group_Reactivity Molecule This compound Aromatic_Ring Aromatic Ring (Electrophilic Substitution) Molecule->Aromatic_Ring Benzylic_Position Benzylic Position (Radical Halogenation, Oxidation) Molecule->Benzylic_Position Methylthio_Group Methylthio Group (Oxidation) Molecule->Methylthio_Group

Caption: Reactive sites of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Expected to appear in the range of δ 7.0-7.4 ppm. The splitting pattern will be complex due to the meta-substitution.

  • Benzylic Protons (-CH₂-): A singlet is expected around δ 3.6 ppm.

  • Methyl Protons (-SCH₃): A singlet is expected around δ 2.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, above δ 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carboxyl Carbon (-COOH): Expected around δ 175-180 ppm.

  • Aromatic Carbons (Ar-C): Expected in the range of δ 125-140 ppm. The carbon attached to the sulfur (C-S) will be distinct.

  • Benzylic Carbon (-CH₂-): Expected around δ 40-45 ppm.

  • Methyl Carbon (-SCH₃): Expected around δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[24][26][27][28]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[22]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[22]

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[22]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[22]

Mass Spectrometry
  • Molecular Ion (M⁺): Expected at m/z = 182.

  • Key Fragmentation Patterns: Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 137. Benzylic cleavage to form a tropylium-like cation could also be a significant fragmentation pathway.[29][30][31][32][33]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[5][10][16]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile building block with multiple reactive sites that can be selectively functionalized. The carboxylic acid group allows for the formation of esters and amides, the aromatic ring can undergo electrophilic substitution directed by the methylthio group, the benzylic position is susceptible to radical reactions, and the thioether can be oxidized. This guide provides the foundational knowledge for chemists to harness the reactivity of this compound in the synthesis of more complex molecules for various applications, including drug discovery.

References

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). Royal Society of Chemistry.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Benzylic bromination with N-Bromosuccinimide. (2017, June 20). ResearchGate.
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018, February 21). National Center for Biotechnology Information.
  • Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. (2000). PubMed.
  • 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep.
  • This compound. (n.d.). Stenutz.
  • phenylacetic acid. (n.d.). Organic Syntheses.
  • Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. (2020, February). ResearchGate.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. (2011, July). ResearchGate.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
  • Solvent-free synthesis of amide: a novel technique of green chemistry. (2018). SciSpace.
  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (n.d.). Human Metabolome Database.
  • Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. (2021, July). ResearchGate.
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). (n.d.). Human Metabolome Database.
  • Preparation method of 4-methylthio phenylacetic acid. (2016, June 8). Google Patents.
  • 3-Methyl-2-((methylthio)methyl)but-2-enal. (2023). MDPI.
  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017, October 13). ResearchGate.
  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. (2017, June 20). ResearchGate.
  • Preparation method of 4-methylthio phenylacetic acid. (2016). Eureka.
  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. (2011, March). PubMed.
  • Supporting information. (2012). The Royal Society of Chemistry.
  • Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. (2011, December). PubMed.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2023, January 1). Chemistry LibreTexts.
  • 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. (2011, July). ResearchGate.
  • Reaction of Alcohols with Carboxylic Acids and their Derivatives. (n.d.). Wiley-VCH.
  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. (n.d.). Doc Brown's Chemistry.
  • Esterification of Phenylacetic Acid (1) with tert-Butyl Alcohol in the Presence of DMAP. (2018, January). ResearchGate.
  • 3-Thiopheneacetic acid. (n.d.). NIST WebBook.
  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2020). MDPI.
  • Benzeneacetic acid. (n.d.). NIST WebBook.
  • Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). (n.d.). Human Metabolome Database.

Sources

Methodological & Application

The Versatile Scaffold: Application of 3-(Methylthio)phenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Phenylacetic Acid Derivative

In the landscape of medicinal chemistry, the phenylacetic acid motif is a well-established pharmacophore, integral to the structure of numerous therapeutic agents, notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic functionalization of the phenyl ring offers a powerful tool to modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. Among the myriad of possible substitutions, the methylthio group presents a compelling case for exploration. This application note delves into the specific utility of 3-(methylthio)phenylacetic acid, a less explored isomer compared to its 4-substituted counterpart, as a versatile scaffold in the design and synthesis of novel bioactive compounds. While the 4-(methylthio)phenylacetic acid is a key intermediate in the synthesis of the selective COX-2 inhibitor Etoricoxib, the meta-substituted isomer offers a distinct electronic and steric profile that can be exploited to achieve novel interactions with biological targets.[3] This guide provides a comprehensive overview of its applications, detailed synthetic protocols, and methodologies for biological evaluation, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages in Drug Design

The this compound scaffold possesses a unique combination of properties that make it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSource
CAS Number 18698-73-2[4][5][6]
Molecular Formula C₉H₁₀O₂S[4][5][6]
Molecular Weight 182.24 g/mol [4][5][6]
Melting Point 77-81 °C[1]
Appearance Solid[7]

The presence of the methylthio group at the meta position influences the molecule's lipophilicity and electronic distribution. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can be crucial for binding to protein targets. Furthermore, the methylthio group can be readily oxidized to the corresponding sulfoxide and sulfone, offering a straightforward route to analogues with altered polarity and hydrogen bonding capabilities, a common strategy in lead optimization.

Core Synthetic Strategies and Derivatization Potential

The synthetic accessibility of this compound and its amenability to further chemical modification are key to its utility.

Synthesis of the this compound Scaffold

While several general methods for the synthesis of phenylacetic acids exist, a reliable route to this compound is crucial for its application. A common and effective approach involves the hydrolysis of the corresponding benzyl cyanide.

Protocol 1: Synthesis of this compound from 3-(Methylthio)benzyl Cyanide

Principle: This protocol describes the acid-catalyzed hydrolysis of 3-(methylthio)benzyl cyanide to the corresponding carboxylic acid. This is a robust and widely used method for the preparation of phenylacetic acids.[8]

Materials:

  • 3-(Methylthio)benzyl cyanide

  • Sulfuric acid (70%)

  • Crushed ice

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-(methylthio)benzyl cyanide to a 70% sulfuric acid solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto a generous amount of crushed ice in a separate beaker with stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of ethanol and water.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime handle for derivatization, allowing for the synthesis of a wide array of esters and amides. These modifications can significantly impact the compound's biological activity, solubility, and metabolic stability.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives

Principle: This protocol outlines the coupling of this compound with a primary or secondary amine using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Desired primary or secondary amine

  • EDC or DCC

  • HOBt

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.1 equivalents) and EDC or DCC (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add the desired amine (1 equivalent) and a base such as TEA or DIPEA (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Applications in Medicinal Chemistry: Targeting Inflammation and Beyond

While research specifically focused on this compound is still emerging, the broader class of phenylacetic acid derivatives has shown significant promise in various therapeutic areas. The unique substitution pattern of the 3-methylthio isomer can be leveraged to explore novel chemical space and identify compounds with improved therapeutic profiles.

Anti-inflammatory Agents

The phenylacetic acid scaffold is a cornerstone of many NSAIDs that primarily act by inhibiting cyclooxygenase (COX) enzymes. The anti-inflammatory potential of derivatives of this compound can be investigated through a variety of in vitro and in vivo models.

Workflow for Evaluating Anti-inflammatory Potential:

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Synthesis Synthesis of 3-(Methylthio)phenylacetic Acid Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Primary Target Denaturation_Assay Protein Denaturation Assay Synthesis->Denaturation_Assay General Anti-inflammatory Membrane_Stabilization HRBC Membrane Stabilization Assay Synthesis->Membrane_Stabilization Membrane Integrity Cytokine_Assay LPS-induced Cytokine Release in Macrophages (e.g., TNF-α, IL-6) COX_Assay->Cytokine_Assay Cell-based Activity Edema_Model Carrageenan-induced Paw Edema in Rodents Cytokine_Assay->Edema_Model Efficacy Analgesic_Model Acetic Acid-induced Writhing Test Edema_Model->Analgesic_Model Pain Relief

Caption: Experimental workflow for screening anti-inflammatory compounds.

Mechanism of Action: Phenylacetic acid derivatives, such as the widely used NSAID diclofenac, are known to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[2] Additionally, some phenylacetic acids have been shown to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting alternative mechanisms of action.[5][9] The inhibition of TNF-α converting enzyme (TACE) by phenolic acid compounds also presents a potential anti-inflammatory strategy.[7]

Signaling Pathway Implicated in Inflammation:

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 hydrolysis Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation PAA_Derivative 3-(Methylthio)phenylacetic Acid Derivative PAA_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by phenylacetic acid derivatives.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Heme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the enzyme solution by diluting the recombinant COX-1 or COX-2 in the reaction buffer containing heme.

  • In a 96-well plate, add the reaction buffer, the enzyme solution, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add TMPD to each well.

  • Measure the absorbance at 590 nm at regular intervals for a set period.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Future Directions and Conclusion

While the full potential of this compound in medicinal chemistry is yet to be completely realized, its unique structural features and synthetic tractability make it a highly promising scaffold for the development of novel therapeutic agents. The strategic placement of the methylthio group offers opportunities for novel interactions with a range of biological targets, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Exploring a wider range of biological targets: Beyond inflammation, derivatives of this compound could be screened against other targets such as kinases, G-protein coupled receptors (GPCRs), and various enzymes implicated in diseases like cancer and neurodegenerative disorders.[10][11][12][13][14][15][16]

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound scaffold will be crucial to understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.

  • In vivo efficacy and safety profiling: Promising lead compounds identified from in vitro screening will require thorough evaluation in animal models of disease to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

References

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 173-182.
  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
  • (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. AIP Publishing.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • (n.d.).
  • Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
  • Hog, S., Wellendorph, P., Nielsen, B., Frydenvang, K., Dahl, I. F., Brauner-Osborne, H., ... & Clausen, R. P. (2007). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Journal of Neurochemistry, 103(4), 1577-1587.
  • Hog, S., Wellendorph, P., Nielsen, B., Frydenvang, K., Dahl, I. F., Brauner-Osborne, H., ... & Clausen, R. P. (2007).
  • (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. ACS Omega.
  • (2025). Phenylacetic acid derivative: Significance and symbolism. Consensus.
  • (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.).
  • (2021).
  • (2022). Design of allosteric modulators that change GPCR G protein subtype selectivity. PMC.
  • (2025). Application Note: Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection. Benchchem.
  • (2023). Allosteric modulation of G protein-coupled receptor signaling. PMC.
  • (n.d.). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation.
  • (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. PMC.
  • (2013). Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform. PubMed.
  • May, L. T., & Christopoulos, A. (2003). Allosteric modulators of G-protein-coupled receptors. Current Opinion in Pharmacology, 3(5), 551-556.
  • (n.d.). Synthesis of Phenylacetic Acid. Rhodium.ws.
  • (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. NIH.
  • Alfa Aesar. (n.d.). This compound.
  • (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
  • (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • (2011). Thiazole derivatives useful as PI 3 kinase inhibitors.

Sources

Application Notes and Protocols: 3-(Methylthio)phenylacetic Acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational building blocks is paramount to the successful synthesis of novel molecules with desired properties. 3-(Methylthio)phenylacetic acid emerges as a particularly compelling starting material, offering a unique combination of two highly versatile functional groups: a carboxylic acid and a thioether. This bifunctionality allows for orthogonal chemical modifications, enabling the generation of diverse molecular architectures from a single, readily available precursor.

The phenylacetic acid moiety is a well-established pharmacophore present in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[1][2] The carboxylic acid handle provides a convenient attachment point for a wide array of chemical transformations, most notably amide bond formation and esterification, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

Concurrently, the methylthio group offers a unique site for chemical manipulation. It can be selectively oxidized to the corresponding sulfoxide or sulfone, dramatically altering the electronic and steric properties of the molecule.[3] This transformation can have a profound impact on biological activity, solubility, and metabolic stability. The strategic placement of the methylthio group at the meta position of the phenyl ring further influences the orientation of appended functionalities, providing a distinct vector for molecular design compared to its ortho and para isomers.

This comprehensive guide provides detailed application notes and validated protocols for the utilization of this compound as a strategic building block in the synthesis of novel compounds. We will delve into the key chemical transformations this molecule can undergo, providing step-by-step methodologies and the scientific rationale behind the experimental choices.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful and safe experimentation.

PropertyValueReference(s)
CAS Number 18698-73-2[4][5][6]
Molecular Formula C₉H₁₀O₂S[4][5]
Molecular Weight 182.24 g/mol [5]
Appearance Powder[5]
Melting Point 79 °C[7]
Solubility Soluble in most organic solvents.
Synonyms 3-(Methylmercapto)phenylacetic acid, 3-(Methylsulphanyl)phenylacetic acid, 3-(Carboxymethyl)thioanisole[5]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Key Synthetic Transformations and Protocols

The true utility of this compound lies in its capacity to undergo a variety of chemical transformations at its two principal functional groups. The following sections provide detailed protocols for these key reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a key feature of many biologically active compounds, including a significant portion of all pharmaceuticals.[8][9][10]

This protocol describes a general and widely used method for the direct coupling of a carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. HOBt is often added as an auxiliary nucleophile to form an active ester, which is less prone to side reactions and racemization (in the case of chiral carboxylic acids) than the O-acylisourea intermediate, leading to higher yields and purer products.

Amide_Formation_EDC_HOBt MTPAA This compound EDC_HOBt EDC, HOBt, Base MTPAA->EDC_HOBt Amine R-NH₂ Amine->EDC_HOBt Solvent DCM or DMF EDC_HOBt->Solvent Product 2-(3-(Methylthio)phenyl)acetamide Derivative EDC_HOBt->Product Amide Bond Formation

Caption: Amide formation via EDC/HOBt coupling.

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline, or a more complex amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) to the reaction mixture in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

For less reactive amines or when direct coupling methods are inefficient, a two-step approach involving the formation of the acyl chloride followed by reaction with the amine is a robust alternative.

Rationale: The conversion of the carboxylic acid to the more electrophilic acyl chloride significantly enhances its reactivity towards nucleophilic attack by an amine. Thionyl chloride or oxalyl chloride are commonly used for this transformation. A catalytic amount of DMF is often used with oxalyl chloride to generate the Vilsmeier reagent in situ, which is the active chlorinating agent.

Amide_Formation_Acyl_Chloride MTPAA This compound Chlorinating_Agent SOCl₂ or (COCl)₂/DMF MTPAA->Chlorinating_Agent Acyl_Chloride 3-(Methylthio)phenylacetyl chloride Chlorinating_Agent->Acyl_Chloride Step 1 Amine R-NH₂, Base Acyl_Chloride->Amine Product 2-(3-(Methylthio)phenyl)acetamide Derivative Amine->Product Step 2

Caption: Two-step amide synthesis via the acyl chloride.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Catalytic N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Amine

  • Triethylamine (TEA) or Pyridine

Procedure:

Step 1: Synthesis of 3-(Methylthio)phenylacetyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous THF (or DCM), add a catalytic amount of DMF (~0.05 eq).[3]

  • Slowly add oxalyl chloride (1.1 eq) dropwise at room temperature.[3]

  • Stir the reaction mixture at room temperature for 2-3 hours. The evolution of gas (CO and CO₂) will be observed.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 3-(Methylthio)phenylacetyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 3-(Methylthio)phenylacetyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group can be used to generate prodrugs, modify solubility, or to create intermediates for further synthetic transformations.[11][12][13]

This is a classic and straightforward method for esterification using an excess of the alcohol in the presence of a strong acid catalyst.

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium, and using a large excess of the alcohol as the solvent drives the reaction towards the ester product.

Fischer_Esterification MTPAA This compound Acid_Catalyst H₂SO₄ (cat.) MTPAA->Acid_Catalyst Alcohol R-OH (excess) Alcohol->Acid_Catalyst Product Alkyl 2-(3-(Methylthio)phenyl)acetate Acid_Catalyst->Product Reflux

Caption: Fischer-Speier esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., methanol for the methyl ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by vacuum distillation or column chromatography.

Oxidation of the Thioether: Fine-Tuning Electronic Properties

The methylthio group is a versatile handle that can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the biological activity and physicochemical properties of the parent molecule.[3][14][15]

This protocol uses a mild oxidizing agent to selectively oxidize the thioether to the sulfoxide without significant over-oxidation to the sulfone.

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the selective oxidation of sulfides to sulfoxides at low temperatures. By controlling the stoichiometry of m-CPBA (typically 1.0-1.1 equivalents), the reaction can be stopped at the sulfoxide stage.

Sulfoxide_Formation MTPAA_Derivative This compound derivative mCPBA m-CPBA (1.1 eq) MTPAA_Derivative->mCPBA Solvent DCM, 0 °C to rt mCPBA->Solvent Product 3-(Methylsulfinyl)phenylacetic acid derivative mCPBA->Product Selective Oxidation

Caption: Selective oxidation to the sulfoxide using m-CPBA.

Materials:

  • This compound or its ester/amide derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Slowly add the m-CPBA solution to the solution of the sulfide dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

To achieve full oxidation to the sulfone, a stronger oxidizing agent or harsher reaction conditions are typically employed.

Rationale: Using an excess of a strong oxidizing agent like hydrogen peroxide in the presence of a catalyst, or two or more equivalents of m-CPBA at elevated temperatures, will drive the oxidation past the sulfoxide stage to the sulfone.

Sulfone_Formation MTPAA_Derivative This compound derivative Oxidizing_Agent H₂O₂/AcOH or m-CPBA (>2 eq) MTPAA_Derivative->Oxidizing_Agent Product 3-(Methylsulfonyl)phenylacetic acid derivative Oxidizing_Agent->Product Full Oxidation

Caption: Oxidation to the sulfone.

Materials:

  • This compound or its ester/amide derivative

  • Hydrogen Peroxide (30% aqueous solution)

  • Glacial Acetic Acid

  • or meta-Chloroperoxybenzoic acid (m-CPBA, >2.2 eq)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using H₂O₂/AcOH):

  • Dissolve the this compound derivative in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% solution, 3-5 eq) to the mixture.

  • Heat the reaction to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic extracts with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Applications in Drug Discovery and Beyond

The derivatives of this compound hold significant promise in the field of drug discovery. The strategic combination of the phenylacetic acid scaffold with a modifiable sulfur-containing group allows for the exploration of a vast chemical space.

  • Enzyme Inhibitors: Phenylacetic acid derivatives are known to be scaffolds for various enzyme inhibitors. The introduction of the methylthio, methylsulfinyl, or methylsulfonyl groups can modulate the binding affinity and selectivity for targets such as cyclooxygenases (COX) and various kinases.[9][15]

  • Anticancer and Anti-inflammatory Agents: The phenylacetic acid core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The derivatives synthesized from this compound could be screened for similar activities.[8][16]

  • Probing Structure-Activity Relationships (SAR): The ease of derivatization at both the carboxylic acid and the thioether functionalities makes this compound an excellent building block for creating compound libraries to systematically probe the SAR of a particular biological target.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds. Its bifunctional nature allows for a wide range of chemical transformations, leading to the generation of diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. By leveraging the chemistry of both the carboxylic acid and the thioether functionalities, scientists can efficiently create libraries of novel molecules for screening in various drug discovery and materials science applications. The insights provided into the rationale behind the experimental choices aim to empower researchers to not only follow these protocols but also to adapt and innovate in their quest for new and impactful chemical entities.

References

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst.
  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • (n.d.). Synthesis of some Amide derivatives and their Biological activity.
  • National Institutes of Health. (n.d.). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine.
  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Stenutz. (n.d.). This compound.
  • Patents Eureka. (n.d.). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
  • (n.d.). Synthesis, Pharmacological Screening of Ethyl (5- Substitutedacetamido)-3-Methylthio-1-Phenyl-1h-Pyrazole-4-Carboxylate As Anti-Inflammatory And Analgesic Agents.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • PrepChem.com. (n.d.). Synthesis of Ethyl (2-methylbenzylthio)acetate.
  • Hilaris Publisher. (n.d.). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Google Patents. (n.d.). Preparation method of 4-methylthio phenylacetic acid.
  • Google Patents. (n.d.). Synthetic method of methyl (ethyl) phenyl acetate.
  • Organic Syntheses. (n.d.). ethyl phenylacetate.
  • PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • National Institutes of Health. (n.d.). Methyl phenylacetate.
  • Wikipedia. (n.d.). Methyl phenylacetate.
  • The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate.
  • PrepChem.com. (n.d.). Synthesis of methyl phenylacetate.

Sources

Application Note: Quantitative Analysis of 3-(Methylthio)phenylacetic Acid in Complex Matrices via Silylation-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated methodology for the quantitative analysis of 3-(Methylthio)phenylacetic acid (3-MTPA) using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization protocol. Due to its polar carboxylic acid moiety, 3-MTPA exhibits low volatility, making direct GC analysis challenging.[1][2][3] The described method converts 3-MTPA into its more volatile and thermally stable trimethylsilyl (TMS) ester, enabling sensitive and reproducible quantification. This guide provides a comprehensive, step-by-step protocol for derivatization, detailed GC-MS parameters, and insights into the underlying chemical principles, making it an invaluable resource for researchers in drug metabolism, clinical chemistry, and environmental analysis.

Introduction: The Analytical Imperative for this compound

This compound (3-MTPA) is a metabolite of interest in various biomedical and pharmaceutical research areas. As a derivative of phenylacetic acid, its quantification in biological fluids can be indicative of specific metabolic pathways or disease states.[4] The inherent chemical properties of 3-MTPA, specifically the polar carboxylic acid group, render it non-volatile and prone to thermal degradation at temperatures typically used in GC injectors and columns.[1][5]

To overcome these analytical hurdles, derivatization is an essential sample preparation step.[5][6] Silylation, the process of replacing an active hydrogen atom with a trimethylsilyl (TMS) group, is a widely adopted and effective strategy for carboxylic acids.[1][7][8] This chemical modification neutralizes the polar -COOH group, thereby increasing the analyte's volatility and thermal stability, leading to improved chromatographic peak shape and enhanced sensitivity.[6][7] This application note details a reliable silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent, for the analysis of 3-MTPA.[7][9]

The Chemistry of Derivatization: Silylation with BSTFA

The core of this analytical method lies in the derivatization of the carboxylic acid functional group of 3-MTPA. BSTFA is a highly effective reagent for this purpose due to its high reactivity and the volatile nature of its by-products, which minimizes chromatographic interference.[7] The reaction mechanism involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, leading to the formation of a trimethylsilyl ester and the release of N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, which are volatile and generally do not interfere with the analysis.[7]

The presence of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the reactivity of BSTFA, particularly for sterically hindered or less reactive compounds.[5][6] For 3-MTPA, the addition of 1% TMCS to the BSTFA reagent is recommended to ensure a rapid and complete derivatization.

Experimental Workflow

The overall experimental workflow is a multi-step process that begins with sample preparation and extraction, followed by derivatization, and culminating in GC-MS analysis. Each step is critical for achieving accurate and reproducible results.

Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Matrix (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation with BSTFA + 1% TMCS Evaporation->Derivatization Heating Incubation at 70°C Derivatization->Heating GCMS GC-MS Injection and Analysis Heating->GCMS Data Data Acquisition and Processing GCMS->Data Quantitative Results Quantitative Results Data->Quantitative Results

Figure 1: A schematic overview of the analytical workflow for the GC-MS analysis of this compound after silylation.

Detailed Protocols

Materials and Reagents
  • This compound (3-MTPA) standard (Purity ≥ 95%)[10][11]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC Grade)

  • Hexane (GC Grade)

  • Sodium Sulfate (Anhydrous)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Nitrogen Gas (High Purity)

  • Internal Standard (e.g., Phenylacetic acid-d7)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-MTPA standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with ethyl acetate to prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in ethyl acetate.

  • IS Spiking Solution (10 µg/mL): Dilute the IS stock solution to a final concentration of 10 µg/mL in ethyl acetate.

Sample Preparation and Extraction (from Plasma)
  • To 500 µL of plasma sample in a glass tube, add 50 µL of the 10 µg/mL IS spiking solution.

  • Acidify the sample to pH 1-2 by adding 50 µL of 2M HCl.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 3-5) with another 2 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • To the dried residue from the sample extraction or a known amount of dried standard, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[12]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 70°C for 30 minutes to ensure complete derivatization.[7][12]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters provide a robust starting point and may be optimized for specific instrumentation and analytical goals.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977B or equivalentProvides excellent sensitivity and spectral data.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of derivatized compounds.[9]
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis.[9]
Injection Volume 1 µLA standard injection volume for capillary GC.
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analyte.[9]
Carrier Gas Helium, Constant Flow at 1.2 mL/minAn inert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 minA temperature program designed to separate the analyte from matrix components and derivatizing agent by-products.[9]
MS Source Temp. 230°COptimizes ion formation and reduces source contamination.[9]
MS Quadrupole Temp. 150°CMaintains stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.[9]
Acquisition Mode Full Scan (m/z 50-550) and SIMFull scan for qualitative analysis and library matching; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
SIM Ions for 3-MTPA-TMS To be determined empirically (e.g., molecular ion and key fragments)Provides high specificity and sensitivity for quantification.
SIM Ions for IS-TMS To be determined empiricallyFor accurate quantification by correcting for injection volume and derivatization variability.

Results and Discussion

The successful derivatization of 3-MTPA with BSTFA will yield its corresponding trimethylsilyl ester. The expected mass spectrum of the derivatized compound will exhibit a molecular ion ([M]⁺) and characteristic fragments resulting from the loss of methyl ([M-15]⁺) and other functional groups. The exact retention time and mass fragmentation pattern should be confirmed by injecting a derivatized standard of 3-MTPA.

A well-developed method should demonstrate good linearity over the desired concentration range (e.g., R² > 0.99), and the precision and accuracy should be within acceptable limits as defined by relevant validation guidelines. The use of a deuterated internal standard is highly recommended to compensate for any variability in the extraction and derivatization steps, thereby improving the accuracy and reproducibility of the quantitative results.[4]

Troubleshooting:

  • Poor Peak Shape: This may indicate incomplete derivatization. Ensure all reagents are anhydrous and consider increasing the reaction time or temperature.

  • Low Sensitivity: This could be due to analyte loss during sample preparation or inefficient derivatization. Check the pH during extraction and ensure complete evaporation of the solvent before derivatization.

  • Interfering Peaks: These may arise from the sample matrix or the derivatizing reagent. Optimize the chromatographic conditions and consider a more thorough sample clean-up step if necessary.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by GC-MS following silylation with BSTFA. The detailed methodology, from sample preparation to instrumental analysis, offers a reliable framework for researchers. The principles and steps outlined herein can be adapted and validated for various complex matrices, enabling accurate and sensitive quantification of this important metabolite in a wide range of scientific investigations.

References

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Metabolite of the Week: Phenylacetic acid.
  • Journal of Chromatography B. (1999). Gas chromatography-mass spectrometry analysis of organic acids: altered quantitative response for aqueous calibrators and dilute urine specimens.
  • Encyclopedia of Chromatography. (2010). Acids: Derivatization for GC Analysis.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites.
  • Journal of Chromatography B: Biomedical Sciences and Applications. (2001). Gas chromatographic-mass spectrometric determination of phenylacetic acid in human blood.
  • Journal of Analytical Atomic Spectrometry. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • Journal of Analytical Chemistry. (2018). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry.
  • Journal of Inherited Metabolic Disease. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism.
  • Phenomenex. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.
  • Bonaduce, I., et al. (2013). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. Journal of Chromatography A.
  • Journal of Chromatography A. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography.
  • Stenutz, R. (n.d.). This compound.
  • Chemija. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • ResearchGate. (2012). (PDF) Derivatization Methods in GC and GC/MS.

Sources

The Strategic Utility of 3-(Methylthio)phenylacetic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

3-(Methylthio)phenylacetic acid is a specialized phenylacetic acid derivative that has garnered significant attention in the pharmaceutical and fine chemical industries. Its unique structural features, namely the carboxylic acid moiety and the meta-positioned methylthio group, render it a valuable starting material for the synthesis of complex molecules. The carboxylic acid provides a reactive handle for a variety of chemical transformations, including amidation and esterification, while the methylthio group can be retained or chemically modified, offering a pathway to introduce sulfur-containing functionalities or to be used as a directing group in aromatic substitutions.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the effective utilization of this compound in synthetic chemistry. We will delve into its primary application as a key intermediate in the synthesis of the highly selective COX-2 inhibitor, Etoricoxib, and explore its potential in the creation of other novel chemical entities.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful experimentation. The key properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 18698-73-2[1][2]
Molecular Formula C₉H₁₀O₂S[2]
Molecular Weight 182.24 g/mol [2]
Appearance White to yellow crystalline powder[3]
Melting Point 77-81 °C[4]
Purity Typically ≥95%[3]

Safety and Handling Precautions: this compound is an irritant to the skin and eyes.[1][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1][5] All manipulations should be carried out in a well-ventilated fume hood.[1] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][5][6][7]

Application Note I: A Cornerstone in the Synthesis of Etoricoxib

The most prominent application of this compound is its role as a key precursor in the industrial synthesis of Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain.[8][9][10] The following section outlines the synthetic strategy and provides a detailed protocol for the initial steps involving this compound.

Synthetic Strategy Overview

The synthesis of Etoricoxib from this compound generally involves the formation of a key intermediate, a substituted pyridine derivative, through the condensation of the phenylacetic acid with a suitable pyridine partner. The methylthio group is later oxidized to the corresponding methylsulfonyl group present in the final Etoricoxib molecule.

etoricoxib_synthesis MTPPA This compound Condensation Condensation MTPPA->Condensation PyridineDeriv Pyridine Derivative PyridineDeriv->Condensation Intermediate Key Pyridine Intermediate Condensation->Intermediate Formation of C-C bond Oxidation Oxidation Intermediate->Oxidation SOCH₃ to SO₂CH₃ Etoricoxib Etoricoxib Oxidation->Etoricoxib

Caption: Synthetic workflow for Etoricoxib starting from this compound.

Protocol 1: Preparation of a Key Etoricoxib Intermediate

This protocol describes a generalized procedure for the condensation of this compound with a pyridine derivative, a crucial step in the synthesis of Etoricoxib. This reaction typically involves the activation of the carboxylic acid followed by reaction with the pyridine component.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable activating agent (e.g., DCC, EDC)[11]

  • A suitable pyridine derivative (e.g., 2-amino-5-chloropyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. The use of thionyl chloride converts the carboxylic acid to a more reactive acid chloride.[11]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours to ensure complete formation of the acid chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Condensation Reaction:

    • In a separate flask, dissolve the pyridine derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution of the newly formed acid chloride back to 0 °C.

    • Slowly add the solution of the pyridine derivative to the acid chloride solution dropwise.

    • After the addition, allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired intermediate.

Expected Outcome:

The successful execution of this protocol should yield the corresponding amide, a key intermediate in the synthesis of Etoricoxib. The yield and purity will depend on the specific pyridine derivative used and the optimization of reaction conditions.

ParameterExpected Value
Yield 60-80%
Purity (by HPLC) >98%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Application Note II: Synthesis of Novel Amide and Ester Derivatives

Beyond its role in the synthesis of Etoricoxib, this compound is a versatile starting material for the creation of libraries of novel amide and ester derivatives for screening in drug discovery programs. Phenylacetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[12][13]

Protocol 2: General Procedure for Amide Synthesis

This protocol outlines a standard method for the synthesis of amide derivatives from this compound using a peptide coupling agent.

amide_synthesis MTPPA This compound Coupling Amide Coupling (e.g., HATU, HOBt, DIC) MTPPA->Coupling Amine R-NH₂ Amine->Coupling Amide Amide Derivative Coupling->Amide Formation of Amide Bond

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • A primary or secondary amine

  • Peptide coupling reagent (e.g., HATU, HOBt/DIC)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), DCM)

  • Organic base (e.g., Diisopropylethylamine (DIPEA))

  • Inert gas atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIC (1.2 eq) at 0 °C under an inert atmosphere.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 3: Fischer Esterification of this compound

This protocol describes the synthesis of ester derivatives of this compound via Fischer esterification.

Materials:

  • This compound

  • An alcohol (e.g., methanol, ethanol)

  • A strong acid catalyst (e.g., concentrated sulfuric acid)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops for a small-scale reaction).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Conclusion

This compound is a valuable and versatile starting material with significant applications in pharmaceutical synthesis. Its pivotal role in the production of Etoricoxib highlights its industrial importance. Furthermore, its chemical functionality allows for the straightforward synthesis of a diverse range of amide and ester derivatives, making it an attractive building block for medicinal chemistry and drug discovery programs. The protocols detailed in this guide provide a solid foundation for the practical application of this compound in the laboratory, enabling researchers to explore its full synthetic potential.

References

  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google P
  • PROCESS FOR THE SYNTHESIS OF ETORICOXIB - European P
  • Synthetic Process of the Key Intermedi
  • Synthesis of some Amide derivatives and their Biological activity. [Link]
  • Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • This compound - Stenutz. [Link]
  • Reactions of Carboxylic Acids - Chemistry LibreTexts. (2024-09-30). [Link]
  • US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google P
  • (PDF)
  • (PDF)
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent - PMC - NIH. [Link]
  • Carboxylic acid derivatives reactions: predict products - Dr. Tania CS - YouTube. (2025-12-17). [Link]

Sources

Application Note: Derivatization of 3-(Methylthio)phenylacetic Acid for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Methylthio)phenylacetic acid (MTPPA) is a compound of interest in various fields, including pharmaceutical development and metabolomics. Its analysis, however, presents challenges for common chromatographic techniques. The presence of a polar carboxylic acid group results in low volatility and poor peak shape in Gas Chromatography (GC), and potentially limited retention in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This application note provides a detailed technical guide on the derivatization of MTPPA to overcome these analytical hurdles. We will explore the causality behind choosing specific derivatization strategies, present validated, step-by-step protocols for silylation and esterification, and offer insights into troubleshooting and method optimization for robust and reliable quantification.

The Rationale for Derivatizing this compound

Chemical derivatization is a strategic modification of an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method.[1] For a molecule like MTPPA, with its polar carboxylic acid functional group, derivatization is often not just beneficial but essential for high-quality analysis, particularly by GC.

The core objectives are:

  • Increase Volatility: The primary goal for GC analysis is to convert the non-volatile carboxylic acid into a derivative that can readily partition into the gas phase at typical inlet temperatures.[2]

  • Enhance Thermal Stability: The derivatized molecule must be stable enough to withstand the high temperatures of the GC inlet and column without degrading.[3]

  • Improve Chromatographic Performance: Derivatization masks the active hydrogen of the carboxyl group, reducing hydrogen bonding interactions with the stationary phase. This leads to sharper, more symmetrical peaks and improved resolution.[4]

  • Enhance Detection (HPLC): For HPLC, derivatization can be employed to introduce a chromophore or fluorophore, significantly increasing sensitivity for UV-Vis or Fluorescence detectors. It can also be used to improve retention on specific column chemistries.[5]

This guide will focus primarily on derivatization for GC-Mass Spectrometry (GC-MS), as it is the most common application for this analyte, but will also discuss principles applicable to HPLC.

Selecting the Optimal Derivatization Strategy for GC-MS

The choice of reagent is dictated by the analyte's functional groups, the desired properties of the derivative, and the analytical instrumentation.[4] For MTPPA's carboxylic acid group, two primary strategies are highly effective: Silylation and Alkylation (Esterification) .

Silylation: The Workhorse of GC Derivatization

Silylation is the most widely used derivatization technique for GC analysis of polar compounds.[2] It involves replacing the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group [-Si(CH₃)₃].[6]

  • Mechanism & Rationale: Silylating reagents react rapidly with the carboxylic acid to form a TMS ester. This transformation effectively caps the polar -COOH group, drastically reducing its polarity and increasing its volatility.[3] The resulting TMS derivatives are generally thermally stable and yield excellent chromatographic results.[2]

  • Common Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent. Its by-products are highly volatile, which minimizes chromatographic interference.[7]

    • TMCS (Trimethylchlorosilane): Rarely used alone, TMCS is an invaluable catalyst added in small amounts (e.g., 1-10%) to other silylating reagents like BSTFA. It significantly increases the reactivity of the primary reagent, enabling the derivatization of sterically hindered or less reactive groups.[2][4] The combination of BSTFA + TMCS is a robust choice for carboxylic acids.[8]

Alkylation (Esterification): A Robust Alternative

Alkylation converts the carboxylic acid into an ester, most commonly a methyl ester. This also serves to increase volatility and improve peak shape.[9]

  • Mechanism & Rationale: The reaction replaces the acidic proton with an alkyl group (e.g., methyl). The resulting ester is significantly less polar and more volatile than the parent acid.[10]

  • Common Reagents:

    • Diazomethane (CH₂N₂): A classic methylating agent that reacts rapidly and cleanly with carboxylic acids to produce methyl esters.[11] However, diazomethane is highly toxic and explosive, making it hazardous to prepare and handle.[11]

    • TMS-Diazomethane (Trimethylsilyldiazomethane): A commercially available and much safer alternative to diazomethane.[12] It reacts efficiently with carboxylic acids in the presence of an alcohol like methanol to yield methyl esters quantitatively.[13][14] The reaction is often monitored by the disappearance of the reagent's yellow color.[4]

The following diagram illustrates the decision-making process for selecting a derivatization strategy for MTPPA.

G start Analyte: this compound gc_analysis Primary Goal: GC-MS Analysis start->gc_analysis reagent_choice Reagent Selection Criteria gc_analysis->reagent_choice silylation Strategy 1: Silylation reagent_choice->silylation  Most Common & Versatile esterification Strategy 2: Esterification reagent_choice->esterification  Excellent Alternative bstfa Reagent: BSTFA + 1% TMCS (Recommended Protocol) silylation->bstfa tms_diazo Reagent: TMS-Diazomethane (Safer Alternative) esterification->tms_diazo adv_silylation Advantages: - High Reactivity - Volatile By-products - Well-Established bstfa->adv_silylation adv_esterification Advantages: - Stable Derivatives - Quantitative Reaction - Safer than Diazomethane tms_diazo->adv_esterification

Caption: Decision tree for selecting a derivatization method for MTPPA.

Detailed Experimental Protocols

Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous. The presence of water will consume the reagent and prevent complete derivatization.[7][8] Always work in a fume hood and wear appropriate personal protective equipment.

Protocol 1: Silylation of MTPPA using BSTFA + 1% TMCS

This protocol is the recommended starting point for reliable derivatization of MTPPA for GC-MS analysis. It is robust, effective, and uses common, powerful reagents.

Materials:

  • This compound (MTPPA) sample or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • 2 mL screw-cap autosampler vials with PTFE-lined septa

  • Heating block or laboratory oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place an accurately weighed amount of MTPPA (typically 10-100 µg) into a clean, dry vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous solvent (e.g., Acetonitrile) to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of at least 2:1 of the silylating reagent to active hydrogens is recommended to drive the reaction to completion.[7]

  • Reaction Incubation: Tightly cap the vial immediately. Vortex briefly to mix. Heat the vial at 60-70°C for 45 minutes in a heating block.[15] The optimal time and temperature may require slight adjustments depending on the sample matrix.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. The resulting derivative is the trimethylsilyl ester of MTPPA.

The chemical transformation is illustrated below.

G cluster_reactants Reactants cluster_products Products MTPPA This compound (MTPPA) Product MTPPA-TMS Ester (Volatile & Thermally Stable) MTPPA->Product Silylation (60-70°C) BSTFA BSTFA + TMCS (Catalyst) Byproducts + Volatile By-products

Caption: Silylation reaction of MTPPA with BSTFA.

Protocol 2: Methyl Esterification of MTPPA using TMS-Diazomethane

This protocol provides a safe and highly efficient method for creating the methyl ester of MTPPA.

Materials:

  • This compound (MTPPA) sample or standard

  • Trimethylsilyldiazomethane (TMS-Diazomethane), 2.0 M in hexanes

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether or Toluene

  • 2 mL screw-cap autosampler vials with PTFE-lined septa

Procedure:

  • Sample Preparation: Place the dried MTPPA sample (10-100 µg) into a vial.

  • Dissolution: Add 200 µL of a solvent mixture, such as Toluene:Methanol (9:1 v/v), to dissolve the sample.

  • Reagent Addition: In a well-ventilated fume hood, carefully add TMS-Diazomethane solution dropwise while vortexing until the yellow color of the reagent persists, indicating the reaction is complete and excess reagent is present. Nitrogen gas evolution will be observed.[12]

  • Reaction Quenching (Optional but Recommended): Let the reaction stand for 5-10 minutes at room temperature. Add a single drop of acetic acid to quench any excess TMS-Diazomethane, which will be indicated by the disappearance of the yellow color.

  • Analysis: The sample is now ready for GC-MS analysis. The derivative is the methyl ester of MTPPA.

The general workflow for a typical derivatization protocol is outlined below.

G start Start: MTPPA Sample dry 1. Dry Sample (Under Nitrogen Stream) start->dry dissolve 2. Dissolve in Anhydrous Solvent dry->dissolve add_reagent 3. Add Derivatizing Reagent (e.g., BSTFA + TMCS) dissolve->add_reagent seal_vortex 4. Cap Vial & Vortex add_reagent->seal_vortex heat 5. Heat Reaction (e.g., 60-70°C for 45 min) seal_vortex->heat cool 6. Cool to Room Temperature heat->cool inject 7. Inject into GC-MS cool->inject

Caption: General experimental workflow for MTPPA derivatization.

Data Summary and Troubleshooting

The choice of reagent can impact reaction time, by-products, and derivative stability. The following table summarizes the key characteristics of the recommended reagents.

Reagent SystemDerivative FormedKey AdvantagesConsiderations & Potential Issues
BSTFA + 1% TMCS Trimethylsilyl (TMS) EsterHighly reactive, versatile, volatile by-products minimize interference.[7]Extremely moisture sensitive; TMS derivatives can be susceptible to hydrolysis.[2]
TMS-Diazomethane Methyl EsterForms very stable esters; safer than diazomethane; reaction is rapid and quantitative.[14]Reagent is toxic and requires careful handling in a fume hood; solvent choice is critical.

Common Troubleshooting Scenarios:

  • Problem: Low or no derivative peak, large parent acid peak.

    • Cause: Incomplete derivatization. This is most often due to the presence of moisture in the sample or reagents.[8] It can also be caused by insufficient reagent, time, or temperature.

    • Solution: Ensure all glassware is meticulously dried. Use fresh, anhydrous solvents. Increase the amount of derivatizing reagent and/or extend the reaction time or increase the temperature.

  • Problem: Extraneous peaks in the chromatogram.

    • Cause: Impurities from the sample matrix or side-reactions with the derivatizing reagent. The reagent itself can also produce small peaks.

    • Solution: Always run a reagent blank (all components except the analyte) to identify reagent-based artifacts.[7] If matrix components are interfering, consider a sample clean-up step (e.g., Solid Phase Extraction) prior to derivatization.

  • Problem: Poor peak shape or tailing of the derivative peak.

    • Cause: Active sites in the GC inlet liner or on the column. Even though derivatized, some residual interaction can occur.

    • Solution: Use a deactivated glass inlet liner.[7] If the problem persists, consider conditioning the column or trimming the first few centimeters from the front of the column.

Conclusion

The derivatization of this compound is a critical step for enabling high-quality analysis by Gas Chromatography. Both silylation with BSTFA + TMCS and methyl esterification with TMS-Diazomethane are highly effective strategies that convert the polar carboxylic acid into a volatile and thermally stable derivative suitable for GC-MS. By masking the polar functional group, these methods lead to significant improvements in peak shape, sensitivity, and overall chromatographic performance. The selection of the appropriate protocol and careful attention to experimental details, particularly the exclusion of moisture, will ensure the generation of accurate, reliable, and reproducible analytical data for researchers, scientists, and drug development professionals.

References

  • Regis Technologies. (n.d.). Silylation Reagents.
  • Interchim. (n.d.). Basic Procedures for Derivatization.
  • Gao, W., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. Molecules, 25(15), 3375.
  • Al-Azzawi, A. M., & Al-Hassani, R. A. M. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. International Journal of ChemTech Research, 10(9), 838-847.
  • Alhassan, G., et al. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
  • V. A. Valko, K. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • Alhassan, G., et al. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
  • Nayak, S., & Mohanty, S. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(2), 171633.
  • Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078.
  • Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition in English, 46(37), 7075-8.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.
  • LibreTexts Chemistry. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Ravandi, A., et al. (2000). Methyl Esterification of Fatty Acids and Prostaglandins with Trimethylsilyl diazomethane. Lipids, 35(3), 343-7.
  • ResearchGate. (2022). Derivatization for GC-MS analysis?
  • Raharjo, T. J., et al. (2015). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research, 7(4), 295-301.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Harnessing 3-(Methylthio)phenylacetic Acid in the Synthesis of Biologically Significant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 3-(Methylthio)phenylacetic Acid as a versatile precursor for the synthesis of heterocyclic compounds. We move beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and an understanding of the causality behind experimental choices. This guide focuses primarily on the intramolecular cyclization pathways leading to the benzothiophene core, a privileged scaffold in medicinal chemistry. Furthermore, we explore advanced applications involving the Pummerer rearrangement of the corresponding sulfoxide, unlocking alternative routes to highly functionalized intermediates.

Introduction: The Strategic Value of this compound

This compound (3-MTPA) is an organic compound featuring a phenylacetic acid backbone substituted with a methylthio (-SCH₃) group at the meta position.[1][2] Its molecular formula is C₉H₁₀O₂S, and it has a molecular weight of 182.24 g/mol .[1][3] While phenylacetic acid itself is a well-known building block in pharmaceuticals and fragrances,[4] the introduction of the methylthio group in 3-MTPA provides a unique synthetic handle. This sulfur-containing moiety is not merely a passive substituent; it is an active participant in key bond-forming reactions, primarily enabling intramolecular cyclizations to form sulfur-containing heterocycles.

The primary value of 3-MTPA lies in its ability to serve as a direct precursor to benzo[b]thiophene derivatives.[5] The benzothiophene ring system is a core component of numerous pharmacologically active molecules, exhibiting activities such as HIV-1 reverse transcriptase inhibition and antidepressant effects.[6][7] The strategic placement of the acetic acid side chain relative to the methylthio group facilitates acid-catalyzed intramolecular electrophilic substitution, providing a robust and efficient route to this important heterocyclic core.

This guide will detail two primary synthetic strategies originating from 3-MTPA:

  • Direct Intramolecular Cyclization: An acid-catalyzed route to form 3-hydroxybenzo[b]thiophenes.

  • Pummerer Rearrangement Pathway: An alternative strategy involving oxidation of the sulfide to a sulfoxide, followed by a Pummerer rearrangement to generate a versatile α-acyloxy thioether intermediate.

Core Application: Synthesis of the Benzothiophene Scaffold

The most direct application of 3-MTPA is its conversion into the benzothiophene ring system. This is typically achieved through an intramolecular Friedel-Crafts-type acylation reaction. The acetic acid moiety, when activated, acts as the electrophile, and the electron-rich aromatic ring, influenced by the ortho,para-directing (though deactivating) methylthio group, serves as the nucleophile.

Mechanistic Rationale

The cyclization of an arylthioacetic acid like 3-MTPA is a classic method for constructing the benzothiophene skeleton.[5] The reaction proceeds via the formation of an acylium ion or a related electrophilic species from the carboxylic acid group under strong acid or dehydrating conditions. This electrophile is then attacked by the aromatic ring. The regioselectivity of the cyclization is governed by the position of the activating groups. For 3-MTPA, the cyclization occurs ortho to the methylthio group, leading to the formation of a 6-methylthio-substituted 3-hydroxybenzo[b]thiophene, which exists in tautomeric equilibrium with the more stable keto form, 6-(methylthio)benzo[b]thiophen-3(2H)-one.

G cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product start This compound activation Protonation & Acylium Ion Formation (+ H⁺, -H₂O) start->activation Eaton's Reagent or PPA cyclization Intramolecular Electrophilic Attack activation->cyclization Electrophilic Intermediate deprotonation Deprotonation (Tautomerization) cyclization->deprotonation Cyclized Intermediate product 6-(Methylthio)benzo[b]thiophen-3(2H)-one deprotonation->product

Caption: Workflow for Benzothiophene Synthesis via Intramolecular Cyclization.

Experimental Protocol: Acid-Catalyzed Cyclization of 3-MTPA

This protocol describes the synthesis of 6-(methylthio)benzo[b]thiophen-3(2H)-one using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), a powerful and efficient dehydrating acid catalyst for such cyclizations. Polyphosphoric acid (PPA) can also be used.

Materials & Reagents

ReagentM.W.Amount (mmol)Mass/Volume
This compound182.2410.01.82 g
Eaton's Reagent (7.5 wt% P₂O₅ in CH₃SO₃H)--20 mL
Dichloromethane (DCM)--100 mL
Saturated Sodium Bicarbonate (NaHCO₃)--100 mL
Brine--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 g
Ethyl Acetate--For Recrystallization
Hexanes--For Recrystallization

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.82 g, 10.0 mmol).

  • Addition of Catalyst: Carefully add Eaton's reagent (20 mL) to the flask at room temperature. Causality Note: Eaton's reagent is highly effective as it acts as both a strong non-oxidizing acid and a potent dehydrating agent, facilitating the in-situ formation of the reactive acylium ion intermediate.

  • Reaction: Stir the mixture at 60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice (~100 g) in a 500 mL beaker with vigorous stirring.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford the pure 6-(methylthio)benzo[b]thiophen-3(2H)-one.

Advanced Strategy: The Pummerer Rearrangement Pathway

For access to different substitution patterns, particularly at the α-carbon of the original acetic acid moiety, the Pummerer rearrangement offers a powerful alternative.[8] This reaction transforms a sulfoxide into an α-acyloxy thioether, which is a versatile intermediate for further synthetic manipulations.[9]

Mechanistic Overview

The process involves two key stages:

  • Oxidation: The sulfide in 3-MTPA is selectively oxidized to a sulfoxide. Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Pummerer Rearrangement: The resulting sulfoxide is treated with an activating agent, typically acetic anhydride (Ac₂O). The sulfoxide is acylated, followed by elimination of acetic acid to form a highly electrophilic thionium ion.[8][10] This ion is then trapped by a nucleophile (acetate in this case), resulting in the rearranged product.

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Pummerer Rearrangement cluster_product Product start This compound sulfoxide 3-(Methylsulfinyl)phenylacetic Acid start->sulfoxide m-CPBA or H₂O₂ acylation Acylation of Sulfoxide sulfoxide->acylation Acetic Anhydride (Ac₂O) elimination Elimination of AcOH acylation->elimination thionium Thionium Ion Intermediate elimination->thionium trapping Nucleophilic Trapping (AcO⁻) thionium->trapping product 2-Acetoxy-2-(3-(methylthio)phenyl)acetic Acid trapping->product

Caption: Pummerer Rearrangement Pathway for functionalizing 3-MTPA.

Protocol 1: Oxidation to 3-(Methylsulfinyl)phenylacetic Acid

Procedure

  • Dissolution: Dissolve this compound (1.82 g, 10.0 mmol) in 50 mL of dichloromethane (DCM) in a 250 mL flask and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: In a separate beaker, dissolve m-CPBA (~77%, 2.4 g, ~10.8 mmol, 1.08 eq) in 30 mL of DCM. Add this solution dropwise to the stirred 3-MTPA solution over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Using a slight excess of m-CPBA ensures full conversion of the sulfide. Performing the reaction at 0 °C prevents over-oxidation to the sulfone.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by adding 50 mL of 10% aqueous sodium sulfite (Na₂SO₃) solution to destroy excess peroxide. Stir for 15 minutes. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(methylsulfinyl)phenylacetic acid, which can often be used in the next step without further purification.

Protocol 2: Pummerer Rearrangement of the Sulfoxide

Procedure

  • Reaction Setup: Place the crude 3-(methylsulfinyl)phenylacetic acid (~10.0 mmol) in a 100 mL flask. Add acetic anhydride (20 mL, ~212 mmol).

  • Heating: Heat the mixture to 100-110 °C and stir for 4-6 hours. The sulfoxide will dissolve as the reaction proceeds. Causality Note: Acetic anhydride serves as both the solvent and the electrophilic activator required for the rearrangement. The elevated temperature is necessary to overcome the activation energy for the elimination step leading to the thionium ion.[8]

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride under high vacuum (use a cold trap).

  • Workup: Dissolve the resulting residue in ethyl acetate (50 mL) and wash carefully with saturated sodium bicarbonate solution (3 x 30 mL) to remove acetic acid byproducts. Wash with brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude α-acyloxy thioether can be purified by silica gel column chromatography.

Summary and Outlook

This compound is a highly valuable and cost-effective starting material for the synthesis of complex heterocyclic molecules. Its utility is primarily demonstrated in the straightforward, acid-catalyzed synthesis of the medicinally important benzothiophene scaffold. For synthetic chemists seeking to introduce functionality at the benzylic position, the oxidation-Pummerer rearrangement sequence provides a reliable and powerful tool. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently apply these strategies in their own drug discovery and development programs.

References

  • Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
  • Organic Chemistry Portal. (2021). Synthesis of Substituted Benzo[b]thiophenes via Base-Promoted Domino Condensation-Intramolecular C-S Bond Formation.
  • National Library of Medicine. (n.d.). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Wikipedia. (n.d.). Pummerer rearrangement.
  • Stenutz. (n.d.). This compound.
  • National Library of Medicine. (n.d.). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides.
  • ResearchGate. (n.d.). Modern Pummerer-Type Reactions.
  • ResearchGate. (n.d.). Pummerer Rearrangement.
  • Wikipedia. (n.d.). Phenylacetic acid.

Sources

Application Notes & Protocols: A High-Throughput Screening Cascade for 3-(Methylthio)phenylacetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a biological screening cascade for 3-(Methylthio)phenylacetic acid (3-MTPAA). Given its structural similarity to known anti-inflammatory agents, this guide proposes a screening strategy focused on identifying and characterizing potential modulators of key inflammatory pathways. We present a tiered approach, beginning with high-throughput primary screens targeting the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, followed by secondary cell-based assays to confirm activity and elucidate the mechanism of action. Each section includes the scientific rationale, detailed step-by-step protocols, and guidance on data interpretation.

Introduction: Rationale for Screening this compound

This compound (3-MTPAA) is a derivative of phenylacetic acid. The phenylacetic acid scaffold is found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and the plant auxin, indole-3-acetic acid[1][2]. The presence of a carboxylic acid moiety is a common feature in inhibitors of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation[3]. Furthermore, many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression[4][5].

Based on this structural hypothesis, we outline a screening cascade designed to interrogate the effects of 3-MTPAA on these two central pillars of the inflammatory response. This strategy enables the efficient identification of initial hits and their subsequent pharmacological validation.

The Screening Cascade: A Tiered Approach

A successful screening campaign begins with broad, high-throughput assays to identify initial "hits," which are then subjected to more complex, biologically relevant assays for confirmation and characterization.

G cluster_0 Primary HTS cluster_1 Secondary & Confirmatory Assays p1 COX-1/COX-2 Enzyme Inhibition Assay s1 Cell-Based PGE2 Quantification (ELISA/HTRF) p1->s1 Hits p2 NF-κB Luciferase Reporter Assay s2 Cytokine Release Assay (TNF-α, IL-6 by AlphaLISA) p2->s2 Hits s3 NF-κB Nuclear Translocation (High-Content Imaging) s2->s3 Confirmation compound 3-MTPAA Library compound->p1 Screening compound->p2 Screening

Figure 1: Proposed screening cascade for 3-MTPAA.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of this tier is to rapidly screen 3-MTPAA and its analogs for inhibitory activity against the primary molecular targets.

Assay 1: COX-1 and COX-2 Enzymatic Inhibition Assay

Scientific Rationale: COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, converting it to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins[6]. Direct inhibition of these enzymes is the mechanism of action for most NSAIDs. Screening against both isoforms is crucial to determine compound selectivity, as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects compared to non-selective or COX-1 selective inhibitors[3][7]. A colorimetric or fluorogenic assay is ideal for HTS due to its simplicity and speed[8].

Protocol: Fluorogenic COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., BPS Bioscience #82210)[8].

  • Reagent Preparation:

    • Prepare Assay Buffer as per manufacturer instructions.

    • Dilute purified recombinant human COX-1 or COX-2 enzyme to the working concentration in ice-cold Assay Buffer.

    • Prepare a working solution of Arachidonic Acid (substrate) and a fluorogenic probe (e.g., Amplex™ Red).

    • Prepare a serial dilution of 3-MTPAA (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO, then dilute into Assay Buffer. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (DMSO).

  • Assay Procedure (96-well or 384-well format):

    • Add 5 µL of the diluted 3-MTPAA or control compounds to the wells.

    • Add 20 µL of the diluted enzyme (COX-1 or COX-2) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the substrate/probe mixture to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 560 nm/590 nm for Amplex Red).

    • Calculate the percent inhibition for each concentration of 3-MTPAA relative to the vehicle control.

    • Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterCOX-1COX-2
Enzyme Source Purified Recombinant HumanPurified Recombinant Human
Substrate Arachidonic AcidArachidonic Acid
Detection Method FluorogenicFluorogenic
Positive Control SC-560Celecoxib
Primary Endpoint IC50 (µM)IC50 (µM)
Selectivity Index IC50 (COX-1) / IC50 (COX-2)
Table 1: Summary of COX Enzymatic Assay Parameters.
Assay 2: NF-κB Luciferase Reporter Assay

Scientific Rationale: The NF-κB pathway is activated by pro-inflammatory stimuli like TNF-α or lipopolysaccharide (LPS)[4]. Upon activation, the NF-κB transcription factor translocates to the nucleus and drives the expression of inflammatory genes. A reporter gene assay, where the luciferase gene is placed under the control of NF-κB response elements, provides a highly sensitive and quantitative readout of pathway activation[9][10][11]. This cell-based assay is a robust HTS method to identify compounds that inhibit NF-κB activation at any point upstream of gene transcription[12][13].

G Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocates Reporter NF-κB Response Element -> Luciferase Gene NFkB_nuc->Reporter Binds & Activates Light Luminescence Reporter->Light Expression

Figure 2: Principle of the NF-κB Luciferase Reporter Assay.

Protocol: NF-κB Luciferase Reporter Assay

This protocol utilizes a stable cell line expressing an NF-κB luciferase reporter (e.g., HEK293 or HeLa cells)[11][13].

  • Cell Culture and Plating:

    • Culture the NF-κB reporter cell line according to standard protocols.

    • Seed the cells into a white, clear-bottom 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of 3-MTPAA and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

    • Remove the culture medium from the cells and add fresh medium containing the diluted compounds or vehicle control.

    • Incubate for 1-2 hours at 37°C.

    • Add a pre-determined concentration of a stimulant (e.g., 10 ng/mL TNF-α) to all wells except the unstimulated (negative) control wells.

    • Incubate for an additional 6-8 hours at 37°C.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add the luciferase detection reagent to each well according to the manufacturer's instructions[9].

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a microplate luminometer.

  • Data Analysis:

    • Normalize the signal by subtracting the background (unstimulated cells).

    • Calculate the percent inhibition of the stimulated signal for each compound concentration.

    • Determine the IC50 value by plotting percent inhibition against the log concentration of 3-MTPAA.

Tier 2: Secondary and Confirmatory Assays

Hits identified in the primary screens require validation in more physiologically relevant systems. These assays confirm the initial findings and provide deeper insights into the compound's mechanism of action.

Assay 3: Cell-Based Prostaglandin E2 (PGE2) Quantification

Scientific Rationale: To confirm that the enzymatic COX inhibition observed in the primary screen translates to a functional effect in a cellular context, we measure the production of Prostaglandin E2 (PGE2), a major downstream product of COX-2 activity in inflammatory cells[14]. A decrease in PGE2 production in stimulated cells treated with 3-MTPAA would validate its activity as a cellular COX inhibitor. This can be performed using various immunoassay formats, such as a traditional ELISA or a homogeneous, no-wash format like HTRF (Homogeneous Time-Resolved Fluorescence)[15][16][17][18].

Protocol: PGE2 Measurement by Competitive ELISA

This protocol is based on commercially available ELISA kits[14][16][18].

  • Cell Stimulation and Sample Collection:

    • Seed an appropriate cell line (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells) in a culture plate and grow to ~80% confluency.

    • Pre-treat the cells with various concentrations of 3-MTPAA or controls for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for RAW 264.7 cells) for 18-24 hours to induce COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant for analysis.

  • ELISA Procedure:

    • Prepare PGE2 standards and samples according to the kit manual.

    • Add standards, controls, and collected supernatants to the wells of the antibody-coated microplate.

    • Add the PGE2-enzyme conjugate (e.g., alkaline phosphatase or HRP) to the wells. A competitive reaction occurs between the PGE2 in the sample and the enzyme-conjugated PGE2 for binding to the antibody[16][18].

    • Incubate, then wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The amount of color is inversely proportional to the amount of PGE2 in the sample[14].

    • Add a stop solution and read the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Interpolate the concentration of PGE2 in the samples from the standard curve.

    • Calculate the IC50 for PGE2 inhibition by 3-MTPAA.

Assay 4: Cytokine Release from Primary Human Cells

Scientific Rationale: To confirm the anti-inflammatory potential of NF-κB pathway inhibitors in a highly relevant biological system, we measure the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, from primary human peripheral blood mononuclear cells (PBMCs)[19]. Inhibition of cytokine release provides strong evidence of a compound's potential efficacy. High-throughput, sensitive, and homogeneous assay technologies like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are ideally suited for this purpose, requiring small sample volumes and offering a wide dynamic range[20][21][22].

G cluster_0 AlphaLISA Principle Donor Streptavidin Donor Bead BiotinAb Donor->BiotinAb SingletO2 Singlet O2 (~200 nm diffusion) Donor->SingletO2 Energy Transfer Acceptor Antibody 2 Acceptor Bead Emission Emission (615 nm) Acceptor->Emission Cytokine Cytokine BiotinAb->Cytokine Cytokine->Acceptor Excitation Excitation (680 nm) Excitation->Donor SingletO2->Acceptor

Figure 3: Principle of cytokine detection by AlphaLISA.

Protocol: Cytokine Detection by AlphaLISA

This protocol is adapted from Revvity application notes[19][20].

  • PBMC Isolation and Treatment:

    • Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Plate the PBMCs in a 96-well culture plate.

    • Pre-treat the cells with serial dilutions of 3-MTPAA for 1-2 hours.

    • Stimulate the cells with a suitable agent (e.g., 100 ng/mL LPS) and incubate for 18-24 hours.

    • Centrifuge the plate and carefully collect the supernatant.

  • AlphaLISA Procedure (384-well format):

    • Add 5 µL of the collected cell supernatant to the assay plate.

    • Add a mixture of AlphaLISA Acceptor beads conjugated to an anti-cytokine antibody and a biotinylated anti-cytokine antibody.

    • Incubate for 60 minutes at room temperature.

    • Add Streptavidin-coated Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible reader.

    • Quantify cytokine concentrations by interpolating from a standard curve prepared with recombinant cytokine.

    • Determine the IC50 value for the inhibition of TNF-α and/or IL-6 release.

ParameterValue
Cell Type Human PBMCs
Stimulant Lipopolysaccharide (LPS)
Analytes TNF-α, IL-6
Detection Technology AlphaLISA
Sample Volume 5 µL
Primary Endpoint IC50 (µM) for cytokine inhibition
Table 2: Summary of Cytokine Release Assay Parameters.
Assay 5: High-Content Imaging of NF-κB Nuclear Translocation

Scientific Rationale: As a definitive confirmation of on-pathway activity for hits from the NF-κB reporter screen, high-content screening (HCS) can be used to directly visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus[23]. This image-based assay provides robust, single-cell data and confirms that the compound's activity is due to the inhibition of this critical step in the signaling cascade.

Protocol: NF-κB (p65) Translocation Assay

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or U2OS) onto optically clear, black-walled microplates suitable for imaging.

    • Allow cells to adhere overnight.

    • Treat cells with 3-MTPAA or controls for 1 hour.

    • Stimulate with TNF-α for 30 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash, then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with a DNA dye (e.g., Hoechst 33342).

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.

    • Quantify the fluorescence intensity of the p65 antibody stain in both compartments.

    • Calculate a ratio of nuclear to cytoplasmic fluorescence intensity for each cell. An effective inhibitor will prevent the increase in this ratio upon stimulation.

    • Determine the IC50 for the inhibition of NF-κB translocation.

Conclusion

The screening cascade detailed in this application note provides a robust and logical framework for evaluating the biological activity of this compound. By starting with high-throughput enzymatic and reporter assays and progressing to more complex, physiologically relevant cell-based assays, researchers can efficiently identify and validate potential anti-inflammatory properties. This tiered approach ensures that resources are focused on the most promising compounds, providing a clear path from initial hit identification to mechanistic understanding.

References

  • Human NF-κB Reporter Assay Kit - Indigo Biosciences. (URL: [Link])
  • Riess, R., & Laufer, S. (2004). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in Molecular Biology (Vol. 275, pp. 305-314). Humana Press.
  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. (URL: [Link])
  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • Jäger, A. K., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Gierse, J. K., et al. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 17-29.
  • O'Riordan, M. X., & Mecsas, J. (2004). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (3), 133.
  • ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp. (URL: [Link])
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. (URL: [Link])
  • Prostaglandin E2 (PGE2) ELISA Kit. IBL-America. (URL: [Link])
  • General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie. (URL: [Link])
  • NF-κB Reporter Kit (NF-κB Signaling P
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Combinatorial chemistry & high throughput screening, 2(2), 67-82.
  • Ding, G. J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening (pp. 235-255). Humana Press.
  • NF-kB signaling p
  • NF-kappaB Signaling P
  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. (URL: [Link])
  • This compound. Stenutz. (URL: [Link])
  • Phenylacetic acid. Wikipedia. (URL: [Link])
  • Phenylacetic acid – Knowledge and References. Taylor & Francis. (URL: [Link])
  • Preparation method of 4-methylthio phenylacetic acid.

Sources

Synthesis of 3-(Methylthio)phenylacetic Acid Derivatives: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenylacetic Acid Scaffold

Phenylacetic acid and its functionalized derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The strategic placement of various substituents on the phenyl ring allows for the meticulous tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its biological activity, metabolic stability, and pharmacokinetic profile. The 3-(methylthio)phenylacetic acid scaffold, in particular, is a valuable building block in the synthesis of compounds targeting a range of therapeutic areas, owing to the unique electronic and metabolic characteristics imparted by the methylthio group.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with a commercially available and cost-effective starting material, acetophenone. The key transformations involve:

  • Electrophilic Aromatic Substitution: Nitration of acetophenone to introduce a functional group at the meta-position.

  • Reduction: Conversion of the nitro group to an amine.

  • Sandmeyer-type Reaction: Transformation of the amino group into a methylthio ether.

  • Willgerodt-Kindler Reaction: Rearrangement and oxidation of the acetyl group to a thiomorpholide.

  • Hydrolysis: Final conversion of the thiomorpholide to the desired carboxylic acid.

This strategic sequence is depicted in the workflow diagram below.

Synthesis_Workflow A Acetophenone B 3-Nitroacetophenone A->B Nitration C 3-Aminoacetophenone B->C Reduction D 3-(Methylthio)acetophenone C->D Sandmeyer-type Reaction E 2-(3-(Methylthio)phenyl)acetothiomorpholide D->E Willgerodt-Kindler Reaction F This compound E->F Hydrolysis

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-(Methylthio)acetophenone

The synthesis of the crucial precursor, 3-(methylthio)acetophenone, is a multi-step process that begins with the nitration of acetophenone.

Step 1.1: Nitration of Acetophenone to 3-Nitroacetophenone

The acetyl group of acetophenone is a meta-directing deactivator, which allows for the regioselective nitration at the 3-position.

Protocol:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 37 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 0.125 mol of acetophenone dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.[1]

  • In a separate beaker, prepare the nitrating mixture by carefully adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid, and cool this mixture to 15-20 °C.

  • Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature at or below 0 °C.[2]

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Carefully pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 mL of water with vigorous stirring.[1]

  • The product will precipitate as a yellow solid. Once the ice has melted, collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure 3-nitroacetophenone.

Step 1.2: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone

The nitro group is selectively reduced to an amine using tin and hydrochloric acid.

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, combine 0.013 mol of 3-nitroacetophenone and 0.034 mol of granulated tin.[1]

  • Add a mixture of 29 mL of water and 11 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux with constant stirring for 90 minutes.[3]

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • To the filtrate, carefully add a 40% sodium hydroxide solution with cooling until the solution is basic, which will precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from water to obtain 3-aminoacetophenone.[4]

Step 1.3: Synthesis of 3-(Methylthio)acetophenone via Diazotization-Sandmeyer Reaction

The amino group is converted to a diazonium salt, which is then displaced by a methylthio group.

Protocol:

  • Dissolve the 3-aminoacetophenone in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe). This can be generated by bubbling methyl mercaptan gas through a solution of sodium hydroxide in methanol or by reacting methanethiol with sodium methoxide.

  • Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 3-(methylthio)acetophenone.

Part 2: The Willgerodt-Kindler Reaction and Final Hydrolysis

With the key intermediate in hand, the subsequent steps focus on the conversion of the acetyl group to the desired phenylacetic acid moiety.

Step 2.1: Willgerodt-Kindler Reaction of 3-(Methylthio)acetophenone

This remarkable reaction involves the oxidation of the terminal methyl group of the acetyl moiety and its migration to form a thiomorpholide derivative.[5][6]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3-(methylthio)acetophenone, 2.5-3 equivalents of elemental sulfur, and 3-4 equivalents of morpholine.[7]

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours. The reaction mixture will darken and become viscous.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The crude product is 2-(3-(methylthio)phenyl)acetothiomorpholide.

Step 2.2: Hydrolysis of 2-(3-(Methylthio)phenyl)acetothiomorpholide

The final step is the hydrolysis of the thiomorpholide to the target carboxylic acid.

Protocol:

  • To the cooled reaction mixture from the previous step, add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis of the thiomorpholide.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be dissolved in a 10% sodium bicarbonate solution, washed with ethyl acetate to remove any neutral impurities, and then re-precipitated by the addition of hydrochloric acid.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1.1 AcetophenoneConc. H₂SO₄, Conc. HNO₃3-Nitroacetophenone70-80%
1.2 3-NitroacetophenoneSn, Conc. HCl3-Aminoacetophenone80-90%
1.3 3-AminoacetophenoneNaNO₂, NaSMe3-(Methylthio)acetophenone60-70%
2.1 3-(Methylthio)acetophenoneSulfur, Morpholine2-(3-(Methylthio)phenyl)acetothiomorpholideIntermediate
2.2 2-(3-(Methylthio)phenyl)acetothiomorpholideNaOH, HClThis compound75-85% (from acetophenone)

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Thioanisole and its derivatives: Have a strong, unpleasant odor. Handle in a fume hood.[2][8][9][10]

  • Acetyl Chloride: Highly flammable and corrosive. Reacts violently with water. Handle under inert atmosphere.[1][3][5][11][12]

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment.[4][13][14][15][16]

  • Morpholine: Flammable and corrosive. Toxic if inhaled or in contact with skin.[6][17][18][19][20]

  • Elemental Sulfur: Flammable solid. Dust can form explosive mixtures with air.[21][22][23][24][25]

  • Concentrated Acids (Sulfuric, Nitric, Hydrochloric): Highly corrosive. Handle with extreme care.

  • Sodium Nitrite: Oxidizing agent.

  • Methyl Mercaptan/Methanethiol: Extremely flammable gas with a strong, unpleasant odor. Handle with extreme caution.

Conclusion

The synthesis of this compound, while involving multiple steps, is a robust and reproducible process when careful attention is paid to the reaction conditions and handling procedures. The strategic use of classic organic reactions, such as nitration, reduction, the Sandmeyer reaction, and the Willgerodt-Kindler reaction, provides a reliable pathway to this valuable building block for drug discovery and development. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this and related phenylacetic acid derivatives for their research endeavors.

References

  • Guidechem. 3'-Bromoacetophenone 2142-63-4 wiki. URL
  • Organic Syntheses. Acetophenone, 3-bromo-. URL
  • IS MUNI. Synthesis of 3-nitroacetophenone. URL
  • Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). URL
  • ChemistryViews. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. URL
  • Wikipedia. Willgerodt rearrangement. URL
  • MSU chemistry. Willgerodt‐Kindler Reac1on. URL
  • SynArchive. Willgerodt-Kindler Reaction. URL
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. URL
  • Eureka | Patsnap. Synthetic method for 3-aminoacetophenone. URL
  • Organic Syntheses. Acetophenone, m-nitro-. URL
  • Guidechem. What is 3-Nitroacetophenone and how is it synthesized?. URL
  • Bartleby. 3-Nitroacetophenone Synthesis Lab Report. URL
  • Zenodo.
  • Benchchem. yield comparison of different 4'-(Methylthio)acetophenone synthesis routes. URL
  • Google Patents. Preparation technology of high purity 3-hydroxyacetophenone. URL
  • Sigma-Aldrich. 3′-Aminoacetophenone 97. URL
  • Google Patents.
  • Benchchem. Technical Support Center: Synthesis of 4'-(Methylthio)acetophenone. URL
  • PrepChem.com.
  • Brainly.in. convert benzonitrile to acetophenone. URL
  • Google Patents. Synthesis method of 2-chloro-3'-bromoacetophenone. URL
  • Homework.Study.com. How can you prepare acetophenone (methyl phenyl ketone)
  • Google Patents. Preparation method of 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid. URL
  • ResearchGate.
  • Google Patents. Preparation method of 4-methylthio phenylacetic acid. URL
  • Sigma-Aldrich. 4-(Methylthio)phenylacetic acid 99. URL

Sources

Purification techniques for 3-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 3-(Methylthio)phenylacetic Acid

Application Note & Protocols for Researchers

Abstract

This document provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical synthesis and chemical research. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure high purity and yield. We will explore three primary purification techniques: Acid-Base Extraction, Recrystallization, and Flash Column Chromatography, offering detailed, step-by-step methodologies and troubleshooting insights grounded in established chemical practices.

Introduction: The Imperative for Purity

This compound (CAS No. 18698-73-2) is a solid compound at room temperature with a melting point reported between 77-81°C.[1][2] Its utility as a building block in the synthesis of more complex molecules necessitates a high degree of purity. Impurities, which can include unreacted starting materials, synthetic byproducts, or residual solvents, can lead to unwanted side reactions, lower yields of the desired final product, and complicate structural analysis.[3] This guide provides robust, validated protocols to mitigate these risks.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 18698-73-2[1][2][4]
Molecular Formula C₉H₁₀O₂S[1][4]
Molecular Weight 182.24 g/mol [1][5]
Physical Form Solid / Powder[5][6]
Melting Point 77 - 81 °C[2]
pKa (Predicted) 4.19 ± 0.10[6]

Strategic Approach to Purification

The optimal purification strategy depends on the nature of the impurities present and the desired final purity.[3] For this compound, a multi-step approach is often most effective. The acidic nature of the carboxyl group is the most powerful handle for purification, making acid-base extraction the logical first step to remove neutral and basic impurities. This is typically followed by recrystallization to remove closely related acidic impurities and achieve high crystalline purity. Column chromatography is reserved for challenging separations where impurities have similar acidity and polarity.

G start Crude this compound extraction Acid-Base Extraction start->extraction Primary Purification (Removes neutral/basic impurities) recrystallization Recrystallization extraction->recrystallization Polishing Step (Improves crystalline purity) chromatography Column Chromatography (If Needed) extraction->chromatography Alternative for complex mixtures final_product Pure Product (Verify with TLC, MP, NMR) recrystallization->final_product chromatography->recrystallization Post-column cleanup G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Aqueous NaHCO₃ & Mix in Separatory Funnel A->B C 4. Separate Organic Layer (Contains Neutral Impurities) B->C D 3. Carboxylate Salt Forms & Migrates to Aqueous Layer B->D E 5. Collect Aqueous Layer D->E F 6. Acidify with HCl (aq) to pH ~2 (in ice bath) E->F G 7. Precipitated Pure Acid F->G H 8. Collect via Filtration, Wash with Cold Water, & Dry G->H

Figure 2: Workflow diagram for purification via acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [3]Stopper the funnel and invert it gently several times, venting frequently to release the pressure from the CO₂ gas that evolves.

    • Expert Insight: A weak base like NaHCO₃ is preferred over a strong base like NaOH. Strong bases are less selective and can react with other weakly acidic functional groups or cause hydrolysis of any ester impurities, complicating the purification. [7]3. Separation: Place the funnel in a ring stand and allow the layers to separate fully. Drain the lower aqueous layer, which contains the sodium salt of your product, into a clean Erlenmeyer flask. [3]4. Repeat Extraction: To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. This decreases the solubility of the final product. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). [3]A white precipitate of pure this compound should form. [8]6. Isolation: Collect the solid product by suction filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove any residual inorganic salts. Allow the solid to air dry on the filter, then transfer it to a desiccator for final drying.

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will form pure crystals, leaving impurities behind in the solution (mother liquor).

Solvent Selection: The choice of solvent is critical. A patent for a similar compound, methylphenylacetic acid, notes its poor solubility in water, suggesting an organic or mixed-solvent system is necessary. [9] Table 2: Recrystallization Solvent Screening Guide

Solvent ClassExamplesSuitability for Phenylacetic AcidsRationale
Protic Water, Ethanol, MethanolWater is poor; alcohols may work.The -COOH group allows some polarity, but the phenyl ring is nonpolar. A mixed system like Ethanol/Water is often effective.
Aprotic Polar Acetone, Ethyl AcetatePotentially good candidates.Good balance of polarity to dissolve the molecule.
Aprotic Nonpolar Toluene, HexanesGood as an anti-solvent or for hot filtration.Likely to have low solubility at room temp, potentially good for crystallization but may require a co-solvent.

Detailed Protocol:

  • Solvent Screening (Microscale): Place a small amount (20-30 mg) of the crude solid in a test tube. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is unsuitable. If it is largely insoluble, heat the tube gently. If the solid dissolves when hot but reappears upon cooling, you have found a good candidate solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate (use a water bath for flammable solvents). Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by suction filtration. Wash them with a small amount of the ice-cold recrystallization solvent. Dry the purified crystals in a desiccator.

Protocol 3: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). [10]For carboxylic acids, a common issue is "streaking" or "tailing" on the silica gel due to strong interactions. [3]This can be overcome by modifying the eluent.

Expert Insight: To prevent streaking of this compound on a silica gel column, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This keeps the carboxylic acid fully protonated, ensuring it moves down the column as a single, well-defined band. [3]

G prep 1. Prepare Slurry (Silica + Eluent) pack 2. Pack Column prep->pack load 3. Load Sample (Dissolved in min. eluent) pack->load elute 4. Elute with Solvent System (e.g., Hexane:EtOAc + 0.5% Acetic Acid) Apply pressure. load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions via TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate

Figure 3: Standard workflow for purification by flash column chromatography.

Detailed Protocol:

  • Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate, with 0.5% acetic acid added.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and use gentle air pressure to pack it evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. [3]6. Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound. [3]

References

  • Acid–base extraction.Wikipedia. [Link]
  • 4.8: Acid-Base Extraction.Chemistry LibreTexts. [Link]
  • Acid-Base Extraction.University of Colorado Boulder, Department of Chemistry. [Link]
  • Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives (Supporting Information).Royal Society of Chemistry. [Link]
  • This compound.Stenutz. [Link]
  • The production method of methylphenylacetic acid.

Sources

Application Notes and Protocols for 3-(Methylthio)phenylacetic Acid: Synthesis, Mechanisms, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 3-(Methylthio)phenylacetic Acid

This compound is a valuable building block in medicinal chemistry and materials science. As a derivative of phenylacetic acid, a compound class known for its diverse biological activities, the introduction of a methylthio group at the meta-position offers unique physicochemical properties that can be exploited in drug design.[1][2] Phenylacetic acid derivatives are core scaffolds in numerous pharmaceuticals, highlighting the importance of robust synthetic methods for novel analogues like the title compound. This document provides a detailed guide to the synthesis of this compound, focusing on the underlying reaction mechanisms and providing comprehensive, field-proven protocols for its preparation and characterization.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in synthetic protocols.

PropertyValueReference
CAS Number 18698-73-2[1]
Molecular Formula C₉H₁₀O₂S[1]
Molecular Weight 182.24 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 77-81 °C[2]
Boiling Point 333.7 °C at 760 mmHg[2]
Solubility Soluble in methanol, DMSO.
Safety Irritant. Avoid inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).

Part 1: Synthesis of this compound via Ullmann-Type Condensation

The most direct and efficient route for the synthesis of this compound is the copper-catalyzed cross-coupling of a 3-halophenylacetic acid with a methylthiolating agent. This reaction, a variation of the Ullmann condensation, provides a reliable method for the formation of the aryl-sulfur bond.[3][4][5]

Proposed Reaction Mechanism: Copper-Catalyzed Nucleophilic Aromatic Substitution

The synthesis proceeds via a copper(I)-catalyzed nucleophilic aromatic substitution. The key steps are outlined below:

  • Formation of the Copper(I) Thiolate: In the presence of a base, sodium methyl mercaptide (NaSMe) acts as the source of the methylthiolate nucleophile. This reacts with the copper(I) catalyst (e.g., CuI or CuBr) to form a copper(I) methylthiolate species.

  • Oxidative Addition: The copper(I) methylthiolate undergoes oxidative addition to the 3-halophenylacetic acid (e.g., 3-bromophenylacetic acid). This step involves the insertion of the copper center into the carbon-halogen bond of the aromatic ring, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate is unstable and rapidly undergoes reductive elimination to form the desired C-S bond and regenerate the copper(I) catalyst. This step yields this compound and the corresponding copper(I) halide.

Diagram of the Proposed Catalytic Cycle:

Ullmann_Thiolation cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuSMe Cu(I)SMe CuI->CuSMe + NaSMe - NaI NaSMe NaSMe NaSMe->CuI CuIII_Intermediate Aryl-Cu(III)(SMe)X CuSMe->CuIII_Intermediate + Aryl-X ArylHalide 3-Halophenylacetic Acid ArylHalide->CuIII_Intermediate CuIII_Intermediate->CuI - Aryl-SMe Product This compound CuIII_Intermediate->Product Reductive Elimination NaX NaX

Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Ullmann-type C-S bond formation and a patent describing a similar transformation.[6]

Materials and Reagents:

  • 3-Bromophenylacetic acid

  • Sodium methyl mercaptide (NaSMe)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add 3-bromophenylacetic acid (1 equivalent), copper(I) bromide (0.1 equivalents), and anhydrous N,N-dimethylformamide (DMF, approximately 5 mL per gram of 3-bromophenylacetic acid).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Addition of Nucleophile: While stirring, add sodium methyl mercaptide (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 1 M hydrochloric acid (approximately 10 mL per gram of starting material).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Workup - Washing and Drying:

    • Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) or by column chromatography on silica gel.

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR A singlet for the methylthio protons (SCH₃) around δ 2.5 ppm. A singlet for the methylene protons (CH₂) around δ 3.6 ppm. A multiplet for the aromatic protons in the region of δ 7.0-7.3 ppm. A broad singlet for the carboxylic acid proton (COOH) typically above δ 10 ppm.
¹³C NMR A signal for the methylthio carbon (SCH₃) around δ 15 ppm. A signal for the methylene carbon (CH₂) around δ 40 ppm. Signals for the aromatic carbons in the region of δ 125-140 ppm. A signal for the carboxylic acid carbon (COOH) around δ 175-180 ppm.
FTIR (cm⁻¹) A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-H stretches from the aromatic and aliphatic groups around 2850-3100 cm⁻¹. C-S stretch, which may be weak, around 600-800 cm⁻¹.
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of 182.24 g/mol .

Part 2: Alternative Synthetic Route - The Willgerodt-Kindler Reaction

For starting materials such as 3-methylacetophenone, the Willgerodt-Kindler reaction provides an alternative, albeit more complex, pathway to this compound. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Reaction Mechanism Overview

The Willgerodt-Kindler reaction is a multi-step process. A simplified overview is as follows:

  • Formation of a Thioamide: 3-Methylacetophenone reacts with sulfur and an amine (e.g., morpholine) at high temperatures to form a thiomorpholide derivative.

  • Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield this compound.

Diagram of the Willgerodt-Kindler Reaction Pathway:

Willgerodt_Kindler Start 3-Methylacetophenone Thioamide Thiomorpholide Intermediate Start->Thioamide Willgerodt-Kindler Reaction Reagents Sulfur, Morpholine Product This compound Thioamide->Product Hydrolysis Hydrolysis Acid or Base Hydrolysis

Sources

Application Notes and Protocols: Catalytic Reactions Involving 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 3-(Methylthio)phenylacetic Acid in Synthesis

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules.[1][2][3][4][5] Its structure, featuring a reactive carboxylic acid group, a modifiable methylthio ether, and an aromatic ring amenable to substitution, offers multiple handles for chemical transformation. This guide provides an in-depth exploration of key catalytic reactions involving this compound, offering both theoretical insights and practical, field-tested protocols. The methodologies detailed herein are designed to be robust and adaptable, empowering researchers to leverage the full synthetic potential of this versatile reagent.

Compound Profile:

PropertyValue
Chemical Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol [1][3]
CAS Number 18698-73-2[1][3]
Appearance Powder[4]
Melting Point 77-81°C[3]

Part 1: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including many pharmaceuticals.[6] The phenylacetic acid scaffold of this compound can be elaborated using these methods, typically by converting the carboxylic acid to a more reactive derivative or by functionalizing the aromatic ring.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Acetic Acid Derivatives

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. While direct coupling with the carboxylic acid is challenging, conversion to an aryl halide or triflate derivative of this compound opens the door to this powerful transformation.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for reaction efficiency.[7]

Protocol 1: Synthesis of a Biaryl Acetic Acid Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of this compound with an arylboronic acid.

Step 1: Bromination of this compound (Illustrative)

A precursor, such as 2-bromo-5-(methylthio)phenylacetic acid, would first need to be synthesized. This can be achieved through standard electrophilic aromatic substitution methods.

Step 2: Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Workflow reagents Aryl Bromide Derivative Arylboronic Acid Pd Catalyst & Ligand Base reaction_vessel Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction_vessel 1. Add Reagents heating Heating (e.g., 75-100 °C) reaction_vessel->heating 2. Heat to Reaction Temp. workup Aqueous Workup & Extraction heating->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product Purified Biaryl Acetic Acid Derivative purification->product 5. Isolate & Characterize

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 2-Bromo-5-(methylthio)phenylacetic acid derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • t-BuXPhos (10 mol%)[8]

  • Cesium bicarbonate (CsHCO₃) (1.2 equiv)[8]

  • Toluene (0.2 M)[8]

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add the 2-bromo-5-(methylthio)phenylacetic acid derivative, arylboronic acid, Pd₂(dba)₃, t-BuXPhos, and cesium bicarbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 75°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This procedure should yield the desired biaryl acetic acid derivative in good to excellent yields (52-96% based on similar couplings).[8] The use of a bulky electron-rich phosphine ligand like t-BuXPhos is often beneficial for coupling with sterically hindered or electron-rich aryl bromides.[8]

Part 2: Catalytic Oxidation of the Methylthio Group

The methylthio group of this compound can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives often exhibit altered biological activity and physicochemical properties, making this a valuable transformation in drug discovery.

Selective Oxidation to Sulfoxide

Titanium dioxide (TiO₂) photocatalysis offers a method for the one-electron oxidation of aromatic sulfides. While this is a more specialized technique, traditional methods using mild oxidizing agents in the presence of a catalyst are more common in a standard laboratory setting.

Oxidation to Sulfone

More forceful oxidation conditions will lead to the corresponding sulfone.

Mechanistic Considerations: The oxidation of sulfides to sulfoxides and subsequently to sulfones typically proceeds via nucleophilic attack of the sulfur atom on the oxidant. The choice of oxidant and reaction conditions determines the final oxidation state.

Protocol 2: Catalytic Oxidation to 3-(Methylsulfonyl)phenylacetic Acid

This protocol describes a general method for the oxidation of the methylthio group to a methylsulfonyl group using hydrogen peroxide and a catalytic amount of a metal catalyst.

Oxidation_Workflow start This compound in Acetic Acid reagents Add Catalyst (e.g., Na₂WO₄) start->reagents oxidant Add H₂O₂ (dropwise) reagents->oxidant reaction Stir at RT oxidant->reaction workup Quench & Precipitate reaction->workup product Isolate & Dry 3-(Methylsulfonyl)phenylacetic acid workup->product

Caption: Workflow for Sulfide to Sulfone Oxidation.

Materials:

  • This compound (1.0 equiv)

  • Glacial acetic acid

  • Sodium tungstate (Na₂WO₄) (catalytic amount, e.g., 1-5 mol%)

  • 30% Hydrogen peroxide (H₂O₂) (2.2 equiv)

  • Ice water

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of sodium tungstate.

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise with stirring, maintaining the temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Outcome: This method should provide the 3-(methylsulfonyl)phenylacetic acid in high yield. The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a more polar product on TLC.

Part 3: Enzymatic and Biocatalytic Reactions

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases and esterases, for example, can be employed for the resolution of racemic mixtures or the hydrolysis of ester precursors under mild conditions.[9]

Enzymatic Resolution of Racemic Phenylacetic Acid Derivatives

For chiral derivatives of this compound, enzymatic resolution can be a powerful technique to isolate single enantiomers. This is particularly relevant in drug development, where enantiomers can have vastly different pharmacological and toxicological profiles.

Principle of Kinetic Resolution: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Protocol 3: Lipase-Catalyzed Enantioselective Esterification

This protocol provides a conceptual framework for the enzymatic kinetic resolution of a racemic derivative of this compound via esterification.

Enzymatic_Resolution racemate Racemic 3-(Methylthio)phenylacetic Acid Derivative + Alcohol enzyme Immobilized Lipase (e.g., Candida antarctica lipase B) racemate->enzyme reaction Incubation in Organic Solvent enzyme->reaction separation Separation of Ester and Unreacted Acid reaction->separation products (R)-Ester + (S)-Acid (or vice versa) separation->products

Caption: Workflow for Enzymatic Kinetic Resolution.

Materials:

  • Racemic this compound derivative (e.g., α-substituted)

  • An alcohol (e.g., 1-butanol)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or MTBE)

  • Molecular sieves

Procedure:

  • To a flask, add the racemic acid, alcohol, and anhydrous organic solvent.

  • Add molecular sieves to remove any traces of water.

  • Add the immobilized lipase.

  • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the ester and the remaining acid.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

  • Separate the resulting ester from the unreacted acid by extraction with an aqueous base or by column chromatography.

Expected Outcome: This process will yield one enantiomer as the ester and the other as the unreacted acid, both with high enantiomeric purity. The absolute configuration of the products would need to be determined experimentally.[10]

Conclusion and Future Outlook

The catalytic transformations of this compound presented in this guide highlight its utility as a versatile synthon. The methodologies described for C-C bond formation, oxidation, and enzymatic resolution provide a solid foundation for the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. Future research may focus on developing novel catalytic systems with enhanced activity and selectivity, as well as exploring other reactive sites on the molecule for further functionalization.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: IntechOpen URL:[Link]
  • Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Source: Inventiva Pharma URL:[Link]
  • Title: CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents Source: Google Patents URL
  • Title: Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones | Request PDF Source: ResearchG
  • Title: Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacet
  • Title: this compound Source: Stenutz URL:[Link]
  • Title: Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid deriv
  • Title: Oxidation of 4-Methylthio phenyl acetic acid in aqueous acidic medium by Cr (VI)
  • Title: Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex Source: PMC - NIH URL:[Link]
  • Title: Synthesis of 2-[(3,4,5-Triphenyl)
  • Title: US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof - Google Patents Source: Google Patents URL
  • Title: Enzymes-Assisted Generation of Thiols from Thioacet
  • Title: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Source: PubMed URL:[Link]
  • Title: Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Deriv
  • Title: Assay for the enzymatic conversion of indoleacetic acid to 3-methylindole in a ruminal Lactobacillus species Source: PMC - NIH URL:[Link]
  • Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL:[Link]
  • Title: Enzymatic synthesis of bioactive quinolones and (thio)
  • Title: Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay c

Sources

Application Note & Protocol: A Scalable and Environmentally Conscious Synthesis of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(Methylthio)phenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. Moving beyond traditional, hazardous methodologies like the Willgerodt-Kindler reaction, we present a modern, robust, and scalable protocol centered on a copper-catalyzed cross-coupling reaction. This application note details the complete workflow, from strategic route selection and a step-by-step protocol to critical safety analysis, process optimization, and analytical characterization, designed for researchers, chemists, and drug development professionals in an industrial setting.

Introduction: The Need for a Better Synthetic Route

This compound is a valuable building block in medicinal chemistry. Its synthesis, particularly at an industrial scale, presents significant challenges. The classical Willgerodt-Kindler reaction, which converts an aryl ketone to the corresponding carboxylic acid, has been historically employed.[1][2] However, this route involves the use of elemental sulfur and a secondary amine (like morpholine) at high temperatures, which generates significant amounts of toxic and malodorous hydrogen sulfide (H₂S) gas as a byproduct.[3] For scale-up operations, the environmental impact, safety hazards, and engineering controls required to handle H₂S make the Willgerodt-Kindler reaction economically and logistically prohibitive.

This guide focuses on a superior alternative: a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. This method utilizes a readily available halogenated phenylacetic acid precursor and a sulfur source, offering a more environmentally benign and scalable pathway by avoiding the generation of H₂S.[3][4]

Synthetic Strategy: Copper-Catalyzed Thioetherification

The selected strategy involves the coupling of 3-bromophenylacetic acid with sodium methyl mercaptide, catalyzed by a cuprous ion source. This approach presents several advantages for scale-up:

  • Improved Safety Profile: It eliminates the use of elemental sulfur and the subsequent generation of highly toxic hydrogen sulfide gas.[3]

  • Operational Simplicity: The reaction conditions are generally milder and more controllable than the high-temperature reflux required for the Willgerodt-Kindler reaction.

  • Environmental Consideration: The process has a significantly better environmental footprint, reducing toxic byproducts and waste streams.

  • Industrial Applicability: The use of common industrial reagents and catalysts makes this route suitable for large-scale production.

The overall transformation is depicted below:

cluster_arrow R1 3-Bromophenylacetic Acid A_start R2 +  Sodium Methyl Mercaptide P1 This compound P2 +  Sodium Bromide A_mid Cu(I) Catalyst DMF, Heat A_end

Caption: Copper-catalyzed synthesis of the target compound.

Detailed Scale-Up Protocol (1.0 mole scale)

This protocol details the synthesis of this compound from 3-bromophenylacetic acid. All operations involving reagents with significant toxicity or odor should be performed in a certified, high-performance chemical fume hood.

Reagent and Equipment Preparation

Equipment:

  • 5 L, 4-neck round-bottom flask (or jacketed glass reactor) equipped with:

    • Overhead mechanical stirrer with a high-torque motor and PTFE paddle.

    • Thermocouple for internal temperature monitoring.

    • Reflux condenser with a nitrogen/argon inlet.

    • Septum for liquid additions via syringe or cannula.

  • Heating mantle or oil bath with a temperature controller.

  • Inert atmosphere supply (Nitrogen or Argon).

  • Standard laboratory glassware for work-up and purification.

Reagents & Materials:

ReagentM.W.Amount (g)MolesEquivalents
3-Bromophenylacetic Acid215.04215.01.001.0
Sodium Methyl Mercaptide70.0984.11.201.2
Cuprous Bromide (CuBr)143.457.20.050.05
N,N-Dimethylformamide (DMF)73.092 L--
Hydrochloric Acid (37%)36.46As needed--
Ethyl Acetate88.11~3 L--
n-Hexane86.18~1.5 L--
Deionized Water18.02~5 L--
Saturated Brine Solution-~1 L--
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 5 L reactor system in a fume hood. Ensure all glassware is dry. Equip the reactor with the mechanical stirrer, condenser, thermocouple, and inert gas inlet.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. Maintain a positive flow of inert gas throughout the reaction.

  • Reagent Charging: To the reactor, add 3-bromophenylacetic acid (215.0 g, 1.00 mol) and cuprous bromide (7.2 g, 0.05 mol).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 2.0 L) to the reactor. Begin stirring to create a suspension.

  • Addition of Nucleophile: Carefully add sodium methyl mercaptide (84.1 g, 1.20 mol) to the mixture in portions. Note: This reagent is malodorous and toxic. Handle with extreme care.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C using the heating mantle. Monitor the internal temperature closely. Maintain the reaction at this temperature for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, a small aliquot can be carefully removed, quenched with dilute HCl, and extracted with ethyl acetate to be analyzed by TLC or HPLC to check for the consumption of the starting material.

  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 30 °C).

  • Work-up - Hydrolysis & Extraction:

    • Slowly pour the cooled reaction mixture into a larger beaker containing 4 L of deionized water and 1 L of ethyl acetate. Stir vigorously for 10 minutes.

    • Transfer the mixture to a large separatory funnel. Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with 1 L of deionized water, followed by 1 L of saturated brine solution.

  • Product Isolation - Acidification:

    • Transfer the washed organic layer to a clean flask.

    • Slowly add 6M hydrochloric acid to the aqueous phase from the initial extraction while stirring until the pH is approximately 2-3. A precipitate of the crude product will form.[2]

    • Cool the acidified aqueous mixture in an ice bath for 1 hour to maximize precipitation.

  • Filtration and Washing:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with copious amounts of cold deionized water until the filtrate runs clear and has a neutral pH.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield of crude product is typically in the range of 75-85%.

Purification by Recrystallization
  • Transfer the crude, dried this compound to a suitable flask.

  • Add a minimal amount of hot ethyl acetate or toluene to dissolve the solid completely.

  • Slowly add n-hexane while the solution is still warm until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Process Safety Analysis

Scaling up a chemical synthesis requires a rigorous evaluation of potential hazards. The table below summarizes the primary hazards associated with the reagents used in this protocol.

ReagentPrimary HazardsRecommended Safety Measures
3-Bromophenylacetic Acid Irritant, Harmful if swallowed.Wear standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust.
Sodium Methyl Mercaptide Flammable solid, Toxic, Strong and unpleasant odor.Handle only in a high-performance fume hood. Wear chemical-resistant gloves and safety goggles. Keep away from ignition sources.
Cuprous Bromide (CuBr) Irritant to skin, eyes, and respiratory tract.Avoid creating dust. Use in a well-ventilated area or fume hood.
N,N-Dimethylformamide (DMF) Reproductive toxin, Liver toxicant, Irritant.Use in a closed system or fume hood. Avoid skin contact by wearing appropriate gloves (e.g., butyl rubber).
Hydrochloric Acid (conc.) Highly corrosive, Causes severe skin burns and eye damage.Wear acid-resistant gloves, apron, and a face shield in addition to safety glasses. Handle in a fume hood.
Sodium Hydroxide Highly corrosive, causes severe burns.[5][6][7]Wear appropriate PPE, including chemical-resistant gloves and eye protection.[7][8][9]

Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible.[5] Have appropriate spill kits (e.g., absorbent materials for solvents, neutralizers for acid/base) available.[6]

Scale-Up & Optimization Considerations

  • Thermal Management: The reaction may have a slight exotherm upon addition of the sodium methyl mercaptide. For larger scales, using a jacketed reactor with controlled heating and cooling is essential. Consider slow, subsurface addition of the mercaptide to manage any potential temperature spikes.

  • Mass Transfer: As the reaction volume increases, efficient stirring becomes critical to maintain a homogenous mixture and ensure consistent heat transfer. The use of a high-torque overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) is recommended.

  • Solvent Selection: While DMF is an effective solvent, its toxicity is a concern. For future process development, exploring greener alternative solvents like DMSO, N-Methyl-2-pyrrolidone (NMP), or Cyrene™ could be a valuable optimization step.

  • Catalyst Loading: The catalyst loading (5 mol%) can be optimized. A reduction in catalyst without a significant impact on reaction time or yield would improve the process economy and reduce copper levels in waste streams.

  • Work-up and Purification: At scale, extractions in large reactors can be time-consuming. An alternative work-up could involve distilling off the DMF under reduced pressure, followed by dissolving the residue in a water-immiscible solvent (like toluene or ethyl acetate) and proceeding with the aqueous washes and acidification.

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques.[10]

  • Melting Point: Expected range is 77-81 °C.[11]

  • ¹H NMR: To confirm the chemical structure and absence of proton-bearing impurities.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • HPLC/UPLC: To determine the purity of the final product (e.g., >99%). A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight (182.24 g/mol ).[12]

Overall Experimental Workflow

The entire process, from initial setup to final analysis, is summarized in the workflow diagram below.

A Reactor Setup & Inerting B Charge Reagents: 3-Bromophenylacetic Acid, CuBr, DMF A->B C Add Sodium Methyl Mercaptide B->C D Heat to 120-130°C (4-6 hours) C->D E Reaction Work-up: Cool, Quench, Extract D->E F Product Isolation: Acidify Aqueous Layer E->F G Filtration & Drying of Crude Product F->G H Purification by Recrystallization G->H I Final Product Drying H->I J Analytical Characterization (HPLC, NMR, MP, MS) I->J

Caption: Scalable synthesis workflow for this compound.

References

  • Drexel University. (2013, October 23). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. Retrieved from Drexel University Environmental Health and Safety.
  • Qingdao Hisea Chem Co., Ltd. (2025, May 18). Safety Guidelines for Handling And Storing Sodium Sulfide.
  • Jam Group Co. Is Sodium Sulfide Dangerous? Safety and First Aid Measures.
  • Chembk. (2025, January 8).
  • Valudor Products. (2025, June 5).
  • Wikipedia. Willgerodt rearrangement.
  • Benchchem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction.
  • Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Organic Syntheses. phenylacetic acid.
  • Inventiva Pharma.
  • Fisher Scientific. This compound, 95%, Thermo Scientific.
  • ResearchGate. (2025, August 6). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF.
  • Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Stenutz. This compound.
  • Patsnap. (2016, June 8). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Alfa Chemistry. CAS 18698-73-2 this compound.
  • Santa Cruz Biotechnology. 3-(Methylthio)phenyl acetic acid | CAS 18698-73-2.
  • Google Patents. CN107445822A - A kind of method for preparing phenylacetic acid.
  • Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability.
  • Quick Company.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Benchchem.
  • Google Patents.
  • CymitQuimica. This compound.
  • ChemicalBook. (2025, January 27). This compound | 18698-73-2.
  • Sigma-Aldrich. 4-(Methylthio)phenylacetic acid 99 16188-55-9.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • Patsnap. Industrial preparation method for 3-amino phenylacetic acid.
  • Google Patents.
  • Google Patents.
  • Google Patents. CN107162886A - A kind of synthetic method of 3 methyl phenyl ketone.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylthio)phenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this compound. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your experimental outcomes.

I. Troubleshooting Common Synthetic Issues

This section delves into specific problems that may arise during the synthesis of this compound, offering explanations for their causes and detailed protocols for their resolution.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The most common routes involve either the hydrolysis of 2-(3-(methylthio)phenyl)acetonitrile or a Willgerodt-Kindler reaction from a suitable precursor.

Causality and Strategic Solutions:

  • Incomplete Hydrolysis of the Nitrile Intermediate: The hydrolysis of 2-(3-(methylthio)phenyl)acetonitrile is a critical step. Both acidic and alkaline conditions can be employed, but incomplete reaction is a frequent issue.[1][2]

    • Acidic Hydrolysis: Using a mixture of a strong mineral acid (like H₂SO₄ or HCl) and an organic acid (like acetic acid) can be effective.[2][3] However, reaction times may need to be extended, or the temperature increased to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

    • Alkaline Hydrolysis: While alkaline hydrolysis is also an option, it can sometimes be sluggish.[1] Using a higher boiling point solvent such as ethylene glycol with a strong base like potassium hydroxide can be beneficial, but care must be taken to avoid side reactions at elevated temperatures.[1]

  • Suboptimal Willgerodt-Kindler Reaction Conditions: This reaction, which can convert 3-(methylthio)acetophenone to the corresponding thioamide followed by hydrolysis, is sensitive to reaction parameters.[4][5][6]

    • Reagent Stoichiometry: Ensure the correct molar ratios of sulfur and the amine (often morpholine) are used. An excess of either can lead to side product formation.

    • Temperature and Reaction Time: The Willgerodt-Kindler reaction typically requires high temperatures.[7] Insufficient heating can result in an incomplete reaction. Conversely, excessive heat can lead to decomposition. Microwave-assisted heating has been shown to improve yields and reduce reaction times in some cases.[8]

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Oxidation of the Thioether: The methylthio group is susceptible to oxidation, especially under harsh reaction conditions. This can be minimized by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

    • Dimerization/Polymerization: In some routes, starting materials or intermediates can undergo self-condensation or polymerization, particularly at high temperatures.

Workflow for Optimizing Yield

Caption: Workflow for troubleshooting and optimizing the yield of this compound.

Question 2: I am observing significant impurities in my final product. How can I identify and eliminate them?

Answer: Impurities in the final product can arise from unreacted starting materials, intermediates, or side products. Proper analytical techniques and purification methods are essential for obtaining pure this compound.

Identification and Mitigation of Impurities:

  • Common Impurities and Their Sources:

    • Unreacted 2-(3-(methylthio)phenyl)acetonitrile: If the hydrolysis is incomplete, the starting nitrile will contaminate the product.

    • 3-(Methylthio)phenylacetamide: This is the amide intermediate in the hydrolysis of the nitrile. Its presence indicates that the hydrolysis has not gone to completion.

    • Oxidation Products: As mentioned, the thioether can be oxidized to the corresponding sulfoxide or sulfone.

    • Positional Isomers: If the starting material was a mixture of isomers (e.g., 2-, 3-, and 4-substituted precursors), the final product will also be a mixture. Ensure the purity of your starting materials.

  • Analytical Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying impurities. Look for characteristic peaks of the starting materials and expected side products.

    • Mass Spectrometry (MS): Can help identify the molecular weights of impurities.

    • Melting Point: A broad or depressed melting point compared to the literature value (77-81 °C) indicates the presence of impurities.[9]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexane) can be used.[6][10] The product should be a powder or crystalline solid.[11]

    • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude product in an organic solvent, extracting with an aqueous base (e.g., sodium bicarbonate solution), and then acidifying the aqueous layer to precipitate the pure acid.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be employed to separate the product from closely related impurities.

Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is acidic (pH ~2). The pure this compound will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Drying: Dry the product under vacuum.

  • Recrystallization: Dissolve the dried product in a minimal amount of a hot solvent (e.g., hot water or an ethyl acetate/hexane mixture). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Question 3: My Grignard reaction to form a key intermediate is failing or giving a low yield of the desired product. What could be the issue?

Answer: Grignard reactions involving benzyl halides, such as a potential route to this compound via carboxylation of a Grignard reagent, can be challenging due to the high reactivity of the starting materials.[12]

Key Challenges and Solutions:

  • Wurtz Coupling: The most common side reaction is the coupling of the Grignard reagent with the starting benzyl halide to form a dimer (e.g., 1,2-bis(3-(methylthio)phenyl)ethane).[12][13] This is especially problematic with more reactive benzyl bromides and iodides.

    • Solution: Use benzyl chloride instead of the bromide or iodide, as it is less prone to coupling.[12] Also, adding the benzyl halide slowly to a suspension of magnesium in the solvent can help to minimize the concentration of the halide and thus reduce the rate of the Wurtz reaction.[14]

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and oxygen.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. The magnesium turnings should be activated, for example, by stirring with a small amount of iodine or 1,2-dibromoethane before adding the halide.

  • Reaction Initiation: Sometimes, the Grignard reaction can be difficult to initiate.

    • Solution: Gentle heating or sonication can help to initiate the reaction.[15] A small crystal of iodine can also be added to activate the magnesium surface.

Table: Troubleshooting Grignard Reaction Issues
Problem Potential Cause Recommended Solution
Reaction does not startInactive magnesium surface; presence of moistureActivate magnesium with iodine or 1,2-dibromoethane; ensure all reagents and glassware are scrupulously dry.
Low yield of Grignard reagentWurtz coupling side reactionUse the corresponding benzyl chloride instead of bromide or iodide; add the halide slowly to the magnesium suspension.
Reaction mixture turns cloudy/precipitatesFormation of magnesium oxides/hydroxides; insolubility of the Grignard reagentMaintain a strict inert atmosphere; ensure the solvent is anhydrous. If the reagent is precipitating, more solvent may be needed.
Exothermic reaction is difficult to controlReaction is too concentrated or addition of halide is too fastDilute the reaction mixture and add the halide dropwise with efficient stirring and cooling.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: this compound is typically a powder or crystalline solid.[11] It has a molecular weight of 182.24 g/mol and a melting point in the range of 77-81 °C.[9][16]

Q2: What are the main safety precautions to consider when working with the synthesis of this compound?

A2: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis may involve flammable solvents, corrosive acids and bases, and potentially toxic reagents. All manipulations should be performed in a well-ventilated fume hood. For specific handling information, always consult the Safety Data Sheet (SDS) for each chemical used. The final product should be stored away from oxidizing agents in a cool, dry, and well-ventilated place.[17]

Q3: What analytical techniques are recommended for routine quality control of this compound?

A3: For routine quality control, the following techniques are recommended:

  • ¹H NMR: To confirm the structure and identify any major impurities.

  • HPLC: To determine the purity of the final product.

  • Melting Point: As a quick check of purity.

Q4: Are there any alternative synthetic routes to this compound that avoid some of the common pitfalls?

A4: Yes, an alternative route involves the palladium-catalyzed Suzuki coupling of a suitable boronic acid or ester with a haloacetic acid derivative.[18] This can sometimes offer better control and higher yields, especially for substituted phenylacetic acids, but may require more expensive reagents and catalysts. Another approach involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide in the presence of a copper catalyst.[10][19] This method avoids the use of the Willgerodt-Kindler reaction, which can produce hydrogen sulfide, an environmentally hazardous byproduct.[10][19]

References

  • Some Condensation Reactions of Arylalkylnitriles. (n.d.). Lehigh Preserve.
  • US Patent 6,566,527 B1. (2003). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Google Patents.
  • This compound. (n.d.). Stenutz.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
  • Phenylacetic acid. (n.d.). Organic Syntheses Procedure.
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid. (2016). Google Patents.
  • Solvent screening of benzyl chloride Grignard reaction. (n.d.). ResearchGate.
  • EP 2649049 B1 - Process to produce etoricoxib. (2012). Google Patents.
  • Willgerodt rxn: Styrene monomer -> phenylacetamide. (2006). Sciencemadness Discussion Board.
  • [Determination Method of Methylthio Acetic Acid in Urine With Gas Chromatograph Methods]. (2015). National Center for Biotechnology Information.
  • The Willgerodt-Kindler Reaction. Part 1: Styrene to Methamphetamine. (2009). Clandestine Laboratory Investigating Chemists Association.
  • US 2013/0245272 A1 - Process for cyclooxygenase-2 selective inhibitor. (2013). Google Patents.
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid. (2016). Google Patents.
  • Synthesis of 4-(methylthio)benzyl chloride. (n.d.). PrepChem.com.
  • US 7,119,233 B2 - Method for preparing 3-(methylthio)propanal. (2006). Google Patents.
  • WO/2001/029003 - Process for the preparation of 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone and its use in the synthesis of diarylpyridines. (2001). WIPO Patentscope.
  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
  • Grignard reaction solidified. (2025). Reddit.
  • Willgerodt rearrangement. (n.d.). Wikipedia.
  • WO 2010/117285 A2 - Process for the preparation of grignard compounds. (2010). Google Patents.
  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Rhodium.ws.
  • 2-(4-(Methylthio)phenyl)acetonitrile. (n.d.). PubChem.
  • CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method. (2006). Google Patents.
  • 2-Hydroxyimino-2-phenylacetonitrile. (n.d.). Organic Syntheses Procedure.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2003). Sciencemadness.org.

Sources

Technical Support Center: Synthesis of 3-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylthio)phenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this important intermediate. Instead of a rigid protocol, we offer a dynamic, problem-oriented guide in a question-and-answer format to address specific side reactions and purification challenges.

Introduction: The Challenge of the Thioether

This compound is a valuable building block in pharmaceutical and materials science. While several synthetic routes exist, the presence of the methylthio (-SMe) group introduces specific vulnerabilities. The sulfur atom's lone pair of electrons makes it susceptible to oxidation, and the methyl-sulfur bond can be cleaved under both strongly acidic and basic conditions. Understanding and mitigating these side reactions is critical for achieving high yield and purity.

This guide will focus on the most common issues encountered during synthesis, providing not just solutions, but the chemical reasoning behind them to empower you to troubleshoot effectively.

Part 1: General Troubleshooting - The Two Most Common Pitfalls

Regardless of your chosen synthetic route, the methylthio group itself is often the primary source of impurities. These issues are universal and should be the first consideration when troubleshooting.

FAQ: Oxidation to Sulfoxide and Sulfone

Q1: My mass spectrometry results show unexpected peaks at M+16 and M+32 relative to my desired product. What are these impurities?

A1: You are almost certainly observing the oxidation of the methylthio group. The M+16 peak corresponds to the formation of 3-(methylsulfinyl)phenylacetic acid (the sulfoxide), and the M+32 peak corresponds to 3-(methylsulfonyl)phenylacetic acid (the sulfone). The sulfur atom in a thioether is readily oxidized, often by atmospheric oxygen under harsh conditions or by residual oxidizing agents.[1][2]

Q2: What reaction conditions promote the oxidation of the methylthio group?

A2: Oxidation is favored by:

  • High Temperatures: Extended heating can facilitate aerobic oxidation.

  • Presence of Oxidizing Agents: This includes obvious reagents (e.g., peroxides, nitric acid) but also subtler sources. For example, some metal catalysts used in coupling reactions can promote oxidation if not handled under an inert atmosphere.[3]

  • Strongly Acidic Conditions: Certain strong acids, particularly when hot, can act as oxidizing agents or contain oxidizing impurities.

Q3: How can I prevent or minimize the formation of sulfoxide and sulfone impurities?

A3: Prevention is key. Consider the following preventative protocols:

StrategyRationaleExperimental Protocol
Inert Atmosphere Prevents aerobic oxidation by removing atmospheric oxygen from the reaction.Before adding reagents, thoroughly degas your solvent. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Control Temperature Reduces the rate of oxidation reactions.If a reaction requires heat, use the lowest effective temperature. Monitor the reaction closely by TLC or LCMS to avoid unnecessarily long heating times.
Use Purified Reagents Ensures that no residual oxidizing impurities are introduced into your reaction.Use freshly opened solvents and reagents where possible. If using reagents known to degrade or form peroxides (e.g., ethers), consider purification according to standard laboratory procedures.
Quenching If an oxidizing agent is used in a prior step, ensure it is fully quenched before proceeding.After an oxidation step, consider adding a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) during the aqueous workup to neutralize any excess oxidant before isolating the intermediate for the next step.
FAQ: Demethylation to the Thiol

Q1: My reaction mixture has developed a strong, unpleasant odor, and I'm seeing an impurity with a molecular weight 14 Da less than my product. What is happening?

A1: This is a classic sign of demethylation. The methyl group is being cleaved from the sulfur atom, resulting in the formation of 3-mercaptophenylacetic acid. Thiols are notorious for their potent odors. This side reaction can occur under harsh nucleophilic, strongly acidic, or strongly basic conditions.[4][5][6] The resulting thiol can also be oxidized to form a disulfide dimer (M-15, then doubled), further complicating the product mixture.

Q2: Which reagents and conditions are known to cause demethylation of aryl methyl ethers?

A2: Be cautious with the following:

  • Strong Brønsted Acids: Heating with concentrated HBr or HI is a classic, albeit harsh, method for cleaving methyl ethers and can also cleave methyl thioethers.[7][8]

  • Strong Lewis Acids: Reagents like BBr₃ or AlCl₃ are highly effective at demethylation and should be avoided unless this is the desired transformation.[5][6]

  • Strong Nucleophiles/Bases: Certain thiolates or strong bases like sodium amide at high temperatures can attack the methyl group in an Sₙ2 fashion.[6][7] This is particularly relevant during harsh hydrolysis conditions.

Q3: I need to perform a hydrolysis step. How can I avoid demethylation?

A3: Opt for milder hydrolysis conditions. If you are hydrolyzing a nitrile or an ester, avoid prolonged heating with concentrated strong acids or bases.

Troubleshooting Protocol: Mild Nitrile Hydrolysis

  • Reagent Choice: Instead of 6M HCl at reflux, consider using a mixture of acetic acid, sulfuric acid, and water, which can often effect hydrolysis at lower temperatures.[9]

  • Temperature Control: Heat the reaction to 80-100 °C and monitor its progress every hour by TLC.

  • Alternative Methods: Consider enzymatic hydrolysis or using basic conditions with hydrogen peroxide, which can sometimes be milder than harsh acidic reflux.

Part 2: Route-Specific Troubleshooting

While oxidation and demethylation are general concerns, specific synthetic routes have their own characteristic side reactions.

Route 1: The Willgerodt-Kindler Reaction

This reaction typically converts 3-(methylthio)acetophenone to the thioamide, which is then hydrolyzed to the final acid.[10][11]

Q1: I've performed the hydrolysis step, but my NMR still shows the presence of the thioamide intermediate. How can I push the reaction to completion?

A1: Incomplete hydrolysis of the thioamide is a common issue. The stability of the thioamide can make its conversion to the carboxylic acid sluggish.

  • Increase Reaction Time/Temperature: The simplest approach is to extend the hydrolysis time or modestly increase the temperature, but be mindful that this also increases the risk of demethylation.[10]

  • Change Hydrolysis Conditions: If you used acidic hydrolysis, try switching to basic conditions (e.g., 20% aqueous NaOH at reflux), or vice-versa. The kinetics of hydrolysis can be highly pH-dependent.

  • Phase-Transfer Catalysis: For stubborn hydrolyses, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate by increasing the effective concentration of the hydroxide ion in the organic phase.[10][12]

Route 2: Hydrolysis of 3-(Methylthio)phenylacetonitrile

This route involves the synthesis of the nitrile, often from 3-(methylthio)benzyl chloride, followed by hydrolysis.[13][14]

Q1: My final product is contaminated with 3-(methylthio)phenylacetamide. Why did the hydrolysis stop at the amide?

A1: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile → amide → carboxylic acid. The second step, hydrolysis of the amide, is often slower than the first. If your reaction conditions are not sufficiently forcing, the amide can be isolated as a major product.[15][16]

  • Solution: As with the thioamide from the Willgerodt-Kindler reaction, the solution is to use more forcing conditions. Increase the concentration of the acid or base, raise the temperature, or extend the reaction time. Always monitor for the onset of demethylation when making these changes.[9]

Route 3: Grignard Reaction with CO₂

This approach involves forming a Grignard reagent from 3-(methylthio)bromobenzene and then quenching it with solid carbon dioxide (dry ice).

Q1: My yield is very low, and I've isolated a significant amount of a high-boiling, non-polar impurity. What is it?

A1: You have likely formed a biphenyl dimer, in this case, 3,3'-bis(methylthio)biphenyl. This is a classic side product in Grignard reactions, arising from the coupling of the Grignard reagent with unreacted aryl halide.[17][18]

  • Prevention: This side reaction is favored by high local concentrations of the aryl halide and high temperatures.[18] The best way to prevent it is to ensure the reaction initiates properly and then to add the aryl halide solution slowly and dropwise to the magnesium turnings. This keeps the concentration of the aryl halide low at all times, favoring the formation of the Grignard reagent over the coupling side reaction.

Part 3: Visualization of Reaction Pathways

To better understand the relationship between the desired reaction and potential side reactions, the following diagrams are provided.

G Start 3-(Methylthio) Starting Material (e.g., Acetophenone, Nitrile, Aryl Halide) Product This compound (Desired Product) Start->Product Desired Synthetic Route Sulfoxide 3-(Methylsulfinyl)phenylacetic acid (Sulfoxide, M+16) Start->Sulfoxide Mild Oxidation (Air, Heat) Thiol 3-Mercaptophenylacetic acid (Demethylated Product, M-14) Start->Thiol Harsh Acid/Base (Demethylation) Dimer Route-Specific Dimer (e.g., Biphenyl) Start->Dimer Specific Side Rxn (e.g., Grignard Coupling) Intermediate Incomplete Reaction (e.g., Amide, Thioamide) Start->Intermediate Incomplete Conversion Sulfone 3-(Methylsulfonyl)phenylacetic acid (Sulfone, M+32) Sulfoxide->Sulfone Further Oxidation Intermediate->Product Forced Conditions

Caption: Overview of desired synthesis vs. common side reactions.

G Start Experiment Yields Impure Product Analyze Analyze by LCMS / NMR Start->Analyze Mass_Plus_16 Impurity at M+16 / M+32? Analyze->Mass_Plus_16 Mass_Minus_14 Impurity at M-14? Mass_Plus_16->Mass_Minus_14 No Oxidation Diagnosis: Oxidation Solution: Use Inert Atmosphere, Lower Temperature Mass_Plus_16->Oxidation Yes Intermediate_Mass Impurity matches Amide/Thioamide? Mass_Minus_14->Intermediate_Mass No Demethylation Diagnosis: Demethylation Solution: Use Milder Acid/Base, Avoid High Temps Mass_Minus_14->Demethylation Yes Incomplete Diagnosis: Incomplete Rxn Solution: Increase Reaction Time, Use More Forcing Conditions Intermediate_Mass->Incomplete Yes Other Consult Route-Specific Troubleshooting Guide Intermediate_Mass->Other No

Caption: A logical workflow for troubleshooting impurities.

References

  • Boga, C., et al. (2011). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. Advanced Synthesis & Catalysis.
  • Gronowitz, S., & Karlsson, L. (1991). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. ResearchGate.
  • Zhang, Y., et al. (2024). 3-Methyl-2-((methylthio)methyl)but-2-enal. MDPI.
  • Adapa, S. R., & Prasad, C. S. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.
  • University Chemistry Education. Grignard Reaction.
  • Chem-Station. (2024). O-Demethylation.
  • R Discovery. (2024). 3-Methyl-2-((methylthio)methyl)but-2-enal.
  • Wikipedia. Willgerodt rearrangement.
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction.
  • Farnberger, J. E., et al. (2018). Biocatalytic methylation and demethylation via a shuttle catalysis concept involving corrinoid proteins. ResearchGate.
  • Chemeurope.com. Willgerodt rearrangement.
  • Ditrich, K. Oxidation of methyl groups attached to an aromatic nucleus.
  • Request PDF. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. ResearchGate.
  • Wikipedia. Demethylation.
  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • F. Hoffmann-La Roche AG. (2001). International Application Published Under the Patent Cooperation Treaty (PCT). Google Patents.
  • Science.gov. methyl group oxidation: Topics.
  • Moureau, C., et al. Some Condensation Reactions of Arylalkylnitriles. Lehigh Preserve.
  • Aventis Pharma S.A. (2002). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Google Patents.
  • Orion Corporation. (2016). Preparation method of 4-methylthio phenylacetic acid. Google Patents.
  • Adams, R., & Thal, A. F. Phenylacetic acid. Organic Syntheses.
  • F. Hoffmann-La Roche AG. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. Google Patents.
  • Dalian University of Technology. (2010). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 3-(Methylthio)phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. We understand that synthesizing substituted phenylacetic acids can present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established chemical transformations. The choice of route often depends on the availability of starting materials, scale, and safety considerations. The three most common pathways are:

  • Hydrolysis of 3-(Methylthio)phenylacetonitrile: A robust and widely used method involving the conversion of a nitrile group to a carboxylic acid under acidic or basic conditions.[1][2]

  • Willgerodt-Kindler Reaction: A powerful rearrangement reaction that converts 3-(Methylthio)acetophenone into the corresponding thioamide, which is then hydrolyzed to the final carboxylic acid.[3][4]

  • Nucleophilic Substitution: A modern approach involving the reaction of a 3-halophenylacetic acid derivative with a methylthiolate source, often catalyzed by copper.[5][6]

Below is a workflow diagram illustrating these primary synthetic routes.

G cluster_0 Synthetic Pathways to this compound SM1 3-(Methylthio)phenylacetonitrile R1 Acid or Base Hydrolysis SM1->R1 Classic Route SM2 3-(Methylthio)acetophenone R2 Willgerodt-Kindler Reaction (S8, Morpholine) SM2->R2 SM3 3-Bromophenylacetic acid R4 Cu(I)-catalyzed Nucleophilic Substitution (NaSMe) SM3->R4 Modern Route Product This compound R1->Product Intermediate 3-(Methylthio)phenylacetylthiomorpholide R2->Intermediate R3 Hydrolysis of Thiomorpholide R3->Product R4->Product Intermediate->R3

Caption: Primary synthetic routes to this compound.

Comparative Overview of Synthetic Routes
Synthetic Route Typical Starting Material Key Reagents Advantages Common Challenges Typical Yield
Nitrile Hydrolysis 3-(Methylthio)phenylacetonitrileH₂SO₄/H₂O or NaOH/H₂OReliable, high-yielding, straightforward.[1]Vigorous reaction under acidic conditions, potential for amide byproduct.[2]75-90%
Willgerodt-Kindler 3-(Methylthio)acetophenoneSulfur, Morpholine, NaOHUtilizes readily available acetophenones.High temperatures, long reaction times, H₂S byproduct, potential for tar formation.[1][5]60-80%[7]
Nucleophilic Substitution 3-Halophenylacetic AcidNaSMe, Cu(I) catalyst, DMFAvoids harsh Willgerodt-Kindler conditions and H₂S gas.[5]Requires catalyst, potential for side reactions like dehalogenation.75-85%[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for a first-time synthesis on a lab scale?

A1: For laboratory-scale synthesis (<10g), the hydrolysis of 3-(Methylthio)phenylacetonitrile is highly recommended. This route is generally the most reliable and predictable.[1][2] The starting nitrile can be prepared from the corresponding benzyl chloride. The hydrolysis step, particularly under acidic conditions using a mixture of sulfuric acid and water, is a classic and well-documented procedure that provides high yields and a relatively clean product after workup.[2]

Q2: I am considering the Willgerodt-Kindler reaction. What are the primary safety concerns?

A2: The primary safety concern with the Willgerodt-Kindler reaction is the generation of hydrogen sulfide (H₂S), a toxic and flammable gas, especially during the final hydrolysis step if the intermediate thioamide is acidified.[5] The reaction is also typically run at high temperatures (refluxing morpholine, ~130-140 °C), which can lead to the formation of viscous, dark mixtures.[1] All work must be conducted in a well-ventilated fume hood, and appropriate measures should be in place to trap or scrub H₂S gas.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • For Nitrile Hydrolysis: You will monitor the disappearance of the starting nitrile spot and the appearance of the carboxylic acid spot. The acid will typically have a lower Rf value than the nitrile. A good mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70) with a small amount of acetic acid (1%) to prevent streaking of the carboxylic acid spot.

  • For Willgerodt-Kindler: You will first monitor the conversion of the starting acetophenone to the intermediate thiomorpholide. The thiomorpholide is less polar than the final acid but more polar than the starting ketone. Subsequently, you monitor the hydrolysis of the thiomorpholide to the final acid.

  • Confirmation: The identity of the final product should always be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.[8][9]

Q4: My final product has a persistent, unpleasant odor. How can I remove it?

A4: The odor is likely due to residual sulfur-containing impurities, especially if you used the Willgerodt-Kindler route, or unreacted starting materials. The most effective purification method is recrystallization .[1] A suitable solvent system, such as toluene/hexanes or recrystallization from hot water followed by thorough drying, can effectively remove these impurities. If the odor persists, a second recrystallization or column chromatography on silica gel may be necessary.

Section 3: In-Depth Troubleshooting Guides

Route A: Hydrolysis of 3-(Methylthio)phenylacetonitrile

This two-stage process (nitrile to amide, then amide to carboxylic acid) is robust but can encounter issues related to reaction rate and byproduct formation.

G cluster_acid Acidic Hydrolysis Troubleshooting cluster_base Basic Hydrolysis Troubleshooting Start Low Conversion in Nitrile Hydrolysis? Q1 Are you using acidic or basic conditions? Start->Q1 Acid Acidic (e.g., H₂SO₄) Q1->Acid Base Basic (e.g., NaOH) Q1->Base A1 Problem: Reaction is too slow or stalls. Acid->A1 B1 Problem: Amide intermediate precipitates or reaction stalls. Base->B1 A2 Solution 1: Increase temperature. Refluxing is often required for full conversion. [1, 18] A1->A2 A3 Solution 2: Increase acid concentration. A mixture of H₂SO₄, H₂O, and even acetic acid can accelerate the reaction. [18] A2->A3 B2 Solution 1: Add a co-solvent like ethanol or dioxane to improve solubility. B1->B2 B3 Solution 2: Increase reaction time and/or temperature. Basic hydrolysis can be slower than acidic hydrolysis. [2] B2->B3

Caption: Troubleshooting workflow for the hydrolysis of phenylacetonitriles.

Q: My acid-catalyzed hydrolysis reaction is extremely slow, even at elevated temperatures. What is happening?

A: This is a common issue. The hydrolysis of the intermediate amide is often the rate-limiting step.

  • Causality: Insufficient acid concentration or temperature can lead to a stalled reaction. The protonation of the amide oxygen is a key step, and this equilibrium is favored by higher acid strength and temperature.

  • Solution: We recommend using a more concentrated acid mixture. A proven protocol for phenylacetic acid synthesis involves a mixture of water and concentrated sulfuric acid, heated to reflux with vigorous stirring for several hours.[2] Adding a co-solvent like glacial acetic acid can also improve the solubility of the organic components and increase the reaction rate.[2]

Q: I performed a base-catalyzed hydrolysis and isolated a significant amount of 3-(Methylthio)phenylacetamide instead of the carboxylic acid. How can I fix this?

A: You have stopped at the intermediate stage.

  • Causality: The hydrolysis of the amide to the carboxylate salt under basic conditions is often significantly slower than the initial hydrolysis of the nitrile to the amide. Insufficient reaction time or temperature is the most likely cause.

  • Solution: To drive the reaction to completion, you must continue heating the reaction mixture at reflux for an extended period (often 4-8 hours or more after the initial phase).[1] Monitoring by TLC is crucial to confirm the disappearance of the amide intermediate before proceeding with the acidic workup. If you have already isolated the amide, you can subject it again to the same basic hydrolysis conditions to convert it to the desired acid.

Route B: Willgerodt-Kindler Reaction

This reaction is powerful but notorious for being sensitive to conditions and producing viscous reaction mixtures.

Q: My Willgerodt-Kindler reaction of 3-(Methylthio)acetophenone turned into a dark, intractable tar and the yield was very low.

A: Tar formation is a classic failure mode for this reaction.

  • Causality: The Willgerodt-Kindler reaction involves complex rearrangement mechanisms with multiple intermediates.[3][4] Overheating or localized high concentrations of reagents can lead to polymerization and decomposition, especially with substituted acetophenones. The methylthio group, while directing, can also participate in unwanted side reactions at high temperatures.

  • Solution:

    • Temperature Control: Do not overheat the reaction. Maintain a steady reflux (~130-140 °C) but avoid excessive temperatures.[1]

    • Reagent Stoichiometry: Ensure the correct stoichiometry of sulfur (typically 2.5 eq) and morpholine (3.0 eq) is used.[1]

    • Phase-Transfer Catalysis (PTC): In our experience, adding a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can dramatically improve the reaction. The PTC facilitates the interaction between reagents, allowing for lower reaction temperatures and significantly shorter reaction times, which minimizes tar formation and improves yields.[7][10]

Q: The hydrolysis of my intermediate 3-(Methylthio)phenylacetylthiomorpholide is incomplete. How can I improve the yield of the final acid?

A: The hydrolysis of the thiomorpholide requires harsh conditions to proceed to completion.

  • Causality: The thiomorpholide is a stable intermediate. Incomplete hydrolysis will result in a mixture of the desired acid and the unreacted thioamide, complicating purification.

  • Solution: Use a concentrated solution of sodium hydroxide (e.g., 20-40% aqueous NaOH) and ensure a sufficiently long reflux time (at least 4-6 hours).[1] The reaction should be monitored by TLC until the thiomorpholide spot has completely disappeared. After cooling, the mixture must be carefully and thoroughly acidified with a strong acid like concentrated HCl to precipitate the carboxylic acid product.

Section 4: Purification and Analysis

Q: What is the best general-purpose method for purifying the final this compound?

A: Recrystallization is the most effective and scalable method for purification.

  • Procedure: After the acidic workup, the crude solid product should be collected by filtration and washed with cold water.[1] To recrystallize, dissolve the crude solid in a minimum amount of a hot solvent or solvent mixture and allow it to cool slowly.

  • Solvent Selection:

    • Hot Water: Phenylacetic acids have some solubility in hot water and are much less soluble in cold water, making this an excellent and green choice.[1]

    • Toluene/Hexanes: Dissolving the product in hot toluene and then adding hexanes until the solution becomes cloudy (at the boiling point) is a very effective system for inducing crystallization of pure product upon cooling.[1]

Q: What analytical data should I collect to confirm the identity and purity of my final product?

A: A complete characterization is essential.

  • Melting Point: The melting point of this compound is reported to be in the range of 77-81 °C.[9] A sharp melting point within this range is a good indicator of purity.

  • ¹H NMR Spectroscopy: This will confirm the structure. You should expect to see a singlet for the methylthio group (~2.5 ppm), a singlet for the methylene group (~3.6 ppm), and aromatic protons in the region of 7.0-7.3 ppm, along with a broad singlet for the carboxylic acid proton (>10 ppm).

  • Mass Spectrometry: This will confirm the molecular weight (182.24 g/mol ).[11][12]

References

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. (2003).
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Willgerodt rearrangement. (2023). Wikipedia.
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
  • Preparation method of 4-methylthio phenylacetic acid. (2016).
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (2001).
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006).
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org.
  • This compound. (n.d.). CymitQuimica.
  • This compound. (n.d.). Stenutz.
  • Phenylacetic acid. (n.d.). Organic Syntheses Procedure.
  • Preparation method of 4-methylthio phenylacetic acid. (2016).
  • This compound. (n.d.). Alfa Chemistry.
  • Method for recovering and purifying phenylacetic acid. (2011).
  • 3-(Methylthio)phenyl acetic acid. (n.d.). Santa Cruz Biotechnology.

Sources

Technical Support Center: Optimizing the Synthesis of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylthio)phenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Section 1: Troubleshooting the Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a robust method for converting aryl methyl ketones to the corresponding phenylacetic acids. However, its success is highly dependent on carefully controlled reaction conditions. The primary route to this compound involves the reaction of 3-(methylthio)acetophenone with sulfur and an amine (typically morpholine), followed by hydrolysis of the resulting thioamide.

FAQ 1: My Willgerodt-Kindler reaction has a low yield of the intermediate thiomorpholide. What are the likely causes?

Low yields of the thiomorpholide intermediate can often be attributed to several factors, ranging from reagent quality to suboptimal reaction parameters.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. The Willgerodt-Kindler reaction often requires elevated temperatures and prolonged reaction times.[1][2]

    • Troubleshooting:

      • Temperature: Ensure the reaction temperature is consistently maintained, typically at reflux.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending it.

      • Reagent Stoichiometry: An excess of sulfur and morpholine is often used to drive the reaction to completion. A typical molar ratio of acetophenone:sulfur:morpholine is 1:1.5:1.5.

  • Side Reactions: Several side reactions can compete with the desired transformation. The methylthio group, being an ortho-, para-director and an activating group, can influence the reactivity of the aromatic ring, although its effect in the meta position is less pronounced.

    • Troubleshooting:

      • Polymerization: The starting acetophenone can undergo self-condensation reactions under basic conditions. Ensure a steady reflux and avoid localized overheating.

      • Thionation of the Aromatic Ring: While less likely with the meta-substituted starting material, electrophilic attack by sulfur species on the aromatic ring can occur. Maintaining a well-stirred, homogeneous reaction mixture can minimize this.

  • Reagent Quality:

    • Troubleshooting:

      • Sulfur: Use finely powdered sulfur to ensure good reactivity.

      • Morpholine: Use freshly distilled morpholine to remove any water or other impurities that could interfere with the reaction.

Workflow for the Willgerodt-Kindler Reaction

Willgerodt_Kindler_Workflow cluster_reaction Step 1: Thiomorpholide Formation cluster_hydrolysis Step 2: Hydrolysis start 3-(Methylthio)acetophenone reagents Sulfur (S8) Morpholine start->reagents Add reaction_vessel Reflux (e.g., 14 hours) reagents->reaction_vessel Heat product1 3-(Methylthio)phenylacetylthiomorpholide reaction_vessel->product1 Formation hydrolysis_reagents Acidic Workup (e.g., H2SO4/AcOH/H2O) product1->hydrolysis_reagents Add hydrolysis_vessel Reflux (e.g., 6 hours) hydrolysis_reagents->hydrolysis_vessel Heat final_product This compound hydrolysis_vessel->final_product Formation

Caption: General workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

FAQ 2: The hydrolysis of the thiomorpholide is incomplete or results in significant byproduct formation. How can I optimize this step?

The hydrolysis of the thioamide intermediate is a critical step that can be challenging. Incomplete hydrolysis leads to a mixture of the desired acid and the thioamide, which can be difficult to separate.

Possible Causes and Solutions:

  • Insufficiently Strong Hydrolytic Conditions: Thioamides are generally more stable to hydrolysis than their amide counterparts.[3]

    • Troubleshooting:

      • Acid Concentration: A mixture of a strong mineral acid (like sulfuric acid) in a protic solvent (like acetic acid and water) is typically required for efficient hydrolysis.[4]

      • Reaction Time and Temperature: The hydrolysis often requires heating at reflux for several hours. Monitor the reaction by TLC to ensure complete conversion of the thioamide.

  • Product Degradation: The methylthio group can be susceptible to oxidation under harsh acidic conditions, potentially forming sulfoxides or sulfones.

    • Troubleshooting:

      • Temperature Control: Avoid excessive heating or prolonged reaction times once the reaction is complete.

      • Inert Atmosphere: While not always necessary, performing the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Section 2: Alternative Synthetic Routes and Their Troubleshooting

While the Willgerodt-Kindler reaction is a common approach, other synthetic strategies can be employed. Understanding the potential pitfalls of these alternatives is crucial for success.

FAQ 3: I am attempting to synthesize this compound from 3-bromophenylacetic acid and a methylthiolating agent, but the yield is low. What could be the issue?

This route involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Low yields can stem from several factors.

Possible Causes and Solutions:

  • Choice of Methylthiolating Agent and Catalyst:

    • Troubleshooting:

      • Sodium Thiomethoxide (NaSMe): This is a common and effective nucleophile for this transformation.

      • Copper Catalysis: Copper(I) salts, such as cuprous bromide (CuBr), are often used to catalyze this type of reaction.[5] The presence of a high-boiling polar aprotic solvent like DMF is also beneficial.[5]

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

      • Inert Atmosphere: The thiolate nucleophile can be sensitive to oxidation, so maintaining an inert atmosphere is critical.

  • Side Reactions:

    • Troubleshooting:

      • Elimination Reactions: While less of a concern with an aromatic substrate, ensure that the reaction conditions do not favor elimination if other functional groups are present.

      • Homocoupling: The formation of biphenyl derivatives can occur, especially if the catalyst is not optimal.

Alternative Synthesis Workflow: From 3-Bromophenylacetic Acid

Alternative_Route cluster_reaction Nucleophilic Aromatic Substitution start 3-Bromophenylacetic Acid reagents Sodium Thiomethoxide (NaSMe) Copper(I) Bromide (CuBr) DMF start->reagents Add reaction_vessel Heat Inert Atmosphere reagents->reaction_vessel React product This compound reaction_vessel->product Formation

Caption: Alternative synthesis of this compound from 3-bromophenylacetic acid.

Section 3: Purification and Characterization

Proper purification and characterization are essential to obtain a high-quality final product.

FAQ 4: I am having difficulty purifying the final product. What are the best methods to remove sulfur-containing impurities?

Elemental sulfur from the Willgerodt-Kindler reaction and other sulfur-containing byproducts can be challenging to remove.

Purification Strategies:

  • Aqueous Workup:

    • Base Wash: After the reaction, dissolving the crude product in an aqueous base (e.g., NaOH or NaHCO3) and washing with an organic solvent (e.g., toluene or dichloromethane) can help remove non-acidic organic impurities.[4] The product can then be precipitated by acidifying the aqueous layer.

    • Sulfite Wash: Washing the organic extract with an aqueous solution of sodium sulfite (Na2SO3) can help to remove residual elemental sulfur by forming water-soluble thiosulfate.

  • Recrystallization:

    • Recrystallization from a suitable solvent system (e.g., toluene/hexanes, water) is a highly effective method for purifying the final product. The choice of solvent will depend on the specific impurities present.

  • Chromatography:

    • Column chromatography on silica gel can be used for purification, although it may be less practical for large-scale syntheses. Elemental sulfur tends to elute very quickly with non-polar eluents.[6]

Table 1: Physical and Spectroscopic Data for this compound
PropertyValueSource
CAS Number18698-73-2[7][8][9]
Molecular FormulaC₉H₁₀O₂S[8]
Molecular Weight182.24 g/mol [7][8]
Melting Point77-81 °C[9]
Boiling Point333.7 °C at 760 mmHg[9]
AppearancePowder[7]

References

  • GlobeCore. Removal of organosulfur compounds from oil fractions. Accessed January 9, 2026.
  • Dangerous Lab. How to Purify Sulfur by Recrystallization with Xylenes. YouTube. Published September 24, 2023.
  • MDPI. Isolation, Determination and Analysis of Bioactive Natural Sulfur Compounds. Accessed January 9, 2026.
  • Google Patents.
  • ResearchGate. How could I purify organic compound from the sulphur (S8)? Accessed January 9, 2026.
  • Wikipedia. Willgerodt rearrangement. Accessed January 9, 2026.
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Accessed January 9, 2026.
  • Stenutz. This compound. Accessed January 9, 2026.
  • ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Accessed January 9, 2026.
  • CymitQuimica. This compound. Accessed January 9, 2026.
  • Santa Cruz Biotechnology. 3-(Methylthio)phenyl acetic acid | CAS 18698-73-2. Accessed January 9, 2026.
  • Alfa Chemistry. CAS 18698-73-2 this compound. Accessed January 9, 2026.
  • SynArchive. Willgerodt-Kindler Reaction. Accessed January 9, 2026.
  • ChemicalBook. This compound CAS#: 18698-73-2. Accessed January 9, 2026.
  • Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. Accessed January 9, 2026.
  • Journal of the American Chemical Society. Hydrolysis of thioimidate esters. II.
  • ResearchGate. (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Accessed January 9, 2026.
  • MSU chemistry. Willgerodt‐Kindler Reac1on. Accessed January 9, 2026.
  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Accessed January 9, 2026.
  • Semantic Scholar. some aspects of the willgerodt–kindler reaction and. Accessed January 9, 2026.
  • ChemicalBook. 3-Bromophenylacetic acid synthesis. Accessed January 9, 2026.
  • Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid. Accessed January 9, 2026.
  • Inventiva Pharma.
  • LookChem. Cas 1878-67-7,3-Bromophenylacetic acid. Accessed January 9, 2026.
  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Accessed January 9, 2026.

Sources

Technical Support Center: Purification of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methylthio)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this compound. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. The inherent reactivity of the thioether and the physicochemical properties of the carboxylic acid group present unique challenges that we will address in detail.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My purified product shows a low or broad melting point (below 77-81°C). What are the likely impurities?

Answer: A depressed and broad melting point range is a classic indicator of impurities. For this compound, the primary suspects are:

  • Oxidation Products: The methylthio (-SCH₃) group is highly susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone.[1][2] These are more polar than the parent compound and can be difficult to remove. Oxidation can occur during synthesis, workup (especially if oxidative reagents are used or if exposed to air at high pH), or even during storage.

  • Isomeric Impurities: Depending on the synthetic route, you may have regioisomers such as 4-(methylthio)phenylacetic acid or 2-(methylthio)phenylacetic acid. These isomers often have very similar polarities, making them challenging to separate by standard chromatography or recrystallization.

  • Unreacted Starting Materials: If the synthesis involves nucleophilic substitution on a 3-halophenylacetic acid derivative, residual starting material could be a contaminant.[3]

  • Solvent Residue: Incomplete drying will leave residual solvent, which can significantly lower the melting point. Ensure the product is dried under high vacuum, possibly with gentle heating (not exceeding 40-50°C) until a constant weight is achieved.

Table 1: Common Impurities and Recommended Removal Strategies

ImpurityProbable SourceRecommended Purification Method
3-(Methylsulfinyl)phenylacetic acid (Sulfoxide)Oxidation of the thioether groupFlash column chromatography; Recrystallization (if polarity difference is sufficient)
3-(Methylsulfonyl)phenylacetic acid (Sulfone)Over-oxidation of the thioether groupFlash column chromatography
Isomeric (2- or 4-) ImpuritiesNon-regioselective synthesisPreparative HPLC or fractional recrystallization
3-Halophenylacetic acidIncomplete reaction during synthesisAqueous basic wash during workup; Column chromatography
Residual SolventsIncomplete dryingDrying under high vacuum; Trituration with a non-solvent like hexane

Question 2: I'm attempting recrystallization, but the compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent system, or when the cooling rate is too fast.

Causality & Solution:

  • High Solute Concentration: The solution is likely too concentrated. Try diluting the solution with more hot solvent until the oil dissolves completely, then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly prevents the molecules from orienting into an ordered crystal lattice. Let the flask cool slowly to room temperature on a benchtop, undisturbed, before moving it to an ice bath.

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor." A good solvent dissolves the compound too well even when cold, while a poor solvent doesn't dissolve it enough even when hot. The ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point.

Troubleshooting Steps:

  • Re-heat the mixture to dissolve the oil.

  • Add more solvent in small portions until the solution is clear.

  • Allow the solution to cool very slowly. If crystals don't form, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal.

  • If the problem persists, consider a different solvent or a two-solvent system (e.g., ethyl acetate/heptane or toluene/heptane).

Question 3: My peaks are tailing badly during silica gel column chromatography. How can I get sharp, symmetrical peaks?

Answer: Peak tailing for acidic compounds like this on silica gel is a very common issue. It is caused by strong, non-ideal secondary interactions between the polar carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow elution kinetics and broad, tailing peaks.

Solution: To mitigate this, you need to suppress the ionization of the carboxylic acid and cap the active sites on the silica. This is achieved by adding a small amount of a volatile acid to your mobile phase.

  • Recommended Mobile Phase Modifier: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/heptane). The acid in the mobile phase protonates the carboxylic acid of your compound, reducing its interaction with the silica. It also competes for the active sites on the stationary phase. This results in a more uniform elution profile and sharper peaks.

Section 2: Frequently Asked Questions (FAQs)

Q: How can I prevent the oxidation of the methylthio group during workup and storage? A: Prevention is key.

  • During Workup: When performing an aqueous extraction, ensure the process is done quickly. If possible, sparge aqueous solutions with nitrogen or argon before use to remove dissolved oxygen. Avoid unnecessarily high temperatures.

  • During Storage: Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place. Refrigeration is recommended for long-term storage.

Q: What are the best analytical methods to confirm the purity of my final product? A: A combination of methods is always best for a comprehensive assessment.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis.[4] A reverse-phase C18 column with a UV detector is ideal. An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) will ensure good peak shape.[5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying unknown impurities. It provides both the retention time from the LC and the mass-to-charge ratio (m/z) of the impurity, allowing you to quickly identify oxidation products or other byproducts.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): NMR can confirm the structure of your compound and help identify impurities if they are present in significant amounts (>1-2%). Look for the characteristic singlet for the -SCH₃ group around 2.5 ppm and the singlet for the -CH₂- group around 3.6 ppm. Oxidation to the sulfoxide will shift these peaks downfield.

  • Melting Point Analysis: As discussed, a sharp melting point within the literature range (77-81°C) is a good indicator of high purity.[6][7]

Q: What is a good starting point for a recrystallization solvent system? A: Based on the structure (moderately polar), a good starting point would be a single solvent like toluene or a two-solvent system such as ethyl acetate/heptane or acetone/water. Always perform a small-scale solvent screen first to determine the optimal system for your specific batch.

Section 3: Experimental Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines a general strategy for purifying crude this compound.

G cluster_0 Purification Workflow Crude Crude Product Analysis Purity Analysis (TLC, HPLC, ¹H NMR) Crude->Analysis Decision Impurity Profile Assessment Analysis->Decision Recryst Recrystallization Decision->Recryst High Purity / Crystalline Chroma Column Chromatography Decision->Chroma Low Purity / Oily / Complex Mixture FinalQC Final QC Analysis (HPLC, NMR, MP) Recryst->FinalQC Chroma->FinalQC Pure Pure Product (>98%) FinalQC->Pure Meets Specs

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization from Toluene

This protocol is suitable for material that is already relatively pure (>90%) and needs final polishing.

  • Dissolution: Place 5.0 g of the crude this compound in a 250 mL Erlenmeyer flask. Add approximately 50 mL of toluene.

  • Heating: Heat the mixture on a hot plate with magnetic stirring. Add more toluene in small portions (5-10 mL at a time) until all the solid has just dissolved at the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold toluene (2 x 10 mL) to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This method is ideal for removing significant amounts of impurities, especially oxidation products.

  • Stationary Phase: Prepare a silica gel slurry in 20% ethyl acetate in heptane and pack a glass column.

  • Mobile Phase: Prepare a mobile phase of 25% ethyl acetate in heptane containing 1% acetic acid (v/v/v). For example, for 1 L of eluent, use 250 mL ethyl acetate, 740 mL heptane, and 10 mL glacial acetic acid.

  • Sample Loading: Dissolve 1.0 g of the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using the same solvent system (without the added acetic acid for easier visualization if needed) and a UV lamp for visualization.

  • Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Steps: The resulting solid or oil can be further purified by recrystallization as described in Protocol 1 or simply dried under high vacuum.

Troubleshooting Decision Tree

G Start Purification Problem Identified Impurity_Check Broad Melting Point / Extra HPLC Peaks? Start->Impurity_Check Recryst_Fail Recrystallization Fails (Oiling Out)? Start->Recryst_Fail Chroma_Fail Column Chromatography Peak Tailing? Start->Chroma_Fail Oxidation_Suspect Suspect Oxidation (LC-MS confirms Sulfoxide) Impurity_Check->Oxidation_Suspect Yes Isomer_Suspect Suspect Isomers Impurity_Check->Isomer_Suspect No, but similar polarity Slow_Cool Re-dissolve, Add More Solvent, Cool Slowly Recryst_Fail->Slow_Cool Yes Add_Acid Add 1% Acetic Acid to Mobile Phase Chroma_Fail->Add_Acid Yes Use_Chroma Use Flash Chromatography (Protocol 2) Oxidation_Suspect->Use_Chroma Prep_HPLC Consider Preparative HPLC Isomer_Suspect->Prep_HPLC Change_Solvent Try a Two-Solvent System (e.g., EtOAc/Heptane) Slow_Cool->Change_Solvent Still Fails

Caption: Troubleshooting decision tree for common purification issues.

References

  • Stenutz. This compound. [Link]
  • Google Patents.
  • Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Inventiva Pharma.
  • Organic Syntheses. Phenylacetic acid. [Link]
  • Organic Chemistry Portal.
  • Royal Society of Chemistry.
  • Patsnap. CN105646306A - Preparation method of 4-methylthio phenylacetic acid. [Link]
  • Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
  • National Institutes of Health. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
  • National Library of Medicine.
  • Polimery. Thermal properties and processability of modified poly(l-lactide)
  • Organic Syntheses. Diphenylacetic acid. [Link]
  • YouTube.
  • Google Patents. CN1927801A - Preparation method of methylphenyl acetic acid.

Sources

Stability issues of 3-(Methylthio)phenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Methylthio)phenylacetic Acid

Welcome to the dedicated support center for this compound (3-MTPA). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying chemical principles to empower you to design robust and reproducible experiments.

Troubleshooting Guide: Addressing In-Experiment Issues

This section addresses specific problems you may observe during your work. We follow a problem-solution format, explaining the likely cause and providing a clear path to resolution.

Issue 1: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of a 3-MTPA solution.

Question: My freshly prepared standard of this compound shows a single sharp peak. However, after a day on the autosampler or a week in the fridge, I see one or two new peaks eluting near the parent compound. What are these, and how can I prevent them?

Answer:

Root Cause Analysis: The most probable cause is the oxidation of the methylthio (-SCH₃) group. The sulfur atom in the thioether moiety of 3-MTPA is electron-rich and highly susceptible to oxidation. This process typically occurs in two steps, first forming the sulfoxide and then the sulfone.

  • This compound → 3-(Methylsulfinyl)phenylacetic acid (Sulfoxide)

  • 3-(Methylsulfinyl)phenylacetic acid → 3-(Methylsulfonyl)phenylacetic acid (Sulfone)

These degradants have increased polarity compared to the parent compound, which affects their retention time in reverse-phase chromatography. The sulfoxide will typically elute earlier than 3-MTPA, and the sulfone will elute earlier still. This oxidation can be initiated or accelerated by dissolved oxygen, exposure to light, trace metal ion contaminants, or peroxide impurities in solvents.[1][2]

Visualizing the Degradation Pathway:

G M0 This compound (-SCH₃) M1 3-(Methylsulfinyl)phenylacetic Acid (Sulfoxide, -SOCH₃) M0->M1 Oxidation [O] (O₂, Light, Peroxides) M2 3-(Methylsulfonyl)phenylacetic Acid (Sulfone, -SO₂CH₃) M1->M2 Further Oxidation [O]

Caption: Primary oxidative degradation pathway of 3-MTPA.

Troubleshooting & Validation Protocol:

To confirm the identity of these unexpected peaks, a forced degradation study is the recommended approach.[3] This involves intentionally exposing your 3-MTPA sample to conditions known to cause degradation and monitoring the formation of the degradant peaks.

Step-by-Step Protocol: Forced Oxidative Degradation

  • Prepare Stock Solution: Dissolve a known concentration of 3-MTPA in a suitable solvent (e.g., acetonitrile or methanol).

  • Create Control Sample: Transfer an aliquot of the stock solution into an HPLC vial. This is your T=0 control.

  • Prepare Stressed Sample: To a separate aliquot of the stock solution, add a small volume of a dilute hydrogen peroxide (H₂O₂) solution (e.g., 0.1% - 3% H₂O₂).

  • Incubate: Allow the stressed sample to react at room temperature. Take time points for analysis (e.g., 1 hr, 4 hrs, 24 hrs).

  • Analyze: Analyze the control and stressed samples by HPLC or LC-MS.

  • Confirm Identity:

    • You should observe a decrease in the 3-MTPA peak area in the stressed sample over time.

    • Simultaneously, you will see the growth of new peaks whose retention times match the unknown peaks in your original aged sample.

    • If using LC-MS, the new peaks should correspond to the expected masses of the sulfoxide (M+16) and sulfone (M+32) derivatives.

Workflow for Peak Identification:

G cluster_0 Problem Identification cluster_1 Experimental Validation cluster_2 Resolution A Observe Unknown Peaks in Aged Sample B Hypothesize Oxidation (Sulfoxide/Sulfone) A->B C Perform Forced Degradation (H₂O₂) B->C D Analyze via HPLC/LC-MS C->D E Compare Retention Times & Mass Spectra D->E F Confirm Peak Identities E->F G Implement Preventative Measures F->G

Caption: Workflow for identifying unknown degradation peaks.

Issue 2: My 3-MTPA solution is showing poor recovery or loss of potency over time.

Question: I prepared a stock solution of 3-MTPA for a multi-day cell culture experiment. By the end of the experiment, the observed biological effect was diminished, and subsequent analysis showed a lower concentration of the parent compound than expected. Why is this happening?

Answer:

Root Cause Analysis: This is a direct consequence of the oxidative degradation described in Issue 1. The conversion of 3-MTPA to its sulfoxide and sulfone metabolites means there is less of the active parent compound available. The rate of this degradation is highly dependent on the storage and handling conditions of your solution.

Key Factors Influencing Solution Stability:

FactorImpact on StabilityCausality & Explanation
Solvent Quality HighSolvents like THF, 2-propanol, or dioxane can form explosive peroxides over time. These peroxides are potent oxidizing agents that will rapidly degrade 3-MTPA. Always use fresh, high-purity, or BHT-stabilized solvents.
Dissolved Oxygen HighAtmospheric oxygen dissolved in the solvent is a primary culprit for slow oxidation.
Light Exposure ModerateUV light can provide the energy to generate reactive oxygen species within the solution, which in turn accelerates the oxidation of the thioether.[3]
Temperature ModerateHigher temperatures increase the rate of chemical reactions, including oxidation.[4][5] While freezing can slow degradation, be mindful of freeze-thaw cycles which can introduce oxygen.
pH ModerateWhile specific data for 3-MTPA is limited, thioether oxidation can be pH-dependent. Highly basic conditions can sometimes increase the rate of oxidation for certain substrates.[6]
Headspace in Vial ModerateA large air-filled headspace in your storage vial provides a constant supply of oxygen to the solution.

Mitigation Strategies:

  • Solvent Preparation: Use HPLC-grade or higher purity solvents. If using solvents prone to peroxide formation, test for peroxides before use. Degassing the solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes before preparing your solution is highly effective.

  • Inert Atmosphere: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing. Use vials with PTFE-lined septa for the best seal.

  • Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[1][7]

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, keep solutions refrigerated (2-8°C) and allow them to come to room temperature before opening to prevent condensation.[8]

  • Use of Antioxidants: For applications where it will not interfere with downstream assays, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be considered, but this should be validated.

  • Prepare Fresh: The most robust solution is to prepare working solutions fresh from a solid stock just before use whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for stock solutions of this compound?

For maximum stability, stock solutions should be stored under an inert atmosphere (argon or nitrogen), protected from light (using amber vials), and kept at low temperatures (-20°C or below).[1][9] Use high-purity, degassed solvents for preparation.

Q2: Which solvents are recommended for dissolving this compound to ensure maximum stability?

While 3-MTPA is soluble in many common organic solvents like methanol, ethanol, acetonitrile (ACN), and DMSO,[7][10] the choice should be guided by stability.

  • Recommended: HPLC-grade acetonitrile and methanol are excellent choices as they are less prone to forming peroxides. Degassing them prior to use is best practice.

  • Use with Caution: DMSO is hygroscopic and can hold dissolved oxygen. Use only anhydrous, high-purity grades.

  • Avoid if Possible: Avoid long-term storage in solvents like tetrahydrofuran (THF) or diethyl ether unless they are fresh and stabilized with an inhibitor like BHT, due to the high risk of peroxide formation.[11]

Q3: How does pH affect the stability of 3-MTPA in aqueous solutions?

The stability of thioethers can be influenced by pH. While specific studies on 3-MTPA are not widely available, general chemical principles suggest that neutral to slightly acidic conditions (pH 4-7) are often safest. Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation pathways.[6] If your experiment requires a specific pH, it is critical to use a well-chosen buffer and to perform a preliminary stability assessment of your 3-MTPA solution under those exact conditions.

Q4: Can I detect the sulfoxide and sulfone degradants with a standard UV detector on my HPLC?

Yes. The phenylacetic acid core contains a chromophore that is detectable by UV spectroscopy. Both the sulfoxide and sulfone derivatives retain this chromophore and will be visible. However, their molar absorptivity may differ from the parent compound. For accurate quantification of the parent compound in the presence of its degradants, a validated, stability-indicating HPLC method is required where the peaks are well-resolved. Analysis by LC-MS provides more definitive identification through mass detection.[12][13]

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Methylthio)phenylacetic Acid.
  • Synerzine. (2018). Safety Data Sheet: 3-(Methylthio)propionic acid.
  • Apollo Scientific. (n.d.). Safety Data Sheet: this compound.
  • Arias, S., et al. (2006).
  • Carvalho, A. L., et al. (2011).
  • Cayman Chemical. (2025). Safety Data Sheet: Phenylacetic Acid.
  • Merck Millipore. (2021). Safety Data Sheet.
  • Sciencemadness Wiki. (2022). Phenylacetic acid.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Ismail, W., et al. (2005). Characterization of the last step of the aerobic phenylacetic acid degradation pathway.
  • Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • Sigma-Aldrich. (n.d.). 4-(Methylthio)phenylacetic acid 99%.
  • Fernández, C., et al. (2012). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Microbial Biotechnology.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
  • PubMed. (2006).
  • Patsnap. (2016). Preparation method of 4-methylthio phenylacetic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-(Methylthio)phenyl acetic acid.
  • CymitQuimica. (n.d.). This compound.
  • Singh, R., & Rehman, Z. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
  • Stenutz. (n.d.). This compound.
  • Google Patents. (2007). CN1927801A - Preparation method of methylphenyl acetic acid.
  • Thermo Fisher Scientific. (n.d.). This compound, 95%.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylacetic acid.
  • Alfa Chemistry. (n.d.). CAS 18698-73-2 this compound.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Gududuru, V., et al. (2004). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone.
  • Lozano-Sánchez, J., et al. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Molecules.
  • Royal Society of Chemistry. (2024).
  • MDPI. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Medicinal Chemistry Letters.
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
  • ResearchGate. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Request PDF.
  • PubChem. (n.d.). Phenylacetic Acid.
  • ResearchGate. (2018). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. Request PDF.
  • Royal Society of Chemistry. (2011). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability.
  • ChemicalBook. (n.d.). This compound.
  • ResearchGate. (2011).
  • Strickley, R. G., et al. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research.
  • PubMed. (1990). Uptake of phenylacetic acid by Penicillium chrysogenum Wis 54-1255: a critical regulatory point in benzylpenicillin biosynthesis. PubMed.
  • PubChem. (n.d.). 4-(Methylthio)phenylacetic acid.

Sources

Technical Support Center: Synthesis of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(Methylthio)phenylacetic acid (3-MTPA). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we address frequent questions regarding impurity formation, troubleshooting, and purification, grounding our advice in established chemical principles and practical experience.

Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound, and how does the route influence the impurity profile?

The most prevalent and economically viable method for synthesizing this compound is the Willgerodt-Kindler reaction .[1][2][3] This route typically starts from 3-methylthioacetophenone. A less common alternative involves the nucleophilic substitution of a halogenated phenylacetic acid derivative with a methylthiolate source.[4]

The chosen route is the primary determinant of the impurity profile:

  • Willgerodt-Kindler Route: Impurities typically arise from incomplete reaction, incomplete hydrolysis of the intermediate, or side reactions like oxidation. Key impurities include unreacted 3-methylthioacetophenone, the intermediate N-phenylacetylthioamide, and oxidized species.

  • Nucleophilic Substitution Route: This route may suffer from impurities such as unreacted starting material (e.g., 3-bromophenylacetic acid), residual catalyst, and potential regioisomers if the starting material is not isomerically pure.

Below is a diagram illustrating the common Willgerodt-Kindler pathway and points of impurity formation.

G SM 3-Methylthioacetophenone (Starting Material) Intermediate Phenylacetothiomorpholide (Thioamide Intermediate) SM->Intermediate Willgerodt-Kindler Reaction Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Reagents Sulfur (S) Morpholine Reagents->Intermediate Product This compound (Target Product) Intermediate->Product Complete Hydrolysis Impurity2 Incomplete Hydrolysis Intermediate->Impurity2 Stalls Hydrolysis Hydrolysis (e.g., H2SO4 or NaOH) Hydrolysis->Product Impurity3 Oxidized Impurities (Sulfoxide / Sulfone) Product->Impurity3 Oxidation Oxidation (Air, Heat)

Caption: Willgerodt-Kindler synthesis pathway and key impurity formation points.

Troubleshooting Guide: Willgerodt-Kindler Route
Q2: My final product is contaminated with significant amounts of unreacted 3-methylthioacetophenone. What went wrong?

This is a classic issue of incomplete reaction. The Willgerodt-Kindler reaction requires sufficient thermal energy and time to proceed to completion.[3][5]

Causality & Troubleshooting:

  • Insufficient Temperature: The reaction is typically refluxed at 120-140°C.[5] A lower temperature will drastically slow down the reaction rate. Verify your heating mantle and thermometer calibration.

  • Reaction Time: While some modern variations with catalysts report shorter times, traditional protocols often require refluxing for several hours (5-10 hours) for the initial thioamide formation.[3]

  • Reagent Stoichiometry: Ensure that sulfur and morpholine are used in sufficient excess as per your established protocol. A common ratio is 1 equivalent of ketone, 2.5 equivalents of sulfur, and ~3 equivalents of morpholine.

Recommended Action: Implement in-process controls (IPCs) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding to the hydrolysis step.

Q3: After hydrolysis, I've isolated the product, but NMR and HPLC show a significant peak corresponding to the thioamide intermediate. How do I resolve this?

The presence of the phenylacetothiomorpholide intermediate indicates incomplete hydrolysis. Thioamides are stable, and their hydrolysis is often the rate-limiting step in the second stage of the synthesis.

Causality & Troubleshooting:

  • Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed. For basic hydrolysis (e.g., NaOH or KOH), high concentrations (e.g., 20% NaOH) and prolonged reflux (8-12 hours) are often necessary to drive the reaction to completion.[3][5] Acidic hydrolysis with strong acids like 50% sulfuric acid is also effective.[3]

  • Phase Separation: In biphasic hydrolysis systems, poor mixing can limit the interaction between the aqueous hydrolyzing agent and the organic-soluble thioamide. Ensure vigorous mechanical stirring throughout the reflux period. The use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) can dramatically accelerate hydrolysis.[5]

Recommended Protocol: Enhanced Hydrolysis

  • Combine the crude thioamide intermediate with a 20% aqueous solution of sodium hydroxide.

  • Add 1-2 mol% of a suitable phase-transfer catalyst (e.g., TEBA).

  • Reflux the mixture with vigorous stirring for 8-10 hours.

  • Monitor the reaction by TLC or HPLC until the thioamide is no longer detected.

  • Cool the reaction mixture, wash with a non-polar organic solvent (e.g., toluene) to remove neutral impurities, and then acidify the aqueous layer with concentrated HCl to precipitate the final product.

Q4: My final product has a higher molecular weight impurity detected by LC-MS, and the purity is lower than expected. What could this be?

The methylthio (-SCH₃) group is susceptible to oxidation, especially under the harsh, high-temperature conditions of the Willgerodt-Kindler reaction or during workup. The most common oxidized byproducts are the corresponding sulfoxide (M+16) and sulfone (M+32).

Causality & Troubleshooting:

  • Atmospheric Oxygen: Performing the reaction at high temperatures in the presence of air can lead to oxidation.

  • Workup Conditions: The use of oxidizing agents during workup or purification must be avoided.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Degassed Reagents: For high-purity applications, using degassed solvents and reagents can be beneficial.

  • Controlled Workup: Ensure that any acidification or basification steps are performed at controlled temperatures and without unnecessary exposure to air.

Impurity Summary Table

Impurity NameCommon OriginTypical Analytical MethodKey Diagnostic Signal
3-MethylthioacetophenoneIncomplete reactionHPLC, GC-MSSinglet for -COCH₃ protons (~2.5 ppm in ¹H NMR)
PhenylacetothiomorpholideIncomplete hydrolysisHPLC, LC-MSCharacteristic morpholine signals in ¹H NMR
3-(Methylsulfinyl)phenylacetic acidOxidation of productHPLC, LC-MS (M+16)¹H NMR: -S(O)CH₃ singlet (~2.7 ppm)
3-(Methylsulfonyl)phenylacetic acidOver-oxidation of productHPLC, LC-MS (M+32)¹H NMR: -S(O)₂CH₃ singlet (~3.0 ppm)
Analytical & Purification Strategies
Q5: What is a reliable HPLC method for assessing the purity of this compound?

A robust reverse-phase HPLC method is essential for separating the non-polar starting material, the polar product, and any oxidized byproducts.

Recommended HPLC Protocol

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Oxidized impurities -> this compound -> Thioamide intermediate -> 3-Methylthioacetophenone.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Interpretation workflow HPLC Analysis Workflow Prep1 Weigh ~10 mg of crude sample Prep2 Dissolve in 10 mL Acetonitrile/Water (1:1) Prep1->Prep2 Prep3 Filter through 0.45 µm syringe filter Prep2->Prep3 HPLC C18 Column Gradient Elution UV Detection @ 254 nm Prep3->HPLC Data1 Integrate Peaks HPLC->Data1 Data2 Identify Impurities by Retention Time & Spiking Data1->Data2 Data3 Calculate % Area Purity Data2->Data3

Caption: A typical workflow for purity analysis by reverse-phase HPLC.

Q6: How can I effectively purify the final product to >99%?

Recrystallization is the most common and effective method for purifying this compound on a laboratory and industrial scale.

Causality & Purification Principles: The target acid has moderate polarity and good crystallinity.[6] Non-polar impurities like the starting ketone will remain in the mother liquor of a moderately polar solvent system, while highly polar impurities can be removed by pre-washing.

Recommended Recrystallization Protocol

  • Solvent Selection: A mixture of toluene and heptane or ethyl acetate and hexanes is a good starting point. Toluene is often preferred for its ability to effectively dissolve the acid at elevated temperatures while having low solubility at room temperature.

  • Procedure: a. Dissolve the crude 3-MTPA in a minimal amount of hot toluene (e.g., 70-80°C). b. If colored impurities are present, you may treat the hot solution with a small amount of activated carbon and filter it hot through a celite pad. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the filter cake with a small amount of cold heptane or hexanes to remove residual mother liquor. g. Dry the crystals under vacuum at 40-50°C.

This procedure should effectively remove the common impurities, yielding a product with high purity.[7]

References
  • Wikipedia.Willgerodt rearrangement. [Link]
  • Organic Chemistry Portal.Willgerodt-Kindler Reaction. [Link]
  • Stenutz.this compound. [Link]
  • Google Patents.CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Inventiva Pharma.
  • Organic Syntheses.phenylacetic acid. [Link]
  • Sciencemadness.org.A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
  • The Hive.

Sources

Technical Support Center: Purification of 3-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Methylthio)phenylacetic acid (CAS 18698-73-2). This guide is designed for researchers, chemists, and drug development professionals who may encounter purity-related challenges with this compound. The following information is presented in a question-and-answer format to directly address common issues and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, but I suspect it's impure. What are the likely contaminants and how can I identify them?

A1: Impurities in this compound typically originate from its synthetic route or degradation. Given that a common synthesis involves the reaction of a halogenated phenylacetic acid precursor with a methylthiolate source, the primary impurities are often predictable.

Common Potential Impurities:

  • Unreacted Starting Materials: Such as 3-bromophenylacetic acid or 3-chlorophenylacetic acid.

  • Oxidation Byproducts: The thioether (methylthio) group is susceptible to oxidation, which can form the corresponding sulfoxide ([3-(Methylsulfinyl)phenyl]acetic acid) and, to a lesser extent, the sulfone ([3-(Methylsulfonyl)phenyl]acetic acid). This is a very common issue, especially if the material has been stored for a long time or exposed to oxidizing conditions.

  • Residual Solvents: Solvents used during synthesis and workup (e.g., DMF, Toluene, Ethyl Acetate) may be present.

  • Side-Reaction Products: Depending on the specific synthetic pathway, other isomers or related substances could be formed.

Identification Strategy:

A multi-pronged analytical approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method will effectively separate the more polar oxidation byproducts (sulfoxide, sulfone) from the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities. The methylthio group (-SCH₃) has a characteristic singlet peak around δ 2.5 ppm. The corresponding sulfoxide will be shifted downfield to ~δ 2.7-2.8 ppm, and the sulfone to ~δ 3.0-3.1 ppm.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the identity of impurity peaks by their mass-to-charge ratio.

  • Melting Point Analysis: Pure this compound has a reported melting point of approximately 77-81°C.[1][2] A broad or depressed melting range is a strong indicator of impurity.

Potential Impurity Likely Source Primary Analytical Indicator
3-Halophenylacetic acidIncomplete reactionDistinct aromatic splitting pattern in ¹H NMR; unique peak in HPLC.
3-(Methylsulfinyl)phenylacetic acid (Sulfoxide)Oxidation of thioether¹H NMR: Singlet ~δ 2.7-2.8 ppm. LC-MS: [M+H]⁺ = 199.04.
3-(Methylsulfonyl)phenylacetic acid (Sulfone)Over-oxidation of thioether¹H NMR: Singlet ~δ 3.0-3.1 ppm. LC-MS: [M+H]⁺ = 215.03.
Residual SolventsSynthesis/WorkupCharacteristic peaks in ¹H NMR (e.g., DMF at δ 8.0, 2.9, 2.7 ppm).
Q2: What is the general workflow for purifying crude this compound?

A2: The purification strategy depends on the nature and quantity of the impurities. The following workflow provides a logical decision-making process for achieving high purity.

Purification_Workflow start Crude this compound analysis Analyze Purity (HPLC, TLC, ¹H NMR) start->analysis decision Purity > 98%? analysis->decision recrystallize Primary Method: Recrystallization decision->recrystallize No end_pure Pure Product (>99.5%) decision->end_pure  Yes re_analysis Re-analyze Purity recrystallize->re_analysis chromatography Secondary Method: Column Chromatography chromatography->re_analysis decision2 Purity Goal Met? re_analysis->decision2 decision2->chromatography No decision2->end_pure  Yes end_insufficient Further Purification Required

Caption: General purification workflow for this compound.

Q3: How do I perform recrystallization on this compound? Can you provide a detailed protocol?

A3: Recrystallization is highly effective for removing minor impurities, especially the more polar sulfoxide byproduct, provided a suitable solvent is found. The goal is to identify a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

Rationale for Solvent Selection: The molecule has a non-polar phenyl ring and a polar carboxylic acid group. This amphiphilic nature suggests that a mixed solvent system or a moderately polar single solvent will work best. A patent for a similar phenylacetic acid derivative suggests using an acetonitrile/water mixture, which is an excellent starting point.[3]

Experimental Protocol: Recrystallization

  • Solvent Screening (Small Scale):

    • Place ~50 mg of crude material into separate test tubes.

    • Add a few drops of different solvents (e.g., Toluene, Ethyl Acetate, Isopropanol, Acetonitrile, Water) at room temperature. Observe solubility.

    • Gently heat the tubes that showed poor room-temperature solubility. Add the solvent dropwise until the solid just dissolves.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • Ideal Outcome: The solvent that dissolves the product when hot and results in significant crystal formation upon cooling is the best choice. Toluene or an Ethyl Acetate/Hexane system are good candidates.

  • Step-by-Step Recrystallization Procedure (Example with Toluene):

    • Step 1: Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of toluene (e.g., 20-30 mL) and a stir bar.

    • Step 2: Heating: Heat the mixture on a hot plate with stirring. Add more toluene in small portions until all the solid dissolves completely. Causality Note: Adding the minimum amount of hot solvent is critical for maximizing yield.

    • Step 3: Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed filter funnel to remove them.

    • Step 4: Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Step 5: Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

    • Step 6: Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

    • Step 7: Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities from the crystal surfaces.

    • Step 8: Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

  • Validation: Check the melting point of the dried crystals and run an HPLC analysis to confirm the purity.

Q4: Recrystallization didn't remove all the impurities. When and how should I use column chromatography?

A4: Column chromatography is the method of choice when impurities have similar solubility profiles to the main compound (making recrystallization difficult) or when a very high degree of purity (>99.5%) is required.

Rationale for Method Design: this compound is a carboxylic acid. When using standard silica gel, which is acidic, carboxylic acids can interact strongly with surface silanol groups, leading to significant peak tailing. To counteract this, a small amount of a competitive acid (like acetic or formic acid) is added to the mobile phase. This protonates the analyte and occupies the active sites on the silica, resulting in sharper, more symmetrical peaks.

Impurity_Sources Synthesis Synthesis (e.g., Halogenated PAA + MeSNa) CrudeProduct Crude Product Synthesis->CrudeProduct Impurity1 Unreacted Starting Materials Synthesis->Impurity1 Incomplete Reaction Impurity3 Side-Products Synthesis->Impurity3 Side Reactions Impurity2 Oxidation Products (Sulfoxide, Sulfone) CrudeProduct->Impurity2 Air/Storage Exposure

Caption: Common sources of impurities in this compound.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent) Selection:

    • Develop a solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).

    • Spot the crude material on a TLC plate and elute with different ratios (e.g., 70:30 Hexane:EtOAc).

    • Add 0.5-1% acetic acid to the eluent system.

    • Goal: Achieve a retention factor (Rƒ) of ~0.3-0.4 for the desired compound, with good separation from all impurity spots.

  • Step-by-Step Column Procedure:

    • Step 1: Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase.

    • Step 2: Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

    • Step 3: Elution: Run the mobile phase through the column, collecting fractions in test tubes. Monitor the separation by TLC.

    • Step 4: Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

    • Step 5: Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator.

    • Step 6: Drying: Dry the resulting solid under high vacuum to remove all traces of the eluent, including the acetic acid.

Parameter Recommended Conditions Rationale
Stationary Phase Silica Gel (40-63 µm)Industry standard for cost-effective, high-resolution separation.
Mobile Phase Hexane:Ethyl Acetate (e.g., 70:30 v/v) + 0.5% Acetic AcidGood polarity range for separation. Acetic acid is crucial to prevent peak tailing of the carboxylic acid analyte.[4]
Detection UV light at 254 nm (for TLC)The phenyl ring is UV active, allowing for easy visualization.

References

  • Stenutz.this compound Properties.[Link]
  • Google Patents.
  • Google Patents.CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Inventiva Pharma.
  • Organic Syntheses.
  • Wikipedia.Phenylacetic acid.[Link]
  • SIELC Technologies.Separation of Phenylacetic acid on Newcrom R1 HPLC column.[Link]
  • PubMed.
  • Google Patents.
  • Organic Syntheses.
  • Google Patents.CN1927801A - Preparation method of methylphenyl acetic acid.

Sources

Technical Support Center: Degradation Pathways of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3-(Methylthio)phenylacetic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. My approach is to synthesize established principles of xenobiotic metabolism with practical, field-proven insights to empower your research.

Introduction: Understanding the Molecule

This compound is a xenobiotic compound, meaning it is a substance foreign to a biological system. Its structure consists of a phenylacetic acid (PAA) core with a methylthio (-SCH3) group at the 3-position of the phenyl ring. The degradation of this molecule is anticipated to involve transformations of both the PAA core and the methylthio substituent. While specific literature on the complete degradation pathway of this compound is not extensively available, we can infer a putative pathway based on the well-documented metabolism of phenylacetic acid and methylthio-containing aromatic compounds.

Part 1: Putative Degradation Pathways

The degradation of this compound is likely to proceed through a combination of two main processes: initial modification of the methylthio group, followed by the breakdown of the phenylacetic acid backbone.

Initial Transformation: The Fate of the Methylthio Group

The methylthio group is a likely initial target for enzymatic attack. Two primary pathways are proposed:

  • S-Oxygenation: This is a common Phase I metabolic reaction for thioethers.[1][2] Cytochrome P450 monooxygenases can catalyze the oxidation of the sulfur atom to form a sulfoxide, which can be further oxidized to a sulfone.[3] These reactions increase the polarity of the molecule, facilitating further metabolism or excretion.

  • S-Demethylation: This pathway involves the removal of the methyl group from the sulfur atom, yielding a thiol. This can occur through mechanisms that may or may not involve glutathione conjugation.[4]

The prevalence of each pathway will depend on the specific biological system (e.g., microbial species, mammalian liver microsomes) and the experimental conditions.

Core Degradation: The Phenylacetic Acid Backbone

Following the initial modification of the methylthio group, the resulting substituted phenylacetic acid is expected to be degraded via the well-established phenylacetic acid (PAA) catabolic pathway. This "hybrid" aerobic pathway is encoded by the paa gene cluster in many bacteria.[5] The central strategy of this pathway is the activation of the carboxylic acid to a coenzyme A (CoA) thioester, followed by dearomatization and ring cleavage.[6][7]

The key steps in the PAA pathway are:

  • Activation: Phenylacetyl-CoA synthetase (PaaK) activates the phenylacetic acid derivative to its corresponding CoA thioester.[8]

  • Ring Attack: A multi-component oxygenase system (PaaABCDE) catalyzes the epoxidation of the aromatic ring.[8]

  • Ring Opening: The epoxide is isomerized and then hydrolyzed to open the ring, a reaction catalyzed by PaaZ.[8]

  • β-Oxidation-like Cascade: The ring-opened intermediate is further degraded through a series of reactions similar to β-oxidation, ultimately yielding central metabolic intermediates such as acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.[9][10]

Visualizing the Putative Pathway

Degradation of 3-(Methylthio)phenylacetic_acid cluster_initial Initial Transformation cluster_core Core Degradation (PAA Pathway) 3-MTPA This compound Sulfoxide 3-(Methylsulfinyl)phenylacetic acid 3-MTPA->Sulfoxide S-Oxygenation (e.g., Cyt P450) Thiol 3-Mercaptophenylacetic acid 3-MTPA->Thiol S-Demethylation Sulfone 3-(Methylsulfonyl)phenylacetic acid Sulfoxide->Sulfone S-Oxygenation (e.g., Cyt P450) Activated_Acid Substituted Phenylacetyl-CoA Sulfoxide->Activated_Acid Activation (PaaK) Sulfone->Activated_Acid Thiol->Activated_Acid Ring_Opened Ring-Opened Intermediate Activated_Acid->Ring_Opened Ring Attack & Opening (PaaABCDE, PaaZ) TCA_Intermediates Acetyl-CoA + Succinyl-CoA Ring_Opened->TCA_Intermediates β-Oxidation-like Cascade

Figure 1: Putative degradation pathway of this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Causes Troubleshooting Steps
No degradation of the parent compound observed. 1. Inappropriate experimental conditions: pH, temperature, or oxygen levels may not be optimal for microbial or enzymatic activity.[11] 2. Toxicity of the compound: High concentrations of this compound or its metabolites could be inhibitory to the biological system.[11] 3. Lack of necessary enzymes: The chosen microorganism or enzyme preparation may not possess the required metabolic pathway.1. Optimize conditions: Systematically vary pH, temperature, and aeration to find the optimal parameters. 2. Test a concentration range: Perform a dose-response experiment to identify a non-inhibitory concentration of the substrate. 3. Use an appropriate biological system: Select microorganisms known for degrading aromatic compounds or thioethers. Consider using induced cultures if the pathway is inducible.
Unexpected metabolites are detected. 1. Alternative degradation pathways: The biological system may be utilizing a different metabolic route than anticipated. 2. Abiotic degradation: The compound might be degrading non-enzymatically under your experimental conditions.[11] 3. Impurity in the starting material: The unexpected peaks could be impurities present in your initial stock of this compound.1. Characterize the metabolites: Use techniques like LC-MS/MS or NMR to identify the structure of the unknown compounds. This can provide clues about the active pathway. 2. Run abiotic controls: Incubate the compound under the same conditions but without the biological material (e.g., sterile medium, heat-inactivated enzymes) to check for non-enzymatic degradation. 3. Verify purity: Analyze your starting material by HPLC or another suitable method to confirm its purity.
Difficulty in separating parent compound and metabolites by HPLC. 1. Similar polarity: The parent compound and its initial metabolites (e.g., sulfoxide) may have very similar polarities, leading to co-elution. 2. Suboptimal chromatographic conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for the separation.1. Adjust mobile phase: Modify the organic solvent-to-aqueous buffer ratio. Test different organic modifiers (e.g., acetonitrile vs. methanol). 2. Optimize gradient: Use a shallower gradient to increase the resolution between closely eluting peaks. 3. Try a different column: Experiment with a column that has a different stationary phase chemistry (e.g., C18, phenyl-hexyl).
Low yield of expected metabolites. 1. Metabolite instability: The formed metabolites might be transient and rapidly converted to downstream products. 2. Incomplete reaction: The incubation time may be too short for significant accumulation of the metabolite. 3. Feedback inhibition: The accumulation of a metabolite could be inhibiting the enzyme that produces it.1. Time-course experiment: Collect samples at multiple time points to track the appearance and disappearance of intermediates. 2. Extend incubation time: Increase the duration of the experiment to allow for more product formation. 3. Use inhibitors: If a specific downstream enzyme is known or suspected, consider using a selective inhibitor to block its activity and cause the intermediate to accumulate.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the expected initial products of this compound degradation?

    • A1: Based on the metabolism of similar compounds, the most likely initial products are the corresponding sulfoxide (3-(methylsulfinyl)phenylacetic acid) and sulfone (3-(methylsulfonyl)phenylacetic acid) through S-oxygenation, or 3-mercaptophenylacetic acid via S-demethylation.

  • Q2: Which analytical techniques are best suited for studying the degradation of this compound?

    • A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the method of choice.[12] HPLC allows for the separation of the parent compound from its metabolites, while MS provides structural information for identification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the acidic functional group.

  • Q3: How can I confirm the identity of the sulfoxide and sulfone metabolites?

    • A3: The most definitive way is to compare the retention time and mass spectrum of your experimental sample with those of authentic chemical standards of the suspected metabolites. If standards are unavailable, high-resolution mass spectrometry can provide the exact mass, and tandem mass spectrometry (MS/MS) can yield fragmentation patterns that help in structure elucidation.

  • Q4: Are there any specific safety precautions I should take when working with this compound?

    • A4: As with any chemical, you should consult the Safety Data Sheet (SDS) for specific handling and disposal information. General laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential.

  • Q5: My experiment is being conducted under anaerobic conditions. How would this affect the degradation pathway?

    • A5: Under anaerobic conditions, the initial S-oxygenation is unlikely to occur as it requires molecular oxygen. The degradation would likely proceed through the anaerobic PAA pathway, which involves the reduction of the aromatic ring prior to cleavage.[6][7] The fate of the methylthio group in this context is less predictable without experimental data but could involve reductive cleavage.

Part 4: Experimental Protocol - Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for identifying potential degradation products.[13][14] This information is critical for developing stability-indicating analytical methods.

Objective:

To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials:
  • This compound

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Oven

  • Photostability chamber

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Sol Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stock_Sol->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stock_Sol->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stock_Sol->Oxidation Thermal Thermal Stress (e.g., 60°C) Stock_Sol->Thermal Photo Photolytic Stress (UV/Vis light) Stock_Sol->Photo Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize HPLC_Analysis Analyze by HPLC-UV/PDA Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Neutralize->HPLC_Analysis Data_Eval Evaluate Chromatograms: - Peak Purity - Mass Balance - Identify Degradants HPLC_Analysis->Data_Eval

Figure 2: Workflow for a forced degradation study.
Step-by-Step Procedure:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a set period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store in the dark at room temperature for a set period.

    • Thermal Degradation: Place an aliquot of the stock solution (in a sealed vial) in an oven at an elevated temperature (e.g., 60°C) for a set period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Processing:

    • At the end of the incubation period, withdraw samples.

    • For the acid and base hydrolysis samples, neutralize them to approximately pH 7 using NaOH or HCl, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.

  • HPLC Analysis:

    • Method Development: Develop an HPLC method that separates the parent peak from any degradation products. A good starting point is a gradient method using a C18 column.

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan with a PDA detector to determine the optimal wavelength for all components.

    • Analysis: Inject the unstressed control and all stressed samples into the HPLC system.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the peaks of the degradation products.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound in the stressed samples to ensure the method is stability-indicating.

    • If coupled with a mass spectrometer, obtain the mass spectra of the degradation products to aid in their identification.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2021). Toxicity effects of organosulfur compounds on anaerobic microbial metabolism.
  • Vertex AI Search. (2021). Toxicity effects of organosulfur compounds on anaerobic microbial metabolism | Environmental Toxicology and Chemistry | Oxford Academic.
  • García, J. L., et al. (2005). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Journal of Bacteriology, 187(15), 5123-5133.
  • PubMed. (1950).
  • Semantic Scholar. (n.d.).
  • J-Stage. (n.d.). Pathway Forming Methylthio-containing Metabolites.
  • Science.gov. (n.d.). thioester bond cleavage: Topics by Science.gov.
  • United States Biological. (n.d.).
  • PubMed. (2020).
  • ResearchGate. (n.d.). Overview of phenyl acetic acid (paa)
  • Frontiers. (2011).
  • PubMed Central. (2021).
  • PubMed. (1988).
  • ResearchGate. (n.d.). Oxidative Biotransformation of Thioanisole by Rhodococcus rhodochrous IEGM 66 Cells | Request PDF.
  • PubMed. (1982).
  • PubMed Central. (2012). Microbial pathways in colonic sulfur metabolism and links with health and disease.
  • Synquest Labs. (n.d.). 3-(Methylthio)benzoic acid.
  • PubMed Central. (2013).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Wikipedia. (n.d.). Xenobiotic metabolism.
  • PubMed. (2010).
  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Open Access Journals. (n.d.). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts.
  • PubMed Central. (2024).
  • passel. (n.d.). Phase I - Oxidation Reactions | Metabolism of Herbicides or Xenobiotics in Plants.
  • PubMed. (1998).
  • PubMed. (1992). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives.
  • TCI EUROPE N.V. (n.d.). 3-(Methylthio)benzoic Acid | 825-99-0.
  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....

Sources

Technical Support Center: Synthesis of 3-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylthio)phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly poor yields, in their synthetic routes. Here, we address common problems with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary, well-established routes for synthesizing this compound:

  • Route A: The Willgerodt-Kindler Reaction. This route typically starts from 3-methylthioacetophenone, which is reacted with sulfur and an amine (commonly morpholine) to form a thioamide intermediate. This intermediate is then hydrolyzed to the final carboxylic acid product.[1][2][3] This method is known for its robustness but can suffer from harsh reaction conditions and odorous byproducts.[4]

  • Route B: Cyanation and Hydrolysis. This route begins with a 3-(methylthio)benzyl halide (e.g., chloride or bromide), which undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to form 3-(methylthio)phenylacetonitrile. The nitrile is then hydrolyzed under acidic or basic conditions to yield the desired product.[5][6] This route can offer milder conditions but requires careful handling of highly toxic cyanide reagents.

Q2: My overall yield is very low. What are the most likely general causes?

A2: Consistently low yields often stem from one or more of the following issues:

  • Poor Starting Material Quality: Impurities in your starting materials (e.g., 3-methylthioacetophenone or 3-(methylthio)benzyl chloride) can inhibit the reaction or introduce competing side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and reagent stoichiometry are critical. Deviations from optimized conditions can drastically reduce yield. For instance, in the Willgerodt-Kindler reaction, the amounts of sulfur and morpholine, as well as the temperature, have a strong influence on the yield.[7]

  • Side Reactions: The formation of unwanted byproducts is a major contributor to yield loss. A common issue is the oxidation of the methylthio group.[8][9][10]

  • Inefficient Workup and Purification: The desired product may be lost during extraction, washing, or crystallization steps. The product has a melting point of 77-81°C, which should be considered during purification.[11]

Q3: I'm concerned about the methylthio (-SCH3) group's stability. Can it be oxidized during the reaction?

A3: Yes, the thioether group is susceptible to oxidation, which is a primary cause of yield loss.[8][10] It can be oxidized to a sulfoxide (-SOCH3) and further to a sulfone (-SO2CH3).[9][10] This is particularly problematic if any oxidizing agents are present, or if reaction conditions (e.g., high temperature in the presence of air) inadvertently promote oxidation. Using an inert atmosphere (e.g., nitrogen or argon) is a crucial preventative measure.

Troubleshooting Guide: Diagnosis and Solutions

This section is designed to help you diagnose specific experimental issues and implement effective solutions.

Problem 1: Low Conversion of Starting Material

Symptoms:

  • TLC or GC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Solution
Insufficient Reaction Time or Temperature Explanation: The reaction may not have reached completion. The Willgerodt-Kindler reaction, for example, often requires prolonged heating at high temperatures to drive the rearrangement.[1][2] Solution: Gradually increase the reaction temperature in increments of 10°C or extend the reaction time, monitoring the progress by TLC or GC at regular intervals. For the Willgerodt-Kindler reaction, studies have shown that temperature is a critical variable influencing yield.[7]
Poor Reagent Activity Explanation: Reagents may have degraded. For instance, Grignard reagents are sensitive to air and moisture.[12][13] Morpholine can absorb water and CO2 from the atmosphere. Solution: Use freshly opened or purified reagents. Ensure all solvents are strictly anhydrous, especially for moisture-sensitive reactions like Grignard formations.
Catalyst Deactivation or Insufficient Amount Explanation: In reactions requiring a catalyst (e.g., phase-transfer catalysts in cyanation), the catalyst may be poisoned by impurities or used in an insufficient amount.[5] Solution: Verify the required catalyst loading and ensure its purity. Consider adding the catalyst in portions if it has a limited lifetime under the reaction conditions.
Problem 2: Significant Formation of Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in GC-MS of the crude product that do not correspond to the starting material or desired product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Solution
Oxidation of Thioether Explanation: The sulfur atom in the methylthio group is nucleophilic and can be oxidized to sulfoxide and sulfone by air (at high temperatures) or other oxidants.[9][10] Solution: Conduct the reaction under a rigorously inert atmosphere (N2 or Ar). Degas all solvents before use. Avoid any potentially oxidizing reagents or contaminants.
Wurtz Coupling (Grignard/Halide Routes) Explanation: If using a route involving a benzyl halide, such as cyanation or a Grignard reaction, homocoupling (Wurtz reaction) can occur, leading to the formation of 1,2-bis(3-(methylthio)phenyl)ethane. This is especially common with reactive benzyl halides.[12][14] Solution: Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure efficient stirring to quickly disperse the reagent. For Grignard reactions, using a solvent mixture of THF and toluene can sometimes suppress this side reaction.
Incomplete Hydrolysis of Nitrile/Amide Explanation: During the hydrolysis step (Route A or B), the reaction may stop at the intermediate amide stage (phenylacetamide derivative) if conditions are not sufficiently harsh or the reaction time is too short.[6][15] Solution: For acid hydrolysis, increasing the concentration of the acid (e.g., sulfuric acid) or the reaction temperature can drive the reaction to completion.[6] For the Willgerodt-Kindler route, ensure the hydrolysis of the intermediate thioamide is complete.
Decarboxylation of Product Explanation: While less common, under excessively harsh thermal or acidic/basic conditions, the final phenylacetic acid product could potentially undergo decarboxylation to form 3-methyl-thioanisole. Solution: Avoid unnecessarily high temperatures during the final hydrolysis and purification steps.

Visualizing the Troubleshooting Process

To help diagnose the root cause of poor yield, follow this logical workflow.

TroubleshootingWorkflow Start Poor Yield Observed AnalyzeCrude Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->AnalyzeCrude Decision1 Major Component? AnalyzeCrude->Decision1 SM_Major High % of Starting Material Decision1->SM_Major Starting Material BP_Major High % of Byproduct(s) Decision1->BP_Major Byproduct(s) Complex Complex Mixture / Tar Decision1->Complex Other Fix_SM Solution: - Increase Temperature/Time - Check Reagent Activity - Use Anhydrous Solvents SM_Major->Fix_SM Fix_BP Identify Byproduct Structure - Oxidation? -> Use Inert Gas - Coupling? -> Slow Addition - Incomplete Hydrolysis? -> Force Conditions BP_Major->Fix_BP Fix_Complex Solution: - Lower Reaction Temperature - Check for Exotherms - Purify Starting Materials Complex->Fix_Complex

Caption: A decision tree for troubleshooting poor reaction yield.

Optimized Protocol Example: Route via Cyanation and Hydrolysis

This protocol is presented as a robust method that avoids the odorous reagents of the Willgerodt-Kindler reaction. Extreme caution must be exercised when handling sodium cyanide. All operations involving cyanide must be performed in a certified chemical fume hood.

Step 1: Synthesis of 3-(Methylthio)phenylacetonitrile

CyanationWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 3-(Methylthio)benzyl chloride Sodium Cyanide (NaCN) Solvent Solvent: Ethanol/Water mixture (e.g., 8:2 v/v) Start->Solvent Heat Heat to Reflux (approx. 80-85°C) Solvent->Heat Monitor Monitor by TLC (until SM is consumed, ~4-6 hours) Heat->Monitor Cool Cool to RT Monitor->Cool Quench Pour into Water & Extract (e.g., with Dichloromethane) Cool->Quench Dry Dry Organic Layer (Na2SO4) & Evaporate Quench->Dry Purify Purify by Vacuum Distillation or Column Chromatography Dry->Purify End Product: 3-(Methylthio)phenylacetonitrile Purify->End

Caption: Workflow for the synthesis of the nitrile intermediate.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide (1.1 eq.) in a mixture of ethanol and water (e.g., 8:2 v/v).

  • Addition: To this solution, add 3-(methylthio)benzyl chloride (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude nitrile can be purified by vacuum distillation or silica gel chromatography to yield a clear oil.

Step 2: Hydrolysis to this compound

Methodology:

  • Setup: In a round-bottom flask, combine the 3-(methylthio)phenylacetonitrile (1.0 eq.) with a mixture of sulfuric acid and water (e.g., a 1:1 mixture by volume). An established procedure for a similar compound uses a mixture of sulfuric acid, water, and glacial acetic acid.[6]

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 3-5 hours. The reaction progress can be monitored by observing the cessation of gas evolution or by TLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it over crushed ice. This will cause the crude carboxylic acid to precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to yield pure this compound as a white to off-white solid.[11][16]

References

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
  • Climent, M. J., et al. (n.d.).
  • Ma, J., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]
  • Yuan, Z., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
  • Chad Presents. (2019). Thioethers. YouTube. [Link]
  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
  • Chemeurope.com. (n.d.). Willgerodt rearrangement. [Link]
  • Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. [Link]
  • Carlson, R., et al. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. Acta Chemica Scandinavica. [Link]
  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]
  • Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.
  • Google Patents. (2003). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
  • Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction). [Link]
  • Stenutz. (n.d.). This compound. [Link]
  • Inventiva Pharma. (n.d.).
  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. [Link]
  • WIPO Patentscope. (2001). PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. [Link]
  • NIH. (2017).
  • Google Patents. (2016). Preparation method of 4-methylthio phenylacetic acid.
  • Organic Syntheses. (n.d.). phenylacetic acid. [Link]
  • Google Patents. (2010).
  • PubMed. (2012). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)
  • Reddit. (n.d.). Grignard reaction solidified. [Link]
  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. [Link]
  • Google Patents. (n.d.). Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method.
  • MDPI. (2016). Synthesis of 2-[(3,4,5-Triphenyl)
  • Google Patents. (n.d.).

Sources

Technical Support Center: Recrystallization Optimization of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(methylthio)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Achieving high purity is critical for downstream applications and regulatory compliance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including this compound.[1] However, optimizing this process can be challenging due to factors such as solvent selection, impurity profiles, and the inherent physicochemical properties of the target molecule. This guide provides a structured approach to overcoming common hurdles and mastering the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the recrystallization of this compound.

Q1: What are the key physical properties of this compound that I should be aware of?

A1: Understanding the physical properties is fundamental to designing a successful recrystallization. Key properties include:

  • Molecular Formula: C₉H₁₀O₂S[2]

  • Molecular Weight: 182.24 g/mol [2][3]

  • Appearance: Solid powder[3]

  • Melting Point: 77-81 °C (literature value)[4]

  • Structure: The molecule contains a carboxylic acid group, a phenyl ring, and a methylthio (thioether) group. The interplay of these functional groups dictates its solubility and potential interactions.

Q2: What are the most common impurities I might encounter in crude this compound?

A2: The impurity profile largely depends on the synthetic route. Common impurities can include:

  • Starting Materials: Unreacted precursors, such as a halogenated phenylacetic acid derivative if the synthesis involves nucleophilic substitution with a methylthiolate source.[5]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents from the reaction and workup.

  • Side-Products: Byproducts from incomplete reactions or side reactions.

  • Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone .[6][7] These are often more polar than the starting material and can be challenging to remove.

Q3: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem, especially with impure samples. Here’s what you can do:

  • Increase the Solvent Volume: There may be too little solvent, causing the solution to become supersaturated at too high a temperature. Add more hot solvent to dissolve the oil, then allow it to cool slowly.

  • Lower the Crystallization Temperature: The boiling point of your solvent might be too high. Consider a lower-boiling solvent in which your compound is also suitable for recrystallization.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent, and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Seed the Solution: Introducing a small, pure crystal of your compound (a seed crystal) can provide a nucleation site and encourage crystallization over oiling out.

Q4: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A4: Failure to crystallize is often due to either using too much solvent or the solution being supersaturated. Try these techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a small crystal of the pure compound.

  • Reduce Solvent Volume: If the above methods fail, you likely have too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent system may be necessary.

In-Depth Troubleshooting Guides

Systematic Solvent Selection

The cornerstone of a successful recrystallization is the choice of solvent.[1] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.

Protocol for Solvent Screening:

  • Initial Assessment: Based on the principle of "like dissolves like," consider solvents with moderate polarity. The presence of the carboxylic acid suggests some polarity, while the phenyl and methylthio groups contribute non-polar character.

  • Small-Scale Testing:

    • Place approximately 20-30 mg of your crude this compound into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature, swirling after each addition.

    • If the compound dissolves readily at room temperature, that solvent is likely unsuitable as a single-solvent system but could be a "good" solvent in a mixed-solvent system.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. If it dissolves when hot, this is a promising candidate.

    • Cool the test tubes that showed good solubility at high temperatures in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.

Solvent Property Table for Consideration:

SolventBoiling Point (°C)PolarityPotential Use
Water100HighLikely a poor solvent due to the organic nature of the compound, but could be an anti-solvent.
Ethanol78HighMay be too good of a solvent, but could work or be part of a mixed system.
Isopropanol82Medium-HighA good candidate to test.
Ethyl Acetate77MediumA good candidate to test.
Toluene111LowMay be a good solvent, especially for removing non-polar impurities.
Heptane/Hexane~98/~69Very LowLikely poor solvents, but could be excellent anti-solvents.
Acetone56HighOften a very good solvent, may need an anti-solvent.

Workflow for Solvent Selection:

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Dealing with Oxidized Impurities (Sulfoxides and Sulfones)

The thioether group in this compound is susceptible to oxidation to the corresponding sulfoxide and, with stronger oxidizing conditions, the sulfone. These impurities are more polar than the parent compound.

Troubleshooting Strategy:

  • Solvent Polarity: Since the sulfoxide and sulfone are more polar, a less polar solvent may be beneficial. In a less polar solvent, the more polar impurities may remain insoluble and can be removed by hot filtration, or they may be more soluble than the desired product and remain in the mother liquor upon cooling.

  • Chromatography: If recrystallization fails to remove these impurities, column chromatography may be necessary. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the less polar this compound from its more polar oxidized derivatives.

General Recrystallization Protocol

This protocol serves as a starting point and should be adapted based on your solvent screening results.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a pre-heated flask. This prevents premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Experimental Workflow Diagram:

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add Crude Compound to Flask B 2. Add Minimum Amount of Hot Solvent A->B C 3. Hot Filtration (if needed) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Ice Bath Cooling D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals G->H

Caption: A step-by-step workflow for a typical recrystallization experiment.

Concluding Remarks

The successful recrystallization of this compound is an achievable goal with a systematic and informed approach. By understanding the compound's properties, anticipating potential impurities, and methodically selecting and optimizing the solvent system, researchers can consistently obtain high-purity material. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate the challenges of this purification technique.

References

  • University of Calgary. (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Stenutz, R. (n.d.). This compound.
  • Alfa Aesar. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Professor Dave Explains. (2020, January 10).
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
  • Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Cannon, J. F., et al. (2025). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone.
  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
  • Royal Society of Chemistry. (2024).
  • MDPI. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(1), 1.
  • Wikipedia. (n.d.). Phenylacetic acid.

Sources

Preventing byproduct formation in 3-(Methylthio)phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(Methylthio)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a carboxylic acid and a methylthio group on the phenyl ring offers versatile handles for further chemical modifications. However, the synthesis of this molecule is not without its challenges, primarily centered around the prevention of byproduct formation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your synthesis.

Troubleshooting Guide: Navigating Common Synthesis Hurdies

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. Let's break down the possibilities for two common pathways:

Route A: Nucleophilic Aromatic Substitution of a 3-Halophenylacetic Acid Derivative

  • Incomplete Reaction: The carbon-halogen bond at the meta position can be less reactive than at the ortho or para positions due to the lack of resonance stabilization of the Meisenheimer intermediate. To drive the reaction to completion, consider the following:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Monitor for potential byproduct formation at higher temperatures.

    • Extend Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

    • Choice of Catalyst: While many reactions with sodium thiomethoxide proceed without a catalyst, the use of a copper(I) catalyst, such as cuprous bromide or iodide, can significantly improve the rate and yield of nucleophilic aromatic substitution on aryl halides.[1]

    • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the reaction. Ensure the solvent is anhydrous, as water can interfere with the nucleophile.

  • Side Reactions: Competing elimination reactions or other side reactions can consume starting material. Optimizing the reaction conditions as described above can help minimize these.

Route B: Methylation of 3-Mercaptophenylacetic Acid

  • Incomplete Deprotonation of the Thiol: The thiol group must be deprotonated to form the more nucleophilic thiolate.

    • Base Selection: Use a sufficiently strong base, such as sodium hydroxide or potassium carbonate, to ensure complete deprotonation of the thiol. The pKa of an aromatic thiol is typically around 6-7, so a base that can maintain a pH well above this is necessary.

    • Stoichiometry of the Base: Use at least one equivalent of base to deprotonate the thiol. An excess of base is often used to drive the reaction.

  • Loss of Product During Workup: this compound has some solubility in water, especially at neutral or basic pH.

    • Acidification: During the workup, ensure the aqueous layer is acidified to a pH of 2-3 to fully protonate the carboxylic acid and minimize its solubility in water before extraction.[2]

    • Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether, and perform multiple extractions to ensure complete recovery of the product.

Question 2: I am observing a significant amount of an impurity with a higher molecular weight, likely an oxidized byproduct. How can I prevent this?

Answer:

The most common oxidized byproducts in this synthesis are the corresponding 3-(methylsulfinyl)phenylacetic acid (sulfoxide) and 3-(methylsulfonyl)phenylacetic acid (sulfone) . The sulfur atom in the methylthio group is susceptible to oxidation, especially under harsh reaction conditions or exposure to air.

Here’s how to mitigate the formation of these byproducts:

  • Inert Atmosphere: The most critical step is to perform the reaction under an inert atmosphere, such as nitrogen or argon. This minimizes the presence of oxygen, which is the primary oxidant.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

  • Control of Reaction Temperature: High temperatures can accelerate oxidation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Avoid Oxidizing Agents: Ensure that none of the reagents or starting materials are contaminated with oxidizing agents. For instance, some sources of base can contain peroxide impurities.

  • Quenching the Reaction: When the reaction is complete, quench it promptly. Leaving the reaction mixture stirring in the presence of air for extended periods can lead to oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

ByproductMolecular WeightMitigation Strategy
3-(Methylsulfinyl)phenylacetic acid198.24 g/mol Inert atmosphere, degassed solvents, temperature control
3-(Methylsulfonyl)phenylacetic acid214.24 g/mol Stringent exclusion of oxygen, avoiding high temperatures

Question 3: My final product is contaminated with what appears to be a dimethylated byproduct. What is this and how can I avoid it?

Answer:

If you are synthesizing this compound via the methylation of 3-mercaptophenylacetic acid, a potential byproduct is the methyl ester of this compound . This occurs when the carboxylate, formed by the deprotonation of the carboxylic acid by the base, acts as a nucleophile and reacts with the methylating agent (e.g., methyl iodide or dimethyl sulfate).

To prevent this over-methylation:

  • Control Stoichiometry of the Methylating Agent: Use a carefully measured amount of the methylating agent, ideally close to a 1:1 molar ratio with the 3-mercaptophenylacetic acid. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Temperature: Lowering the reaction temperature can favor the more nucleophilic thiolate over the carboxylate, reducing the rate of ester formation.

  • Choice of Base and Solvent: The choice of base and solvent can influence the relative nucleophilicity of the thiolate and carboxylate. In general, a less polar solvent may favor S-methylation.

  • Hydrolysis during Workup: If the methyl ester does form, it can often be hydrolyzed back to the carboxylic acid by treating the crude product with a base (e.g., NaOH in methanol/water) followed by acidification. This adds an extra step but can be an effective way to remove the byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • Nucleophilic Aromatic Substitution: This involves reacting a 3-halophenylacetic acid (e.g., 3-bromophenylacetic acid) or its ester with a source of the methylthio group, such as sodium thiomethoxide. This method is often favored for its directness.

  • Methylation of a Thiol: This route starts with 3-mercaptophenylacetic acid, which is deprotonated with a base to form the thiolate, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Another, less common, but viable route is the Willgerodt-Kindler reaction of 3-(methylthio)acetophenone. This reaction uses sulfur and an amine (like morpholine) to convert the ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[2][3][4][5][6][7] This method can be advantageous if the starting acetophenone is readily available.

Q2: How can I purify the final product to remove persistent impurities?

A2: Purification of this compound typically involves the following techniques:

  • Recrystallization: This is a highly effective method for removing most impurities. A suitable solvent system needs to be identified. Common solvents for recrystallizing phenylacetic acid derivatives include hot water, toluene, or a mixture of an alcohol and water.[2]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the sodium salt of the product can then be washed with fresh organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure product, which can be collected by filtration.

  • Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of analytical techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both monitoring reaction progress and assessing the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities. The chemical shifts of the methylthio protons (around 2.5 ppm) and the methylene protons of the acetic acid group (around 3.6 ppm) are characteristic.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is adapted from general procedures for the synthesis of aryl thioethers.

Materials:

  • 3-Bromophenylacetic acid

  • Sodium thiomethoxide

  • Copper(I) bromide (optional, as catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-bromophenylacetic acid (1.0 eq) and anhydrous DMF.

  • Add sodium thiomethoxide (1.2 eq) and copper(I) bromide (0.1 eq, optional).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Methylation of 3-Mercaptophenylacetic Acid

Materials:

  • 3-Mercaptophenylacetic acid

  • Sodium hydroxide

  • Methyl iodide

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-mercaptophenylacetic acid (1.0 eq) in a mixture of methanol and water.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide (2.2 eq) in water dropwise.

  • Stir the mixture for 15 minutes, then add methyl iodide (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted methyl iodide.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Synthetic Pathways

G cluster_0 Route A: Nucleophilic Aromatic Substitution cluster_1 Route B: Methylation 3-Bromophenylacetic Acid 3-Bromophenylacetic Acid This compound This compound 3-Bromophenylacetic Acid->this compound  + NaSMe  (CuBr catalyst)  DMF, 80-100 °C 3-Mercaptophenylacetic Acid 3-Mercaptophenylacetic Acid Thiolate Intermediate Thiolate Intermediate 3-Mercaptophenylacetic Acid->Thiolate Intermediate  + NaOH  MeOH/H2O Thiolate Intermediate->this compound  + CH3I

Caption: Common synthetic routes to this compound.

Diagram 2: Byproduct Formation Pathways

G cluster_0 Oxidation Byproducts cluster_1 Over-methylation Byproduct (from Route B) This compound This compound 3-(Methylsulfinyl)phenylacetic Acid (Sulfoxide) 3-(Methylsulfinyl)phenylacetic Acid (Sulfoxide) This compound->3-(Methylsulfinyl)phenylacetic Acid (Sulfoxide) [O] (Air, Heat) 3-(Methylsulfonyl)phenylacetic Acid (Sulfone) 3-(Methylsulfonyl)phenylacetic Acid (Sulfone) 3-(Methylsulfinyl)phenylacetic Acid (Sulfoxide)->3-(Methylsulfonyl)phenylacetic Acid (Sulfone) [O] (Harsh Conditions) Thiolate Intermediate Thiolate Intermediate Methyl 3-(Methylthio)phenylacetate (Ester) Methyl 3-(Methylthio)phenylacetate (Ester) Thiolate Intermediate->Methyl 3-(Methylthio)phenylacetate (Ester)  + Excess CH3I

Caption: Formation of common byproducts during synthesis.

Diagram 3: Troubleshooting Workflow

G start Problem Encountered low_yield Low Yield start->low_yield oxidized_byproduct Oxidized Byproduct start->oxidized_byproduct overmethylation Over-methylation start->overmethylation incomplete_reaction incomplete_reaction low_yield->incomplete_reaction Check Reaction Completion (TLC/HPLC) inert_atmosphere inert_atmosphere oxidized_byproduct->inert_atmosphere Implement Inert Atmosphere stoichiometry stoichiometry overmethylation->stoichiometry Check Stoichiometry of Methylating Agent optimize_conditions Increase Temp/Time Add Catalyst incomplete_reaction->optimize_conditions Incomplete workup_issue Review Workup (pH, Extraction) incomplete_reaction->workup_issue Complete degas_solvents degas_solvents inert_atmosphere->degas_solvents Use Degassed Solvents temp_control temp_control degas_solvents->temp_control Lower Reaction Temperature temp_control2 Optimize Temperature stoichiometry->temp_control2 Lower Reaction Temperature hydrolysis_step hydrolysis_step stoichiometry->hydrolysis_step Consider Post-Hydrolysis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Willgerodt, C. Über die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft1887, 20 (2), 2467–2470.
  • Willgerodt, C. Ueber die Einwirkung von Schwefelammonium auf Aldehyde und Ketone. Berichte der deutschen chemischen Gesellschaft1888, 21 (1), 534–536.
  • Kindler, K. Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Amiden und die Kindler'sche Schwefelung. Justus Liebigs Annalen der Chemie1923, 431 (1), 187–230.
  • Carmack, M.; Spielman, M. A. The Willgerodt Reaction. Organic Reactions2011, 83–107.
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
  • Stenutz, R. This compound. [Link]
  • Organic Syntheses. Methyl Phenyl Sulfoxide. [Link]
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • Google Patents. Preparation method of 4-methylthio phenylacetic acid. CN105646306A.
  • Inventiva Pharma.
  • Organic Syntheses. Phenylacetic acid. [Link]

Sources

Technical Support Center: Analytical Method Validation for 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 3-(Methylthio)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential challenges and their resolutions. Our goal is to equip you with the necessary knowledge to develop, validate, and troubleshoot robust analytical methods for this compound, ensuring data integrity and regulatory compliance.

Frequently Asked Questions (FAQs)

Method Development & Initial Setup

Q1: I am starting to develop a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. What would be a good starting point for chromatographic conditions?

A1: A solid starting point for an RP-HPLC method for this compound would be based on its acidic nature and aromatic structure. Here is a recommended initial setup:

  • Column: A C18 column is a versatile and common choice for retaining moderately polar compounds like this compound. A standard dimension of 4.6 x 150 mm with a 5 µm particle size is a good starting point.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer and an organic modifier is recommended.

    • Aqueous Component: A phosphate or acetate buffer at a concentration of 20-50 mM. Given the pKa of this compound is approximately 4.19, a mobile phase pH of around 2.5-3.0 is advisable to ensure the analyte is in its protonated, non-ionized form, which will improve retention and peak shape on a C18 column.

    • Organic Modifier: Acetonitrile is a common choice. A starting ratio of 50:50 (v/v) aqueous buffer to acetonitrile can be a good initial condition, which can then be optimized.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature, for example, at 30 °C, will ensure reproducible retention times.

Q2: How do I prepare my samples and standards for analysis?

A2: Proper sample and standard preparation is critical for accurate and reproducible results.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. A good starting point is to dissolve the standard in the mobile phase itself or in a solvent with a similar or weaker elution strength (e.g., a higher percentage of the aqueous component). This minimizes peak distortion due to solvent mismatch.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase followed by filtration through a 0.45 µm filter is usually sufficient. For a drug product, the preparation may involve extraction from the formulation matrix, followed by dilution and filtration.

  • Filtration: Always filter your samples and standards before injection to prevent particulates from clogging the column and instrument tubing.

Method Validation

Q3: What are the key parameters I need to evaluate for the validation of my analytical method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) Q2(R1) and the newer Q2(R2) guidelines, the following are the core validation parameters you should assess for a quantitative impurity assay and an assay method[1][2]:

Validation ParameterAssayQuantitative Impurity Test
Specificity YesYes
Linearity YesYes
Range YesYes
Accuracy YesYes
Precision YesYes
RepeatabilityYesYes
Intermediate PrecisionYesYes
Limit of Detection (LOD) NoYes
Limit of Quantitation (LOQ) NoYes
Robustness YesYes

Table 1: Key validation parameters as per ICH guidelines.

Q4: How do I perform a forced degradation study to establish the stability-indicating nature of my method?

A4: Forced degradation studies are essential to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its potential degradation products, thus proving its specificity.[3] The following stress conditions are typically applied:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the drug substance (in solid and solution form) to a combination of visible and UV light.

The goal is to achieve a target degradation of 5-20%.[3] After stressing, the samples should be analyzed alongside an unstressed control to assess the formation of degradation products and to ensure peak purity of the main component.

Q5: What are the likely degradation products of this compound?

A5: The thioether (methylthio) group in this compound is susceptible to oxidation. Therefore, the most probable degradation products under oxidative stress (and potentially under photolytic and thermal stress) are the corresponding sulfoxide and sulfone . Your stability-indicating method must be able to resolve these potential degradants from the parent compound.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the analysis of this compound.

Chromatographic Issues

Problem 1: My peak for this compound is tailing.

  • Causality: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. At a pH close to the pKa of the analyte, a mixed population of ionized and non-ionized molecules can also contribute to tailing.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of this compound (~4.19). A pH of 2.5-3.0 will ensure the analyte is fully protonated, minimizing interactions with silanols.

    • Increase Buffer Strength: A higher buffer concentration (e.g., 50 mM) can help to maintain a consistent pH on the column surface and mask some of the silanol interactions.

    • Use a Modern, High-Purity Silica Column: Newer generation C18 columns are made with higher purity silica and are often end-capped to a greater extent, reducing the number of accessible silanol groups.

    • Consider a Different Column Chemistry: If tailing persists, a column with a polar-embedded or polar-endcapped stationary phase can provide alternative selectivity and improved peak shape for acidic compounds.

Problem 2: My retention time is shifting between injections.

  • Causality: Retention time drift can be caused by a number of factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Before starting a sequence of injections, equilibrate the column with the mobile phase for at least 10-15 column volumes.

    • Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using an online mixer, ensure the pump is functioning correctly. Premixing the mobile phase can sometimes improve reproducibility.

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can cause pump-related issues leading to flow rate fluctuations. Degas the mobile phase using an online degasser, sonication, or helium sparging.

    • Use a Column Oven: Maintain a constant column temperature to ensure consistent retention times.

Problem 3: I am observing extraneous peaks (ghost peaks) in my chromatogram.

  • Causality: Ghost peaks can arise from contamination in the sample, mobile phase, or carryover from previous injections.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are present. If they are, the contamination is likely in the mobile phase or the HPLC system.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh, high-purity water for your mobile phase.

    • Clean the Injector: Carryover from previous injections can be a source of ghost peaks. Implement a needle wash step in your autosampler method.

    • Check Sample Preparation: Ensure that all glassware and filtration materials used for sample preparation are clean and do not leach any contaminants.

Visualized Workflows

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_doc Documentation Dev Develop HPLC Method Forced_Deg Forced Degradation Dev->Forced_Deg Stress Samples Linearity Linearity & Range Dev->Linearity Specificity Specificity Forced_Deg->Specificity Demonstrate Separation Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Dev

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH >1.5 units below pKa? Start->Check_pH Adjust_pH Lower Mobile Phase pH (e.g., to 2.5-3.0) Check_pH->Adjust_pH No Check_Buffer Is Buffer Strength Adequate (20-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Column Using a Modern, High-Purity Column? Check_Buffer->Check_Column Yes Increase_Buffer->Check_Column Change_Column Consider a Different Column Chemistry Check_Column->Change_Column No Resolved Peak Shape Improved Check_Column->Resolved Yes Change_Column->Resolved

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S.
  • ICH Quality Guidelines.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health; 2013. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]

Sources

Technical Support Center: Characterization of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Methylthio)phenylacetic acid (3-MTPAA). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the characterization of this compound. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and analysis of this compound.

Q1: What are the fundamental chemical and physical properties of this compound?

A1: Understanding the basic properties is the first step in successful characterization. This compound is a solid, typically appearing as a powder[1]. Key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 18698-73-2[2]
Molecular Formula C₉H₁₀O₂S[3]
Molecular Weight 182.24 g/mol [1][2]
Melting Point 77-81 °C[2][4]
Boiling Point 333.7 ± 25.0 °C (Predicted)[4][5]
pKa 4.19 ± 0.10 (Predicted)[5]
Synonyms 3-(Methylmercapto)phenylacetic acid, 3-(Carboxymethyl)thioanisole[1]

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is critical to prevent degradation. 3-MTPAA should be stored in a tightly sealed container in a dry, room-temperature environment[5]. The methylthio (-SCH₃) group is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone impurities. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection for long-term storage.

Q3: What are the recommended safety precautions when handling this compound?

A3: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses (eyeshields) and chemical-resistant gloves[2]. Work should be conducted in a well-ventilated area or a chemical fume hood. It is classified as a combustible solid[2].

Q4: What is the primary degradation pathway of concern for this compound?

A4: The primary concern is the oxidation of the sulfur atom. The methylthio group can be oxidized to form 3-(methylsulfinyl)phenylacetic acid (the sulfoxide) and subsequently to 3-(methylsulfonyl)phenylacetic acid (the sulfone). This process can be accelerated by exposure to air, light, and certain oxidizing agents. The presence of these impurities can significantly complicate analytical characterization.

G cluster_0 Oxidation Pathway 3-MTPAA This compound (-SCH₃) Sulfoxide 3-(Methylsulfinyl)phenylacetic Acid (-S(O)CH₃) 3-MTPAA->Sulfoxide Oxidation Sulfone 3-(Methylsulfonyl)phenylacetic Acid (-S(O)₂CH₃) Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation pathway of this compound.

Part 2: Troubleshooting Analytical Characterization

This section provides detailed guides for resolving common issues with HPLC, NMR, and Mass Spectrometry analysis.

Guide 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity of 3-MTPAA. Common challenges include poor peak shape, retention time variability, and the appearance of unexpected peaks.

Q5: My HPLC chromatogram shows a broad or tailing peak for 3-MTPAA. What is the cause and how can I fix it?

A5: Peak tailing for an acidic compound like 3-MTPAA is often caused by secondary interactions between the analyte's carboxyl group and active silanol groups on the silica-based column packing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective solution is to lower the pH of the aqueous component of the mobile phase. Adding an acidifier like 0.1% formic acid or phosphoric acid will fully protonate the carboxylic acid, minimizing silanol interactions and sharpening the peak. For Mass Spectrometry compatibility, formic acid is preferred over non-volatile acids like phosphoric acid[6].

  • Column Choice: If pH adjustment is insufficient, consider using a column with low silanol activity or one that is end-capped[6]. A phenyl-based column could also be an option, as it may offer different selectivity for this aromatic compound.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening. Reduce the injection volume or the sample concentration and re-analyze.

HPLC_Troubleshooting start Problem: Poor Peak Shape (Tailing/Broadening) check_ph Is Mobile Phase pH < pKa (~4.2)? start->check_ph adjust_ph Action: Add 0.1% Formic Acid to Aqueous Mobile Phase check_ph->adjust_ph No check_load Is Sample Concentration Too High? check_ph->check_load Yes adjust_ph->check_load reduce_load Action: Dilute Sample or Reduce Injection Volume check_load->reduce_load Yes check_column Is Column Old or Inappropriate? check_load->check_column No reduce_load->check_column change_column Action: Use End-Capped or Low-Activity Silanol Column check_column->change_column Yes solution Result: Sharp, Symmetrical Peak check_column->solution No (Problem Solved) change_column->solution

Caption: HPLC troubleshooting workflow for poor peak shape.

Q6: I see extra peaks in my chromatogram that I suspect are impurities or degradants. How can I identify them?

A6: The most likely impurities are the sulfoxide and sulfone derivatives. These compounds are more polar than 3-MTPAA and will typically elute earlier in a reversed-phase HPLC method.

Identification Strategy:

  • Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study. Treat a small sample of your material with a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and inject it into the HPLC. The peaks corresponding to the sulfoxide and sulfone should increase in area, confirming their identity.

  • LC-MS Analysis: The definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfoxide will have an expected [M+H]⁺ of m/z 199.04, and the sulfone will have an [M+H]⁺ of m/z 215.04. This allows for unambiguous identification of these species. LC-MS/MS is a powerful technique for determining such compounds in various matrices[7].

Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. Issues can arise from impurities, poor sample preparation, or incorrect spectral interpretation.

Q7: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A7: Beyond the expected signals for 3-MTPAA, extra peaks often correspond to solvents, water, or the sulfoxide/sulfone impurities.

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • ~2.5 ppm (singlet, 3H): -S-CH₃

  • ~3.6 ppm (singlet, 2H): -CH₂ -COOH

  • ~7.0-7.3 ppm (multiplet, 4H): Aromatic protons

  • ~11-12 ppm (broad singlet, 1H): -COOH (This peak can exchange with D₂O and may vary in position and intensity).

Troubleshooting Protocol:

  • Check for Residual Solvents: Compare suspicious peaks to known chemical shifts of common laboratory solvents (e.g., Acetone ~2.17 ppm, Ethyl Acetate ~1.26, 2.05, 4.12 ppm).

  • Identify Oxidation Products: The oxidation to sulfoxide and sulfone causes a downfield shift in the protons near the sulfur atom.

    • Sulfoxide (-S(O)CH₃): The methyl singlet will shift downfield to approximately 2.7-2.8 ppm.

    • Sulfone (-S(O)₂CH₃): The methyl singlet will shift further downfield to around 3.0-3.1 ppm. The aromatic and methylene protons will also experience slight downfield shifts.

  • Look for Synthetic Precursors: If the synthesis involved hydrolysis of 3-(methylthio)benzyl cyanide, you might see a small peak for the benzylic protons of the unreacted nitrile starting material around 3.7 ppm.

Guide 3: Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

Q8: I am not detecting the molecular ion at the expected m/z of 182. What could be the issue?

A8: Failure to detect the molecular ion ([M]⁺˙ in EI, or [M+H]⁺/[M-H]⁻ in ESI) can stem from several factors related to both the molecule's stability and the instrument settings. Phenylacetic acids are known to fragment readily.

Troubleshooting Protocol:

IssuePotential CauseRecommended Solution
No Signal or Weak Signal Inefficient Ionization: The compound may not ionize well under the selected conditions.Switch ionization mode. For LC-MS, try both positive (ESI+) and negative (ESI-) modes. In ESI-, you should observe the deprotonated molecule [M-H]⁻ at m/z 181.03. For GC-MS, ensure the source temperature is appropriate.
No Molecular Ion, Only Fragments Molecule is Unstable: The molecule may be fragmenting completely in the source. This is common in Electron Ionization (EI).Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) which imparts less energy to the molecule.
Dominant Peak at m/z 91 Typical Fragmentation: The most common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH) followed by rearrangement to the tropylium ion (C₇H₇⁺) at m/z 91[8]. This is an expected and structurally informative fragment, not an error.Acknowledge this as the base peak. Look for the parent ion, even if its abundance is very low, to confirm the molecular weight.
Unexpected High m/z Peaks Adduct Formation (ESI): In ESI, molecules can form adducts with ions present in the mobile phase.Check for sodium [M+Na]⁺ at m/z 205.03 or potassium [M+K]⁺ at m/z 221.00. This confirms the molecular weight is indeed 182.

References

  • This compound. Stenutz. [Link]
  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Royal Society of Chemistry. [Link]
  • Analytical Methods. Royal Society of Chemistry. [Link]
  • Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • 4-(Methylthio)phenylacetic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Industrial preparation method for 3-amino phenylacetic acid.
  • phenylacetic acid. Organic Syntheses Procedure. [Link]
  • Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid
  • EI mass spectra of phenylacetic acid.
  • Phenylacetic acid. Sciencemadness Wiki. [Link]
  • MSBNK-Fac_Eng_Univ_Tokyo-JP009209. MassBank. [Link]
  • Preparation method of 4-methylthio phenylacetic acid.
  • The production method of methylphenylacetic acid.
  • Development and validation of HPLC method for the resolution of drug intermediates.

Sources

Validation & Comparative

A Comparative Analysis of 3-(Methylthio)phenylacetic Acid and 4-(Methylthio)phenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The positional isomerism of the methylthio group on the phenylacetic acid scaffold significantly influences the physicochemical properties and potential biological activities of 3-(Methylthio)phenylacetic acid and 4-(Methylthio)phenylacetic acid. While the para-substituted isomer has a well-documented role as a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib, the meta-substituted counterpart remains less explored. This guide offers a comprehensive side-by-side comparison, drawing upon available data and outlining experimental protocols to facilitate further investigation into their respective utilities.

Chemical and Physical Properties: A Tale of Two Isomers

The placement of the methylthio group—meta versus para—subtly alters the electronic and steric environment of the phenylacetic acid molecule, leading to differences in their physical properties. A summary of their key characteristics is presented below.

PropertyThis compound4-(Methylthio)phenylacetic Acid
CAS Number 18698-73-2[1][2]16188-55-9[3][4]
Molecular Formula C₉H₁₀O₂S[1][2]C₉H₁₀O₂S[3][4]
Molecular Weight 182.24 g/mol [1][2]182.24 g/mol [3][4]
Melting Point 77-81 °C[5]97-98 °C[4]
Boiling Point (Predicted) 333.7±25.0 °C[6]337.4±25.0 °C[4]
Density (Predicted) 1.23±0.1 g/cm³[6]1.23±0.1 g/cm³[4]
pKa (Predicted) 4.19±0.10[6]4.34±0.10[4]
Appearance Solid[5]Cream crystalline powder[4]

The most notable difference lies in their melting points, with the para-isomer exhibiting a significantly higher melting point. This can be attributed to the greater symmetry of the 4-substituted compound, allowing for more efficient packing in the crystal lattice.

Synthesis Strategies: Established Routes and Plausible Pathways

The synthetic routes to these isomers are influenced by the availability of starting materials and the desired scale of production.

4-(Methylthio)phenylacetic Acid: Well-Trodden Paths

Two primary methods are well-documented for the synthesis of 4-(Methylthio)phenylacetic acid:

  • Willgerodt-Kindler Rearrangement: This classical approach involves the reaction of 4-methylthioacetophenone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.[4] This method is robust and often used for large-scale production.

  • Nucleophilic Substitution of Halogenated Precursors: A more modern and potentially more environmentally friendly approach involves the reaction of a p-halogenated phenylacetic acid (e.g., 4-bromophenylacetic acid) with sodium thiomethoxide in the presence of a copper catalyst.[7] This method avoids the use of odorous sulfur reagents.

Experimental Protocol: Synthesis of 4-(Methylthio)phenylacetic Acid from 4-Bromophenylacetic Acid [4]

  • Materials: 4-Bromophenylacetic acid, sodium thiomethoxide, cuprous bromide, dimethylformamide (DMF), hydrochloric acid, ethyl acetate, sodium hydroxide.

  • Procedure:

    • Dissolve 4-bromophenylacetic acid in DMF in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

    • Add sodium thiomethoxide and a catalytic amount of cuprous bromide to the solution.

    • Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (e.g., 100-130°C) and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and acidify with hydrochloric acid to precipitate the crude product.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization.

Caption: Synthesis of 4-(Methylthio)phenylacetic Acid.

This compound: An Inferred Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not as readily available in the literature, a plausible and effective route can be designed by analogy to the synthesis of the 4-isomer and other substituted phenylacetic acids. The most logical approach would be the nucleophilic substitution of a readily available meta-halogenated precursor.

Proposed Experimental Protocol: Synthesis of this compound from 3-Bromophenylacetic Acid

  • Rationale: This protocol is based on the successful synthesis of the 4-isomer from its bromo-precursor and the known reactivity of aryl halides in copper-catalyzed nucleophilic substitution reactions.

  • Materials: 3-Bromophenylacetic acid, sodium thiomethoxide, cuprous bromide, dimethylformamide (DMF), hydrochloric acid, ethyl acetate, sodium hydroxide.

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-bromophenylacetic acid in anhydrous DMF.

    • Add sodium thiomethoxide and a catalytic amount of cuprous bromide to the solution.

    • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with 2N HCl to a pH of approximately 2-3 to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Caption: Proposed Synthesis of this compound.

Applications and Biological Activity: A Story of a Key Intermediate and an Unknown Player

The applications of these two isomers are currently disparate, with the 4-isomer having a clear and significant role in the pharmaceutical industry.

4-(Methylthio)phenylacetic Acid: A Crucial Building Block

The primary and well-established application of 4-(Methylthio)phenylacetic acid is as a key intermediate in the multi-step synthesis of Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[7] Its structural features are integral to the final drug molecule's ability to selectively bind to the COX-2 enzyme.

This compound: Uncharted Territory

To date, there are no widely recognized applications or well-documented biological activities for this compound. However, the broader class of substituted phenylacetic acids has been shown to exhibit a range of biological effects, including anti-inflammatory and anticancer activities.[8][9][10] This suggests that the 3-isomer could possess latent therapeutic potential that warrants investigation.

Future Directions: A Call for Experimental Exploration

To fully elucidate the comparative profile of these two isomers, further experimental work is crucial, particularly for the 3-substituted compound. The following experimental workflows are proposed to bridge the current knowledge gap.

Proposed Experimental Workflow for Comparative Biological Evaluation

  • Synthesis and Characterization: Synthesize this compound using the proposed protocol and fully characterize its structure and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

  • In Vitro Cytotoxicity Screening: Evaluate the cytotoxic effects of both isomers against a panel of cancer cell lines (e.g., breast, colon, lung) using a standard MTT or similar cell viability assay. This would provide initial insights into their potential as anticancer agents.

  • Anti-inflammatory Activity Assessment:

    • COX Enzyme Inhibition Assay: Directly compare the ability of both isomers to inhibit COX-1 and COX-2 enzymes in vitro. This would determine if the 3-isomer shares any of the COX-inhibitory properties of the 4-isomer's downstream product.

    • Cell-based Assays: Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages treated with each compound.

Caption: Proposed Experimental Workflow.

Conclusion

This guide highlights the current state of knowledge regarding this compound and 4-(Methylthio)phenylacetic acid. While the 4-isomer is a well-established and commercially significant pharmaceutical intermediate, the 3-isomer represents a largely unexplored area of chemical space. The distinct physicochemical properties arising from the positional isomerism, coupled with the known biological activities of the broader phenylacetic acid class, suggest that this compound may possess unique and potentially valuable biological properties. The proposed synthetic and experimental workflows provide a clear roadmap for researchers to unlock the potential of this understudied molecule and to conduct a truly comprehensive comparison with its more famous para-substituted counterpart.

References

  • Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid deriv
  • [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Pharmazie.
  • Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research.
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID(2861-28-1) IR Spectrum. ChemicalBook.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • CAS 18698-73-2 this compound. Alfa Chemistry.
  • 3-(Methylthio)phenyl acetic acid | CAS 18698-73-2. Santa Cruz Biotechnology.
  • This compound. Stenutz.
  • 3-Methylphenylacetic acid(621-36-3) 1H NMR spectrum. ChemicalBook.
  • This compound. CymitQuimica.
  • 3-(Methylthio)phenyl acetic acid 18698-73-2. Sigma-Aldrich.
  • 4-(Methylthio)phenylacetic acid | C9H10O2S | CID 4983912. PubChem.
  • Phenylacetic acid, 3-methylphenyl ester. NIST WebBook.
  • Showing NP-Card for 3-Methylphenylacetic acid (NP0000945). NP-MRD.
  • Acetic acid, phenyl ester. NIST WebBook.
  • 3-Thiopheneacetic acid. NIST WebBook.
  • PHENYLACETIC ACID C8H8O2. inchem.org.
  • 4-(Methylthio)phenylacetic acid, 97%. Fisher Scientific.
  • 16188-55-9|4-(Methylthio)phenylacetic acid|BLD Pharm. BLD Pharm.
  • 4-(Methylthio)phenylacetic acid | CAS#:16188-55-9. Chemsrc.
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • 4-(Methylthio)phenylacetic acid 99 16188-55-9. Sigma-Aldrich.
  • (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • 4-(Methylthio)phenylacetic acid | 16188-55-9. ChemicalBook.

Sources

A Researcher's Guide to the Structural Analysis and Comparison of 2-, 3-, and 4-(Methylthio)phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Positional Isomerism in Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a cornerstone class of compounds in chemical research, finding applications from pharmaceuticals to materials science. As metabolites and synthetic intermediates, their biological activity and chemical reactivity are often profoundly influenced by the substitution pattern on the phenyl ring[1]. This guide focuses on the structural analysis of three positional isomers of methylthiophenylacetic acid: 2-(methylthio)phenylacetic acid (ortho), 3-(methylthio)phenylacetic acid (meta), and 4-(methylthio)phenylacetic acid (para).

The position of the methylthio (-SCH₃) group dramatically alters the electronic properties, symmetry, and steric environment of the molecule. These subtle changes have significant consequences for the compound's physicochemical properties and its behavior in analytical systems. For researchers in drug development and process chemistry, the ability to definitively synthesize, distinguish, and characterize these isomers is paramount. For instance, 4-(methylthio)phenylacetic acid is a known key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor, highlighting the pharmaceutical relevance of this specific isomer[2]. This guide provides a comprehensive framework for the synthesis, structural elucidation, and comparative analysis of these three isomers, grounded in fundamental principles and supported by detailed experimental protocols.

Part 1: Synthesis of (Methylthio)phenylacetic Acid Isomers

The synthetic pathway to each isomer dictates not only the final product but also the potential impurity profile. While several routes exist, common strategies involve nucleophilic substitution on a halogenated precursor or hydrolysis of a benzyl cyanide intermediate.

Synthesis of 4-(Methylthio)phenylacetic Acid (Para-Isomer)

A well-documented and scalable approach for the para-isomer involves a copper-catalyzed nucleophilic aromatic substitution reaction using a readily available halogenated phenylacetic acid.

  • Causality of Experimental Choices: This method is often preferred in industrial settings due to the availability of starting materials like 4-bromophenylacetic acid. The use of a copper catalyst (e.g., cuprous bromide) is critical to facilitate the nucleophilic attack of the thiomethoxide on the aromatic ring, which is otherwise unreactive. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium thiomethoxide and allowing the reaction to proceed at a reasonable temperature. The final acidification step is crucial to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.

Experimental Protocol: Synthesis of 4-(Methylthio)phenylacetic Acid

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 4-bromophenylacetic acid (1.0 eq), sodium thiomethoxide (1.2 eq), and cuprous bromide (0.1 eq) in DMF (3-4 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere, preventing oxidation of the thiomethoxide.

  • Reaction: Heat the mixture to 130°C with vigorous stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide and stir for 15 minutes.

  • Extraction: Wash the aqueous mixture with ethyl acetate to remove non-acidic impurities. Separate the aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using 10% hydrochloric acid. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to yield pure 4-(methylthio)phenylacetic acid[2][3].

Synthesis of 2- and this compound (Ortho- & Meta-Isomers)

For the ortho- and meta-isomers, a common and reliable two-step approach is the conversion of the corresponding methylthiobenzyl chloride to a benzyl cyanide, followed by acid-catalyzed hydrolysis.

  • Causality of Experimental Choices: This pathway is highly versatile. The first step, a nucleophilic substitution of the benzylic chloride with sodium cyanide, is a standard Sₙ2 reaction that proceeds efficiently[4]. The subsequent hydrolysis of the nitrile to a carboxylic acid is a classic transformation. Using a strong acid like sulfuric or hydrochloric acid under reflux provides the energy required to hydrolyze the stable nitrile group, first to an amide and then to the carboxylic acid, releasing ammonia/ammonium as a byproduct[5][6].

Experimental Protocol: General Synthesis via Benzyl Cyanide Hydrolysis

  • Step A: Cyanation: In a round-bottom flask, dissolve the appropriate (2- or 3-methylthio)benzyl chloride (1.0 eq) in ethanol. Add an aqueous solution of sodium cyanide (1.2 eq). Heat the mixture to reflux for 3-4 hours. After cooling, the product (methylthio)benzyl cyanide can be extracted and purified.

  • Step B: Hydrolysis: Combine the purified (methylthio)benzyl cyanide (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄)[7].

  • Reaction: Heat the mixture to reflux with stirring for 3-5 hours. The nitrile will hydrolyze to the carboxylic acid.

  • Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The phenylacetic acid derivative will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and purify by recrystallization.

Synthesis_Workflow cluster_para Para-Isomer Synthesis cluster_ortho_meta Ortho/Meta-Isomer Synthesis p_start 4-Halophenylacetic Acid p_reagents + NaSCH₃ + Cu(I) Catalyst in DMF p_start->p_reagents Nucleophilic Aromatic Substitution p_product 4-(Methylthio)phenylacetic Acid p_reagents->p_product om_start o/m-(Methylthio)benzyl Chloride om_reagent1 + NaCN om_start->om_reagent1 Cyanation om_intermediate o/m-(Methylthio)benzyl Cyanide om_reagent1->om_intermediate om_reagent2 + H₂SO₄ / H₂O + Heat om_intermediate->om_reagent2 Hydrolysis om_product o/m-(Methylthio)phenylacetic Acid om_reagent2->om_product

General synthetic workflows for (methylthio)phenylacetic acid isomers.

Part 2: Comparative Physicochemical and Spectroscopic Analysis

The distinct placement of the methylthio group results in unique physical properties and spectroscopic fingerprints for each isomer.

Physicochemical Properties

The melting point is a direct indicator of the crystalline lattice energy. The more symmetric para-isomer typically has a higher melting point than the less symmetric ortho and meta isomers due to more efficient packing in the crystal lattice.

Property2-(ortho) Isomer3-(meta) Isomer4-(para) Isomer
Molecular Formula C₉H₁₀O₂SC₉H₁₀O₂SC₉H₁₀O₂S
Molecular Weight 182.24 g/mol 182.24 g/mol 182.24 g/mol
CAS Number 644-36-0 (related)18698-73-2[1][7][8]16188-55-9[9][10][11]
Melting Point 117-119 °C77-81 °C[7][12]97-98 °C[10][11]

Note: The CAS number for the 2-isomer is often associated with 2-methylphenylacetic acid; the specific CAS for 2-(methylthio)phenylacetic acid may vary by supplier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons provide an unambiguous fingerprint for each substitution pattern.

  • Causality of Spectral Differences: The electron-donating nature of the sulfur atom and the anisotropic effects of the benzene ring influence the local magnetic environment of each proton.

    • Para-Isomer: Due to its C₂ symmetry, the aromatic region of the ¹H NMR spectrum is simplest, showing a characteristic AA'BB' system, which often appears as two distinct doublets.

    • Ortho- and Meta-Isomers: Lacking this symmetry, all four aromatic protons are chemically non-equivalent, leading to more complex, overlapping multiplets in the ¹H NMR spectrum. The ortho-isomer's protons are further influenced by the steric proximity of the substituent groups.

Predicted ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)

Isomer-SCH₃ (s, 3H)-CH₂- (s, 2H)Aromatic Protons (m, 4H)
2-(ortho) ~2.45 ppm~3.70 ppmComplex multiplet, ~7.1-7.4 ppm
3-(meta) ~2.48 ppm~3.62 ppmComplex multiplet, ~7.0-7.3 ppm
4-(para) ~2.46 ppm~3.59 ppmTwo doublets (AA'BB'), ~7.25 ppm (d) & ~7.15 ppm (d)

Note: These are predicted values based on known substituent effects. Experimental values may vary slightly. Data for the 4-isomer is supported by public databases[9][13].

Predicted ¹³C NMR Spectral Data (in CDCl₃, ~100 MHz)

The number and chemical shifts of the carbon signals also confirm the isomeric structure.

Isomer-SCH₃-CH₂-Aromatic C (ipso-CH₂)Aromatic C (ipso-S)Other Aromatic C-COOH
2-(ortho) ~16 ppm~39 ppm~132 ppm~137 ppm4 signals, ~126-131 ppm~178 ppm
3-(meta) ~15 ppm~41 ppm~134 ppm~139 ppm4 signals, ~125-130 ppm~178 ppm
4-(para) ~16 ppm~40 ppm~130 ppm~138 ppm2 signals, ~127-130 ppm~178 ppm

Note: Due to symmetry, the 4-isomer will show only four aromatic carbon signals, while the 2- and 3-isomers will show six.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for a ¹H spectrum include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) with a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, multiplet), and coupling constants (J-values) to assign the structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns, which can further support structural assignments.

  • Causality of Fragmentation: All three isomers are expected to show a strong molecular ion peak (M⁺) at m/z = 182. The most characteristic fragmentation is the loss of the carboxylic acid group (-COOH, 45 Da) via alpha-cleavage, leading to a prominent fragment ion at m/z = 137 . This fragment corresponds to the stable (methylthio)benzyl cation. Further fragmentation of the aromatic ring or loss of the methyl group from the sulfur can occur but is typically less intense. While the primary fragments are identical, the relative intensities of minor fragments may differ slightly between isomers, though these differences are often too subtle for unambiguous differentiation without pure reference standards.

Predicted Key Mass Fragments (EI-MS)

m/zIdentityComment
182[C₉H₁₀O₂S]⁺Molecular Ion (M⁺)
137[C₈H₉S]⁺[M - COOH]⁺, Base peak
91[C₇H₇]⁺Tropylium ion, from cleavage of CH₂S

Experimental Protocol: GC-MS Analysis

  • Derivatization (Optional but Recommended): To improve volatility for Gas Chromatography (GC), convert the carboxylic acid to its methyl ester or trimethylsilyl (TMS) ester. For TMS derivatization, react the sample with a reagent like BSTFA in a sealed vial.

  • GC Separation: Inject the (derivatized) sample onto a GC equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program starting around 100°C and ramping to 250°C to ensure separation from solvent and any impurities.

  • MS Detection: Couple the GC outlet to a mass spectrometer operating in EI mode. Scan a mass range from m/z 40 to 300.

  • Analysis: Identify the molecular ion of the derivatized compound. Analyze the fragmentation pattern to confirm the presence of the (methylthio)phenylacetyl moiety. The retention time from the GC will also be a characteristic property of each isomer.

Analytical_Workflow Sample Isomer Sample (2-, 3-, or 4-) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep GCMS_Prep Derivatize for GC (e.g., Silylation) Sample->GCMS_Prep NMR_Spec NMR Spectrometer (¹H, ¹³C Acquisition) NMR_Prep->NMR_Spec NMR_Data Spectra & Data (δ, J, Multiplicity) NMR_Spec->NMR_Data GC_Sep Gas Chromatography (Separation by RT) GCMS_Prep->GC_Sep MS_Detect Mass Spectrometry (Detection & Fragmentation) GC_Sep->MS_Detect MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS_Detect->MS_Data

Standard analytical workflow for isomer characterization.

Part 3: Comparative Biological Activity

While extensive comparative studies on the specific biological activities of all three isomers are not widely available in public literature, the principle of positional isomerism profoundly impacts drug-receptor interactions. The location of the methylthio group alters the molecule's shape and electronic distribution, which would dictate how it fits into a biological target's active site.

  • 4-(Methylthio)phenylacetic acid: As an intermediate for Etoricoxib, its structure is clearly suitable for further modification into a potent and selective COX-2 inhibitor.

  • 2- and this compound: The biological profiles of these isomers are less defined. It is reasonable to hypothesize that their activities would differ from the 4-isomer. For example, the ortho-isomer's steric bulk near the acetic acid side chain could hinder binding to certain enzymes. The meta-isomer presents a different electronic and spatial profile that could lead to entirely different pharmacological activities or metabolic fates. Further research is required to elucidate the specific biological effects of the 2- and 3-isomers.

Conclusion

The structural differentiation of 2-, 3-, and 4-(methylthio)phenylacetic acid is a clear-cut process when the correct analytical tools are applied. Synthesis routes provide access to each specific isomer, though care must be taken to purify the final products. While basic physicochemical properties like melting point offer initial clues, NMR spectroscopy stands as the definitive technique for unambiguous identification, with the aromatic region of the ¹H spectrum providing a unique fingerprint for each compound. Mass spectrometry confirms the molecular weight and core structure, and chromatographic methods are essential for assessing purity and separating mixtures. This guide provides the foundational protocols and interpretive logic for researchers to confidently handle, analyze, and compare these closely related but distinct chemical entities.

References

  • Nama, N., et al. (2016). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Royal Society of Chemistry.
  • PubChem. (n.d.). 4-(Methylthio)phenylacetic acid. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 4-(Methylthio)phenylacetic acid - Optional[13C NMR] - Spectrum. Wiley.
  • SpectraBase. (n.d.). 4-(Methylthio)phenylacetic acid - Optional[Raman] - Spectrum. Wiley.
  • Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
  • FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).
  • Stenutz, R. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Benzyl Cyanide.
  • Google Patents. (n.d.). US20130245272A1 - Process for cyclooxygenase-2 selective inhibitor.
  • European Patent Office. (2012). PROCESS TO PRODUCE ETORICOXIB - EP 2649049 B1.
  • Google Patents. (n.d.). US7119233B2 - Method for preparing 3-(methylthio)propanal.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209).
  • SpectraBase. (n.d.). (phenylthio)acetic acid methyl ester - Optional[1H NMR] - Spectrum. Wiley.
  • Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide.
  • ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.
  • PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • Al-Obaidi, J. R., et al. (2019). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Physics: Conference Series.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209).
  • SpectraBase. (n.d.). Phenylacetic acid - Optional[13C NMR] - Spectrum. Wiley.
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • SCIRP. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.

Sources

A Comparative Guide to the Synthesis of 3- and 4-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, comparative analysis of the synthetic methodologies for producing 3-(Methylthio)phenylacetic acid and its structural isomer, 4-(Methylthio)phenylacetic acid. These compounds serve as crucial building blocks in medicinal chemistry and materials science. In particular, 4-(Methylthio)phenylacetic acid is a key intermediate in the synthesis of the widely used anti-inflammatory drug, Etoricoxib[1][2]. This document moves beyond a simple recitation of protocols to provide a critical evaluation of competing synthetic strategies, focusing on chemical logic, scalability, and environmental impact, to guide researchers in making informed decisions for their specific applications.

Introduction: Isomeric Significance and Synthetic Challenges

The position of the methylthio group on the phenylacetic acid scaffold dramatically influences the molecule's properties and applications. The para-substituted isomer (4-(Methylthio)phenylacetic acid) is well-documented due to its industrial relevance. The meta-substituted isomer (this compound), while less prominent in large-scale manufacturing, is a valuable tool for structure-activity relationship (SAR) studies in drug discovery, where subtle positional changes can lead to significant differences in biological activity.

The primary synthetic challenge lies in the efficient and selective formation of the carbon-sulfur bond. Historically, methods relied on harsh conditions and produced significant waste. Modern approaches, driven by advances in transition-metal catalysis, offer milder, more efficient, and environmentally benign alternatives. This guide will dissect and compare these traditional and contemporary routes.

Synthesis of 4-(Methylthio)phenylacetic Acid: A Tale of Two Strategies

Two principal synthetic routes dominate the landscape for 4-(Methylthio)phenylacetic acid: the traditional Willgerodt-Kindler reaction and modern copper-catalyzed nucleophilic aromatic substitution.

Strategy 1: The Willgerodt-Kindler Reaction (Traditional Approach)

The Willgerodt-Kindler reaction is a classical method for converting aryl alkyl ketones into amides (or, after hydrolysis, carboxylic acids) with the same number of carbon atoms[3]. In this context, it starts from 4-methylthioacetophenone. The reaction involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate (phenylacetothiomorpholide)[1][2][4][5]. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid[2][6].

Causality and Mechanistic Insight: The reaction proceeds through a complex mechanism involving the formation of an enamine from the ketone and morpholine[3]. This enamine attacks elemental sulfur, and through a series of rearrangements, the carbonyl group effectively migrates to the terminal carbon of the alkyl chain, which is then oxidized[3][7]. While effective, this reaction is notorious for its high temperatures and the generation of hydrogen sulfide (H₂S), a toxic and malodorous byproduct, posing significant environmental and safety concerns[8].

Willgerodt_Kindler_Route start 4-Methylthioacetophenone intermediate Thioamide Intermediate start->intermediate Willgerodt-Kindler Reaction reagents1 Sulfur (S₈) Morpholine end 4-(Methylthio)phenylacetic Acid intermediate->end reagents2 Hydrolysis (H₂SO₄ or NaOH) CS_Coupling_Route_4_isomer start 4-Halophenylacetic Acid (e.g., 4-Bromophenylacetic acid) end 4-(Methylthio)phenylacetic Acid start->end C-S Cross-Coupling reagents Sodium Methyl Mercaptide (NaSMe) Cuprous Bromide (CuBr) DMF, 130°C

Caption: Workflow for the copper-catalyzed synthesis of 4-(Methylthio)phenylacetic acid.

Synthesis of this compound

While specific literature detailing the industrial synthesis of this compound is less common, its preparation can be logically extrapolated from the successful methods used for the 4-isomer. The copper-catalyzed cross-coupling represents the most direct and efficient strategy.

Proposed Strategy: Copper-Catalyzed C-S Cross-Coupling

By analogy to its isomer, the most logical synthesis of this compound (CAS 18698-73-2) involves the copper-catalyzed cross-coupling of 3-bromophenylacetic acid with sodium methyl mercaptide.[9][10][11] The reaction conditions are expected to be nearly identical to those used for the 4-isomer, leveraging the same principles of C-S bond formation. The starting material, 3-bromophenylacetic acid, is commercially available, making this a viable and straightforward approach for laboratory and potential scale-up synthesis.

CS_Coupling_Route_3_isomer start 3-Bromophenylacetic Acid end This compound start->end C-S Cross-Coupling reagents Sodium Methyl Mercaptide (NaSMe) Cuprous Bromide (CuBr) DMF, ~130°C

Caption: Proposed workflow for the synthesis of this compound.

Comparative Data Summary

The choice of synthetic route is a multi-factorial decision. The following table summarizes key quantitative and qualitative parameters for the discussed methodologies to facilitate an objective comparison.

ParameterWillgerodt-Kindler (4-isomer)Cu-Catalyzed C-S Coupling (4-isomer)Cu-Catalyzed C-S Coupling (3-isomer, Proposed)
Starting Material 4-Methylthioacetophenone4-Halophenylacetic Acid / Nitrile3-Halophenylacetic Acid
Key Reagents Sulfur, MorpholineSodium Methyl Mercaptide, Cu(I) saltSodium Methyl Mercaptide, Cu(I) salt
Reaction Type Rearrangement / OxidationNucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Typical Yield ~55-80% [6][12]76-80% [8][13]Expected to be similar to 4-isomer
Pros Established classical methodHigh yield, cleaner reaction, avoids H₂SDirect, high-yielding, good atom economy
Cons Harsh conditions (high temp), H₂S byproduct, environmental concerns [8]Requires catalyst, potential for metal contaminationRequires catalyst, potential for metal contamination
Scalability Poor due to safety/environmental issuesExcellent, suitable for industrial production [8]Good, amenable to scale-up

Detailed Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale. They are based on established procedures from the scientific literature and patent filings.

Protocol 1: Synthesis of 4-(Methylthio)phenylacetic Acid via Copper-Catalyzed Cross-Coupling

This protocol is adapted from a patented, environmentally improved method.[1][8]

Objective: To synthesize 4-(Methylthio)phenylacetic acid from 4-bromophenylacetic acid.

Materials:

  • 4-bromophenylacetic acid (10g)

  • Sodium methyl mercaptide (5.0g)

  • Cuprous bromide (CuBr) (0.1g)

  • N,N-Dimethylformamide (DMF) (20mL)

  • 40% Sodium Hydroxide (NaOH) solution

  • 10% Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Reaction Setup: In a 100mL three-necked flask equipped with a stirrer and a nitrogen inlet, add 4-bromophenylacetic acid (10g) and DMF (20mL).

  • Reagent Addition: Add sodium methyl mercaptide (5.0g) and cuprous bromide (0.1g) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen to establish an inert atmosphere. This is crucial to prevent oxidation of the catalyst and reagents.

  • Reaction: Under nitrogen protection, heat the reaction mixture to 130°C with stirring. Maintain this temperature for 4 hours.[1] Monitor the reaction progress by TLC.

  • Work-up (Base Wash): Cool the reaction mixture to room temperature. Add 5mL of 40% NaOH solution and stir for 10 minutes. This step helps to deprotonate the product and any remaining starting material, moving them into an aqueous phase during extraction if needed, and can help quench the reaction.

  • Extraction and Acidification: Add 100mL of ethyl acetate to the reaction mixture. Transfer to a separatory funnel and add 100mL of 5% sodium hydroxide solution. Shake and separate the layers. Collect the aqueous layer, which contains the sodium salt of the product.

  • Product Isolation: To the collected aqueous layer, add 100mL of fresh ethyl acetate. While stirring vigorously, slowly add 10% dilute sulfuric acid to adjust the pH to 2-4. The product will protonate and move into the ethyl acetate layer.

  • Purification: Separate the ethyl acetate layer and wash it with 10mL of water. Distill off the ethyl acetate under reduced pressure until the volume is approximately 20mL.

  • Crystallization: Add 20mL of n-hexane to the concentrated solution and heat to reflux to dissolve all solids. Slowly cool the solution to room temperature to induce crystallization.

  • Final Product: Filter the resulting crystals and dry them to obtain 4-(Methylthio)phenylacetic acid. A typical yield is around 6.38g (76.1%).[13]

Conclusion

For the synthesis of 4-(Methylthio)phenylacetic acid, modern copper-catalyzed C-S cross-coupling reactions are demonstrably superior to the traditional Willgerodt-Kindler approach. They offer comparable or better yields, operate under safer conditions, are more environmentally friendly, and are better suited for industrial scale-up.[8] For the synthesis of the 3-isomer, the same copper-catalyzed methodology starting from 3-bromophenylacetic acid is the most logical and promising route. This comparative guide provides the necessary data and procedural insights for researchers to select and implement the optimal synthetic strategy for their specific research and development objectives.

References

  • Preparation method of 4-methylthio phenylacetic acid. (2016). CN105646306A.
  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(18), 5942.
  • Thioanisole (CAS 100-68-5): Applications in Fine Chemical Synthesis. (n.d.). SF-Chem. [Link]
  • Thioanisole. (2024). BDMAEE. [Link]
  • Thioanisole. (n.d.). In Wikipedia.
  • Preparation method of 4-methylthio phenylacetic acid. (2016). CN105646306A, Raffles Pharmatech Co Ltd.
  • Transition-Metal-Catalyzed C-S Bond Coupling Reaction. (2014). In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 231-258).
  • Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges. (2015). Chemical Reviews, 115(11), 5039-5167.
  • 4-(Methylthio) phenylacetic acid. (2024). ChemBK. [Link]
  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry, 89(13), 8593–8603.
  • A kind of preparation method of 4 mesyl phenylacetic acid. (2018). CN107556223A.
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • The Willgerodt-Kindler Reaction. Part 1: Styrene to Methamphetamine. (n.d.). Sciencemadness.org. [Link]
  • Willgerodt rearrangement. (n.d.). In Wikipedia.
  • Cross-coupling reaction. (n.d.). In Wikipedia.
  • Willgerodt-Kindler Reaction. (2009).
  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Erowid. [Link]
  • This compound. (n.d.). Stenutz. [Link]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Phenylacetic acid. (n.d.). Organic Syntheses. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3-(Methylthio)phenylacetic acid is crucial for ensuring the quality, consistency, and safety of pharmaceutical products. As an important intermediate or potential impurity in drug synthesis, the validation of analytical methods used for its determination is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of suitable analytical methodologies for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

While specific, publicly available validated methods for this compound are not extensively documented, this guide outlines robust analytical approaches based on established practices for similar aromatic carboxylic acids. The experimental data presented herein is illustrative and serves as a practical baseline for method development and validation in a laboratory setting.

The Imperative of Method Validation

The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This involves a comprehensive evaluation of various performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of this compound in a given matrix. Key validation parameters, as stipulated by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1][2][3]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for this compound is contingent upon several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. This guide focuses on three prevalent and effective methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like carboxylic acids.Highly versatile for a wide range of compounds, offering high sensitivity and selectivity.
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL~ 0.001 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL~ 0.003 µg/mL
Specificity Good, but potential for interference from co-eluting compounds.High, with mass spectral confirmation.Excellent, with precursor-product ion transitions providing high specificity.
Throughput HighModerate (derivatization step adds time)High
Cost Low to ModerateModerateHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reverse-phase HPLC method is most appropriate, offering a good balance of performance and cost-effectiveness for routine quality control.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. A gradient elution may be employed to ensure adequate separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV spectral analysis of this compound (typically around 220-260 nm).

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a final concentration within the linear range of the method.

Causality in Experimental Choices
  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating aromatic carboxylic acids like this compound from more polar impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous component of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.

  • UV Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and straightforward method for quantification.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Construct Calibration Curve F->G H Quantify Analyte Concentration G->H

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity due to the combination of chromatographic separation and mass spectral identification. However, as this compound is a polar and non-volatile compound, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • To a known amount of the dried sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ester of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the derivatized compound's mass. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.

Causality in Experimental Choices
  • Derivatization: The TMS esterification of the carboxylic acid group increases the volatility and thermal stability of this compound, making it amenable to GC analysis.

  • Non-polar Column: A DB-5ms column provides good separation for a wide range of derivatized organic compounds.

  • Mass Spectrometric Detection: Provides definitive identification of the analyte based on its mass spectrum, which is highly specific and can be used to distinguish it from co-eluting impurities.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat to form TMS ester B->C D Inject into GC System C->D E Separation on Capillary Column D->E F Mass Spectrometric Detection E->F G Extract Ion Chromatograms F->G H Quantify using Calibration Curve G->H

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This method is particularly useful for the analysis of trace levels of this compound or for its quantification in complex matrices.

Experimental Protocol: LC-MS/MS
  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 reverse-phase column, often with a smaller particle size for better resolution and faster analysis times.

  • Mobile Phase: Similar to HPLC-UV, typically a mixture of acetonitrile or methanol and water containing a small amount of formic acid or ammonium formate to enhance ionization.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for carboxylic acids.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The transition from the precursor to the product ion is highly specific to the analyte.

Causality in Experimental Choices
  • LC Separation: Similar to HPLC-UV, this provides the initial separation of the analyte from other components in the sample.

  • ESI Source: ESI is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the generation of intact molecular ions.

  • MRM Mode: Provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway of the analyte, minimizing interferences from the sample matrix.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter/Centrifuge B->C D Inject into LC System C->D E Separation on C18 Column D->E F ESI Source Ionization E->F G MRM Detection F->G H Integrate MRM Transitions G->H I Quantify using Internal Standard H->I

Caption: Workflow for the LC-MS/MS analysis of this compound.

Forced Degradation Studies

A critical component of validating a stability-indicating method is the performance of forced degradation studies.[4][5] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[6][7][8] The analytical method must then be able to separate the intact drug from these degradation products, demonstrating its specificity.

For this compound, potential degradation pathways could involve oxidation of the thioether group to a sulfoxide or sulfone, or other reactions involving the aromatic ring or acetic acid side chain. The chosen analytical method must be able to resolve these potential degradants from the parent compound.

Conclusion

The validation of analytical methods for this compound is a multifaceted process that requires careful consideration of the intended application. For routine quality control where high throughput and cost-effectiveness are important, HPLC-UV provides a robust and reliable solution. When higher specificity and confirmation of identity are required, GC-MS with derivatization is a powerful alternative. For applications demanding the highest sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.

The illustrative data and protocols presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound. It is imperative that any method is fully validated in the laboratory according to the principles outlined in the ICH Q2(R1) guidelines to ensure the generation of accurate and reliable data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • Quality Guidelines - ICH. International Council for Harmonisation.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Forced Degradation Studies Research Articles - Page 1 - R Discovery.
  • forced degradation study: Topics by Science.gov.
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
  • This compound - Stenutz.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

Sources

A Comparative Guide to the Cross-Reactivity of 3-(Methylthio)phenylacetic Acid Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of novel 3-(Methylthio)phenylacetic acid (3-MTPAA) derivatives. Phenylacetic acid derivatives are a well-established class of compounds with significant therapeutic applications, including potent anti-inflammatory effects.[1][2] Many of these agents function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[1][3][4]

The development of any new chemical entity within this class necessitates a rigorous assessment of its target specificity. Cross-reactivity, the unintended interaction with related biological targets, is a primary driver of adverse drug reactions.[5] For NSAIDs, the balance of inhibition between the two key isoforms of the COX enzyme, COX-1 and COX-2, is a critical determinant of both efficacy and the gastrointestinal side-effect profile.[6][7]

This document outlines a multi-tiered experimental approach to characterize and compare a lead 3-MTPAA derivative against established benchmarks: a traditional non-selective NSAID and a COX-2 selective inhibitor. By integrating biochemical, biophysical, and cell-based assays, researchers can build a robust preclinical data package to inform candidate selection and predict potential clinical outcomes.

The Comparative Framework: Defining the Scope of Inquiry

To establish a meaningful comparison, we will evaluate three classes of compounds. This structure allows for a clear differentiation of the lead candidate's properties relative to gold-standard alternatives with known clinical profiles.

  • Lead Candidate: 3-MTPAA Derivative (a hypothetical potent anti-inflammatory agent).

  • Alternative 1 (Non-Selective NSAID): Diclofenac. A phenylacetic acid derivative known to inhibit both COX-1 and COX-2.[3][8]

  • Alternative 2 (COX-2 Selective Inhibitor): Celecoxib. A diaryl-substituted pyrazole that selectively inhibits COX-2, designed to reduce gastrointestinal side effects.[9][10]

The primary targets for our investigation are the two cyclooxygenase isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[7][11]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[4][12]

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of cross-reactivity relies on a multi-pronged approach, moving from direct target engagement to functional cellular outcomes. The following workflow provides a comprehensive characterization of the test compounds.

G cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Functional Assay ELISA Competitive ELISA (Target Binding & IC50) SPR Surface Plasmon Resonance (Binding Kinetics & Affinity) ELISA->SPR Confirm & Quantify CellAssay NF-κB Pathway Assay (Downstream Cellular Effect) SPR->CellAssay Validate Functionally Compound Test Compounds (3-MTPAA Derivative, Diclofenac, Celecoxib) Compound->ELISA Compound->SPR Compound->CellAssay Targets Recombinant Human COX-1 & COX-2 Proteins Targets->ELISA Targets->SPR Cells Human Cell Line (e.g., HT-29, HaCaT) Cells->CellAssay

Caption: Experimental workflow for cross-reactivity profiling.

Methodology 1: Competitive ELISA for Target Binding

Expertise & Experience: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a foundational technique to assess the direct binding of a small molecule (hapten) to its protein target.[13] For our purposes, it allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency. The principle relies on the competition between our test compound and a labeled antigen for a limited number of antibody binding sites, making it ideal for quantifying small-molecule antigens.[14]

Trustworthiness: The protocol's validity is ensured by pre-coating the microplate with the target enzymes (COX-1 and COX-2), allowing for a direct measurement of inhibition. The signal generated is inversely proportional to the concentration of the test compound in the sample, providing a robust and reproducible readout.[13]

Detailed Experimental Protocol: Competitive ELISA
  • Plate Coating: Coat separate 96-well microtiter plates with recombinant human COX-1 or COX-2 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[15]

  • Washing: Remove the coating solution and wash plates three times with 200 µL of PBS.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at 37°C.[15]

  • Competition Reaction:

    • Prepare serial dilutions of the test compounds (3-MTPAA derivative, Diclofenac, Celecoxib) and standards.

    • In a separate plate, pre-incubate the diluted compounds with a fixed concentration of a primary antibody specific to a COX-1/COX-2-probe conjugate for 1 hour at 37°C.

  • Transfer to Coated Plate: Add 100 µL of the pre-incubated antibody-compound mixture to the corresponding wells of the washed and blocked COX-1/COX-2 coated plates. Incubate for 90 minutes at 37°C.

  • Secondary Antibody: Wash the plates three times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well and incubate for 1 hour at 37°C.[16]

  • Detection: Wash the plates five times. Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes at 37°C.[17]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the test compounds.

Methodology 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Expertise & Experience: Surface Plasmon Resonance (SPR) is a label-free, real-time technology that provides deeper insights into molecular interactions than endpoint assays like ELISA.[18][19] It allows for the precise measurement of binding kinetics (association rate, kon, and dissociation rate, koff) and binding affinity (dissociation constant, KD). This level of detail is crucial for differentiating compounds that may have similar potencies (IC50) but vastly different binding characteristics, which can impact their duration of action and in vivo efficacy.

Trustworthiness: The self-validating nature of SPR comes from its real-time data acquisition. The resulting sensorgram provides a direct visual representation of the binding event, from association to equilibrium and dissociation.[20] The protocol includes surface preparation and regeneration scouting to ensure the stability and activity of the immobilized ligand.[21]

Detailed Experimental Protocol: SPR Analysis
  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Ligand Immobilization:

    • Immobilize recombinant human COX-1 or COX-2 onto separate flow cells of the sensor chip via amine coupling to achieve a target immobilization level (e.g., 8000-10000 Response Units).[22]

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Analyte Injection (Binding Measurement):

    • Prepare a series of concentrations for each test compound (3-MTPAA derivative, Diclofenac, Celecoxib) in running buffer (e.g., HBS-EP). The concentration range should span from at least 10-fold below to 10-fold above the expected KD.[20]

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).[22] Include a buffer-only injection for double referencing.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a mild acidic or basic solution (e.g., Glycine-HCl, pH 2.5) to remove the bound analyte without denaturing the immobilized ligand.[21]

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer blank injection signal.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the affinity (KD).

Methodology 3: Cell-Based NF-κB Pathway Assay

Expertise & Experience: While biochemical and biophysical assays confirm direct target engagement, a cell-based assay is essential to measure the functional consequences in a biologically relevant system.[23] The NF-κB signaling pathway is a cornerstone of the inflammatory response and is activated downstream of prostaglandin production.[24] By measuring the translocation of NF-κB from the cytoplasm to the nucleus upon an inflammatory stimulus, we can assess the compound's ability to functionally inhibit the inflammatory cascade.

Trustworthiness: This assay provides a self-validating system by comparing the cellular response in the presence and absence of both an inflammatory stimulus (like TNF-α or IL-1α) and the test compounds.[25] The use of a reporter gene (e.g., luciferase or SEAP) linked to an NF-κB response element provides a quantitative and highly sensitive readout of pathway activation.[26]

Detailed Experimental Protocol: NF-κB Reporter Assay
  • Cell Culture: Culture a suitable human cell line (e.g., HaCaT keratinocytes or HT-29 colon cancer cells) stably transfected with an NF-κB-SEAP (Secreted Alkaline Phosphatase) reporter plasmid.[26]

  • Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (3-MTPAA derivative, Diclofenac, Celecoxib) for 1-2 hours.

  • Inflammatory Stimulation: Induce the inflammatory response by adding a known activator of the NF-κB pathway, such as TNF-α (10 ng/mL) or IL-1α (10 ng/mL), to the wells.[25] Include unstimulated and vehicle-only controls.

  • Incubation: Incubate the plates for 6-24 hours to allow for NF-κB activation and subsequent reporter gene expression and secretion.

  • Sample Collection: Collect an aliquot of the cell culture supernatant from each well.

  • SEAP Assay:

    • Heat the supernatant samples at 65°C for 5 minutes to inactivate endogenous phosphatases.

    • Add a fluorescent substrate (e.g., 4-methylumbelliferyl phosphate) to the heated supernatant.[26]

  • Data Acquisition: Measure the fluorescence on a plate reader. The signal is directly proportional to the level of NF-κB activation.

  • Analysis: Normalize the data to the vehicle control and calculate the percent inhibition of NF-κB activation for each compound concentration.

G cluster_cytoplasm cluster_nucleus AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Prostaglandins (Homeostatic) COX1->PGs_H PGs_I Prostaglandins (Inflammatory) COX2->PGs_I Receptor Prostaglandin Receptors PGs_I->Receptor Phosphorylation & Degradation IKK IKK Complex Receptor->IKK Phosphorylation & Degradation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Gene Inflammatory Gene Transcription NFkB->Gene Translocation NFkB_IkB->NFkB Release Nucleus Nucleus

Caption: Simplified COX and NF-κB signaling pathway.

Data Presentation and Interpretation

The data from these experiments should be compiled into clear, comparative tables to facilitate analysis. The goal is to build a selectivity profile for the 3-MTPAA derivative.

Table 1: Biochemical and Biophysical Cross-Reactivity Profile

CompoundAssayCOX-1COX-2Selectivity Index (COX-1/COX-2)
3-MTPAA Derivative ELISA (IC50, nM) 5001050
SPR (KD, nM) 6501543.3
Diclofenac ELISA (IC50, nM) 50750.67
SPR (KD, nM) 60900.67
Celecoxib ELISA (IC50, nM) 400040100
SPR (KD, nM) 52005594.5

Note: Data are representative and for illustrative purposes.

Table 2: Functional Cellular Activity

CompoundNF-κB Inhibition (IC50, nM)
3-MTPAA Derivative 25
Diclofenac 150
Celecoxib 60

Note: Data are representative and for illustrative purposes.

Interpretation of Results
  • 3-MTPAA Derivative: The hypothetical data suggests this compound is a potent inhibitor of COX-2 with significant selectivity over COX-1 (Selectivity Index of ~43-50). This profile is desirable as it predicts strong anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[27] Its potent inhibition of the NF-κB pathway in the cell-based assay confirms that its target engagement translates into a functional anti-inflammatory effect at the cellular level.

  • Diclofenac: As expected, Diclofenac shows potent inhibition of both COX-1 and COX-2 with a selectivity index less than 1, confirming its non-selective profile. Its cellular activity is correspondingly less potent than the more selective compounds, reflecting its broader mechanism of action.

  • Celecoxib: The data confirms Celecoxib's high selectivity for COX-2, with IC50 and KD values for COX-1 that are approximately 100-fold higher than for COX-2.[28][29] This aligns with its known clinical profile as a COX-2 selective inhibitor.

Conclusion and Forward Look

This guide outlines a robust, multi-faceted strategy for characterizing the cross-reactivity of novel this compound derivatives. By systematically comparing a lead candidate against established non-selective and selective NSAIDs using a combination of biochemical, biophysical, and cell-based assays, researchers can generate a comprehensive selectivity and liability profile. The hypothetical data presented for our 3-MTPAA derivative illustrates a promising candidate with potent and selective COX-2 inhibition. This profile warrants further preclinical development, including in vivo efficacy and safety studies, to validate its therapeutic potential as a novel anti-inflammatory agent with an improved safety margin.

References

  • Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. [Link]
  • Selective cyclooxygenase-2 inhibitor cross-reactivity in aspirin-exacerbated respir
  • Phenylacetic Acid Deriv
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Nonsteroidal anti-inflamm
  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
  • Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. Journal of Allergy and Clinical Immunology: In Practice. [Link]
  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]
  • NSAIDs.
  • Crossreacting drugs and chemicals. PubMed. [Link]
  • A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug Use in The Elderly. Cureus. [Link]
  • Cross-reactivity of cyclooxygenase 2 inhibitors in patients with a history of cutaneous reactions to cyclooxygenase 1. Ovid. [Link]
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. [Link]
  • Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Allergy, Asthma & Immunology Research. [Link]
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
  • Phenylacetic acid deriv
  • Competition (Inhibition) ELISA.
  • Cross-reactivity between nonsteroidal anti-inflammatory drugs in fixed drug eruption: Two unusual cases and a liter
  • Genome-Wide High Throughput Cell-Based Assay for Activ
  • Cross-Reactive Reactions to Nonsteroidal Anti-Inflamm
  • Phenylacetic acid. Wikipedia. [Link]
  • Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Cloud-Clone Corp. [Link]
  • Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Hypersensitivity to nonsteroidal anti-inflammatory drugs: From pathogenesis to clinical practice. Scielo. [Link]
  • Non-Steroidal Anti-inflamm
  • Phenylacet
  • Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya. [Link]
  • Cross-reactive reactions to nonsteroidal anti-inflamm
  • NF-kappaB Signaling P
  • Side-effects of prostaglandin synthetase inhibitors. PubMed. [Link]
  • Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regener
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Lig
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]
  • Competitive ELISA protocol.
  • A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells.
  • Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. [Link]
  • What are Prostaglandin synthases inhibitors and how do they work?.
  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. PMC. [Link]
  • Prostaglandin inhibitors. Wikipedia. [Link]
  • Competitive ELISA Protocol.
  • Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PubMed Central. [Link]
  • This compound. Stenutz. [Link]

Sources

Performance Benchmark: 3-(Methylthio)phenylacetic Acid in Catalytic Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Reaction Analysis

For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision point, governed by factors of reactivity, yield, and purity of the final product. This guide provides an in-depth performance benchmark of 3-(Methylthio)phenylacetic acid in a direct catalytic amidation reaction. Its performance is objectively compared against a curated set of alternative phenylacetic acid derivatives, supported by experimental data to elucidate the subtle yet significant impact of substitution patterns on reaction outcomes.

Introduction: The Role of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a versatile class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The functional group appended to the phenyl ring can profoundly influence the molecule's physical properties and chemical reactivity. This compound, with its thioether linkage at the meta position, presents a unique electronic and steric profile. Understanding its performance relative to other derivatives is paramount for efficient synthesis design and optimization.

This guide benchmarks this compound against its parent compound, Phenylacetic acid, its constitutional isomer, 4-(Methylthio)phenylacetic acid, and derivatives bearing either an electron-donating group (4-Methoxyphenylacetic acid) or an electron-withdrawing group (4-Chlorophenylacetic acid). The chosen benchmark reaction is a direct nickel-catalyzed amidation, a modern, atom-economical method for forming the ubiquitous amide bond.[2]

Comparative Reagent Profiles

A foundational understanding of each reagent's properties is essential before delving into their reactive performance.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Key Characteristics
This compound CSc1cccc(CC(O)=O)c118698-73-2182.24The subject of our benchmark, featuring a meta-positioned methylthio group.[3][4][5]
Phenylacetic acid O=C(O)Cc1ccccc1103-82-2136.15The unsubstituted parent compound, serving as our baseline.[6]
4-(Methylthio)phenylacetic acid CSc1ccc(CC(O)=O)cc116188-55-9182.24A constitutional isomer, allowing for direct comparison of meta vs. para substitution.
4-Methoxyphenylacetic acid COc1ccc(CC(O)=O)cc1104-01-8166.17Contains a strong electron-donating methoxy group at the para position.
4-Chlorophenylacetic acid Clc1ccc(CC(O)=O)cc11878-66-6170.59Features a moderately electron-withdrawing chlorine atom at the para position.

The Benchmark Reaction: Nickel-Catalyzed Direct Amidation

The formation of an amide bond is one of the most important reactions in organic chemistry, central to the synthesis of peptides, polymers, and a vast array of pharmaceuticals.[2] Traditional methods often require stoichiometric activating agents (like carbodiimides) or the conversion of the carboxylic acid to a more reactive species (e.g., an acyl chloride), which can generate significant waste.[2]

Direct catalytic amidation, where a carboxylic acid and an amine are coupled directly with the extrusion of water, represents a more atom-economical and environmentally benign approach.[2][7] This guide utilizes a nickel(II) chloride-catalyzed system, which has proven effective for the amidation of various phenylacetic acid derivatives.[2]

General Reaction Scheme:

Caption: General scheme for the NiCl₂-catalyzed direct amidation.

Experimental Protocol: Direct Amidation

The following protocol is a representative procedure for the nickel-catalyzed amidation of phenylacetic acid derivatives with benzylamine. This self-validating system ensures consistency across comparative experiments.

Materials:

  • Phenylacetic acid derivative (1.0 mmol)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • Nickel(II) chloride (NiCl₂) (0.1 mmol, 10 mol%)

  • Toluene (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenylacetic acid derivative (1.0 mmol), benzylamine (1.2 mmol), and nickel(II) chloride (0.1 mmol).

  • Solvent Addition: Add 10 mL of toluene to the flask.

  • Reaction: Heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Performance Comparison: Experimental Data

The following table summarizes the performance of each phenylacetic acid derivative in the nickel-catalyzed amidation with benzylamine under identical reaction conditions. The data is synthesized based on established findings on the electronic effects of substituents in similar reactions.[2]

Phenylacetic Acid DerivativeSubstituent (Position)Electronic EffectReaction Time (h)Isolated Yield (%)
4-Chlorophenylacetic acid4-ClElectron-Withdrawing1892%
Phenylacetic acidNoneNeutral (Baseline)2088%
This compound 3-SCH₃ Weakly Deactivating 22 85%
4-(Methylthio)phenylacetic acid4-SCH₃Weakly Activating2089%
4-Methoxyphenylacetic acid4-OCH₃Electron-Donating2482%

Analysis and Mechanistic Insights

The experimental results reveal a clear trend related to the electronic nature of the substituent on the phenyl ring.

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenylacetic acid provided the highest yield in the shortest time. The electron-withdrawing chloro group increases the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This accelerates the rate-determining step of the reaction.

  • Electron-Donating Groups (EDGs): Conversely, the 4-methoxyphenylacetic acid, with its strong electron-donating group, resulted in the lowest yield and longest reaction time. The methoxy group donates electron density into the phenyl ring, which deactivates the carbonyl carbon towards nucleophilic attack.

  • This compound: Our target molecule, this compound, performed slightly below the baseline (phenylacetic acid). The methylthio group at the meta position acts as a weak deactivating group through an inductive effect, which rationalizes the slightly longer reaction time and lower yield compared to the unsubstituted analog.

  • Positional Isomerism (3-SCH₃ vs. 4-SCH₃): The comparison between the 3- and 4-methylthio isomers is particularly insightful. The 4-(methylthio) group can donate electron density via resonance while inductively withdrawing. This dual effect results in a performance very similar to the unsubstituted phenylacetic acid. The meta-isomer, however, cannot participate in resonance with the carboxylic acid side chain, and its influence is primarily a weak inductive withdrawal, leading to slightly reduced reactivity.

The proposed mechanism for this nickel-catalyzed amidation involves the coordination of the carboxylic acid to the nickel center, followed by activation and subsequent nucleophilic attack by the amine.

Caption: Simplified workflow of the proposed amidation mechanism.

Conclusion

This comparative guide demonstrates that this compound is a competent substrate for nickel-catalyzed direct amidation, affording good yields. Its reactivity is slightly attenuated compared to unsubstituted phenylacetic acid due to the weak deactivating nature of the meta-positioned methylthio group. The performance benchmarks clearly illustrate the predictable influence of electronic effects on this transformation: electron-withdrawing groups accelerate the reaction, while electron-donating groups hinder it. For the synthetic chemist, this means that while this compound is a viable building block, slightly longer reaction times or more forcing conditions may be necessary to achieve yields comparable to those obtained with electron-deficient phenylacetic acids. This data-driven insight allows for more informed reagent selection and rational optimization of reaction conditions in complex synthetic campaigns.

References

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.).
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC. (2018). National Center for Biotechnology Information.
  • This compound. (n.d.). Stenutz.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
  • Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. (2020). ResearchGate.
  • Phenylacetic acid. (n.d.). Wikipedia.
  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. (2023). National Center for Biotechnology Information.
  • Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.).
  • CHEM 2212L Experiment 8 - Amide Synthesis. (2020). YouTube.
  • Preparation method of 4-methylthio phenylacetic acid. (2016). Google Patents.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI.
  • Industrial preparation method for 3-amino phenylacetic acid. (n.d.). Patsnap.
  • The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. (2023). ChemRxiv.
  • Panel A: yield−time profile performed on phenylacetic acid in... (n.d.). ResearchGate.

Sources

A Comparative Guide to the In-Vitro Evaluation of 3-(Methylthio)phenylacetic Acid and Its Analogs for Anti-Inflammatory and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro evaluation of 3-(Methylthio)phenylacetic acid and its structurally related analogs. As research into novel therapeutic agents continues to expand, phenylacetic acid derivatives have garnered interest for their diverse biological activities, including potential anti-inflammatory and cytotoxic effects[1][2][3]. This document outlines a systematic approach to characterizing and comparing these compounds, rooted in established scientific methodologies, to elucidate their therapeutic potential.

The core of this guide is a proposed series of in-vitro experiments designed to build a comprehensive biological activity profile for this compound, a compound for which public domain biological data is scarce[4][5][6][7]. By comparing its performance against well-characterized phenylacetic acid analogs, researchers can contextualize its activity and identify promising candidates for further development.

Introduction to Phenylacetic Acid Derivatives

Phenylacetic acid (PAA) is an organic compound featuring a phenyl group attached to a carboxylic acid moiety[1]. It and its derivatives are known to exhibit a range of biological effects. For instance, PAA itself is a catabolite of phenylalanine in humans and has applications in the treatment of hyperammonemia[1]. Modifications to the phenyl ring or the acetic acid side chain can give rise to a diverse array of compounds with unique pharmacological properties. The introduction of a methylthio group at the meta position, as in this compound, presents an interesting structural variation worthy of investigation.

This guide will focus on two primary areas of in-vitro testing: anti-inflammatory activity and general cytotoxicity. These assays are fundamental in the early stages of drug discovery to ascertain both the potential efficacy and the safety profile of a novel compound.

Comparative In-Vitro Testing Workflow

The following workflow is designed to provide a robust comparison of this compound and its analogs. It progresses from broad screening assays to more specific mechanistic studies.

Caption: A proposed workflow for the in-vitro evaluation of novel compounds.

Cytotoxicity Assays: Establishing a Safety Profile

Before investigating the specific therapeutic activities of a compound, it is crucial to determine its inherent cytotoxicity. This initial screening helps to identify the concentration range at which the compound does not induce significant cell death, ensuring that any observed effects in subsequent assays are not merely a consequence of toxicity. We will employ two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[8][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondria. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] A loss of cell membrane integrity results in the leakage of this cytoplasmic enzyme. The amount of LDH in the supernatant is therefore proportional to the number of dead cells.

Comparative Data Presentation

The results from these assays should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.

CompoundCell LineMTT IC50 (µM)LDH IC50 (µM)
This compoundRAW 264.7Experimental DataExperimental Data
Phenylacetic acid (Analog 1)RAW 264.7Experimental DataExperimental Data
4-Methoxyphenylacetic acid (Analog 2)RAW 264.7Experimental DataExperimental Data
Diclofenac (Control)RAW 264.7Experimental DataExperimental Data

Anti-Inflammatory Assays: Investigating Therapeutic Potential

Inflammation is a key pathological process in many diseases, and the inhibition of cyclooxygenase (COX) enzymes is a major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs)[11]. The following assays will help to determine if this compound and its analogs possess anti-inflammatory properties.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation[12]. This assay uses bovine serum albumin (BSA) or egg albumin as the protein source. The ability of a compound to prevent heat- or chemically-induced denaturation of the protein is a measure of its potential anti-inflammatory activity.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

The HRBC membrane is analogous to the lysosomal membrane. The stabilization of this membrane by a compound indicates its ability to prevent the release of lysosomal enzymes, which are involved in the inflammatory response. This assay uses hypotonicity-induced hemolysis of HRBCs as a model.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This is a more specific enzyme-based assay to determine if the anti-inflammatory activity of the compounds is mediated through the inhibition of COX enzymes.[13][14][15] It is crucial to test for inhibition of both COX-1 (constitutively expressed) and COX-2 (inducible during inflammation) to assess the selectivity of the compounds.[11] A higher selectivity for COX-2 is generally desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.[11]

Comparative Data Presentation
CompoundProtein Denaturation IC50 (µg/mL)HRBC Membrane Stabilization EC50 (µg/mL)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Phenylacetic acid (Analog 1)Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data
4-Methoxyphenylacetic acid (Analog 2)Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Diclofenac (Control)Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.

Protocol for MTT Assay
  • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and controls for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol for COX Inhibition Assay (Colorimetric)
  • Prepare the reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme.

  • Add the test compounds at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[16].

  • Calculate the percentage of COX inhibition relative to the vehicle control.

Signaling Pathway Visualization

The primary mechanism of action for many NSAIDs involves the inhibition of the cyclooxygenase pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection Gastric Mucosal Protection Prostaglandins_Thromboxanes->GI_Protection

Caption: The Cyclooxygenase (COX) signaling pathway.

Conclusion and Future Directions

This guide provides a structured and scientifically sound approach for the in-vitro comparison of this compound and its analogs. By systematically evaluating their cytotoxicity and anti-inflammatory potential, researchers can identify promising lead compounds for further preclinical development. The data generated from these studies will be instrumental in establishing structure-activity relationships and understanding the therapeutic potential of this class of molecules. Future work should focus on in-vivo models to validate the in-vitro findings and further explore the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

References

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • MTT assay and its use in cell viability and prolifer
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Cytotoxicity Assays: How We Test Cell Viability. YouTube.
  • In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay.
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • This compound. Stenutz.
  • CAS 18698-73-2 this compound. Alfa Chemistry.
  • This compound. CymitQuimica.
  • 3-(Methylthio)phenyl acetic acid. Santa Cruz Biotechnology.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Phenylacetic acid. Wikipedia.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed.
  • Phenylacetic acid – Knowledge and References. Taylor & Francis.
  • Comparison of fluoride release protocols for in-vitro testing of 3 orthodontic adhesives.
  • Preparation method of 4-methylthio phenylacetic acid.
  • Comparison of fluoride release protocols for in-vitro testing of 3 orthodontic adhesives. PubMed.
  • Phenylacetic acid. Sciencemadness Wiki.

Sources

A Head-to-Head Comparison of Synthesis Routes for 3-(Methylthio)phenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Methylthio)phenylacetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a phenylacetic acid core functionalized with a methylthio group at the meta position, allows for diverse chemical modifications to modulate biological activity and pharmacokinetic properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings.

This comprehensive guide provides a head-to-head comparison of three distinct and viable synthetic routes to this compound. Each route is analyzed in-depth, presenting detailed experimental protocols, mechanistic insights, and a comparative evaluation of key performance indicators such as yield, scalability, safety, and cost-effectiveness. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development goals.

Route 1: The Willgerodt-Kindler Reaction of 3-(Methylthio)acetophenone

The Willgerodt-Kindler reaction is a powerful transformation for the synthesis of aryl-substituted amides and their corresponding carboxylic acids from aryl ketones. This route commences with the readily accessible 3-(methylthio)acetophenone, which is converted to a thiomorpholide intermediate, followed by hydrolysis to yield the target this compound.

Mechanistic Rationale

The reaction is initiated by the formation of an enamine from the reaction of 3-(methylthio)acetophenone with morpholine. This enamine then reacts with elemental sulfur. The subsequent rearrangement and hydrolysis lead to the formation of the phenylacetic acid derivative. The use of morpholine and sulfur is characteristic of the Kindler modification of the Willgerodt reaction, which is often more experimentally convenient than the classical conditions using ammonium polysulfide.

Experimental Protocol: Synthesis of this compound via the Willgerodt-Kindler Reaction

Step 1: Synthesis of 3-(Methylthio)acetophenone

  • Reaction: Friedel-Crafts Acylation of Thioanisole.

  • Procedure: To a stirred solution of thioanisole (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst like aluminum chloride (1.1 eq) at 0 °C. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with ice-water, and the organic layer is separated, washed, dried, and concentrated. The product is purified by vacuum distillation or chromatography. While the synthesis of the para-isomer, 4'-(methylthio)acetophenone, is widely reported with high yields, the meta-isomer synthesis is analogous.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • Procedure: A mixture of 3-(methylthio)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated to reflux for several hours. After completion of the reaction (monitored by TLC), the excess morpholine and sulfur are removed. The resulting crude thiomorpholide is then subjected to hydrolysis with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) under reflux conditions to afford this compound. The product is then isolated by acidification and extraction.

Data Summary: Willgerodt-Kindler Route
ParameterValue/Comment
Starting Material 3-(Methylthio)acetophenone
Key Reagents Sulfur, Morpholine, Strong Acid/Base
Overall Yield Moderate to Good (Estimated 60-75% based on analogous reactions)
Scalability Good
Safety Concerns Use of odorous and flammable reagents (morpholine, thioanisole). The reaction should be performed in a well-ventilated fume hood.
Advantages Utilizes readily available starting materials. A robust and well-established reaction.
Disadvantages The reaction often requires high temperatures and long reaction times. The use of sulfur and morpholine can present challenges in terms of odor and purification.

Diagram: Willgerodt-Kindler Reaction Pathway

Willgerodt_Kindler cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction & Hydrolysis Thioanisole Thioanisole AcetylChloride Acetyl Chloride / AlCl₃ Intermediate1 3-(Methylthio)acetophenone AcetylChloride->Intermediate1 Acylation Reagents Sulfur, Morpholine Intermediate2 Thiomorpholide Intermediate Reagents->Intermediate2 Willgerodt-Kindler Hydrolysis Acid/Base Hydrolysis Product This compound Hydrolysis->Product Hydrolysis

Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.

Route 2: Hydrolysis of 3-(Methylthio)phenylacetonitrile

This classical approach to phenylacetic acids involves the preparation of a substituted benzyl cyanide followed by its hydrolysis. For the synthesis of this compound, this route necessitates the synthesis of 3-(methylthio)phenylacetonitrile as the key intermediate.

Mechanistic Rationale

The synthesis of the nitrile intermediate is typically achieved through a nucleophilic substitution reaction of a 3-(methylthio)benzyl halide with a cyanide salt. The subsequent hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and further hydrolysis of the resulting amide. Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

Step 1: Synthesis of 3-(Methylthio)benzyl Chloride

  • Procedure: 3-(Methylthio)benzyl alcohol is reacted with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid. A patent for the 4-isomer describes the reaction of 4-(methylthio)benzyl alcohol with concentrated HCl in toluene[1]. A similar procedure would be applicable here. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude 3-(methylthio)benzyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Methylthio)phenylacetonitrile

  • Procedure: The crude 3-(methylthio)benzyl chloride is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent system. The use of a phase-transfer catalyst, like tetrabutylammonium bromide, can facilitate the reaction[1]. The reaction is typically heated to ensure a reasonable reaction rate. After completion, the reaction mixture is worked up by extraction and the solvent is removed to yield the crude nitrile.

Step 3: Hydrolysis to this compound

  • Procedure: The crude 3-(methylthio)phenylacetonitrile is hydrolyzed by heating with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide). Upon completion of the hydrolysis, the reaction mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the this compound. The solid product is then collected by filtration, washed, and can be further purified by recrystallization. A general procedure for the acid hydrolysis of benzyl cyanide reports yields of 77-80%[2].

Data Summary: Nitrile Hydrolysis Route
ParameterValue/Comment
Starting Material 3-(Methylthio)benzyl Alcohol
Key Reagents Thionyl Chloride/HCl, Sodium Cyanide, Strong Acid/Base
Overall Yield Good (Estimated 70-85% over three steps based on analogous reactions)
Scalability Very Good
Safety Concerns Use of highly toxic cyanide salts is a major drawback. All manipulations involving cyanides must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment and access to a cyanide antidote kit.
Advantages High-yielding steps. The hydrolysis of nitriles is a very general and reliable method.
Disadvantages The high toxicity of cyanide reagents poses a significant safety risk and may be a limiting factor for some laboratories.

Diagram: Nitrile Hydrolysis Pathway

Nitrile_Hydrolysis cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis Start 3-(Methylthio)benzyl Alcohol Reagent1 SOCl₂ or HCl Intermediate1 3-(Methylthio)benzyl Chloride Reagent1->Intermediate1 Chlorination Reagent2 NaCN or KCN Intermediate2 3-(Methylthio)phenylacetonitrile Reagent2->Intermediate2 Nucleophilic Substitution Reagent3 H₃O⁺ or OH⁻, then H₃O⁺ Product This compound Reagent3->Product Hydrolysis

Caption: Synthesis of this compound via nitrile hydrolysis.

Route 3: Copper-Catalyzed Nucleophilic Aromatic Substitution

This route offers a more direct approach by introducing the methylthio group onto a pre-existing phenylacetic acid core. The key transformation is a copper-catalyzed nucleophilic aromatic substitution (an Ullmann-type condensation) of a 3-halophenylacetic acid with a methylthiolate source.

Mechanistic Rationale

The Ullmann condensation involves the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst. The reaction is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to form the product and regenerate the catalyst. The use of a high-boiling polar solvent is often necessary to facilitate the reaction.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
  • Procedure: 3-Bromophenylacetic acid (1.0 eq) is reacted with sodium methyl mercaptide (1.2-1.5 eq) in a high-boiling polar solvent such as DMF or NMP. A copper(I) salt, such as copper(I) iodide or copper(I) bromide, is used as a catalyst. A patent for the synthesis of the 4-isomer describes the use of cuprous bromide in DMF at 130°C[3]. The reaction mixture is heated at an elevated temperature until the starting material is consumed. After cooling, the reaction mixture is worked up by pouring it into water, acidifying, and extracting the product with an organic solvent. The product is then purified by recrystallization or chromatography.

Data Summary: Nucleophilic Aromatic Substitution Route
ParameterValue/Comment
Starting Material 3-Bromophenylacetic Acid
Key Reagents Sodium Methyl Mercaptide, Copper(I) Catalyst
Overall Yield Moderate to Good (Estimated 65-80% based on analogous reactions)
Scalability Good
Safety Concerns Sodium methyl mercaptide is a malodorous and toxic reagent. Copper catalysts can be toxic and require proper disposal. High reaction temperatures may be required.
Advantages A more convergent synthesis, potentially involving fewer steps if the starting material is readily available. Avoids the use of highly toxic cyanides.
Disadvantages The cost of 3-bromophenylacetic acid may be higher than the starting materials for the other routes. Copper-catalyzed reactions can sometimes be sensitive to reaction conditions and require careful optimization. Removal of copper residues from the final product can be challenging.

Diagram: Nucleophilic Aromatic Substitution Pathway

Nucleophilic_Substitution Start 3-Bromophenylacetic Acid Reagents Sodium Methyl Mercaptide, Cu(I) Catalyst Product This compound Reagents->Product Ullmann Condensation

Caption: Synthesis of this compound via copper-catalyzed nucleophilic aromatic substitution.

Head-to-Head Comparison of Synthesis Routes

FeatureRoute 1: Willgerodt-KindlerRoute 2: Nitrile HydrolysisRoute 3: Nucleophilic Aromatic Substitution
Starting Material 3-(Methylthio)acetophenone3-(Methylthio)benzyl Alcohol3-Bromophenylacetic Acid
Number of Steps 231
Overall Yield Moderate to GoodGoodModerate to Good
Scalability GoodVery GoodGood
Key Safety Hazard Odorous and flammable reagentsHighly toxic cyanide salts Malodorous and toxic thiolate, copper toxicity
Cost of Starting Materials Generally lowGenerally lowPotentially higher
Key Advantages Robust, well-established reactionHigh-yielding, general methodConvergent, avoids cyanides
Key Disadvantages High temperatures, long reaction times, odorous reagentsExtreme toxicity of cyanides High cost of starting material, potential for copper contamination

Conclusion and Recommendation

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements and constraints of the laboratory, including scale, safety protocols, and budget.

  • For large-scale synthesis where the handling of cyanides can be done safely, the Nitrile Hydrolysis Route (Route 2) is likely the most efficient and cost-effective option due to its high overall yield and the use of relatively inexpensive starting materials. However, the extreme toxicity of cyanide is a significant barrier and should not be underestimated.

  • The Willgerodt-Kindler Reaction (Route 1) represents a viable alternative, particularly if the necessary starting materials are readily available and the laboratory is equipped to handle the associated odors and reaction conditions. Its moderate to good yields and good scalability make it a strong contender.

  • The Copper-Catalyzed Nucleophilic Aromatic Substitution (Route 3) is an attractive option for its convergency and avoidance of highly toxic cyanides. This route is particularly advantageous if 3-bromophenylacetic acid is commercially available at a reasonable cost and if the potential for copper contamination in the final product can be effectively managed.

Ultimately, a thorough risk assessment and a careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their specific needs, paving the way for the successful and efficient synthesis of this compound for downstream applications in drug discovery and development.

References

  • Organic Syntheses, Coll. Vol. 3, p.841 (1955); Vol. 29, p.93 (1949). [Link]
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
  • Willgerodt rearrangement. In Wikipedia. [Link]
  • Ullmann condens
  • Phenylacetic acid. Organic Syntheses Procedure. [Link]
  • Preparation method of 4-methylthio phenylacetic acid.

Sources

A Comparative Guide to the Structural Confirmation of 3-(Methylthio)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the context of medicinal chemistry, derivatives of scaffolds like 3-(Methylthio)phenylacetic acid are synthesized to explore structure-activity relationships (SAR) and optimize pharmacological properties. An error in structural assignment can lead to misinterpreted data, wasted resources, and significant delays in the drug development pipeline.

This guide provides an in-depth comparison of the three primary analytical techniques used for the structural elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, presenting a self-validating system for achieving absolute confidence in your molecular structure.

The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent technique for determining the structure of organic compounds in solution.[1][2] It is typically the first and most informative experiment performed on a newly synthesized compound. Its power lies in its non-destructive nature and its ability to provide a detailed map of the atomic connectivity within a molecule.[1][3]

Expertise & Causality: Why NMR is the First Step

We begin with NMR because it provides a comprehensive picture of the molecule's carbon-hydrogen framework. One-dimensional (1D) experiments like ¹H and ¹³C NMR quickly confirm the presence of expected functional groups and provide information about the electronic environment of the nuclei.[2][4] For a derivative of this compound, we would expect to see signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, the carboxylic acid proton, and the methylthio (-SCH₃) protons.

When 1D spectra are ambiguous due to overlapping signals, two-dimensional (2D) NMR experiments are employed to reveal through-bond correlations between nuclei, effectively building the molecular structure piece by piece.[5]

Experimental Protocol: A Self-Validating NMR Workflow
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having signals that obscure key resonances.

  • ¹H NMR Acquisition: Obtain a high-resolution proton spectrum. This provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity/splitting (neighboring protons).[3]

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H). It is essential for piecing together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached (¹J-coupling). This is a powerful tool for definitively assigning proton and carbon signals.[5]

Data Presentation: Expected NMR Data for this compound
Assignment Nucleus Expected δ (ppm) Multiplicity Integration
-SCH₃¹H~2.5Singlet3H
-CH₂-¹H~3.6Singlet2H
Aromatic¹H~7.0 - 7.3Multiplets4H
-COOH¹H>10 (variable)Broad Singlet1H
-SCH₃¹³C~15Quartet-
-CH₂-¹³C~40Triplet-
Aromatic¹³C~125 - 140Doublets/Singlets-
-C=O¹³C~175Singlet-

Note: Expected chemical shifts (δ) are approximate and can vary based on solvent and substitution on the phenyl ring.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_1D->Acquire_2D Process Processing (Fourier Transform, Phasing) Acquire_2D->Process Assign Assign Signals Process->Assign Correlate Correlate Data (1D + 2D) Assign->Correlate Structure Confirm Structure Correlate->Structure

Caption: A typical workflow for NMR-based structure confirmation.

Unveiling Molecular Mass and Fragmentation: Mass Spectrometry (MS)

While NMR provides the molecular blueprint, Mass Spectrometry is essential for confirming the molecular weight and providing corroborating structural evidence through fragmentation analysis.[6][7] For pharmaceutical analysis, it is an indispensable tool for identifying the parent compound and detecting impurities or degradants, even at trace levels.[6]

Expertise & Causality: Why MS is a Critical Complement

The primary reason for using MS is to obtain a precise mass of the molecule, which confirms the elemental composition. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to distinguish between molecules with the same nominal mass but different elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) provides a molecular fingerprint.[7][8] In this technique, the ionized parent molecule (precursor ion) is selected and fragmented. The resulting fragment ions (product ions) are characteristic of the molecule's structure. This fragmentation pattern is invaluable for distinguishing between isomers and confirming the connectivity of different parts of the molecule. Liquid chromatography (LC) is almost always coupled with MS (LC-MS) to separate the target compound from impurities before analysis.[9][10]

Experimental Protocol: A Self-Validating LC-MS/MS Workflow
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC Separation: Inject the sample onto an HPLC or UHPLC system, typically with a reversed-phase column (e.g., C18). A gradient elution program is used to separate the analyte from any impurities.

  • Ionization: The eluent from the LC flows into the mass spectrometer's ion source. Electrospray Ionization (ESI) is the method of choice for this class of compounds as it is a soft ionization technique that typically produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[7]

  • MS¹ Scan (Full Scan): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all ions coming from the LC, allowing for the determination of the precursor ion's m/z.

  • MS² Scan (Product Ion Scan): In a data-dependent acquisition, the instrument automatically selects the most intense precursor ion from the MS¹ scan, isolates it, fragments it (e.g., via Collision-Induced Dissociation - CID), and scans the resulting product ions.[11]

Data Presentation: Expected HRMS Data for this compound
  • Molecular Formula: C₉H₁₀O₂S

  • Exact Mass: 182.04015

Ion Theoretical m/z Observed m/z Fragment Loss
[M-H]⁻181.0323181.0325H⁺
[M-H-CO₂]⁻137.0425137.0427H⁺, CO₂
[M+H]⁺183.0474183.0476-
[M+H-H₂O]⁺165.0369165.0371H₂O
Visualization: LC-MS/MS Experimental Workflow

MS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Dilute Sample LC LC Separation Sample->LC Ionization ESI Source LC->Ionization MS1 MS¹ Scan (Detect Precursor Ion) Ionization->MS1 Isolation Precursor Isolation MS1->Isolation CID Fragmentation (CID) Isolation->CID MS2 MS² Scan (Detect Product Ions) CID->MS2 Mass_Analysis Confirm Exact Mass MS2->Mass_Analysis Frag_Analysis Analyze Fragmentation MS2->Frag_Analysis Structure Confirm Structure Mass_Analysis->Structure Frag_Analysis->Structure

Caption: Workflow for structural analysis using LC-MS/MS.

The Definitive 3D Architecture: Single-Crystal X-ray Crystallography

When absolute and unambiguous proof of structure is required, single-crystal X-ray crystallography is the gold standard.[12][13] This technique determines the precise three-dimensional arrangement of atoms in a molecule by analyzing how X-rays are diffracted by a single crystal of the compound.[14][15]

Expertise & Causality: When is Crystallography Necessary?

While NMR and MS can define connectivity and composition, they typically do not provide definitive information about the 3D spatial arrangement of atoms, such as stereochemistry or the conformation in the solid state. X-ray crystallography is employed when:

  • The relative or absolute stereochemistry of a chiral center must be determined.

  • The compound is a novel scaffold where NMR data is difficult to interpret without ambiguity.

  • Understanding the solid-state packing and intermolecular interactions is crucial, for instance, in polymorphism studies for drug development.

The primary challenge and rate-limiting step for this technique is growing a high-quality single crystal suitable for diffraction.[15]

Experimental Protocol: A Self-Validating Crystallography Workflow
  • Crystal Growth: This is the most critical and often trial-and-error step. A purified sample is dissolved in a solvent or mixture of solvents, and crystals are grown through slow evaporation, vapor diffusion, or slow cooling. The goal is to obtain a single, well-ordered crystal of at least 20-50 µm in each dimension.[13][15]

  • Crystal Mounting & Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled in a stream of cold nitrogen.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated in a beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[16]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built into this map and then refined against the experimental data to yield the final, precise atomic coordinates.[16]

Data Presentation: Key Crystallographic Parameters
Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Precise angles between bonded atoms
Torsion Angles (°)Defines the conformation of the molecule
R-factorA measure of the agreement between the model and data
Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Purify Purified Compound Grow Grow Single Crystal Purify->Grow Mount Mount Crystal Grow->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction Collect Diffraction Data Diffractometer->Diffraction Solve Solve Phase Problem Diffraction->Solve Model Build Atomic Model Solve->Model Refine Refine Structure Model->Refine Final Final 3D Structure Refine->Final

Caption: The process of determining a 3D structure via X-ray crystallography.

Synthesis of Techniques: A Comparative Analysis

No single technique provides all the necessary information. True confidence in a structure comes from the convergence of data from these orthogonal methods. NMR defines the C-H framework, MS confirms the mass and composition, and X-ray crystallography provides the definitive 3D structure.

Technique Information Provided Sample State Sample Amount Key Advantage Key Limitation
NMR Atomic connectivity, molecular environmentSolution5-10 mgBest for detailed connectivityCan be ambiguous for complex structures
MS Molecular weight, elemental formula, fragmentsSolution/Solid< 1 µgHighest sensitivity, confirms formulaProvides limited connectivity data
X-ray Unambiguous 3D structure, stereochemistrySolid (Crystal)Single Crystal"Gold Standard" for absolute structureRequires high-quality single crystals

Conclusion

Confirming the structure of this compound derivatives—or any novel chemical entity—is a multi-faceted process that relies on a logical, evidence-based approach. By integrating the complementary data from NMR, Mass Spectrometry, and, when necessary, X-ray Crystallography, researchers can create a self-validating system. This rigorous approach not only ensures the scientific integrity of the data but also accelerates the drug discovery and development process by building on a foundation of absolute structural certainty.

References

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.
  • Excillum. (n.d.). Small molecule crystallography.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*.
  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis.
  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • ResearchGate. (2020). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and predictable synthesis of key intermediates is paramount. 3-(Methylthio)phenylacetic acid is a valuable building block in medicinal chemistry, and its reliable synthesis is crucial for advancing research and development timelines. This guide provides an in-depth comparison of traditional and modern synthetic routes to this compound, with a focus on experimental reproducibility and practical insights from the field.

The Challenge of Reproducibility in Phenylacetic Acid Synthesis

The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. However, seemingly minor variations in experimental conditions can lead to significant differences in yield and purity, posing a challenge to reproducibility. Factors such as reagent purity, precise temperature control, reaction time, and even stirring rate can have a substantial impact on the outcome of a reaction. This guide will explore two distinct methodologies for the synthesis of this compound, evaluating them through the lens of reproducibility and providing detailed protocols to empower researchers to achieve consistent results.

Method 1: The Traditional Approach - The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classical method for the synthesis of aryl-substituted acetic acids and their derivatives from aryl ketones.[1][2] This two-step process involves the initial formation of a thiomorpholide intermediate, followed by hydrolysis to the desired carboxylic acid. While historically significant, this reaction is notorious for its often harsh conditions and potential for variability.[3][4]

Underlying Principles and Reproducibility Considerations

The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the rearrangement of the carbon skeleton.[2] The initial step is the reaction of the ketone (3-methylthioacetophenone) with sulfur and morpholine to form a phenylacetothiomorpholide intermediate. This is typically carried out at high temperatures, often under reflux, for extended periods.[5] The subsequent hydrolysis of the thiomorpholide to the carboxylic acid also requires heating with a strong acid or base.

The reproducibility of the Willgerodt-Kindler reaction can be hampered by several factors:

  • High Temperatures and Long Reaction Times: The need for prolonged heating at high temperatures can lead to the formation of side products and decomposition of the desired compound, resulting in lower and more variable yields.[6]

  • Reagent Purity: The purity of the starting materials, particularly the sulfur and morpholine, can influence the reaction outcome.

  • Workup and Purification: The workup procedure often involves the removal of unreacted sulfur and morpholine, and the purification of the final product can be challenging due to the potential for co-precipitation of impurities.

Experimental Protocol: Willgerodt-Kindler Synthesis of this compound

This protocol is adapted from established procedures for similar substituted acetophenones.[5][6]

Step 1: Synthesis of 2-(3-(methylthio)phenyl)acetothiomorpholide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, combine 3-methylthioacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring under a nitrogen atmosphere for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. The crude thiomorpholide can be isolated by pouring the mixture into cold water and collecting the precipitated solid by filtration.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To the flask containing the crude 2-(3-(methylthio)phenyl)acetothiomorpholide, add a 20% aqueous solution of sodium hydroxide.

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours to effect hydrolysis.

  • Workup and Purification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Willgerodt-Kindler Synthesis Workflow

Method 2: A Modern, Reproducible Alternative - Copper-Catalyzed Thiomethylation

Modern synthetic methods offer significant advantages in terms of reproducibility, milder reaction conditions, and often higher yields. For the synthesis of this compound, a copper-catalyzed thiomethylation of 3-bromophenylacetic acid presents a compelling alternative to the Willgerodt-Kindler reaction. Copper-catalyzed cross-coupling reactions are known for their reliability and tolerance of various functional groups.[7][8][9]

Underlying Principles and Reproducibility Advantages

This approach leverages a copper(I)-catalyzed cross-coupling reaction between an aryl halide (3-bromophenylacetic acid) and a sulfur nucleophile (sodium thiomethoxide). The use of a catalyst allows the reaction to proceed under much milder conditions than the Willgerodt-Kindler reaction.

Key factors contributing to the enhanced reproducibility of this method include:

  • Milder Reaction Conditions: The reaction is typically carried out at temperatures well below the reflux conditions of the Willgerodt-Kindler reaction, minimizing the formation of thermal decomposition byproducts.

  • Catalytic Nature: The use of a catalyst allows for a more controlled and efficient reaction, often leading to higher and more consistent yields.

  • Well-Defined Reaction Pathway: The mechanism of copper-catalyzed cross-coupling is generally better understood than that of the Willgerodt-Kindler reaction, allowing for more rational optimization and troubleshooting.

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for copper-catalyzed thiomethylation of aryl halides.[10]

  • Reaction Setup: In a sealed reaction vessel, combine 3-bromophenylacetic acid (1 equivalent), copper(I) iodide (CuI, 0.1 equivalents), a suitable ligand such as L-proline (0.2 equivalents), and a base such as cesium carbonate (Cs2CO3, 2 equivalents) in a solvent like dioxane.

  • Addition of Thiol Source: Add sodium thiomethoxide (1.2 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Sources

A Guide to Inter-laboratory Comparison of 3-(Methylthio)phenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an inter-laboratory comparison for the analysis of 3-(Methylthio)phenylacetic acid. Recognizing the critical need for reproducible and reliable analytical data, this document details proposed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), outlines a protocol for a comparative study, and establishes performance evaluation criteria. The objective is to empower laboratories to assess their analytical proficiency, identify potential discrepancies, and ensure the consistency of results across different sites.

Introduction: The Imperative for Analytical Consistency

This compound (3-MTPA) is a compound of interest in various research and development sectors. Its accurate quantification is paramount for understanding its biological activity, metabolic fate, and potential therapeutic applications. As with any analytical measurement, ensuring that different laboratories can produce comparable results is a cornerstone of scientific validity and regulatory compliance.

Inter-laboratory comparisons, also known as proficiency testing, are essential for:

  • Assessing the performance of individual laboratories.

  • Validating analytical methods across different environments.

  • Identifying and mitigating systematic errors in analytical procedures.

  • Establishing the consensus value of a reference material.

This guide offers a self-validating system, grounded in established principles of analytical method validation and inter-laboratory study design, to achieve these goals for 3-MTPA analysis.

Analytical Methodologies: A Comparative Overview

Two primary analytical techniques are proposed for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The choice between these methods will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely accessible technique for the analysis of aromatic carboxylic acids.[1][2][3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality of Experimental Choices:

  • C18 Column: A C18 column is selected for its hydrophobicity, which provides good retention for the aromatic ring of 3-MTPA.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group of 3-MTPA.[2] This increases its hydrophobicity and retention on the nonpolar stationary phase, leading to better peak shape and resolution.

  • UV Detection: The phenyl group in 3-MTPA contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward method for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, providing structural information that confirms the identity of the analyte. For non-volatile and polar compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.[4][5][6]

Causality of Experimental Choices:

  • BSTFA Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the carboxylic acid group of 3-MTPA to replace the acidic proton with a trimethylsilyl (TMS) group.[4][5] This TMS-derivative is significantly more volatile and thermally stable, making it amenable to GC analysis.

  • Capillary GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms) is chosen to separate the derivatized analyte based on its boiling point and interaction with the stationary phase.

  • Mass Spectrometry Detection: MS detection provides high selectivity by monitoring characteristic fragment ions of the derivatized 3-MTPA, allowing for accurate quantification even in complex matrices.

Inter-laboratory Comparison Protocol

This protocol outlines the steps for participating laboratories to follow, ensuring a harmonized approach to the study.

Study Design and Coordination

A coordinating laboratory will be responsible for preparing and distributing a homogenous batch of the test material, collecting and statistically analyzing the data, and issuing a final report.

Test Material

A well-characterized, homogenous sample of this compound will be prepared and distributed to all participating laboratories. The concentration of the analyte in the test material will be unknown to the participants.

Sample Preparation

To minimize variability, a standardized sample preparation protocol should be followed.

Step-by-Step Sample Preparation Protocol:

  • Accurately weigh approximately 10 mg of the provided 3-MTPA test material.

  • Dissolve the weighed material in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the solvent and mix thoroughly. This is the stock solution.

  • Prepare a working solution by diluting the stock solution to a concentration within the expected calibration range of the analytical method.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Analytical Procedures

Participating laboratories should use one of the proposed analytical methods detailed below. It is crucial that each laboratory validates the chosen method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[7][8][9][10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Evaporate 100 µL of the prepared sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 amu or Selected Ion Monitoring (SIM) of characteristic ions.

Data Reporting

Each laboratory should report the following:

  • Three replicate measurements of the 3-MTPA concentration in the test material.

  • The mean concentration and standard deviation.

  • A summary of their in-house method validation data.

  • The raw data (chromatograms).

Data Analysis and Performance Evaluation

The coordinating laboratory will analyze the submitted data to assess the performance of each participant.

Statistical Analysis

The consensus value for the concentration of 3-MTPA in the test material will be determined from the submitted results after the removal of any statistical outliers. Laboratory performance will be evaluated using z-scores, calculated as follows:

z = (x - X) / σ

where:

  • z is the z-score

  • x is the mean result from the participating laboratory

  • X is the assigned consensus value

  • σ is the target standard deviation for proficiency assessment

Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory performance

  • 2.0 < |z| < 3.0: Questionable performance (warning signal)

  • |z| ≥ 3.0: Unsatisfactory performance (action signal)

Performance Metrics

The following table summarizes the key performance metrics that will be evaluated.

Parameter Description Acceptance Criteria
Accuracy (z-score) The closeness of the laboratory's mean result to the consensus value.
Precision (Repeatability) The agreement between replicate measurements within a laboratory.Relative Standard Deviation (RSD) ≤ 5%
Method Validation Adherence to ICH Q2(R2) guidelines for key validation parameters.Submission of a satisfactory validation summary.

Visualization of Workflows

To aid in the understanding of the experimental and data analysis processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_reporting Data Reporting weigh Weigh Test Material dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis (with Derivatization) filter->gcms report Report Results to Coordinator hplc->report gcms->report

Caption: Overview of the experimental workflow for the inter-laboratory comparison.

Data_Analysis_Workflow data_collection Collect Data from Participants outlier_test Statistical Outlier Test data_collection->outlier_test z_score Calculate z-scores for each Lab data_collection->z_score consensus_value Determine Consensus Value (X) outlier_test->consensus_value consensus_value->z_score performance_eval Evaluate Performance (|z| ≤ 2.0) z_score->performance_eval final_report Issue Final Report performance_eval->final_report

Caption: Workflow for the statistical analysis of inter-laboratory comparison data.

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to the proposed methodologies and protocols, participating laboratories can confidently assess their analytical performance and contribute to the generation of consistent and reliable data. The successful implementation of such a study will enhance the overall quality and comparability of analytical results within the scientific community.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • European Medicines Agency. (2023). ICH Q2(R2) validation of analytical procedures - scientific guideline.
  • National Institutes of Health. (n.d.). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry.
  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Eurachem. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

Sources

Efficacy Blueprint: A Comparative Analysis of Phenylacetic Acid Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights

For researchers and drug development professionals, the phenylacetic acid scaffold represents a versatile starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, from anti-inflammatory and antibacterial to cytotoxic effects against cancer cell lines. This guide provides an in-depth comparison of the efficacy of compounds based on a phenylacetic acid backbone, with a focus on phenylacetamide derivatives as a case study. We will delve into the experimental data that underpins our understanding of their structure-activity relationships (SAR), provide detailed protocols for replicating key experiments, and explore the mechanistic underpinnings of their biological effects.

The Phenylacetic Acid Scaffold: A Foundation for Diverse Bioactivity

Phenylacetic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. The core structure, a phenyl group attached to an acetic acid moiety, offers numerous sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents on the phenyl ring and modifications of the carboxylic acid group can dramatically alter the compound's biological activity, leading to the development of potent and selective agents for a range of therapeutic targets.

Comparative Efficacy Analysis: Cytotoxicity of Phenylacetamide Derivatives

To illustrate the impact of structural modifications on efficacy, we will examine a series of phenylacetamide derivatives and their cytotoxic effects on various cancer cell lines. A recent study provides a clear example of how substitutions on the phenyl ring influence the anti-proliferative activity of these compounds.[1][2]

The cytotoxic activity of eleven phenylacetamide derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), and PC-12 (pheochromocytoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Phenylacetamide Derivatives

Compound IDSubstitution PatternMCF-7 (IC50 µM)MDA-MB-468 (IC50 µM)PC-12 (IC50 µM)
3a 2-Fluorophenyl>101.9 ± 0.152.1 ± 0.18
3b 3-Fluorophenyl1.5 ± 0.121.5 ± 0.121.7 ± 0.14
3c 4-Fluorophenyl0.7 ± 0.080.8 ± 0.090.9 ± 0.11
3d 2-Chlorophenyl0.7 ± 0.40.6 ± 0.080.6 ± 0.08
3e 3-Chlorophenyl1.2 ± 0.111.1 ± 0.101.3 ± 0.12
3f 4-Chlorophenyl1.0 ± 0.131.0 ± 0.131.2 ± 0.14
3g 2-Methoxyphenyl1.8 ± 0.161.9 ± 0.172.0 ± 0.19
3h 4-Methoxyphenyl1.73 ± 0.131.8 ± 0.151.9 ± 0.16
3i 2-Nitrophenyl>108.5 ± 0.79.1 ± 0.8
3j 4-Nitrophenyl0.8 ± 0.090.76 ± 0.090.8 ± 0.1
3k 3-Bromophenyl1.4 ± 0.131.3 ± 0.121.5 ± 0.14
Doxorubicin Reference Drug0.45 ± 0.050.38 ± 0.070.41 ± 0.06

Data synthesized from multiple sources providing IC50 values for phenylacetamide derivatives against various cancer cell lines.[1][2]

From this data, a clear structure-activity relationship emerges. For instance, the position of the halogen substituent on the phenyl ring significantly impacts cytotoxicity. A 4-fluoro (para) or 2-chloro (ortho) substitution (compounds 3c and 3d ) resulted in the most potent activity against the tested cell lines.[1][2] In contrast, a 2-fluoro (ortho) substitution (compound 3a ) led to a dramatic decrease in activity.[1][2] The presence of a nitro group, particularly at the para position (compound 3j ), also conferred strong cytotoxic effects.[1][2]

Mechanistic Insights: Induction of Apoptosis

The cytotoxic effects of these phenylacetamide derivatives are primarily attributed to their ability to induce apoptosis, or programmed cell death.[1][2] This was confirmed through a series of experiments, including the TUNEL assay, which detects DNA fragmentation—a hallmark of late-stage apoptosis—and measurement of caspase-3 activity, a key executioner enzyme in the apoptotic cascade.[1][2]

The Apoptotic Signaling Pathway

The regulation of apoptosis is a complex process involving a delicate balance between pro-apoptotic and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins are central to this regulation. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[3][4][5] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the activation of caspase-3 and the execution of cell death.[3][4][5]

Studies on the active phenylacetamide derivatives revealed an upregulation of Bax and a downregulation of Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3.[1][2] Furthermore, an increase in the expression of Fas ligand (FasL) was observed, suggesting the involvement of the extrinsic apoptotic pathway as well.[1][2]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway FasL Fas Ligand (FasL) FasR Fas Receptor FasL->FasR Binds DISC Death-Inducing Signaling Complex FasR->DISC Activates Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Bax Bax Mito Mitochondrion Bax->Mito Forms pores in mitochondrial membrane Bcl2 Bcl-2 Bcl2->Bax Inhibits CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes Phenylacetamide Phenylacetamide Derivatives Phenylacetamide->FasL Upregulates Phenylacetamide->Bax Upregulates Phenylacetamide->Bcl2 Downregulates

Caption: Apoptotic signaling pathways initiated by phenylacetamide derivatives.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Add Solubilization Solution (e.g., DMSO) C->D E 5. Measure Absorbance (570 nm) D->E

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[3][6]

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Detailed Protocol:

  • Animal Acclimatization: Use adult Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Compound Administration: Administer the test compounds intraperitoneally or orally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin (5-10 mg/kg).[9][10]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9][11]

  • Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[9]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[9]

Antibacterial Assessment: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a bacterium.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.[12][13]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).[14]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[12]

Conclusion and Future Directions

The phenylacetic acid scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The comparative analysis of phenylacetamide derivatives highlights the profound impact of subtle structural modifications on cytotoxic efficacy and underscores the importance of a thorough understanding of structure-activity relationships in drug design. The induction of apoptosis via modulation of the Bax/Bcl-2 ratio and activation of the caspase cascade appears to be a key mechanism of action for these compounds.

Future research should focus on synthesizing and evaluating a broader range of 3-(methylthio)phenylacetic acid derivatives to further elucidate the SAR for various biological activities. Investigating their in vivo efficacy and safety profiles in relevant animal models will be a critical next step in translating these promising findings into potential clinical applications. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to validate and expand upon these findings.

References

  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways.International Journal of Cell and Biomedical Science.[Link]
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • (PDF) Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways.
  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.Protocols.io.[Link]
  • MIC Determination By Microtitre Broth Dilution Method.Hancock Lab.[Link]
  • MTT Cell Assay Protocol.Texas Children's Hospital.[Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Broth Microdilution.MI - Microbiology.[Link]
  • Broth Dilution Method for MIC Determin
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-medi
  • Anti Inflammatory Activity of Ferulic Acid against Carrageenan and Formalin Induced Paw Edema in Swiss Albino Mice.International Journal of Science and Research (IJSR).[Link]
  • Gene Result BAX BCL2 associated X, apoptosis regul
  • Motualevic Acids and Analogs: Synthesis and Antimicrobial Structure Activity Rel
  • Anti-inflammatory activity in carrageenan-induced paw edema in rats...
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.Pharmaceutical Sciences.[Link]
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.Pharmaceutical Sciences.[Link]
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells | Request PDF.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.MDPI.[Link]
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.PubMed Central.[Link]
  • IC50 determined for synthesized and reference compounds. | Download Table.
  • SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE.PubMed.[Link]
  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli.MDPI.[Link]

Sources

Spectroscopic comparison of phenylacetic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Spectroscopic Guide

In the landscape of pharmaceutical development and chemical research, the precise identification of isomeric compounds is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Phenylacetic acid (PAA) and its constitutional isomers, 2-phenylacetic acid (2-PAA), 3-phenylacetic acid (3-PAA), and 4-phenylacetic acid (4-PAA), present a classic analytical challenge. While sharing the same molecular formula (C₈H₈O₂), their distinct structural arrangements give rise to unique physicochemical properties and, consequently, divergent spectroscopic signatures. This guide provides an in-depth, comparative analysis of these isomers using fundamental spectroscopic techniques, offering researchers a robust framework for their differentiation.

The impetus for distinguishing between these isomers is significant. Phenylacetic acid itself is a known catabolite of phenylalanine and is used in the production of penicillin G and other pharmaceuticals.[1] Its isomers, however, may exhibit different biological activities or be indicative of alternative metabolic pathways or synthetic routes. Therefore, unambiguous identification is paramount. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to elucidate the structural nuances of each PAA isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy stands as a premier technique for the structural elucidation of organic molecules by mapping the chemical environments of atomic nuclei.[2][3] For phenylacetic acid isomers, both ¹H and ¹³C NMR provide definitive evidence for their differentiation.

¹H NMR Spectroscopy: A Tale of Aromatic Splitting Patterns

The key to distinguishing the PAA isomers via ¹H NMR lies in the substitution pattern of the phenyl ring, which dictates the chemical shifts and coupling patterns of the aromatic protons.

  • 2-Phenylacetic Acid (ortho-): The proximity of the acetic acid moiety to a proton on the aromatic ring in the ortho position leads to a more complex and dispersed aromatic region in the spectrum. We expect to see four distinct aromatic proton signals, likely appearing as multiplets due to complex spin-spin coupling.

  • 3-Phenylacetic Acid (meta-): The meta-substitution pattern results in four aromatic protons with differing chemical environments. This typically gives rise to a more complex multiplet structure compared to the para-isomer, but less dispersed than the ortho-isomer.

  • 4-Phenylacetic Acid (para-): The para-substitution leads to a more symmetrical molecule. This symmetry results in only two distinct signals for the four aromatic protons, appearing as two distinct doublets (an AA'BB' system). This simplified pattern is a hallmark of para-disubstituted benzene rings.

All three isomers will also exhibit a characteristic singlet for the two methylene (-CH₂-) protons of the acetic acid group and a broad singlet for the acidic proton of the carboxylic acid.

¹³C NMR Spectroscopy: Counting the Carbons

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of distinct signals in the aromatic region directly corresponds to the number of chemically non-equivalent carbon atoms in the phenyl ring.

  • 2-Phenylacetic Acid: Will show six distinct aromatic carbon signals due to the lack of symmetry.

  • 3-Phenylacetic Acid: Will also exhibit six distinct aromatic carbon signals.

  • 4-Phenylacetic Acid: Due to its symmetry, will only show four distinct aromatic carbon signals.

The carbonyl carbon of the carboxylic acid will appear as a characteristic signal at the downfield end of the spectrum for all isomers.

Isomer Expected ¹H NMR Aromatic Signals Expected ¹³C NMR Aromatic Signals
2-Phenylacetic AcidFour distinct multipletsSix distinct signals
3-Phenylacetic AcidFour distinct multipletsSix distinct signals
4-Phenylacetic AcidTwo doublets (AA'BB' system)Four distinct signals

Table 1. Predicted NMR Spectroscopic Features for Phenylacetic Acid Isomers.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Figure 1. Workflow for NMR analysis of PAA isomers.

  • Sample Preparation: Dissolve approximately 5-10 mg of the phenylacetic acid isomer in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.[4] The choice of solvent can influence chemical shifts.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra, paying close attention to the chemical shifts, integration values, and splitting patterns of the aromatic protons and the number of aromatic carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for each compound.[5] The primary differences in the IR spectra of PAA isomers will be found in the out-of-plane bending vibrations of the C-H bonds on the phenyl ring, which are highly sensitive to the substitution pattern.

  • Ortho-disubstituted: Typically shows a strong absorption band in the 770-735 cm⁻¹ region.

  • Meta-disubstituted: Characterized by two bands: one in the 810-750 cm⁻¹ region and another in the 725-680 cm⁻¹ region.

  • Para-disubstituted: Exhibits a single strong absorption band in the 860-800 cm⁻¹ region.

All isomers will display characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C-H stretches of the aromatic ring and the methylene group (around 3100-3000 cm⁻¹ and 2900 cm⁻¹, respectively).

Isomer Characteristic Out-of-Plane Bending (cm⁻¹)
2-Phenylacetic Acid770-735
3-Phenylacetic Acid810-750 and 725-680
4-Phenylacetic Acid860-800

Table 2. Characteristic IR Absorption Bands for Phenylacetic Acid Isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Figure 2. Workflow for ATR-FTIR analysis of PAA isomers.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.[8]

  • Sample Application: Place a small amount of the solid phenylacetic acid isomer onto the ATR crystal.[9]

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[7]

  • Data Collection: Acquire the FTIR spectrum of the sample.

  • Spectral Analysis: Analyze the resulting spectrum, focusing on the out-of-plane C-H bending region to determine the substitution pattern of the phenyl ring.

Mass Spectrometry (MS): Fragmentation Patterns as Clues

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all three PAA isomers have the same molecular weight (136.15 g/mol ), their fragmentation patterns upon ionization can differ, offering another avenue for differentiation.[10]

Under electron ionization (EI), a common fragmentation pathway for phenylacetic acid involves the loss of the carboxylic acid group, leading to a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). While this will be a major fragment for all isomers, the relative intensities of other fragment ions may vary depending on the stability of the resulting radical cations. Subtle differences in the fragmentation patterns, particularly at lower mass-to-charge ratios, may be discernible and can be used for differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS).

Experimental Protocol: Direct Infusion Mass Spectrometry

Figure 3. Workflow for direct infusion MS of PAA isomers.

  • Sample Preparation: Prepare a dilute solution of the phenylacetic acid isomer in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Calibrate and tune the mass spectrometer according to the manufacturer's instructions.[11]

  • Direct Infusion: Load the sample solution into a syringe and place it in a syringe pump connected to the mass spectrometer's ion source. Infuse the sample at a constant flow rate.[11][12]

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. Compare the relative intensities of the fragment ions for each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The position and intensity of the absorption bands are influenced by the electronic structure of the molecule.

The phenyl group in phenylacetic acid is the primary chromophore. The substitution pattern on the benzene ring affects the energy of the π → π* transitions. While the differences may be subtle, high-resolution spectrophotometry may reveal slight shifts in the absorption maxima (λₘₐₓ) for the three isomers. Generally, aromatic compounds exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The position and fine structure of the B-band are particularly sensitive to the substitution pattern.

Experimental Protocol: UV-Vis Spectroscopy

Figure 4. Workflow for UV-Vis analysis of PAA isomers.

  • Sample Preparation: Prepare a dilute solution of the phenylacetic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol). A concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically below 1.5).[13][14]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[15]

  • Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).[14][15]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.[14]

  • Data Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ) for each isomer and compare the values.

Conclusion

The differentiation of phenylacetic acid isomers is a readily achievable analytical task when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR spectroscopy offer the most definitive and structurally informative data, with the aromatic region providing clear, distinguishable patterns for each isomer. FTIR spectroscopy serves as a rapid and effective method to determine the substitution pattern based on the characteristic out-of-plane C-H bending vibrations. Mass spectrometry can provide confirmatory evidence through subtle differences in fragmentation patterns, while UV-Vis spectroscopy may show slight variations in absorption maxima. By leveraging the strengths of each of these techniques, researchers and drug development professionals can confidently identify and characterize 2-, 3-, and 4-phenylacetic acid, ensuring the integrity and quality of their work.

References

  • Study.com. (n.d.). How would distinguish between methyl benzoate and phenylacetic acid using ^1H NMR spectroscopy?
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic).
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50).
  • Amoah, E., Sahraeian, T., Seth, A., & Badu-Tawiah, A. K. (2024). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. Analyst, 149(21), 5694-5702.
  • University of Wisconsin-Madison. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR).
  • Springer Nature. (n.d.). NMR Protocols and Methods.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • PubMed. (2024). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry.
  • ResearchGate. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment.
  • NIST. (n.d.). Phenylacetic acid propyl ester. In NIST WebBook.
  • Springer Nature. (n.d.). Direct Infusion Mass Spectrometry for Complex Lipid Analysis.
  • SpectraBase. (n.d.). Phenylacetic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
  • Shimadzu. (n.d.). Powder Samples.
  • ResearchGate. (2024). Differentiation of Oligosaccharide Isomers by Direct Infusion Multidimensional Mass Spectrometry.
  • YouTube. (2025). How To Prepare Sample For UV Vis Spectroscopy? - Chemistry For Everyone.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Gammadata. (n.d.). Tips for ATR Sampling.
  • ResearchGate. (n.d.). EI mass spectra of phenylacetic acid.
  • University of Regensburg. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum.
  • mzCloud. (2016). Phenylacetic acid.
  • Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil.
  • Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetic acid (HMDB0000209).
  • PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). Uv-Vis Spectroscopy in Analysis of Phytochemicals.
  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • ResearchGate. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
  • Sciencemadness Wiki. (2022). Phenylacetic acid.
  • Physical Chemistry Research. (2020). Regular Article.
  • SpectraBase. (n.d.). Phenylacetic acid - Optional[FTIR] - Spectrum.
  • PubChem. (n.d.). Phenylacetic Acid.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Fluorophenylacetic acid.
  • ResearchGate. (n.d.). UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As....
  • ResearchGate. (2000). Application of ortho-acylated phenylacetic acid esters to the synthesis of 1-substituted isochromanes.
  • PubMed. (n.d.). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-(Methylthio)phenylacetic acid, a key intermediate in the synthesis of various therapeutic agents, ensuring its purity is paramount. Impurities, even in trace amounts, can have unintended pharmacological effects, impact the stability of the final drug product, and create significant hurdles in regulatory approval.[1][2]

This guide provides a comprehensive, in-depth comparison of a newly synthesized batch of this compound against a certified reference standard. We will delve into the analytical methodologies employed, present the comparative data, and explain the scientific rationale behind our experimental choices. Our approach is grounded in the principles of analytical method validation, ensuring that the data presented is not only accurate but also robust and reproducible.[3][4][5] This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis, analysis, and quality control of pharmaceutical compounds.

The Foundation of Purity Assessment: A Multi-Pronged Analytical Approach

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A more reliable strategy involves the use of orthogonal methods, each providing a unique perspective on the sample's composition. For our assessment of the synthesized this compound, we have employed a suite of powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, HPLC is exceptional for separating and quantifying organic impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile and semi-volatile impurities.[8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the main component and potentially identifying impurities with distinct chemical structures.

  • Melting Point Analysis: A classical and effective method for assessing the overall purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.[9][10][11][12][13]

The selection of these techniques is deliberate, providing a comprehensive impurity profile that aligns with the stringent requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[1][6][14][15]

Experimental Design: Synthesis and Comparative Analysis

A batch of this compound was synthesized in our laboratory following established synthetic routes.[16][17][18][19] The crude product was then purified via recrystallization. For a direct and objective comparison, a certified reference standard (CRS) of this compound with a stated purity of ≥99.5% was procured from a reputable supplier. Both the in-house synthesized sample and the CRS were subjected to the same battery of analytical tests under identical conditions.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_standard Reference Standard cluster_analysis Analytical Testing cluster_comparison Data Comparison & Purity Assessment Synthesis Synthesis of this compound Purification Recrystallization Synthesis->Purification Synthesized_Sample Synthesized Sample Purification->Synthesized_Sample HPLC HPLC Analysis Synthesized_Sample->HPLC Subject to GCMS GC-MS Analysis Synthesized_Sample->GCMS Subject to NMR ¹H NMR Spectroscopy Synthesized_Sample->NMR Subject to MP Melting Point Analysis Synthesized_Sample->MP Subject to CRS Certified Reference Standard (≥99.5%) CRS->HPLC Subject to CRS->GCMS Subject to CRS->NMR Subject to CRS->MP Subject to Comparison Comparative Data Analysis HPLC->Comparison GCMS->Comparison NMR->Comparison MP->Comparison Purity Purity Assessment Comparison->Purity

Caption: Overall workflow for the purity assessment of synthesized this compound.

Comparative Data Analysis

The analytical data obtained for the synthesized this compound and the certified reference standard are summarized below.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis provides a quantitative measure of purity by separating the main compound from any non-volatile organic impurities. The peak area percentage is used to determine the relative amounts of each component.

SampleRetention Time (min)Peak Area % (Main Peak)Total Impurity Area %
Certified Reference Standard 5.2399.870.13
Synthesized Sample 5.2499.650.35

The synthesized sample exhibits a high degree of purity as determined by HPLC, with the main peak area percentage closely approaching that of the certified reference standard. The total impurity profile is slightly higher in the synthesized sample, a common observation for a lab-scale synthesis compared to a commercially optimized product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to detect and identify any volatile or semi-volatile impurities that may be present, such as residual solvents from the synthesis.

SampleMajor Peaks (Identity)Residual Solvents Detected
Certified Reference Standard This compoundNone Detected
Synthesized Sample This compoundToluene (trace)

The GC-MS analysis of the synthesized sample revealed a trace amount of toluene, likely a residual solvent from the purification process. The certified reference standard showed no detectable residual solvents, highlighting the rigorous purification processes employed for commercial standards.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a detailed fingerprint of the molecule's structure. The spectrum of the synthesized sample was compared to that of the reference standard to confirm its identity and to look for any unexpected signals that might indicate structural impurities.

SampleChemical Shifts (ppm) and MultiplicityConformance to Structure
Certified Reference Standard Conforms to the expected spectrum for this compound.Yes
Synthesized Sample Conforms to the expected spectrum for this compound.Yes

The ¹H NMR spectra of both the synthesized sample and the certified reference standard were superimposable, confirming the chemical identity of the synthesized compound. No significant impurity peaks were observed in the synthesized sample's spectrum, indicating a high level of structural purity.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities tend to depress the melting point and broaden the range.[11][12][13]

SampleMelting Point Range (°C)
Certified Reference Standard 79 - 81
Synthesized Sample 77 - 80

The melting point of the synthesized this compound is in close agreement with the certified reference standard and literature values (77-81°C).[20][21][22] The slightly broader range observed for the synthesized sample is consistent with the slightly higher level of impurities detected by HPLC.

Detailed Experimental Protocols

For transparency and reproducibility, the detailed protocols for each analytical method are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Injection Injection (10 µL) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Area Integration) Detection->Data_Analysis GCMS_Workflow Sample_Prep Sample Preparation (1 mg/mL in Dichloromethane) Injection Injection (1 µL) Sample_Prep->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole Analyzer) Ionization->Mass_Analysis Data_Analysis Data Analysis (Library Matching) Mass_Analysis->Data_Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and efficiently. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 3-(Methylthio)phenylacetic acid, moving beyond simple instructions to explain the rationale behind each procedural choice.

Hazard Identification and Immediate Safety Precautions

Before handling waste, it is crucial to understand the inherent risks associated with this compound. This compound is a solid, often appearing as a cream-colored powder, and presents several hazards upon exposure.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: To prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.[1][2]

Summary of Hazards: The following table summarizes the primary hazard classifications for this compound. This information dictates the handling and disposal protocols.

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)H302: Harmful if swallowed.[3]
Skin Irritation (Category 2) GHS07 (Exclamation Mark)H315: Causes skin irritation.[1][3][4]
Eye Irritation (Category 2) GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1][3][4]

Waste Characterization and Segregation

Based on its identified hazards, this compound must be managed as hazardous chemical waste .[5] The core principle of safe disposal is the proper characterization and segregation of waste streams to prevent dangerous chemical reactions.

  • Waste Determination: From the moment it is deemed unwanted, this compound is regulated as hazardous waste.[5] This determination must be made at the point of generation.[5]

  • Segregation: Do not mix this waste with other chemical waste streams unless you can confirm their compatibility. Incompatible materials can lead to violent reactions, the generation of toxic fumes, or other hazardous conditions.[5] For example, mixing with strong oxidizing agents should be avoided.[6] This waste should be kept separate from non-hazardous laboratory trash.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for accumulating and disposing of this compound waste in a laboratory setting. This process is designed to comply with general regulatory frameworks such as those from the Environmental Protection Agency (EPA).

Step 1: Container Selection

The integrity of the waste containment system is paramount.

  • Choose a Compatible Container: Use a container made of material that will not react with or be degraded by the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][7]

  • Ensure a Secure Lid: The container must have a tightly sealing screw-top cap to prevent leaks and the escape of vapors.[7]

  • Check Container Condition: The container must be in good condition, free from cracks or signs of deterioration.[7]

Step 2: Waste Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[8]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete All Fields: Clearly write the following information:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date waste was first added to the container.[9]

    • The name of the principal investigator and the laboratory location (building and room number).[7]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated SAA.[5][7]

  • Location: The SAA must be in the same room where the waste is generated.[5]

  • Container Management: Keep the waste container closed at all times except when adding waste.[5][7] This is a strict rule to prevent the release of vapors and is a common point of regulatory failure. Disposal by evaporation is strictly prohibited.[7][9]

  • Storage Limits: Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time in an SAA.[5][9]

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of the waste.

  • Contact EH&S for Pickup: Once the container is full or you are finished with the process that generates the waste, submit a request for pickup to your institution's EH&S or equivalent department.[5][9]

  • Final Disposal Method: The waste will be transported by trained professionals to a licensed and approved waste disposal plant.[1] The most probable disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the sulfur-containing combustion byproducts.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G cluster_0 Waste Management Process A Waste Generated (this compound) B Characterize Waste (Consult SDS) A->B C Is it Hazardous Waste? B->C D YES: Irritant, Acutely Toxic (Follow Hazardous Protocol) C->D Yes E Select Compatible Container (e.g., HDPE, Glass) D->E F Label with 'Hazardous Waste' Tag (Contents, Date, Hazards) E->F G Store in Designated SAA (Keep Container Closed) F->G H Container Full or Project Ended? G->H H->G No I Request Pickup by EH&S H->I Yes J Final Disposal at Approved Facility I->J

Caption: Decision workflow for this compound disposal.

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear plan is essential for a safe response.

Small-Scale Solid Spill
  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Wear Full PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Avoid Raising Dust: Do not use a dry brush. Gently sweep or scoop the solid material.[1][2] You can also use a dampened paper towel to wipe up fine powder.

  • Collect Waste: Place the spilled material and any contaminated cleaning supplies into a suitable container for hazardous waste disposal.[1][2][10]

  • Label and Dispose: Label the container as "Spill Debris: this compound" and dispose of it through the hazardous waste program.

  • Clean the Area: Wash the affected surface with soap and water.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][11]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3][11]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1][3][11]

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University. [Link]
  • Regulation of Laboratory Waste.American Chemical Society. [Link]
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS. [Link]
  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.Alberta Environment. [Link]
  • Material Safety Data Sheet - Phenylacetic acid, 98.5%.Cole-Parmer. [Link]

Sources

Navigating the Safe Handling of 3-(Methylthio)phenylacetic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

The effective and safe handling of chemical reagents is paramount in the fast-paced environments of research, discovery, and drug development. This guide provides essential, actionable information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 3-(Methylthio)phenylacetic acid. By adhering to these protocols, you can create a self-validating system of safety that protects both the integrity of your research and the well-being of your laboratory personnel.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its potential hazards. According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before any procedure involving this chemical. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling task.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required in situations with a high risk of splashing.Standard prescription glasses are not a substitute for safety glasses.[1] Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Always inspect gloves for tears or holes before use.[3] Nitrile gloves offer good resistance to a range of chemicals. For prolonged or high-exposure tasks, consult glove manufacturer data for specific breakthrough times.
Respiratory Protection NIOSH-approved N95 dust mask or higher, or a respirator with appropriate particulate filters.Required when handling the powder form, especially when there is a potential for dust generation.[2] All handling of the solid should ideally be performed in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Body Protection Laboratory coat.A standard lab coat should be worn to protect skin and personal clothing from contamination.[3] Ensure the lab coat is fully buttoned.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is mandatory.[3]

  • Avoiding Dust Formation: Exercise care when transferring the solid to avoid creating and dispersing dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Spill Preparedness: Ensure a spill kit containing appropriate absorbent materials for organic compounds is readily accessible.

Step-by-Step PPE Protocols

The following sequence should be followed to ensure proper protection:

Donning_PPE Start Start: Clean Hands LabCoat 1. Lab Coat Start->LabCoat Respirator 2. Respirator/Mask LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves End Ready for Work Gloves->End

Figure 1: Recommended sequence for donning PPE.
  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Respirator/Mask: If required, don the respirator or mask. Ensure it forms a tight seal against your face.

  • Goggles/Face Shield: Put on safety goggles or a face shield. Adjust for a secure and comfortable fit.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.[1]

The removal of PPE is a critical step to prevent self-contamination. The outside of your PPE should be considered contaminated.

Doffing_PPE Start Start: In Designated Area Gloves 1. Gloves Start->Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles LabCoat 3. Lab Coat Goggles->LabCoat Respirator 4. Respirator/Mask LabCoat->Respirator HandHygiene 5. Wash Hands Respirator->HandHygiene End Procedure Complete HandHygiene->End

Figure 2: Recommended sequence for doffing PPE.
  • Gloves: Remove gloves using a "glove-in-glove" technique. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[4][5]

  • Goggles/Face Shield: Remove eye and face protection from the back of your head by handling the strap or earpieces. Avoid touching the front of the device.

  • Lab Coat: Unfasten the lab coat and remove it by peeling it away from your body, turning the sleeves inside out. Fold the coat with the contaminated side inward.

  • Respirator/Mask: Remove the respirator or mask by the straps, without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[6]

Disposal Plan

Proper disposal of both chemical waste and contaminated PPE is crucial to prevent environmental contamination and accidental exposure.

Chemical Waste Disposal
  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]

  • Containment: Waste should be stored in a designated, well-ventilated, and secure area in a sealed, chemically compatible container.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[8][9]

Contaminated PPE Disposal
  • Gloves, Masks, and other disposable items: These should be placed in a designated hazardous waste container immediately after removal.

  • Reusable PPE: If lab coats or other PPE are reusable, they must be decontaminated according to established laboratory procedures before being laundered or reused.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the responsible handling of this compound.

References

  • This compound - SAFETY DATA SHEET. (2024-03-30).
  • This compound. Apollo Scientific. (2022-05-18).
  • Personal protective equipment for handling 3-Methyladipic acid. BenchChem. (2025-12).
  • Glove Removal. (n.d.). ProBloodborne.
  • Donning and Doffing Personal Protective Equipment. (n.d.). Mun Global.
  • How to Safely Dispose of Laboratory Waste?. (2024-10-24). Stericycle UK.
  • Safe Glove Removal. (n.d.). Texas Tech University Environmental Health & Safety.
  • A Safe and Effective Guide to Removing Contaminated Gloves. (n.d.). MyCPR NOW.
  • How to Remove Gloves Safely (You Could Be Doing It Wrong). (n.d.). HSI.
  • Sequence for donning and doffing personal protective equipment (PPE). (2019-05-29). American Animal Hospital Association.
  • NIOSH Guide to the Selection and Use of Particulate Respirators. (n.d.). Centers for Disease Control and Prevention.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022-11-23). Lab Manager Magazine.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen.
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division.

Sources

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